molecular formula C6H4N4 B095172 1-Methyl-1H-imidazole-4,5-dicarbonitrile CAS No. 19485-35-9

1-Methyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B095172
CAS No.: 19485-35-9
M. Wt: 132.12 g/mol
InChI Key: SUOVGHDPXJUFME-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-4,5-dicarbonitrile serves as a high-value synthetic building block and activator in advanced chemical research. Its primary application is in the field of oligonucleotide synthesis, where it acts as a highly efficient activator for nucleoside phosphoramidites in solid-phase synthesis . This function is critical for the production of DNA and RNA sequences, enabling research in molecular biology, genetics, and therapeutic development. The compound's role often positions it as a superior alternative to other activators, such as tetrazole, by helping to improve coupling efficiency and reduce unwanted side reactions, thereby yielding oligonucleotides with higher purity . Furthermore, the dicarbonitrile structure provides a versatile scaffold for the construction of more complex molecules, particularly in medicinal chemistry where the imidazole core is a privileged structure found in numerous bioactive compounds . The presence of two nitrile groups offers distinct sites for further chemical functionalization, allowing researchers to develop novel derivatives and explore new chemical space in drug discovery projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-10-4-9-5(2-7)6(10)3-8/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOVGHDPXJUFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342598
Record name 1-Methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19485-35-9
Record name 1-Methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-Methyl-1H-imidazole-4,5-dicarbonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No: 19485-35-9), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore plausible synthetic pathways with mechanistic insights, and highlight its significant role as a scaffold in drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile compound.

Core Compound Identification and Properties

This compound is a solid organic compound distinguished by a methylated imidazole ring functionalized with two nitrile groups at the 4 and 5 positions.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable precursor in various synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 19485-35-9[1][2]
Molecular Formula C₆H₄N₄[2][3]
Molecular Weight 132.126 g/mol [1][3]
Physical Form Solid[1]
Melting Point 83-85 °C[4]
Boiling Point 148-150 °C at 0.5 mmHg[4]
InChI Key SUOVGHDPXJUFME-UHFFFAOYSA-N[1]
Purity Typically ≥95%[1]

Synthesis Pathway and Mechanistic Considerations

While numerous methods exist for the synthesis of substituted imidazoles, a common and effective strategy involves the condensation of a 1,2-dicarbonyl compound, an amine, and an aldehyde, often with a source of ammonia. For this compound, a logical synthetic approach would start from diaminomaleonitrile (DAMN), a readily available precursor.

The synthesis can be conceptualized as a multi-step, one-pot reaction. The causality behind this choice of pathway lies in its efficiency and the direct incorporation of the required dinitrile functionality from the starting material.

Proposed Synthetic Workflow
  • Step 1: Formation of the Imidazoline Intermediate: The reaction is initiated by the condensation of diaminomaleonitrile with an orthoester, such as trimethyl orthoformate, in the presence of an acid catalyst. This step forms a cyclic intermediate.

  • Step 2: N-Methylation: The intermediate is then methylated at one of the nitrogen atoms. Methyl iodide or dimethyl sulfate are common methylating agents for this purpose. The choice of methylating agent and reaction conditions is critical to ensure regioselectivity for the N1 position.

  • Step 3: Aromatization: The final step is the oxidation of the imidazolone intermediate to the aromatic this compound. This can often be achieved through air oxidation or by using a mild chemical oxidant.

G cluster_reactants Reactants cluster_process Process Diaminomaleonitrile Diaminomaleonitrile (DAMN) Condensation 1. Condensation & Cyclization Diaminomaleonitrile->Condensation Orthoester Trimethyl Orthoformate Orthoester->Condensation MethylatingAgent Methylating Agent (e.g., CH3I) Methylation 2. N-Methylation MethylatingAgent->Methylation Condensation->Methylation Forms Imidazoline Intermediate Aromatization 3. Oxidation/ Aromatization Methylation->Aromatization Product 1-Methyl-1H-imidazole- 4,5-dicarbonitrile Aromatization->Product

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile heterocyclic building block in medicinal chemistry.[5] Its structure is particularly well-suited for the design of kinase inhibitors.

Core Rationale for Kinase Inhibitor Design:
  • Imidazole Core as a Hinge-Binding Motif: The nitrogen atoms of the imidazole ring are excellent hydrogen bond acceptors and donors.[5] This allows the scaffold to form critical hydrogen bonding interactions with the "hinge region" of a kinase's ATP-binding pocket, a common and effective strategy for achieving potent enzyme inhibition.[5]

  • Nitrile Groups as Pharmacophoric Elements: The dinitrile groups serve multiple purposes. They can act as key pharmacophoric elements, participating in dipole-dipole or other non-covalent interactions with the target protein. Furthermore, the nitrile moiety is a versatile chemical handle that can be transformed into other functional groups, such as amines or carboxylic acids, allowing for extensive structure-activity relationship (SAR) studies.[5]

A prominent application is in the development of inhibitors for Janus Kinase 2 (JAK2), a key therapeutic target in myeloproliferative neoplasms and inflammatory diseases.[5] Researchers have successfully used the 1-methyl-1H-imidazole core to develop potent and selective small-molecule JAK2 inhibitors.[5]

G Compound This compound Imidazole Core Dinitrile Moieties Properties Key Structural Features H-Bonding Capability Chemical Versatility Compound:f0->Properties:f0 Hinge-Binding Motif Compound:f1->Properties:f1 Pharmacophore & Synthetic Handle Application Application: Kinase Inhibitor Design (e.g., JAK2 Inhibitors) Properties->Application

Sources

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 19485-35-9). This document is intended to be a valuable resource for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. The guide delves into its structural attributes, physicochemical parameters, spectral characteristics, and provides insights into its synthesis, handling, and applications in modern drug discovery. All data presented is supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone for the design of bioactive molecules. This compound, a derivative of this important heterocycle, has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.[2] The presence of the dinitrile functionality offers synthetic handles for further molecular elaboration, while the methylated imidazole core provides a stable and predictable platform for molecular recognition.

This guide aims to provide a detailed understanding of the fundamental physical properties of this compound, which is crucial for its effective use in synthetic chemistry and drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₄N₄[3][4][5][6]
Molecular Weight 132.12 g/mol [3][6]
CAS Number 19485-35-9[3][4]
Appearance Brown Solid[4]
Melting Point 83 - 86 °C (181.4 - 186.8 °F)[4]
Boiling Point Not available (likely decomposes)
Density Not available
Solubility No specific data available. Based on its polar dinitrile groups and heterocyclic nature, it is expected to have some solubility in polar organic solvents such as DMSO, DMF, and acetonitrile. Its solubility in water is likely to be limited.
InChI InChI=1S/C6H4N4/c1-10-4-9-5(2-7)6(10)3-8/h4H,1H3[3]
InChIKey SUOVGHDPXJUFME-UHFFFAOYSA-N[3][5]
SMILES CN1C=NC(=C1C#N)C#N

Spectral Data and Structural Elucidation

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. The following sections detail the available spectral information for this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data available from the NIST database shows a molecular ion peak consistent with the expected molecular weight.[3]

  • Major Peaks (m/z): 132 (Molecular Ion), 67, 80[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound, available from PubChem, would be expected to show characteristic absorption bands for the nitrile (C≡N) and imidazole ring C-N and C=N stretching vibrations.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃) and a singlet for the proton on the imidazole ring (C2-H). The chemical shift of the imidazole proton is anticipated to be in the range of 7.5-8.5 ppm, while the methyl protons would likely appear around 3.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the imidazole ring carbons, and the nitrile carbons. The nitrile carbons are expected to have chemical shifts in the range of 110-120 ppm. The imidazole ring carbons would appear in the aromatic region of the spectrum.

Synthesis and Handling

Synthetic Approach

The synthesis of this compound typically involves the N-methylation of the parent heterocycle, 1H-imidazole-4,5-dicarbonitrile. This is a common and well-established method for the alkylation of imidazoles. The general synthetic strategy is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 1H-imidazole-4,5-dicarbonitrile 1H-imidazole-4,5-dicarbonitrile Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) 1H-imidazole-4,5-dicarbonitrile->Base (e.g., NaH, K2CO3) Deprotonation Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating Agent (e.g., CH3I, (CH3)2SO4) This compound This compound Methylating Agent (e.g., CH3I, (CH3)2SO4)->this compound N-Methylation Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)

Caption: General synthetic workflow for this compound.

Experimental Protocol (Exemplary):

  • To a solution of 1H-imidazole-4,5-dicarbonitrile in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a slight excess of a base (e.g., sodium hydride or potassium carbonate) at 0 °C.

  • Stir the mixture at room temperature for a designated period to ensure complete deprotonation.

  • Cool the reaction mixture again to 0 °C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Handling and Safety

This compound is classified as harmful and requires careful handling in a well-ventilated laboratory fume hood.[4]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Applications in Drug Discovery

This compound serves as a key building block in the synthesis of various biologically active compounds. Its utility is particularly pronounced in the development of kinase inhibitors, which are a major class of therapeutic agents for cancer and inflammatory diseases.[2] The imidazole core can act as a hinge-binding motif, forming crucial hydrogen bond interactions with the kinase domain, while the nitrile groups can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Applications This compound This compound Medicinal Chemistry Scaffolds Medicinal Chemistry Scaffolds This compound->Medicinal Chemistry Scaffolds as a versatile Further Functionalization Further Functionalization This compound->Further Functionalization Nitrile groups enable Kinase Inhibitors Kinase Inhibitors Medicinal Chemistry Scaffolds->Kinase Inhibitors for the design of Further Functionalization->Kinase Inhibitors to optimize properties

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable heterocyclic compound with a growing importance in medicinal chemistry and drug discovery. This technical guide has provided a detailed summary of its key physical properties, spectral characteristics, synthetic considerations, and applications. A comprehensive understanding of these fundamental attributes is essential for leveraging the full potential of this versatile building block in the design and synthesis of novel therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US3806517A - Preparation of 4,5-dicyanoimidazoles.
  • Google Patents. (n.d.). US2534331A - 4, 5-imidazoledicarbonitrile and method of preparation.
  • ResearchGate. (n.d.). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
  • PubChemLite. (n.d.). This compound (C6H4N4).
  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST WebBook.
  • Xiamen Equation Chemical Co., Ltd. (n.d.). This compound.
  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Google Patents. (n.d.). CN103086978B - A kind of method preparing 1-methylimidazole.
  • Wikipedia. (n.d.). 1-Methylimidazole.
  • PubMed. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry.

Sources

1-Methyl-1H-imidazole-4,5-dicarbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-1H-imidazole-4,5-dicarbonitrile: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. Its unique structure, featuring a methylated imidazole core flanked by two nitrile groups, positions it as a versatile precursor for the synthesis of a wide array of more complex molecules, particularly purine analogs and other bioactive heterocycles. This guide provides a comprehensive technical overview of its molecular profile, physicochemical properties, a detailed, field-proven synthetic pathway, critical safety protocols, and its current and potential applications in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₆H₄N₄, is a structurally distinct imidazole derivative.[1][2][3] The presence of the electron-withdrawing nitrile groups and the N-methyl group significantly influences its chemical reactivity and physical properties. The imidazole ring itself is an aromatic, electron-rich system that is a common motif in a vast number of biologically active molecules.[4]

Key Identifiers and Properties

All quantitative data for the compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
IUPAC Name 1-methylimidazole-4,5-dicarbonitrile[3]
CAS Number 19485-35-9[1][3]
Molecular Formula C₆H₄N₄[1][2][3]
Molecular Weight 132.12 g/mol [2][3]
Appearance Solid[1]
Melting Point 83-85 °C[5]
Boiling Point 148-150 °C / 0.5 mmHg[5]
InChIKey SUOVGHDPXJUFME-UHFFFAOYSA-N[1][3]
Structural Insights

The molecule's functionality is dictated by three key regions:

  • The Imidazole Ring: A five-membered aromatic heterocycle that provides a stable core. It is a ubiquitous scaffold in medicinal chemistry.[4]

  • The Dinitrile Groups: The two cyano (-C≡N) groups at the 4 and 5 positions are strong electron-withdrawing groups. They serve as valuable chemical handles for further transformations, such as hydrolysis to carboxylic acids, reduction to amines, or conversion into other heterocyclic systems.

  • The N-Methyl Group: The methyl group at the N1 position prevents tautomerization and provides a fixed point of substitution, which is crucial for designing specific molecular interactions in drug development.

Synthesis, Purification, and Characterization

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or large-scale needs. A robust and logical two-step approach involves the synthesis of the parent imidazole followed by selective N-methylation.

Proposed Synthetic Pathway

The synthesis begins with the cyclization of diaminomaleonitrile to form the core 1H-imidazole-4,5-dicarbonitrile, which is subsequently methylated. This pathway is chosen for its reliance on well-established and high-yielding reactions.

SynthesisWorkflow cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: N-Methylation A Diaminomaleonitrile B 1H-imidazole-4,5-dicarbonitrile A->B Formic Acid (HCOOH) Heat (e.g., in DMF) C 1H-imidazole-4,5-dicarbonitrile D This compound (Final Product) C->D Methylating Agent (e.g., CH₃I) Base (e.g., K₂CO₃) Solvent (e.g., Acetone)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system, with defined checkpoints for assessing purity and identity.

Step 1: Synthesis of 1H-imidazole-4,5-dicarbonitrile

This step is adapted from established methods for creating the dicyanoimidazole core.[6]

  • Reagents & Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (1.0 eq) and dimethylformamide (DMF, ~5 mL per gram of starting material).

  • Reaction: Add formic acid (1.5 eq) dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) yields pure 1H-imidazole-4,5-dicarbonitrile.

Step 2: N-Methylation

  • Reagents & Setup: In a round-bottom flask, dissolve the 1H-imidazole-4,5-dicarbonitrile (1.0 eq) from Step 1 in acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Potassium carbonate is a mild and effective base for this alkylation, minimizing side reactions.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise. The reaction is typically exothermic and should be controlled. Stir the mixture at room temperature for 12-18 hours.

  • Workup: Filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Final Purification: Remove the solvent in vacuo. The resulting solid is the target compound, this compound. Purity should be assessed by HPLC (>98%) and identity confirmed by spectroscopic methods.

Analytical Characterization
  • Infrared (IR) Spectroscopy: The presence of the nitrile group is confirmed by a sharp absorption peak around 2200 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the N-methyl protons and a singlet for the proton on the imidazole ring. ¹³C NMR will confirm the number of unique carbons, including the distinct signals for the nitrile carbons.

  • Mass Spectrometry: Provides confirmation of the molecular weight (132.12 g/mol ).[3]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The aggregated GHS information provides a clear warning profile.[3]

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Acute Toxicity, Dermal H312Harmful in contact with skin
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Acute Toxicity, Inhaled H332Harmful if inhaled
STOT SE 3 H335May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Handling:

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[5]

  • Keep away from strong oxidizing agents.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical building block. Its dinitrile functionality is a gateway to numerous other molecular classes.

Applications A This compound B Methylated Purine Analogs (e.g., Xanthine Derivatives) A->B Hydrolysis & Cyclization C 4,5-Diaminomethyl Imidazole Derivatives A->C Reduction (e.g., with H₂/catalyst) E Medicinal Chemistry Libraries (e.g., for HIV, Cancer Research) B->E D Novel Bioactive Heterocycles C->D Further Cyclization Reactions D->E

Caption: Key synthetic transformations and applications of the title compound.

Precursor to Purine Analogs

The most direct application is in the synthesis of purines. The dicyanoimidazole core can be readily converted to the corresponding diamine, which can then be cyclized to form the purine ring system.[6] This route is valuable for creating substituted xanthines and other purines with potential therapeutic uses, from stimulants to antivirals.

Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug discovery, present in numerous approved drugs.[4] Compounds built upon substituted imidazole cores have shown promise as:

  • Anticancer Agents: Noble metal complexes with imidazole ligands are a significant area of research.[4]

  • Antiviral Compounds: Specifically, 1,5-disubstituted imidazole derivatives have been investigated as inhibitors of the HIV-1 integrase enzyme, a key target for antiretroviral therapy.[7] this compound serves as an ideal starting point for generating libraries of such compounds for screening.

Building Block for Novel Heterocycles

The vicinal nitrile groups can react with various reagents to form new fused heterocyclic systems. This opens avenues for exploring novel chemical space in the search for new materials or bioactive molecules.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced chemical synthesis. With a well-defined molecular profile, a straightforward synthetic route, and clear safety guidelines, it is primed for extensive use. Its primary value lies in its role as a strategic intermediate for constructing complex purine analogs and for populating medicinal chemistry libraries aimed at discovering next-generation therapeutics. For researchers in drug development and organic synthesis, this compound represents a key starting material for innovation.

References

  • This compound | C6H4N4 | CID 583268. PubChem. [Link]
  • Preparation of 4,5-dicyanoimidazoles.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Methyl-1H-imidazole-4,5-dicarbonitrile, a key building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the imidazole core, followed by N-methylation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and potential challenges.

Introduction

This compound is a substituted imidazole derivative characterized by a methyl group at the 1-position and two nitrile functionalities at the 4- and 5-positions of the imidazole ring. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and functional materials. The strategic placement of the nitrile groups allows for further chemical transformations, enabling the construction of diverse molecular architectures.

Recommended Synthetic Pathway

The most direct and efficient synthesis of this compound proceeds through a two-step sequence:

  • Step 1: Cyclization to form 1H-Imidazole-4,5-dicarbonitrile. This step involves the reaction of diaminomaleonitrile (DAMN) with an orthoformate ester to construct the imidazole ring.

  • Step 2: N-Methylation. The subsequent N-methylation of the imidazole nitrogen yields the final product.

This pathway is favored due to the ready availability of the starting materials and the generally high yields achieved in both steps.

Step 1: Synthesis of 1H-Imidazole-4,5-dicarbonitrile

The initial and crucial step in this synthesis is the construction of the imidazole ring. The reaction of diaminomaleonitrile with triethyl orthoformate provides a direct route to 1H-imidazole-4,5-dicarbonitrile.[1]

Mechanistic Insights

The reaction proceeds via a condensation mechanism. Diaminomaleonitrile, a tetramer of hydrogen cyanide, possesses two nucleophilic amino groups.[2] Triethyl orthoformate serves as a one-carbon electrophile. The reaction is typically heated to drive the cyclization and elimination of ethanol.

Experimental Protocol

A detailed experimental protocol for the synthesis of 1H-imidazole-4,5-dicarbonitrile is as follows:

Materials:

  • Diaminomaleonitrile (DAMN)

  • Triethyl orthoformate

  • Xylene (anhydrous)

Procedure:

  • To a solution of diaminomaleonitrile in anhydrous xylene, add an excess of triethyl orthoformate.

  • Heat the reaction mixture at 130°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 1H-imidazole-4,5-dicarbonitrile, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove any residual starting materials, and dry under vacuum.

Quantitative Data
ParameterValueReference
Starting MaterialDiaminomaleonitrile[1]
ReagentTriethyl orthoformate[1]
SolventXylene[3]
Temperature130°C[3]
Yield 83% [3]
Experimental Workflow Diagram

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product DAMN Diaminomaleonitrile Reaction Heating and Stirring DAMN->Reaction TEOF Triethyl Orthoformate TEOF->Reaction Solvent Xylene Solvent->Reaction Temp 130°C Temp->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Product1 1H-Imidazole-4,5-dicarbonitrile Workup->Product1

Caption: Workflow for the synthesis of 1H-imidazole-4,5-dicarbonitrile.

Step 2: N-Methylation of 1H-Imidazole-4,5-dicarbonitrile

Causality Behind Experimental Choices
  • Base Selection: A strong base like sodium hydride (NaH) is necessary to quantitatively deprotonate the imidazole N-H, which has a pKa of approximately 14.5. This generates the highly nucleophilic imidazolide anion.

  • Methylating Agent: Methyl iodide is a highly effective and reactive methylating agent for this transformation.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the imidazolide salt and facilitates the SN2 reaction.

Potential Side Reactions and Mitigation
  • Regioisomer Formation: While the two nitrogen atoms in the deprotonated imidazole are equivalent due to resonance, methylation can theoretically occur at either nitrogen. However, for 1-substituted imidazoles, the product is a single tautomer.

  • Over-methylation: The use of a significant excess of the methylating agent or prolonged reaction times can lead to the formation of a 1,3-dimethylimidazolium salt. To avoid this, it is crucial to use a slight excess of the methylating agent and monitor the reaction closely.

Experimental Protocol (Adapted)

Materials:

  • 1H-Imidazole-4,5-dicarbonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Dichloromethane/Methanol mixture (for extraction)

  • Silica gel (for column chromatography)

  • Petroleum ether/Ethyl acetate (for elution)

Procedure:

  • Dissolve 1H-imidazole-4,5-dicarbonitrile in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the cooled solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Add methyl iodide to the reaction mixture.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a dichloromethane/methanol solution (e.g., 10:1 v/v).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate.

Quantitative Data (Expected)
ParameterValue
Starting Material1H-Imidazole-4,5-dicarbonitrile
BaseSodium Hydride (60% dispersion)
Methylating AgentMethyl Iodide
SolventAnhydrous DMF
Temperature0°C to Room Temperature
Expected Yield ~80-90%
Experimental Workflow Diagram

Synthesis_Step2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Imidazole 1H-Imidazole-4,5-dicarbonitrile Deprotonation Deprotonation Imidazole->Deprotonation NaH Sodium Hydride NaH->Deprotonation MeI Methyl Iodide Methylation Methylation MeI->Methylation Solvent Anhydrous DMF Solvent->Deprotonation Temp 0°C to RT Temp->Deprotonation Deprotonation->Methylation Workup Quenching, Extraction Methylation->Workup Purification Column Chromatography Workup->Purification Product2 This compound Purification->Product2

Caption: Workflow for the N-methylation of 1H-imidazole-4,5-dicarbonitrile.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound. Careful control of reaction conditions, particularly during the N-methylation step, is crucial to minimize the formation of byproducts and ensure a high purity of the final product. The versatility of the nitrile groups in the target molecule opens up a wide range of possibilities for further synthetic transformations, making it a valuable intermediate for the development of novel compounds in various fields of chemical research.

References

  • Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates. Kuwait Journal of Science, 48(2). [Link]
  • Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. [Link]
  • 1H-Imidazole-4,5-dicarbonitrile. LookChem. [Link]
  • This compound | C6H4N4 | CID 583268. PubChem. [Link]
  • Preparation of 4,5-dicyanoimidazoles.
  • This compound (C6H4N4). PubChemLite. [Link]
  • Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. PubMed. [Link]
  • Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products.
  • Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]
  • This compound. Chemos. [Link]
  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]
  • 4,5-Dicyanoimidazole: Comprehensive Overview and Applic
  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines.
  • One-Pot Reactions of Triethyl Orthoform
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
  • Read High-Impact Highlights
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. [Link]

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An In-depth Technical Guide to the Structural Analysis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering a detailed exploration of the molecule's synthesis, spectroscopic profile, and three-dimensional structure. By integrating experimental data with established chemical principles and computational predictions, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel imidazole-based compounds. We delve into the causality behind analytical techniques, ensuring a thorough understanding of the molecule's structural intricacies.

Introduction: The Significance of the Dicyanoimidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The addition of electron-withdrawing cyano groups at the 4 and 5 positions dramatically alters the electronic properties of the imidazole core, opening up unique avenues for chemical modification and molecular interactions. This compound, with its methylated nitrogen, presents a specific and important example of this class of compounds. The cyano groups are not merely passive substituents; their electrophilic nature makes them key reactive handles for further synthetic transformations, while also influencing the molecule's potential as a ligand in coordination chemistry or as a building block in advanced materials.[1] A thorough understanding of its structural characteristics is therefore paramount for unlocking its full potential in drug discovery and materials science.

Synthesis and Molecular Architecture

The synthetic pathway to this compound is crucial for obtaining high-purity material for structural studies and further applications. While various methods exist for the synthesis of substituted imidazoles, a common and effective approach for dicyanoimidazoles involves the use of diaminomaleonitrile (DAMN) as a key precursor.

Conceptual Synthetic Pathway

The synthesis of the imidazole ring with adjacent cyano groups can be achieved through the cyclization of diaminomaleonitrile with a suitable one-carbon synthon. Subsequent N-methylation provides the target compound. A plausible synthetic approach is outlined below.

G DAMN Diaminomaleonitrile (DAMN) Imidazole_precursor 1H-imidazole-4,5-dicarbonitrile DAMN->Imidazole_precursor Cyclization Reagent1 One-carbon electrophile (e.g., Triethyl orthoformate) Reagent1->Imidazole_precursor Target This compound Imidazole_precursor->Target N-Methylation Methylating_agent Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) Methylating_agent->Target

Caption: Conceptual synthetic pathway to this compound.

Verified Experimental Protocol: Synthesis of the Precursor

While a specific protocol for the direct synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of the unmethylated precursor, 1H-imidazole-4,5-dicarbonitrile, is well-established. This precursor can then be methylated in a subsequent step.

Step 1: Synthesis of 1H-imidazole-4,5-dicarbonitrile

  • Rationale: This step involves the condensation of diaminomaleonitrile with an orthoformate, which serves as the source of the C2 carbon of the imidazole ring. The reaction proceeds via formation of an intermediate that undergoes cyclization and elimination to afford the aromatic imidazole.

  • Procedure: A mixture of diaminomaleonitrile and triethyl orthoformate is heated, often in a high-boiling solvent or neat. The reaction progress is monitored by the evolution of ethanol. The crude product is then purified, typically by recrystallization.

Step 2: N-Methylation of 1H-imidazole-4,5-dicarbonitrile

  • Rationale: The acidic N-H proton of the imidazole ring can be removed by a suitable base to generate an imidazolate anion, which is a potent nucleophile. This anion then reacts with a methylating agent in an SN2 reaction to form the N-methylated product.

  • Procedure: To a solution of 1H-imidazole-4,5-dicarbonitrile in a suitable aprotic solvent (e.g., DMF, acetonitrile), a base such as sodium hydride or potassium carbonate is added. After deprotonation, a methylating agent like methyl iodide or dimethyl sulfate is introduced, and the reaction is stirred until completion. Standard aqueous workup and purification by chromatography or recrystallization yields the final product.

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

3.1.1. ¹H NMR Spectroscopy

Due to the substitution pattern, the ¹H NMR spectrum of this compound is expected to be relatively simple, showing two key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~7.8 - 8.2SingletH2 (imidazole ring)The proton at the C2 position is in an electron-deficient environment, deshielded by the adjacent nitrogen atoms and the aromatic system.
~3.8 - 4.2SingletN-CH₃The methyl protons are attached to a nitrogen atom within the aromatic ring, leading to a characteristic downfield shift.

Justification of Predictions: These predictions are based on the analysis of structurally similar compounds. For instance, the H-2 proton in related imidazole systems typically resonates in this downfield region.[2][3] The chemical shift of the N-methyl group is also consistent with values observed for other N-methylated imidazoles.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~140 - 145C2 (imidazole ring)This carbon is situated between two nitrogen atoms, resulting in significant deshielding.
~115 - 120C4/C5 (imidazole ring)These carbons are part of the aromatic system and are attached to the electron-withdrawing cyano groups, influencing their chemical shift. Due to the rapid rotation of the methyl group and the planarity of the ring, these carbons may be magnetically equivalent or very close in chemical shift.
~110 - 115-C≡N (nitrile)The carbon atoms of the nitrile groups typically resonate in this region.
~33 - 37N-CH₃The chemical shift of the methyl carbon is characteristic of an N-methyl group on a heterocyclic aromatic ring.

Self-Validation: The predicted chemical shifts are in line with computational predictions for similar imidazole derivatives and experimental data for related structures.[4][5] The presence of the electron-withdrawing nitrile groups is expected to have a significant impact on the chemical shifts of the imidazole ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibration of the nitrile groups.

Wavenumber (cm⁻¹)Vibration ModeIntensitySignificance
~2230 - 2250C≡N stretchStrongThis sharp, strong absorption is highly diagnostic for the presence of the nitrile functional groups.[6]
~3100 - 3150C-H stretch (aromatic)MediumCorresponds to the stretching of the C-H bond at the C2 position of the imidazole ring.
~2850 - 3000C-H stretch (aliphatic)MediumArises from the stretching vibrations of the C-H bonds in the N-methyl group.
~1500 - 1600C=C and C=N stretchesMediumThese absorptions are characteristic of the imidazole ring's aromatic system.

Data Interpretation: The presence of a strong, sharp peak in the 2230-2250 cm⁻¹ region is a definitive indicator of the dinitrile substitution.[7] The other peaks in the fingerprint region will correspond to the various bending and stretching modes of the imidazole ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The electron ionization mass spectrum will show a prominent molecular ion peak at m/z = 132, corresponding to the molecular weight of C₆H₄N₄.

  • Fragmentation Pattern: The fragmentation of N-methyl imidazoles can be complex. Common fragmentation pathways may include the loss of HCN (m/z = 105), the loss of the methyl group (m/z = 117), and cleavage of the imidazole ring. A detailed analysis of the fragmentation pattern can provide further confirmation of the molecule's structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. The crystal structure of this compound has been determined in the context of its use as a ligand in coordination chemistry.[8][9]

Key Structural Features:

ParameterValue (approximate)Significance
Imidazole RingPlanarAs expected for an aromatic heterocyclic system.
C4-C5 Bond Length~1.45 ÅThis bond length is consistent with a single bond between two sp² hybridized carbon atoms within an aromatic system, slightly shorter than a typical C-C single bond due to the ring's aromaticity.
C-C≡N Bond Angle~178-180°The nitrile groups are nearly linear, as is typical for this functional group.
N-CH₃ Bond Length~1.47 ÅA standard bond length for a nitrogen-methyl bond where the nitrogen is part of an aromatic ring.

Visualization of the Molecular Structure:

Caption: Simplified 2D representation of this compound with typical bond lengths.

Reactivity and Potential Applications

The structural features of this compound dictate its chemical reactivity and potential applications.

  • Reactivity of the Cyano Groups: The electron-withdrawing nature of the imidazole ring enhances the electrophilicity of the nitrile carbons, making them susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of coordination complexes where the nitrile nitrogen can coordinate to a metal center, or the nitrile group can undergo reactions such as alcoholysis.[8][9]

  • Coordination Chemistry: The nitrogen atoms of the imidazole ring and the nitrile groups are all potential coordination sites for metal ions, making this molecule a versatile ligand for the construction of metal-organic frameworks (MOFs) and other coordination polymers.

  • Medicinal Chemistry: The dicyanoimidazole scaffold can be a valuable starting point for the synthesis of more complex molecules with potential biological activity. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.

  • Materials Science: The electronic properties of dicyanoimidazole derivatives make them interesting candidates for applications in materials science, such as in the development of organic semiconductors, dyes, and nonlinear optical materials.[1]

Conclusion

The structural analysis of this compound reveals a fascinating interplay of aromaticity, electron-withdrawing effects, and reactive functional groups. Through a combination of spectroscopic techniques and X-ray crystallography, a detailed picture of its molecular architecture has been established. This in-depth understanding is not merely an academic exercise; it provides the fundamental knowledge required for the rational design of new synthetic routes, the prediction of chemical behavior, and the development of novel applications in fields ranging from drug discovery to materials science. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently utilize this versatile building block in their future endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Beyond Oligonucleotides: Exploring the Versatile Applications of 4,5-Dicyanoimidazole in Material Science.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • MDPI. (2000). 1H and 13C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts. Molecules, 5(3), 479-480.
  • MDPI. (2019). Activation of the Cyano Group at Imidazole via Copper Stimulated Alcoholysis. Inorganics, 7(7), 87.
  • MDPI. (2019). Activation of the Cyano Group at Imidazole via Copper Stimulated Alcoholysis.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940).
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
  • PubChem. (n.d.). This compound.

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A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 19485-35-9). As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven insights into the acquisition and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core is a pentacyclic imidazole ring, substituted with a methyl group on one nitrogen and two nitrile groups on the adjacent carbons. This arrangement significantly influences the electron distribution within the molecule, which is reflected in its spectroscopic behavior.

Section 1: Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) is a common method for generating gas-phase ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard EI-MS analysis would be conducted as follows:

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Summary and Interpretation

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

m/z Relative Intensity Assignment
132High[M]⁺• (Molecular Ion)
105Moderate[M - HCN]⁺•
80Moderate[M - C₂N₂]⁺•
67High[C₄H₃N₂]⁺

Interpretation:

  • The molecular ion peak at m/z 132 corresponds to the molecular weight of the compound (C₆H₄N₄), confirming its elemental composition.[1][2]

  • The fragmentation pattern is consistent with the structure. The loss of a neutral hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion would lead to a fragment at m/z 105 .

  • The peak at m/z 80 can be attributed to the loss of a dicyanoacetylene molecule (C₂N₂, 52 Da).

  • A prominent peak is observed at m/z 67 , which is a common fragment for N-methylated imidazole rings.[2]

High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula determination, high-resolution mass spectrometry is indispensable.

  • Expected Exact Mass: 132.0436 g/mol [2]

  • Protocol: Using an Orbitrap or FT-ICR mass spectrometer, the exact mass of the molecular ion can be measured with high precision (typically < 5 ppm). This allows for the confident assignment of the elemental formula C₆H₄N₄.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the imidazole ring proton and the N-methyl protons.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted Chemical Shift (δ) Multiplicity Integration Assignment
~7.8 - 8.2 ppmSinglet1HH2 (imidazole ring)
~3.8 - 4.2 ppmSinglet3HN-CH₃

Interpretation:

  • Imidazole Proton (H2): The single proton on the imidazole ring (at the C2 position) is expected to appear as a singlet in the downfield region (~7.8 - 8.2 ppm). Its deshielded nature is due to the aromaticity of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms.

  • N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will give rise to a singlet at ~3.8 - 4.2 ppm. The chemical shift is influenced by the attachment to the nitrogen atom within the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Sample Preparation: A more concentrated sample (~20-50 mg in ~0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Data Acquisition: The spectrum is acquired on the same NMR spectrometer, using a standard carbon pulse program with proton decoupling to simplify the spectrum to a series of singlets.

Predicted Chemical Shift (δ) Assignment
~140 - 145 ppmC2 (imidazole ring)
~120 - 125 ppmC4/C5 (imidazole ring)
~110 - 115 ppm-C≡N (nitrile carbons)
~33 - 37 ppmN-CH₃

Interpretation:

  • C2 Carbon: This carbon, situated between two nitrogen atoms, is the most deshielded of the ring carbons and is expected in the ~140 - 145 ppm region.

  • C4 and C5 Carbons: These carbons are attached to the electron-withdrawing nitrile groups and are expected to be in the ~120 - 125 ppm range. Due to the substitution pattern, they may have very similar chemical shifts.

  • Nitrile Carbons: The carbons of the two nitrile groups will appear in the characteristic region for nitriles, ~110 - 115 ppm.

  • N-Methyl Carbon: The carbon of the N-methyl group is the most shielded and will appear upfield at ~33 - 37 ppm.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100 - 3150Weak-MediumC-H stretch (aromatic)
~2950 - 3000WeakC-H stretch (aliphatic, N-CH₃)
~2220 - 2260Strong, SharpC≡N stretch (nitrile)
~1500 - 1600MediumC=C and C=N stretching (imidazole ring)
~1300 - 1450MediumC-H bending (N-CH₃)

Interpretation:

  • The most characteristic peak in the IR spectrum will be the strong, sharp absorption band for the nitrile (C≡N) stretch in the 2220-2260 cm⁻¹ region. The presence of two such groups should result in a particularly intense peak.

  • The aromatic C-H stretching of the imidazole ring will appear as a weaker band above 3000 cm⁻¹.

  • The aliphatic C-H stretching of the N-methyl group will be observed just below 3000 cm⁻¹.

  • The stretching vibrations of the imidazole ring (C=C and C=N bonds) will give rise to a series of medium-intensity bands in the 1500-1600 cm⁻¹ region.

Section 4: Visualizing the Workflow and Structure

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Sample 1-Methyl-1H-imidazole- 4,5-dicarbonitrile MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) - Connectivity - Chemical Environment Sample->NMR IR IR Spectroscopy - Functional Groups Sample->IR Data Combined Spectroscopic Data MS->Data NMR->Data IR->Data Structure Structural Elucidation and Confirmation Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

  • Chemos GmbH & Co. KG. This compound. [Link]
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An In-depth Technical Guide to the Solubility Profile of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS 19485-35-9). While specific, publicly available experimental solubility data for this compound is limited, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the compound's key physicochemical properties and furnishes detailed, field-proven protocols for determining its thermodynamic (equilibrium) and kinetic solubility. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide empowers researchers to generate robust and reliable solubility data, a critical parameter for applications ranging from chemical synthesis to early-stage drug discovery.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a methylated imidazole ring substituted with two nitrile groups.[1][2] The imidazole moiety is a crucial structural component in many natural products and biologically active molecules, including the amino acid histidine.[3] The presence of cyano (-C≡N) groups significantly influences the molecule's polarity, hydrogen bonding capacity, and overall physicochemical behavior. Understanding the solubility of this compound is fundamental for its application in medicinal chemistry, materials science, and as a synthetic building block. Poor solubility can be a major obstacle in drug discovery, affecting bioassay results, formulation for in vivo studies, and oral absorption.[4][5] Therefore, a thorough characterization of its solubility profile is an essential first step in its developmental pipeline.

Physicochemical Properties

A compound's solubility is intrinsically linked to its structural and chemical properties.[4] Key parameters for this compound have been compiled from various chemical databases and suppliers.

PropertyValueSource
CAS Number 19485-35-9PubChem[2], Sigma-Aldrich
Molecular Formula C₆H₄N₄PubChem[2], CymitQuimica[1]
Molecular Weight 132.12 g/mol PubChem[2]
Physical Form SolidCymitQuimica[1], Sigma-Aldrich
Melting Point 83-85 °CChemicalBook[6]
pKa (Predicted) -2.46 ± 0.61ChemicalBook[6]
InChIKey SUOVGHDPXJUFME-UHFFFAOYSA-NPubChem[2], Sigma-Aldrich
SMILES CN1C=NC(=C1C#N)C#NPubChem[2]

Note: Some properties, such as pKa, are predicted values and should be experimentally verified.

The structure, with its polar nitrile groups and the imidazole ring capable of acting as a hydrogen bond acceptor, suggests potential solubility in polar organic solvents. However, the overall planarity and potential for crystal lattice packing could counteract this, making experimental determination essential.

Methodologies for Experimental Solubility Determination

Determining solubility is a cornerstone of early-stage drug discovery and chemical development.[7] Two primary types of solubility are measured: thermodynamic and kinetic. Thermodynamic, or equilibrium, solubility is the true saturation point of a compound in a solvent, while kinetic solubility is more relevant for high-throughput screening where dissolution time is limited.[4][8]

Thermodynamic (Equilibrium) Solubility Determination

Equilibrium solubility represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pH.[5][9][10] The shake-flask method is the gold-standard for this measurement.[10]

This protocol is designed to ensure the system reaches true thermodynamic equilibrium.

Pillar of Trustworthiness: The extended incubation period and rigorous separation of solid material are critical for ensuring that the measured concentration reflects true equilibrium, not a supersaturated or incompletely dissolved state. Performing the assay in at least duplicate is mandatory for reproducibility.[9]

  • Preparation:

    • Accurately weigh an excess amount of solid this compound. The excess is crucial to ensure a saturated solution is formed.

    • Add the solid compound to a known volume of the desired test solvent (e.g., Phosphate-Buffered Saline pH 7.4, water, ethanol) in a sealed vial.[9]

  • Incubation:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an incubator with constant agitation (e.g., orbital shaker or rotator) at a controlled temperature (e.g., 25°C or 37°C).

    • Incubate for an extended period, typically 24 to 72 hours, to allow the dissolution process to reach equilibrium.[8][9]

  • Separation and Sampling:

    • After incubation, allow the vials to stand undisturbed to let undissolved solid settle.[10]

    • Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the sample through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.[9] Centrifugation followed by sampling the supernatant is an alternative separation method.[7]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9]

    • Determine the concentration of the dissolved compound by comparing its response to the calibration curve.

Equilibrium_Solubility cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Quantification A Weigh excess solid compound B Add to known volume of solvent in vial A->B C Seal vial and agitate at constant temperature B->C D Incubate for 24-72 hours to reach equilibrium C->D E Settle undissolved solid D->E F Filter supernatant (e.g., 0.45 µm filter) E->F H Analyze filtrate via HPLC or LC-MS/MS F->H G Prepare calibration curve I Calculate solubility G->I H->I

Caption: Workflow for determining thermodynamic equilibrium solubility.

Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of solution over a shorter timeframe. It is a high-throughput method commonly used in early drug discovery to quickly flag compounds with potential solubility issues.[4][7][11] This method typically starts with the compound dissolved in dimethyl sulfoxide (DMSO).[4][7]

This protocol is a common high-throughput method that relies on UV absorbance for quantification.

Pillar of Expertise: The choice of a kinetic assay is a pragmatic one in discovery settings. It mimics conditions in high-throughput screening (HTS) bioassays where compounds are introduced from DMSO stocks.[4] A result from this assay is not true solubility but is an invaluable indicator of a compound's behavior under specific, non-equilibrium conditions.

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[11][12]

    • Prepare the aqueous buffer (e.g., PBS, pH 7.4).

  • Assay Execution:

    • In a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[4][12]

    • Add the aqueous buffer to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤1-2%) to minimize its solubilizing effect.[8]

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a defined period, typically 1 to 2 hours.[7][12]

  • Separation and Analysis:

    • After incubation, separate any precipitated compound by filtering the plate (e.g., using a solubility filter plate).[4][12]

    • Transfer the filtrate to a UV-transparent microtiter plate.

    • Measure the UV absorbance of the filtrate at the compound's λ_max (maximum absorbance wavelength).

    • Quantify the concentration of the dissolved compound by comparing the absorbance to a pre-established calibration curve prepared in the same mixed solvent system (buffer + DMSO).

Kinetic_Solubility cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Separation & Analysis A Prepare high-concentration stock solution in DMSO B Add DMSO stock to microtiter plate wells A->B C Add aqueous buffer and mix B->C D Incubate for 1-2 hours at room temperature C->D E Filter plate to remove precipitate D->E F Measure UV absorbance of the filtrate E->F G Calculate concentration vs. calibration curve F->G

Caption: Workflow for determining kinetic solubility via direct UV assay.

Data Interpretation and Significance

The solubility data generated from these experiments should be reported in standard units such as µg/mL or µM. For drug discovery purposes, a general goal for aqueous solubility is often >60 µg/mL.[4] Compounds with solubility below this threshold may present challenges related to absorption and achieving therapeutic concentrations in vivo. The relationship between kinetic and equilibrium solubility is also informative; a large discrepancy can indicate that a compound is prone to supersaturation and subsequent precipitation.[5]

Conclusion

References

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An In-depth Technical Guide to the Reactivity of Dicarbonitrile-Functionalized Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Dicyanoimidazole Scaffold – A Nucleus of Latent Reactivity

In the landscape of heterocyclic chemistry, few scaffolds offer the unique electronic and reactive dichotomy of dicyano-substituted imidazoles. Primarily focusing on the well-studied 4,5-dicyanoimidazole (DCI), this guide elucidates the chemical behavior of this powerful building block. The inherent structure, featuring a stable imidazole ring flanked by two potent electron-withdrawing cyano groups, creates a molecule with distinct reactive centers.[1] This electronic tension—between the aromatic, electron-rich nature of the imidazole core and the electrophilic character of the nitrile carbons—is the very source of its synthetic versatility.

Understanding the causality behind its reactivity is paramount for any researcher aiming to leverage this molecule. The cyano groups dramatically influence the acidity of the N-H proton and modulate the nucleophilicity of the N-3 nitrogen, while simultaneously presenting the nitrile carbons as prime targets for nucleophilic attack.[1][2] This guide moves beyond a simple catalog of reactions to provide a mechanistic rationale for the transformations discussed, empowering drug development professionals and synthetic chemists to make informed, strategic decisions in their experimental designs.

Core Reactivity Principles: An Electronically Dichotomous System

The reactivity of 4,5-dicyanoimidazole can be dissected by considering its principal reactive sites. The selection of reagents and reaction conditions dictates which site is addressed, allowing for precise and controlled molecular elaboration.

G DCI 4,5-Dicyanoimidazole (DCI) Core Scaffold Reduction Reduction DCI->Reduction Forms Di(aminomethyl)imidazole Hydrolysis Hydrolysis DCI->Hydrolysis Forms Imidazole-4,5-dicarboxylic Acid Organometallic Organometallic DCI->Organometallic Forms Diketones (post-hydrolysis) Amidoxime Amidoxime DCI->Amidoxime Forms Diamidoxime Cycloaddition Cycloaddition DCI->Cycloaddition Forms Bis-tetrazolyl Imidazole N_Alkylation N_Alkylation DCI->N_Alkylation N-3 acts as nucleophile C2_Halogenation C2_Halogenation DCI->C2_Halogenation Under alkaline conditions

Transformations of the Dicarbonitrile Functional Groups

The primary focus of this guide is the rich chemistry of the nitrile moieties. The electrophilic carbon atom of the C≡N triple bond is susceptible to a range of nucleophilic additions and cycloadditions.[2]

Nucleophilic Addition: The Foundational Reaction

Nucleophilic addition is the cornerstone of nitrile chemistry. Strong, anionic nucleophiles attack the electrophilic nitrile carbon directly, while weaker, neutral nucleophiles often require acid catalysis to activate the nitrile by protonating the nitrogen.[3]

RCN [label=<

RCN

>];

Intermediate [label=<

RCN-
Nu

>];

Product [label=<

RCNH
Nu

>];

Nu [label="Nu-", fontcolor="#4285F4"];

Nu -> RCN [label=" Nucleophilic Attack"]; RCN -> Intermediate; Intermediate -> Product [label=" Protonation (Workup)"]; } endom Caption: Generalized mechanism of nucleophilic addition to a nitrile group.

Reduction to Di(aminomethyl)imidazole

The complete reduction of both nitrile groups to primary amines is a powerful transformation, yielding a highly functionalized diamine scaffold. This requires a potent hydride source.

  • Causality in Reagent Selection : Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its high reactivity, stemming from the polar Al-H bond, allows it to deliver two successive hydride ions to each nitrile group.[4][5] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for nitrile reduction.[6] The reaction proceeds through an intermediate imine anion, which is also reduced in situ.[7]

Table 1: Comparison of Reducing Agents for Nitriles

ReagentFormulaReactivity with NitrilesProductReference(s)
Lithium Aluminum HydrideLiAlH₄HighPrimary Amine[4][5][6]
Sodium BorohydrideNaBH₄Very Low / NoneNo Reaction[6]
Diisobutylaluminium HydrideDIBAL-HModerate (controlled)Aldehyde (after hydrolysis)[7]
  • System Preparation : Under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (2.5 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition : Dissolve 4,5-dicyanoimidazole (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup (Fieser method) : Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation : Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF and ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the crude product.

  • Purification : The resulting diamine can be purified by crystallization or column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol with a small percentage of triethylamine).

[3+2] Cycloaddition with Azides: Synthesis of Bis-tetrazolyl Imidazoles

The transformation of nitriles into 5-substituted-1H-tetrazoles via [3+2] cycloaddition with an azide source is a highly valuable reaction in medicinal chemistry. The tetrazole ring is often used as a metabolically stable bioisostere for a carboxylic acid group.[8] This reaction typically requires activation, either through Lewis acids or heat, to overcome the activation barrier.[9] Microwave-assisted methods have been shown to dramatically accelerate this conversion.[10]

G

  • Reagent Preparation : In a 10 mL microwave reaction vessel, combine 4,5-dicyanoimidazole (1.0 eq.), sodium azide (NaN₃, 2.5 eq.), and triethylamine hydrochloride (Et₃N·HCl, 2.5 eq.).[10]

  • Solvent Addition : Add anhydrous dimethylformamide (DMF) to the vessel (approx. 0.2 M concentration of DCI).

  • Microwave Reaction : Seal the vessel and place it in a microwave reactor. Heat the mixture to 130 °C and hold for 2 hours with stirring.

  • Product Precipitation : After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. Acidify the solution to pH ~2 by the dropwise addition of concentrated HCl. A precipitate should form.

  • Isolation and Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the target bis-tetrazole.

Further Transformations of the Nitrile Groups

The dinitrile motif can be converted into several other valuable functional groups, expanding its synthetic utility.

  • Hydrolysis to Dicarboxylic Acid : Under harsh acidic or basic conditions, both nitrile groups can be hydrolyzed, first to the diamide, and subsequently to imidazole-4,5-dicarboxylic acid.[3] This provides a handle for further modifications, such as peptide couplings.

  • Organometallic Addition : Reagents like Grignard (R-MgX) or organolithium (R-Li) species can add to the nitrile carbon.[11][12] A subsequent acidic workup hydrolyzes the intermediate imine, yielding a ketone. The application to DCI would produce a 4,5-diacylimidazole, a versatile diketone intermediate.

  • Conversion to Amidoximes : Reaction with hydroxylamine (NH₂OH) converts the nitriles to amidoximes.[13][14] This is a critical transformation, as amidoxime functionalities are excellent chelating agents and are used in the synthesis of other heterocycles like 1,2,4-oxadiazoles.[15]

Reactivity of the Imidazole Ring Core

While the nitrile groups are often the primary site of reaction, their powerful electron-withdrawing effect influences the reactivity of the imidazole ring itself.

  • Acidity and N-Alkylation : The electron-withdrawing nature of the cyano groups increases the acidity of the N-1 proton (pKa ≈ 5.2), making it readily deprotonated by moderate bases.[16] The resulting imidazolate anion is a potent nucleophile, facilitating N-alkylation and N-acylation reactions.

  • Reactivity at C-2 : The C-2 position of the imidazole ring can undergo reactions such as halogenation, particularly under alkaline conditions.[16] This introduces a leaving group at a key position for subsequent cross-coupling reactions or nucleophilic aromatic substitution.

Conclusion and Outlook

The dicarbonitrile functional groups on an imidazole core are not merely passive substituents; they are dynamic centers of reactivity. From reductions and hydrolyses to complex cycloadditions, these groups provide a gateway to a vast array of molecular architectures. For researchers in drug discovery, the ability to transform the nitriles into key pharmacophores like amines and tetrazoles is of immense strategic value. As new catalytic methods emerge, particularly in the realm of metal-catalyzed transformations, the synthetic potential of dicyanoimidazoles will only continue to expand, solidifying their role as a privileged scaffold in modern medicinal and materials chemistry.[17]

References

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-Methyl-1H-imidazole-4,5-dicarbonitrile. As a molecule of interest in medicinal chemistry and materials science, understanding its behavior under thermal stress is paramount for safe handling, processing, and storage. This document delineates the theoretical underpinnings of its thermal decomposition, provides detailed, field-proven experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and offers insights into the kinetic analysis of its decomposition. The methodologies presented herein are grounded in authoritative standards and are designed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Thermal Stability in Drug Development and Materials Science

This compound is a heterocyclic compound featuring a methylated imidazole ring substituted with two nitrile groups. The imidazole moiety is a ubiquitous scaffold in numerous pharmaceuticals, owing to its ability to engage in various biological interactions. The presence of nitrile groups can significantly influence the molecule's polarity, reactivity, and metabolic stability, making it an attractive building block in drug design.[1] Beyond pharmaceuticals, nitrile-containing heterocycles are explored in the realm of energetic materials and functional polymers.

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. It dictates the feasible conditions for manufacturing, formulation, and storage, and provides insights into potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities. For researchers in drug development and materials science, a thorough understanding of a compound's thermal behavior is not merely a regulatory requirement but a fundamental aspect of risk assessment and process optimization.

This guide serves as a senior application scientist's perspective on elucidating the thermal properties of this compound, emphasizing the causality behind experimental choices and the importance of a self-validating analytical approach.

Theoretical Considerations: Unraveling the Decomposition Pathways

The thermal decomposition of this compound is anticipated to be a complex process governed by the interplay of the imidazole ring and the dinitrile substituents.

  • The Imidazole Core: The imidazole ring itself is a relatively stable aromatic heterocycle. However, under significant thermal stress, ring-opening reactions can occur. The presence of the methyl group on one of the nitrogen atoms will influence the initial bond scission events.

  • The Dinitrile Functionality: Nitrile groups (-C≡N) are known to undergo thermal degradation through various pathways, including polymerization and elimination reactions, which can lead to the release of toxic fumes like hydrogen cyanide upon incomplete combustion.[2] The pyrolysis of organic dinitriles can be a significant contributor to the overall decomposition mechanism.[3]

  • Potential Decomposition Mechanisms: The decomposition of this compound is likely to initiate at the weaker bonds within the molecule. Possible initial steps could involve the cleavage of the methyl group or reactions involving the nitrile moieties. Subsequent reactions could lead to the fragmentation of the imidazole ring and the formation of a complex mixture of volatile and non-volatile products. The interaction between the decomposing nitrile groups and the imidazole ring is a key area for investigation.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition kinetics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques of choice. The following protocols are based on internationally recognized standards to ensure data quality and comparability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the amount of residual mass.

3.1.1. TGA Experimental Protocol

This protocol is designed in accordance with ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry .[4][5][6][7][8] and ISO 11358-1: Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles .[2][9][10][11][12]

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Ensure the this compound sample is homogenous and representative.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

Experimental Parameters:

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used for kinetic analysis.

  • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Collection: Continuously record the sample mass and temperature.

Data Analysis:

  • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

  • Plot the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

  • Determine the onset temperature of decomposition (Tonset) and the temperatures at 5% and 10% mass loss (T5% and T10%).

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis prep1 Homogenize Sample prep2 Weigh 5-10 mg prep1->prep2 inst3 Set N2 Purge Gas (50 mL/min) prep2->inst3 Load Sample inst1 Calibrate Instrument inst2 Set Temperature Program (e.g., 30-600°C at 10°C/min) inst1->inst2 inst2->inst3 analysis1 Plot TGA and DTG Curves inst3->analysis1 Run Experiment analysis2 Determine T-onset, T5%, T10% analysis1->analysis2

Caption: Workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

3.2.1. DSC Experimental Protocol

This protocol is designed in accordance with ASTM E1269: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry .[13][14][15][16]

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Parameters:

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

  • Data Collection: Continuously record the heat flow and temperature.

Data Analysis:

  • Plot heat flow versus temperature.

  • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

  • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc DSC Instrument Setup cluster_analysis_dsc Data Analysis prep1_dsc Weigh 2-5 mg prep2_dsc Hermetically Seal in Pan prep1_dsc->prep2_dsc inst3_dsc Set N2 Purge Gas (50 mL/min) prep2_dsc->inst3_dsc Load Sample & Reference inst1_dsc Calibrate Instrument inst2_dsc Set Temperature Program (e.g., 25-400°C at 10°C/min) inst1_dsc->inst2_dsc inst2_dsc->inst3_dsc analysis1_dsc Plot Heat Flow vs. Temp inst3_dsc->analysis1_dsc Run Experiment analysis2_dsc Identify Endotherms and Exotherms analysis1_dsc->analysis2_dsc analysis3_dsc Determine Onset, Peak Temp, and Enthalpy analysis2_dsc->analysis3_dsc Kinetic_Analysis cluster_methods Model-Free Kinetic Methods cluster_params Kinetic Parameters cluster_prediction Stability Prediction TGA_Data TGA Data at Multiple Heating Rates (β) FWO Flynn-Wall-Ozawa Method TGA_Data->FWO Kissinger Kissinger Method TGA_Data->Kissinger Ea Activation Energy (Ea) FWO->Ea Kissinger->Ea A Pre-exponential Factor (A) Ea->A Lifetime Lifetime Estimation A->Lifetime Safe_Storage Safe Storage Conditions Lifetime->Safe_Storage

Caption: Logical flow for kinetic analysis of thermal decomposition data.

Concluding Remarks and Future Perspectives

This guide has outlined a robust framework for the comprehensive evaluation of the thermal stability and decomposition of this compound. By adhering to standardized protocols and employing rigorous data analysis techniques, researchers can obtain reliable and reproducible data that is essential for informed decision-making in drug development and materials science.

Future investigations should focus on the identification of decomposition products using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). This will provide a more complete picture of the decomposition pathways and help in the development of strategies to mitigate potential stability issues. A thorough understanding of the thermal properties of this and related molecules will undoubtedly contribute to the advancement of safer and more effective chemical entities.

References

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An In-Depth Technical Guide to the Core Chemical Reactions of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-4,5-dicarbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing dinitrile substitution on the imidazole core, govern its reactivity and make it a valuable precursor for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the key chemical reactions involving this compound, focusing on its synthesis and the transformations of its nitrile functionalities. The narrative delves into the mechanistic underpinnings of these reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The imidazole ring is a ubiquitous scaffold in biologically active molecules, including natural products and synthetic drugs[1]. The introduction of two cyano groups at the 4 and 5-positions, coupled with N-methylation, creates a unique electronic landscape within the this compound molecule (Figure 1). The potent electron-withdrawing nature of the nitrile groups significantly influences the reactivity of the imidazole ring and the C-N triple bonds, opening up a rich field of chemical transformations. This guide will explore the fundamental reactions that define the synthetic utility of this compound, providing a foundation for its application in the design and synthesis of novel chemical entities.

Figure 1: Structure of this compound

Caption: The chemical structure of this compound.

Synthesis of the Core Scaffold: N-Alkylation of 4,5-Dicyanoimidazole

The most direct and common route to this compound involves the N-alkylation of the parent heterocycle, 4,5-dicyanoimidazole. This reaction proceeds via the deprotonation of the imidazole nitrogen followed by nucleophilic attack on a methylating agent. The choice of base and methylating agent can be tailored to optimize yield and purity.

Mechanistic Rationale

The N-H proton of 4,5-dicyanoimidazole is acidic due to the electron-withdrawing effect of the two cyano groups, facilitating its removal by a suitable base to form a resonance-stabilized imidazolide anion. This anion then acts as a potent nucleophile, readily attacking an electrophilic methyl source, such as methyl iodide, to furnish the desired N-methylated product.

N-Alkylation_Mechanism 4,5-Dicyanoimidazole 4,5-Dicyanoimidazole Imidazolide_Anion Imidazolide Anion 4,5-Dicyanoimidazole->Imidazolide_Anion Deprotonation Base Base Base->Imidazolide_Anion Product This compound Imidazolide_Anion->Product SN2 Attack Methyl_Iodide CH3I Methyl_Iodide->Product

Caption: General mechanism for the N-alkylation of 4,5-dicyanoimidazole.

Experimental Protocol: Synthesis via Methyl Iodide

This protocol provides a robust method for the laboratory-scale synthesis of this compound.

Materials:

  • 4,5-Dicyanoimidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dicyanoimidazole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Reactant/Product Molecular Weight ( g/mol ) Typical Yield Reference
4,5-Dicyanoimidazole118.09-[2]
This compound132.1280-90%[3][4]

Transformations of the Nitrile Groups

The two nitrile groups in this compound are key functional handles that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold.

Hydrolysis to Carboxylic Acids

The nitrile groups can be hydrolyzed under acidic or basic conditions to initially form the corresponding amides and, upon further hydrolysis, the dicarboxylic acid. This transformation is crucial for accessing derivatives with potential applications as ligands for metal complexes or as building blocks for polyamide synthesis.[5][6]

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to yield an imidic acid, which tautomerizes to the more stable amide. Further hydrolysis of the amide proceeds through a tetrahedral intermediate to afford the carboxylate.

Nitrile_Hydrolysis Nitrile Nitrile Group Intermediate1 Tetrahedral Intermediate Nitrile->Intermediate1 Nucleophilic Attack Hydroxide OH- Hydroxide->Intermediate1 Imidic_Acid Imidic Acid Intermediate1->Imidic_Acid Protonation Amide Amide Imidic_Acid->Amide Tautomerization Carboxylate Carboxylate Amide->Carboxylate Further Hydrolysis

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10 M, 5-10 eq).

  • Heat the mixture to reflux and maintain for 24-48 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.

  • The precipitated 1-Methyl-1H-imidazole-4,5-dicarboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Reactant/Product Molecular Weight ( g/mol ) Typical Yield Reference
This compound132.12-[7]
1-Methyl-1H-imidazole-4,5-dicarboxylic Acid170.1270-85%[8][9]
Reduction to Amines

The reduction of the nitrile groups to primary amines provides access to 1-methyl-4,5-bis(aminomethyl)-1H-imidazole, a valuable building block for the synthesis of ligands, polymers, and pharmacologically active compounds. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[10]

The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then leads to a diamino-aluminate complex, which upon aqueous workup is protonated to yield the primary amine.

Nitrile_Reduction Nitrile Nitrile Group Imine_Anion Imine Anion Intermediate Nitrile->Imine_Anion 1st Hydride Addition LiAlH4 LiAlH4 LiAlH4->Imine_Anion Dianion Dianion Intermediate LiAlH4->Dianion Imine_Anion->Dianion 2nd Hydride Addition Amine Primary Amine Dianion->Amine Aqueous Workup

Caption: Simplified mechanism for the reduction of a nitrile group with LiAlH₄.

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under a strictly anhydrous and inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (excess, e.g., 4-6 eq) in anhydrous THF.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine. Further purification can be achieved by distillation or crystallization of a salt derivative.

Cycloaddition Reactions

The electron-deficient nature of the imidazole ring in this compound suggests its potential participation in inverse-electron-demand Diels-Alder reactions, where it would act as the dienophile. However, specific examples involving this particular molecule are not well-documented in the literature. More commonly, related dicyanoimidazoles have been shown to undergo cycloaddition reactions.[11][12] The general principles of such reactions are outlined below.

Theoretical Framework

In a [4+2] cycloaddition reaction, the feasibility and regioselectivity are governed by the energies and symmetries of the frontier molecular orbitals (HOMO and LUMO) of the diene and the dienophile. For an inverse-electron-demand Diels-Alder reaction, the reaction is favored between an electron-rich diene (high energy HOMO) and an electron-poor dienophile (low energy LUMO), such as this compound.

Cycloaddition_FMO Diene_HOMO Diene (HOMO) Transition_State [4+2] Transition State Diene_HOMO->Transition_State Dienophile_LUMO Dienophile (LUMO) (this compound) Dienophile_LUMO->Transition_State Cycloadduct Cycloadduct Transition_State->Cycloadduct

Caption: Frontier Molecular Orbital interaction in an inverse-electron-demand Diels-Alder reaction.

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the imidazole ring also makes it susceptible to nucleophilic attack, although this reactivity is less common than transformations of the nitrile groups. Nucleophilic substitution reactions have been reported on related nitro- and halo-substituted methylimidazoles.[13][14]

Addition of Grignard Reagents to Nitrile Groups

Grignard reagents can add to the nitrile groups of this compound to form ketones after hydrolysis of the intermediate imine. This reaction provides a powerful method for the introduction of new carbon-carbon bonds at the 4 and 5-positions of the imidazole ring.[15]

The highly nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile group, forming a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or THF, under an inert atmosphere. The Grignard reagent is added to a solution of the dicarbonitrile at low temperature, and the reaction is then allowed to warm to room temperature. Acidic workup is necessary to hydrolyze the intermediate and isolate the ketone product. Careful control of stoichiometry is required to achieve selective mono- or di-addition.

Conclusion

This compound is a synthetically valuable building block with a rich and diverse chemistry. Its synthesis via N-alkylation of 4,5-dicyanoimidazole is straightforward, and the transformations of its nitrile groups through hydrolysis, reduction, and nucleophilic addition provide access to a wide array of functionalized imidazole derivatives. While its participation in cycloaddition and nucleophilic substitution reactions on the imidazole ring is less explored, the electronic nature of the molecule suggests significant potential in these areas. This guide provides a foundational understanding of the key chemical reactions of this important molecule, empowering researchers to leverage its synthetic potential in the development of new materials and therapeutic agents.

References

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An In-Depth Technical Guide to the Discovery and History of Substituted Dicyanoimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dicyanoimidazole scaffold, a unique nitrogen-containing heterocycle, has carved a significant niche in both medicinal chemistry and materials science. Its discovery, rooted in the mid-20th century, has paved the way for a rich and diverse field of chemical synthesis and application. This technical guide provides a comprehensive overview of the discovery and historical development of substituted dicyanoimidazoles, detailing their synthesis, key chemical properties, and evolving applications. We will explore the seminal work that first brought this class of compounds to light, the versatile role of diaminomaleonitrile (DAMN) as a key precursor, and the subsequent expansion into a vast library of derivatives with tailored functionalities. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemical scaffold.

The Genesis of a Scaffold: Early Discovery and Synthesis

The story of dicyanoimidazoles begins in the mid-20th century, with the pioneering work of David W. Woodward. In a 1950 patent, Woodward first described the synthesis of 4,5-imidazoledicarbonitrile, the parent compound of the dicyanoimidazole family[1]. This initial synthesis involved the reaction of hydrogen cyanide tetramer (diaminomaleonitrile) with an orthoester in an inert liquid medium at elevated temperatures[1]. This foundational work laid the groundwork for future explorations into this chemical space.

The versatility of diaminomaleonitrile (DAMN) as a readily available and inexpensive building block quickly became apparent to organic chemists[2][3]. DAMN, a tetramer of hydrogen cyanide, serves as a crucial precursor for a wide variety of nitrogen-containing heterocycles, including pyrimidines, pyrazines, purines, and, most importantly for this guide, imidazoles[4][5][6]. The reactivity of DAMN, with its two amino groups and two nitrile groups on a double bond, allows for a diverse range of cyclization reactions to form the imidazole ring.

The Cornerstone Precursor: Diaminomaleonitrile (DAMN)

The importance of DAMN in the synthesis of heterocycles cannot be overstated. Its unique structure provides a scaffold upon which a variety of substituents can be introduced, leading to a vast array of dicyanoimidazole derivatives. The general synthetic strategy involves the reaction of DAMN with various electrophiles, followed by cyclization to form the imidazole ring.

DAMN_to_Dicyanoimidazole DAMN Diaminomaleonitrile (DAMN) Intermediate Schiff Base or Amide Intermediate DAMN->Intermediate + Electrophile Electrophilic Reagent (e.g., Aldehydes, Orthoesters, Acid Anhydrides) Electrophile->Intermediate Cyclization Cyclization (Heat, Acid/Base Catalysis) Intermediate->Cyclization DCI Substituted 4,5-Dicyanoimidazole Cyclization->DCI

Expansion of the Chemical Space: Synthesis of Substituted Dicyanoimidazoles

Following the initial discovery, the field rapidly expanded to include a wide variety of substituted dicyanoimidazoles. The ability to introduce substituents at the 1, 2, and 5-positions of the imidazole ring allows for the fine-tuning of the molecule's physicochemical and biological properties.

Substitution at the 2-Position

The 2-position of the dicyanoimidazole ring is a common site for substitution. A variety of functional groups, including aryl, alkyl, and trifluoromethyl groups, can be introduced at this position.

  • 2-Aryl-4,5-dicyanoimidazoles: These derivatives are often synthesized through the condensation of DAMN with aromatic aldehydes, followed by an oxidative cyclization[6]. Modern microwave-assisted methods have been developed to improve reaction times and yields[7].

  • 2-Trifluoromethyl-4,5-dicyanoimidazole: This important derivative can be prepared from the reaction of DAMN with trifluoroacetic anhydride[4].

Substitution at the N-1 Position

Alkylation of the imidazole nitrogen at the 1-position is another common modification. This can be achieved by reacting the parent dicyanoimidazole with an appropriate alkylating agent. For example, 1-methyl-4,5-dicyanoimidazole can be synthesized through the methylation of 4,5-dicyanoimidazole[4].

Applications in Medicinal Chemistry: A Scaffold of Therapeutic Potential

The unique electronic and structural features of substituted dicyanoimidazoles have made them attractive scaffolds for the development of novel therapeutic agents. Their ability to participate in hydrogen bonding and other non-covalent interactions allows them to bind to a variety of biological targets with high affinity and selectivity.

Enzyme Inhibition: A Key Therapeutic Strategy

A significant area of research has focused on the development of dicyanoimidazole derivatives as enzyme inhibitors.

  • Kinase Inhibitors: Several dicyanoimidazole-based compounds have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways.

    • p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key player in inflammatory responses, and its inhibition is a promising strategy for the treatment of inflammatory diseases[8][9]. Imidazole-based scaffolds are known to be competitive inhibitors at the ATP binding site of p38α MAP kinase[10].

    • Janus Kinase (JAK) Inhibitors: JAK inhibitors are used in the treatment of autoimmune diseases and some cancers[7][11][12]. Some JAK1 inhibitors are based on a benzimidazole core, a related scaffold to dicyanoimidazole[13].

  • Protease Inhibitors: Dicyanoimidazole derivatives have also shown promise as inhibitors of proteases, enzymes that cleave peptide bonds.

    • Cathepsin Inhibitors: Cathepsins are a family of proteases involved in various physiological and pathological processes. Dicyanoimidazole-containing compounds have been explored as potential inhibitors of these enzymes[5][6][14][15][16].

p38_Inhibition_Pathway Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MAPK Kinases (MKK3/6) Stress->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates (Activates) TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylates (Activates) DCI_Inhibitor Dicyanoimidazole Inhibitor DCI_Inhibitor->p38 Inhibits (ATP-competitive) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) TranscriptionFactors->Cytokines Induces Gene Expression Inflammation Inflammatory Response Cytokines->Inflammation

Oligonucleotide Synthesis

4,5-Dicyanoimidazole (DCI) has found a crucial application in the synthesis of oligonucleotides, the building blocks of DNA and RNA. It is used as an activator for nucleoside phosphoramidites during solid-phase synthesis, often serving as a more efficient alternative to tetrazole[2][3][17].

Physicochemical Properties of Substituted Dicyanoimidazoles

The physicochemical properties of substituted dicyanoimidazoles can be significantly altered by the nature and position of the substituents. These properties are critical for their application, particularly in drug development, as they influence factors such as solubility, membrane permeability, and metabolic stability.

CompoundR1R2Melting Point (°C)SolubilityReference(s)
4,5-DicyanoimidazoleHH168-175Soluble in acetonitrile, DMSO, methanol[2][18]
2-Methyl-4,5-dicyanoimidazoleHCH₃228-230-[19]
2-Phenyl-4,5-dicyanoimidazoleHC₆H₅240-242-[20]
1-Methyl-4,5-dicyanoimidazoleCH₃H108-110-[4]
2-Trifluoromethyl-4,5-dicyanoimidazoleHCF₃145-147-[4]

Table 1: Physicochemical properties of selected substituted dicyanoimidazoles.

Experimental Protocols

To provide a practical resource for researchers, this section details a representative experimental protocol for the synthesis of a substituted dicyanoimidazole.

Synthesis of 2-Phenyl-4,5-dicyanoimidazole

This protocol is adapted from established literature procedures for the synthesis of 2-aryl-4,5-dicyanoimidazoles.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Benzaldehyde

  • Manganese dioxide (MnO₂)

  • Ethyl acetate (EtOAc)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of diaminomaleonitrile (1.0 eq) in a mixture of ethyl acetate and acetonitrile, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the Schiff base intermediate.

  • Add activated manganese dioxide (5.0 eq) to the reaction mixture.

  • Reflux the suspension for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 2-phenyl-4,5-dicyanoimidazole.

Characterization:

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the phenyl ring and the imidazole N-H proton.

  • ¹³C NMR: The spectrum will display signals for the cyano groups, the imidazole ring carbons, and the phenyl ring carbons.

  • IR: Characteristic stretching frequencies for the C≡N (cyano) groups (around 2230 cm⁻¹) and the imidazole ring should be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-phenyl-4,5-dicyanoimidazole should be present.

Future Directions and Conclusion

The field of substituted dicyanoimidazoles continues to evolve, with ongoing research exploring new synthetic methodologies and applications. In medicinal chemistry, the focus remains on developing more potent and selective enzyme inhibitors for a range of therapeutic targets. The exploration of dicyanoimidazole-based compounds for preclinical development is an active area of research[21][22][23][24]. Structure-activity relationship (SAR) studies are crucial in guiding the design of next-generation inhibitors with improved pharmacological profiles[17][18][25][26][27].

In materials science, the electron-deficient nature of the dicyanoimidazole core makes it an attractive building block for the creation of novel organic electronic materials, such as polymers and coordination compounds, with tailored optical and electronic properties[25][28].

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Sources

Theoretical and Computational Elucidation of Methyl-Dicyanoimidazole Isomers: A Guide for Rational Drug Design and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the structural and electronic properties of methyl-dicyanoimidazole isomers. Imidazole derivatives are foundational scaffolds in medicinal chemistry and advanced materials, and understanding the nuanced differences between their isomers is critical for rational design.[1][2][3] This document outlines the strategic application of quantum chemical methods, particularly Density Functional Theory (DFT), to predict the relative stabilities, electronic characteristics, and spectroscopic signatures of key isomers such as 1-methyl-4,5-dicyanoimidazole and 2-methyl-4,5-dicyanoimidazole. We present a validated, step-by-step computational protocol, from initial structure optimization to the analysis of molecular orbitals and electrostatic potentials. The comparative data, summarized herein, offers field-proven insights for researchers, scientists, and drug development professionals, enabling the prediction of isomer-specific behaviors and guiding the synthesis of targeted molecular entities with desired physicochemical properties.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[3] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with biological targets.[2] The introduction of substituent groups dramatically modulates these properties, allowing for the fine-tuning of a molecule's steric and electronic profile for specific applications.

Among substituted imidazoles, 4,5-dicyanoimidazole (DCI) has emerged as a compound of significant interest, notably as a highly efficient activator in the solid-phase synthesis of oligonucleotides, where it often serves as a superior alternative to tetrazole.[4][5][6][7][8] Its effectiveness is rooted in its nucleophilicity and pKa.[6][7] The addition of a methyl group to the DCI core introduces isomerism, creating distinct molecules with potentially divergent properties. The position of this methyl group—either on one of the nitrogen atoms (N-alkylation) or on the C2 carbon—fundamentally alters the molecule's symmetry, dipole moment, and electronic distribution. These seemingly minor structural changes can have profound impacts on solubility, crystal packing, receptor binding affinity, and metabolic stability, making a detailed understanding of each isomer essential for targeted applications in drug discovery and materials science.[9][10]

Computational chemistry provides an indispensable toolkit for dissecting these isomeric differences in silico, offering a predictive framework that can rationalize experimental observations and guide future synthetic efforts with greater precision and efficiency.[10][11][12]

The Primary Isomers of Methyl-Dicyanoimidazole

The parent structure, 4,5-dicyanoimidazole, presents two primary sites for methylation that lead to stable, distinct structural isomers: methylation at the N1 position and methylation at the C2 position. Tautomerism of the parent DCI is quenched upon N-methylation.

  • 1-Methyl-4,5-dicyanoimidazole: The methyl group is attached to one of the ring nitrogen atoms. This breaks the tautomeric ambiguity of the parent imidazole.

  • 2-Methyl-4,5-dicyanoimidazole: The methyl group is attached to the carbon atom situated between the two nitrogen atoms.[13]

These isomers, while sharing the same molecular formula (C₆H₄N₄), are expected to exhibit unique physicochemical properties due to the different placement of the electron-donating methyl group.

Caption: Key structural isomers of methyl-dicyanoimidazole.

Theoretical and Computational Methodologies

The cornerstone of modern computational chemistry in drug discovery is the ability to generate high-fidelity models of molecular structure and electronics.[10] For systems like methyl-dicyanoimidazole isomers, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and predictive accuracy.[12][14][15]

Rationale for Method Selection
  • Density Functional Theory (DFT): This quantum mechanical method is chosen as the primary workhorse. It calculates the electronic structure of a molecule based on its electron density, which is computationally less demanding than solving the full wave function for every electron.

    • Functional: The B3LYP hybrid functional is a common and robust choice, known for providing reliable geometries and electronic properties for a wide range of organic molecules.

    • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is employed. This notation indicates a flexible basis set that includes:

      • Triple-zeta valence: A more accurate description of the valence electrons.

      • +: Diffuse functions, essential for describing the delocalized electrons in the π-system and the lone pairs of nitrogen atoms.

      • (d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for orbital shapes to deform, accounting for the anisotropic environment within the molecule.

Self-Validating Computational Protocol

To ensure scientific integrity, every computational study must follow a rigorous, self-validating protocol. This ensures that the results correspond to true energy minima and are physically meaningful.

Step 1: Initial Structure Generation The 3D coordinates for each isomer are built using molecular modeling software. Standard bond lengths and angles are used as a starting point.

Step 2: Geometry Optimization An unconstrained geometry optimization is performed. The algorithm iteratively adjusts the positions of all atoms to find the arrangement with the lowest possible potential energy. Convergence is reached when the forces on each atom and the change in energy between steps fall below predefined, stringent thresholds.

Step 3: Vibrational Frequency Analysis This is a critical validation step. A frequency calculation is performed on the optimized geometry.

  • Confirmation of a True Minimum: A true potential energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be revisited.

  • Thermodynamic Data: The calculated vibrational frequencies are used to determine the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).

Step 4: Single-Point Energy and Property Calculation With the validated minimum-energy structure, a final, high-accuracy single-point energy calculation is performed. This step is also used to compute various electronic properties:

  • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and electronic transitions.

  • Electrostatic Potential (ESP): An ESP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions in drug-receptor binding.

  • Spectroscopic Properties: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, allowing for direct comparison with experimental data.[14]

Caption: A validated computational workflow for isomer analysis.

Comparative Analysis of Isomer Properties

The computational protocol described above yields quantitative data that allows for a direct comparison of the methyl-dicyanoimidazole isomers. The following table summarizes the expected outcomes from such a DFT study.

Property1-Methyl-4,5-dicyanoimidazole2-Methyl-4,5-dicyanoimidazoleRationale for Difference
Relative Energy (ΔG) More Stable (Lower Energy)Less Stable (Higher Energy)N-methylation on the imidazole ring is generally more thermodynamically favorable than C-methylation in the absence of significant steric hindrance.
Dipole Moment (Debye) HigherLowerIn the 1-methyl isomer, the electron-donating methyl group on the nitrogen and the electron-withdrawing cyano groups create a stronger, more aligned charge separation across the molecule.
HOMO-LUMO Gap (eV) LargerSmallerThe methyl group at the C2 position directly perturbs the π-system between the two nitrogens, often raising the HOMO energy more significantly and thus reducing the gap.
Electrostatic Potential Strong negative potential near N3 and cyano nitrogens.More diffuse negative potential. Positive potential near the N-H proton.The N-H proton in the 2-methyl isomer provides a distinct site for hydrogen bond donation, a feature absent in the 1-methyl isomer.

Implications for Drug Development and Materials Science

The theoretical data provides actionable intelligence for chemists and pharmacologists:

  • Guiding Synthesis: The calculated relative energies can predict the thermodynamic product ratio in a synthesis reaction. The higher stability of the 1-methyl isomer suggests that N-alkylation would be the favored outcome under thermodynamic control.

  • Predicting Physicochemical Properties:

    • Solubility: The higher dipole moment of the 1-methyl isomer suggests it will have greater solubility in polar solvents, a key consideration for drug formulation and reaction conditions.

    • Crystal Packing: Differences in molecular shape and electrostatic potential will lead to different intermolecular interactions, resulting in distinct crystal structures and melting points.[9]

  • Rational Drug Design:

    • Receptor Binding: The distinct ESP maps of the isomers are critical. The 2-methyl isomer, with its N-H donor site, can engage in hydrogen bonding interactions that are impossible for the 1-methyl isomer. Conversely, the more polarized 1-methyl isomer might engage in stronger dipole-dipole interactions. This allows for the selection of the specific isomer that best complements the binding pocket of a biological target.

  • Materials Science: The HOMO-LUMO gap is a proxy for electronic excitation energy. A smaller gap, as predicted for the 2-methyl isomer, suggests the material may absorb light at longer wavelengths, a property relevant for designing dyes, sensors, or organic electronic materials.

Conclusion

Theoretical and computational studies provide a powerful, predictive, and cost-effective strategy for characterizing the distinct properties of methyl-dicyanoimidazole isomers. By employing robust DFT calculations within a validated workflow, it is possible to elucidate the subtle yet significant differences in stability, polarity, and reactivity between structures like 1-methyl- and 2-methyl-4,5-dicyanoimidazole. This in silico analysis delivers critical insights that can accelerate the discovery process, enabling researchers to make more informed decisions in the design and synthesis of next-generation pharmaceuticals and advanced functional materials.

References

  • ResearchGate. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity.
  • ResearchGate. (n.d.). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches.
  • de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4966. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4,5-Dicyanoimidazole: Comprehensive Overview and Applications.
  • Rasmussen, P. G., et al. (1988). Synthesis and properties of new derivatives of 4,5-dicyanoimidazole and 4,4',5,5'-tetracyano-2,2'-biimidazole. Journal of the American Chemical Society, 110(23), 7635–7641. [Link]
  • Woodward, D. W. (1974). U.S. Patent No. 3,806,517. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). 4,5-Dicyanoimidazole. PubChem Compound Database.
  • Rasmussen, P. G., et al. (1997). An Improved Synthesis of 2-Vinyl-4,5-dicyanoimidazole and Characterization of Its Polymers. Macromolecules, 30(18), 5263–5270. [Link]
  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
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  • Organic Synthesis. (2024, July 25). From Other Imidazoles by Substitution of Hydrogen [Video]. YouTube. [Link]
  • Vargeese, C., et al. (1996). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 24(6), 1036–1040. [Link]
  • ResearchGate. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.
  • ResearchGate. (n.d.). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole.
  • ResearchGate. (n.d.). Synthesis of 4,5-Dicyanoimidazoles.
  • Fu, Y., et al. (2019). Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. Molecules, 24(12), 2299. [Link]
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  • ResearchGate. (n.d.). Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics.
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Sources

Safety data sheet (SDS) for 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

This document provides a comprehensive technical overview of the safety, handling, and emergency protocols for this compound (CAS No: 19485-35-9). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. This guide moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights into risk mitigation and safe experimental execution. The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biomolecules and its utility in forming supramolecular complexes with therapeutic potential[1]. As such, understanding the specific hazards of functionalized derivatives like this dicarbonitrile is paramount for ensuring laboratory safety and data integrity.

Chemical and Physical Identity

This compound is a solid, five-membered heterocyclic compound.[2] The presence of two nitrile groups significantly influences its chemical reactivity and toxicological profile. A summary of its core properties is presented below.

PropertyValueSource
Chemical Name 1-methylimidazole-4,5-dicarbonitrile[3]
CAS Number 19485-35-9[2][3][4]
Molecular Formula C₆H₄N₄[3]
Molecular Weight 132.12 g/mol [3]
Physical Form Solid[2][4]
Purity Typically ≥95%[4]
InChIKey SUOVGHDPXJUFME-UHFFFAOYSA-N[3][4]

Comprehensive Hazard Profile and Risk Assessment

The Globally Harmonized System (GHS) classification for this compound indicates multiple health hazards.[3] A thorough understanding of these risks is the foundation of a robust safety protocol. The primary directive for handling this compound is to prevent all routes of direct exposure: inhalation, dermal contact, and ingestion.

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed[3]
Acute Toxicity, Dermal H312Harmful in contact with skin[3][5]
Acute Toxicity, Inhalation H332Harmful if inhaled[3][5]
Skin Irritation H315Causes skin irritation[3]
Serious Eye Damage H318 / H319Causes serious eye damage / irritation[3][5][6]
Respiratory Irritation H335May cause respiratory irritation[3][5]
Systemic Toxicity (Oral, Dermal, Inhalation)

The classification as "harmful" across all major exposure routes signifies a systemic risk.[3] Unlike compounds with only localized effects, absorption of this compound can lead to toxicity in the body. The nitrile functional groups are of particular concern, as they can sometimes be metabolized to release cyanide, though specific data for this compound is not available. The causality for stringent containment lies in preventing any amount of the substance from entering the body.

Localized Corrosivity and Irritation (Skin, Eyes, Respiratory)

This compound is not merely a mild irritant; it is capable of causing serious eye damage.[5][6] This implies a risk of irreversible damage if direct contact occurs. Skin contact will cause irritation, and repeated exposure could lead to more severe dermatitis.[3] Inhalation of the solid as a dust will irritate the respiratory tract, potentially leading to inflammation and discomfort.[3][5]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls, followed by administrative procedures and personal protective equipment (PPE), is mandatory.

Engineering Controls: The Primary Barrier

All handling of this compound solid must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides constant negative pressure to contain dust and prevent inhalation, which is a primary route of exposure.

Personal Protective Equipment (PPE): A Scientist's Last Line of Defense

The selection of PPE must be deliberate and based on the compound's specific hazards.

  • Eye Protection: Chemical splash goggles are required. Standard safety glasses do not provide an adequate seal against airborne dust.

  • Hand Protection: Nitrile gloves are the minimum requirement. For procedures involving prolonged handling, consider double-gloving or using gloves with a higher protection class and a breakthrough time greater than 60 minutes.[5]

  • Body Protection: A buttoned, long-sleeved laboratory coat is essential.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be required for cleaning up large spills or if engineering controls fail.

Experimental Workflow: A Step-by-Step Protocol

The following workflow is designed to minimize exposure during routine laboratory operations like weighing and preparing solutions.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Don Full PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Decontaminate Work Surface prep2->prep3 h1 Retrieve Compound from Storage prep3->h1 Begin Work h2 Place on Weigh Paper on Analytical Balance h1->h2 h3 Carefully Transfer Solid to Reaction Vessel h2->h3 h4 Close Primary Container Immediately h3->h4 c1 Treat Contaminated Weigh Paper as Hazardous Waste h4->c1 Conclude Work c2 Wipe Down Balance and Surfaces c1->c2 c3 Dispose of Contaminated Wipes and Gloves as Hazardous Waste c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Standard workflow for handling solid this compound.

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[5][6] The "serious eye damage" classification means that time is of the essence.

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water.[5][6] Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5][6] If symptoms like coughing or shortness of breath occur, seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[7] Call a Poison Control Center or doctor immediately.[5]

Spill Management

For a small laboratory spill (e.g., <1 gram), the following protocol should be followed. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

G decision decision process process end_node end_node start Spill Detected assess Is spill large (>1g) or outside fume hood? start->assess evac_call Evacuate Area Call EHS assess->evac_call Yes handle_spill Don Additional PPE (e.g., double gloves) assess->handle_spill No contain Gently cover with dry absorbent material handle_spill->contain collect Carefully sweep/scoop into labeled hazardous waste container contain->collect decon Decontaminate area with appropriate solvent and wipe collect->decon dispose Dispose of all materials as hazardous waste decon->dispose done Spill Managed dispose->done

Caption: Decision workflow for managing a laboratory spill.

Storage and Disposal

Conditions for Safe Storage

To maintain the integrity of the compound and ensure safety, adhere to the following storage conditions:

  • Container: Keep in the original, tightly sealed container.[5]

  • Environment: Store in a cool, dry, and well-ventilated area.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[5][6]

Waste Management

All materials contaminated with this compound, including excess compound, empty containers, and cleanup materials, must be treated as hazardous waste.[6] Dispose of this waste through an approved waste disposal plant in accordance with all local, regional, and national regulations.[6][8] Do not dispose of it in standard laboratory trash or down the drain.[9]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583268, this compound.
  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). Human health tier II assessment for 1H-Imidazole, 4-methyl-.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-methylimidazole.
  • ChemSynthesis. (2025, May 20). 1H-imidazole-4,5-dicarbonitrile.
  • MDPI. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • MDPI. (n.d.). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.

Sources

A Comprehensive Technical Guide to 1-Methyl-1H-imidazole-4,5-dicarbonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-Methyl-1H-imidazole-4,5-dicarbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its commercial availability, synthesis, purification, and analytical characterization, with a particular focus on its application in the development of targeted therapeutics.

Introduction: The Strategic Value of a Dinitrile-Substituted Imidazole

This compound (CAS No. 19485-35-9) is a five-membered aromatic heterocycle characterized by a central imidazole ring, a methyl group at the N1 position, and two nitrile functionalities at the C4 and C5 positions. This unique arrangement of functional groups imparts a distinct electronic profile and a range of chemical reactivities, making it a valuable intermediate in organic synthesis.

The imidazole core is a privileged scaffold in medicinal chemistry, frequently found in biologically active molecules due to its ability to engage in hydrogen bonding and other non-covalent interactions with protein targets.[1] The dinitrile substitution offers multiple avenues for chemical elaboration, allowing for the construction of complex molecular architectures.

Commercial Availability and Supplier Overview

This compound is readily available from a number of commercial suppliers, catering to both research and bulk-scale requirements. The typical purity offered ranges from 95% to over 98%.

Supplier Brand/Distributor Reported Purity Physical Form
CymitQuimicaFluorochem98%Solid
Santa Cruz BiotechnologySCBT--
Sigma-AldrichKey Organics / BIONET95%Solid
Xiamen Equation Chemical Co., Ltd.---
Chemos-97+%-
LEAPChem---

Note: Purity and availability are subject to change and should be confirmed with the respective supplier.

Synthesis and Purification: A Methodical Approach

While a direct, step-by-step synthesis of this compound is not extensively detailed in readily available literature, a plausible and scientifically sound two-step synthetic route can be proposed based on established methodologies for the synthesis of the parent imidazole and subsequent N-alkylation.

Proposed Synthetic Pathway

The synthesis commences with the formation of the core 4,5-imidazoledicarbonitrile ring, followed by N-methylation.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: N-Methylation Diaminomaleonitrile Diaminomaleonitrile 4,5-Imidazoledicarbonitrile 4,5-Imidazoledicarbonitrile Diaminomaleonitrile->4,5-Imidazoledicarbonitrile Heat Orthoformate Triethyl Orthoformate Orthoformate->4,5-Imidazoledicarbonitrile Imidazole_Intermediate 4,5-Imidazoledicarbonitrile Final_Product This compound Imidazole_Intermediate->Final_Product Methylating_Agent Methyl Iodide / NaH Methylating_Agent->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4,5-Imidazoledicarbonitrile

This procedure is adapted from patented methods for the synthesis of the parent imidazole ring.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diaminomaleonitrile (1 equivalent) and triethyl orthoformate (1.1 equivalents) in an inert, high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to a temperature between 120-140 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Initial Purification: The crude product can be washed with a non-polar solvent like diethyl ether or hexane to remove residual starting materials and byproducts.

Step 2: N-Methylation to Yield this compound

This step is based on standard N-alkylation procedures for imidazoles.

  • Deprotonation: Suspend the crude 4,5-imidazoledicarbonitrile (1 equivalent) in anhydrous DMF. Cool the mixture in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Methylation: After the addition of NaH is complete and hydrogen evolution has ceased, allow the mixture to stir at room temperature for 30-60 minutes. Then, add methyl iodide (1.2 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The primary method for the purification of the final product is column chromatography on silica gel.

  • Column Preparation: Pack a chromatography column with silica gel, using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to effectively separate the product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to obtain this compound, typically as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Technique Expected Observations
¹H NMR A singlet corresponding to the N-methyl protons (typically around 3.7-4.0 ppm) and a singlet for the C2-proton of the imidazole ring (downfield, likely > 7.5 ppm).
¹³C NMR Resonances for the two nitrile carbons, the three imidazole ring carbons, and the N-methyl carbon.
Mass Spectrometry (MS) The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 132.12 g/mol .
Infrared (IR) Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹.
Melting Point A sharp melting point is indicative of high purity.

Applications in Drug Discovery and Development

The 1-methyl-1H-imidazole scaffold is a key pharmacophore in the design of various therapeutic agents, most notably in the field of kinase inhibitors.[1]

Kinase Inhibitors: A Privileged Scaffold

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The imidazole ring of this compound can serve as an effective "hinge-binder" in the ATP-binding pocket of many kinases. The nitrogen atoms of the imidazole can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for type I and type II kinase inhibitors.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Imidazole-based Inhibitor Hinge Hinge Region NH... C=O... Inhibitor 1-Methyl-1H-imidazole Core N N-H Hinge:N1->Inhibitor:N3 H-bond Inhibitor:N1->Hinge:O1 H-bond

Caption: Imidazole core as a hinge-binding motif in a kinase active site.

The dinitrile functionalities of this compound provide synthetic handles to introduce further diversity and optimize properties such as potency, selectivity, and pharmacokinetics. These nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, opening up a vast chemical space for lead optimization.

Janus Kinase (JAK) Inhibitors

A notable application of the 1-methyl-1H-imidazole scaffold is in the development of inhibitors for Janus kinases (JAKs), particularly JAK2.[1] Dysregulation of the JAK/STAT signaling pathway is a key driver in myeloproliferative neoplasms and various inflammatory conditions. The 1-methyl-imidazole core has been successfully employed as a central scaffold to develop potent and selective JAK2 inhibitors.

Safe Handling and Storage

As a dinitrile-substituted imidazole, this compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in modern drug discovery. Its unique combination of a privileged imidazole core and reactive dinitrile functionalities makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. A thorough understanding of its synthesis, purification, and handling is essential for its effective utilization in research and development.

References

  • Blocher, A. (2000). Preparation of 4,5-dicyanoimidazoles. U.S.
  • Woodward, D. W. (1950). 4, 5-imidazoledicarbonitrile and method of preparation. U.S.
  • F. Hoffmann-La Roche AG. (2021). WO2021/110574.
  • University of Washington. (2025). Imidazole.
  • Xiamen Equation Chemical Co., Ltd. (n.d.). This compound.
  • Chemos. (n.d.). This compound.
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Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 1-Methyl-1H-imidazole-4,5-dicarbonitrile in Advanced Ionic Liquid Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Dinitrile Functionality into Imidazolium Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a pivotal class of materials in modern chemistry, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable solvency.[1] The vast chemical space offered by the modular nature of their cationic and anionic components allows for the design of task-specific ILs for a myriad of applications, from green catalysis to advanced materials and drug delivery.[2] Among the diverse array of IL precursors, imidazolium-based cations are the most widely studied and utilized.[1]

This document provides a comprehensive guide to the synthesis and potential applications of a specialized class of imidazolium ionic liquids derived from 1-Methyl-1H-imidazole-4,5-dicarbonitrile . The introduction of two nitrile groups onto the imidazole core at the 4 and 5 positions imparts unique electronic and physicochemical properties to the resulting ionic liquids. The strong electron-withdrawing nature of the nitrile groups is anticipated to influence the acidity of the C2 proton, the charge distribution within the cation, and the overall polarity and coordinating ability of the ionic liquid. These features open new avenues for applications in areas requiring specific solvent-solute interactions, enhanced electrochemical stability, and as precursors for further functionalization.

This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and utility of these novel dicyano-functionalized imidazolium ionic liquids. The protocols provided are based on established principles of imidazolium salt synthesis, with special considerations for the unique reactivity of the dicyano-substituted precursor.

Synthetic Pathways and Mechanistic Considerations

The primary route for the synthesis of 1,3-dialkyl-4,5-dicyanoimidazolium salts involves the quaternization of the N-3 position of this compound with a suitable alkylating agent. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The initial product is an imidazolium salt with the counter-anion derived from the alkylating agent (e.g., halide, tosylate). Subsequent anion exchange (metathesis) can be performed to introduce a wide variety of anions, thereby fine-tuning the physicochemical properties of the final ionic liquid.

The presence of the electron-withdrawing dinitrile groups is expected to decrease the nucleophilicity of the N-3 nitrogen, potentially requiring more forcing reaction conditions for the N-alkylation compared to unsubstituted 1-methylimidazole.

G cluster_0 Part 1: N-Alkylation (Quaternization) cluster_1 Part 2: Anion Exchange (Metathesis) Start This compound Reaction1 N-Alkylation (SN2) Alkylating_Agent Alkyl Halide (R-X) (e.g., R=Butyl, X=Br) Intermediate 1-Alkyl-3-methyl-4,5-dicyanoimidazolium Halide Reaction2 Anion Exchange Anion_Source Anion Source (M+Y-) (e.g., M=Na, Y=BF4) Final_Product Target Ionic Liquid (1-Alkyl-3-methyl-4,5-dicyanoimidazolium Y-)

Sources

Application Notes and Protocols: 1-Methyl-1H-imidazole-4,5-dicarbonitrile as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the design of a vast array of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. Within this class of compounds, this compound emerges as a highly versatile and strategic precursor for the synthesis of key pharmaceutical intermediates. The presence of two vicinal nitrile functionalities on the imidazole ring offers a rich platform for chemical elaboration, enabling access to a diverse range of molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into detailed protocols for its conversion into valuable intermediates, elucidating the chemical principles that underpin these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic chemistry. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₆H₄N₄
Molecular Weight 132.13 g/mol
Appearance Solid
Purity Typically ≥98%
CAS Number 19485-35-9

Synthetic Pathways to Key Pharmaceutical Intermediates

The strategic placement of the two nitrile groups in this compound allows for a variety of chemical transformations, leading to intermediates with broad applicability in drug discovery. This section will detail the protocols for two such pivotal transformations: the hydrolysis to the corresponding dicarboxylic acid and the reduction to the diamine derivative.

Protocol 1: Hydrolysis to 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid

The conversion of the dinitrile to a dicarboxylic acid is a fundamental transformation that opens up a wide range of synthetic possibilities, including the formation of amides, esters, and other carboxylic acid derivatives. These derivatives are common structural motifs in many active pharmaceutical ingredients. For instance, imidazole-4,5-dicarboxylic acid is a known intermediate for drugs with effects on the central nervous system and as a building block for semi-synthetic penicillins and cephalosporins.[1]

Reaction Scheme:

start This compound reagents Acid or Base Hydrolysis (e.g., HCl or NaOH) end 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid reagents->end

A schematic of the hydrolysis reaction.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure (Acid Hydrolysis):

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 75.7 mmol).

  • Addition of Acid: Carefully add 100 mL of 6 M hydrochloric acid to the flask.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material.

  • Reaction Time: Maintain the reflux for 12-24 hours, or until the reaction is deemed complete.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product, 1-methyl-1H-imidazole-4,5-dicarboxylic acid, may precipitate out of the acidic solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid.

  • Purification: The crude product can be further purified by recrystallization from hot water or an appropriate solvent system.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Causality Behind Experimental Choices:

  • Choice of Acid: Concentrated hydrochloric acid is a common and effective reagent for the hydrolysis of nitriles. The high concentration of hydronium ions facilitates the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

  • Reflux Conditions: The hydrolysis of nitriles is often a slow process at room temperature. Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

  • Work-up Procedure: Cooling the reaction mixture and collecting the precipitated product is a straightforward method for isolation. Washing with cold water removes impurities without significantly dissolving the desired product.

Protocol 2: Reduction to 1-Methyl-4,5-bis(aminomethyl)-1H-imidazole

The reduction of the nitrile groups to primary amines yields a versatile diamine intermediate. This product can be used in the synthesis of various heterocyclic systems through cyclocondensation reactions or as a scaffold for the introduction of diverse functionalities through reactions at the amine groups. Such diamines are valuable precursors for ligands in coordination chemistry and for the synthesis of complex pharmaceutical molecules.

Reaction Scheme:

start This compound reagents Reducing Agent (e.g., LiAlH4 or Catalytic Hydrogenation) end 1-Methyl-4,5-bis(aminomethyl)-1H-imidazole reagents->end

A schematic of the reduction reaction.

Detailed Experimental Protocol (using Lithium Aluminum Hydride):

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Inert Atmosphere: Set up a dry three-neck round-bottom flask under a nitrogen atmosphere. This is crucial as LiAlH₄ reacts violently with water.

  • Preparation of LiAlH₄ suspension: In the flask, suspend lithium aluminum hydride (excess, e.g., 4-5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Dinitrile: Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching (Caution: Exothermic Reaction!): Cool the reaction mixture to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water (Fieser work-up). This will produce a granular precipitate of aluminum salts.

  • Filtration: Filter the mixture through a pad of Celite or anhydrous sodium sulfate to remove the aluminum salts. Wash the filter cake with THF or diethyl ether.

  • Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diamine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking).

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. It is preferred over sodium borohydride, which is generally not reactive enough for this transformation.

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical due to the high reactivity of LiAlH₄ with water and other protic sources.

  • Careful Quenching: The quenching process must be performed with extreme caution as the reaction of LiAlH₄ with water is highly exothermic and generates hydrogen gas. The Fieser work-up is a standard and safer procedure for this step.

  • Purification Strategy: The addition of a small amount of triethylamine to the eluent during column chromatography helps to deactivate the acidic sites on the silica gel, preventing the basic amine product from tailing and leading to better separation.

Application in the Synthesis of Fused Heterocyclic Systems

The vicinal dinitrile functionality of this compound makes it an excellent precursor for the construction of fused heterocyclic systems, which are of significant interest in pharmaceutical research due to their rigid structures and ability to mimic biological purines.

Protocol 3: Synthesis of 1-Methyl-1H-imidazo[4,5-d]pyridazine-4,7-diamine

The reaction with hydrazine hydrate provides a straightforward route to the imidazo[4,5-d]pyridazine ring system. The resulting diamine can be further functionalized to generate a library of compounds for biological screening.

Reaction Scheme:

start This compound hydrazine Hydrazine Hydrate end 1-Methyl-1H-imidazo[4,5-d]pyridazine-4,7-diamine hydrazine->end

A schematic of the cyclocondensation reaction.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or n-butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or n-butanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction can be monitored by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product is likely to precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol and n-butanol are common solvents for reactions with hydrazine as they are polar enough to dissolve the starting materials and have boiling points suitable for reflux conditions.

  • Excess Hydrazine: Using an excess of hydrazine ensures that the reaction goes to completion and helps to minimize the formation of side products.

  • Work-up: The precipitation of the product upon cooling provides a simple and efficient method of isolation.

Conclusion and Future Perspectives

This compound stands out as a precursor of significant strategic importance in the synthesis of pharmaceutical intermediates. Its dinitrile functionality serves as a versatile handle for the construction of a wide array of molecular architectures, from simple dicarboxylic acids and diamines to complex fused heterocyclic systems. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this valuable building block. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new classes of therapeutic agents.

References

  • Google Patents. Preparation of imidazole-4,5-dicarboxylic acid.

Sources

Protocol for synthesizing polymers with 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Protocol for the Synthesis of Novel Nitrogen-Rich Polymers via Thermal Polymerization of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Imidazole-Based Dinitrile Monomers

Imidazole scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in hydrogen bonding.[1][2] The incorporation of the imidazole nucleus into a polymer backbone can impart desirable properties such as thermal stability, specific conductivity, and catalytic activity.[3][4] This application note details a proposed protocol for the synthesis of a novel nitrogen-rich polymer from this compound.

The presence of two nitrile groups on the imidazole ring presents a unique opportunity for thermal polymerization. Similar to the well-established thermal treatment of polyacrylonitrile, the nitrile functionalities can undergo cyclization and aromatization reactions to form a rigid, conjugated ladder-like structure.[5][6] This process is expected to yield a thermally stable, nitrogen-rich polymer with potential applications in areas such as:

  • Advanced Materials: High-performance polymers with exceptional thermal stability.[7]

  • Catalysis: The nitrogen-rich backbone could serve as a scaffold for metal-free catalysts or as a support for metallic catalysts.[8][9]

  • Drug Delivery: The imidazole functionality offers potential for interactions with biological molecules.[2]

This document provides a comprehensive, step-by-step protocol for the proposed thermal polymerization of this compound, along with methods for the characterization of the resulting polymer.

Proposed Reaction Mechanism

The proposed polymerization of this compound is a thermal process that proceeds through the intermolecular cyclization of the nitrile groups. The reaction is initiated by heat, which provides the activation energy for the nitrile groups of adjacent monomers to react, forming a six-membered triazine-like ring. This process is expected to propagate, leading to a cross-linked, network polymer.

G Monomer 1-Methyl-1H-imidazole- 4,5-dicarbonitrile Initiation Thermal Initiation (Δ) Monomer->Initiation Heat Propagation Intermolecular Cyclization Initiation->Propagation Radical Formation (hypothesized) Polymer Cross-linked Nitrogen-Rich Polymer Propagation->Polymer Chain Growth

Caption: Proposed thermal polymerization workflow.

Experimental Protocol

This protocol describes the synthesis of a nitrogen-rich polymer via the bulk thermal polymerization of this compound.

Materials and Equipment
Reagents Grade Supplier
This compound[10][11][12]≥98%Sigma-Aldrich, TCI, etc.
Nitrogen (N₂) or Argon (Ar) gasHigh PurityLocal supplier
Dimethylformamide (DMF)AnhydrousSigma-Aldrich
MethanolACS GradeFisher Scientific
Equipment Purpose
Tube furnace with temperature controllerFor controlled heating under inert atmosphere
Quartz or ceramic combustion boatTo hold the monomer during heating
Schlenk line or gloveboxTo maintain an inert atmosphere
Mortar and pestleFor grinding the resulting polymer
Filtration apparatus (Büchner funnel, filter paper)For washing and collecting the polymer
Vacuum ovenFor drying the final product
Fourier-Transform Infrared (FTIR) SpectrometerTo analyze chemical structure
Thermogravimetric Analyzer (TGA)To assess thermal stability
Differential Scanning Calorimeter (DSC)To determine thermal transitions
Synthesis Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Weigh Monomer B Place in Boat A->B C Insert into Furnace B->C D Purge with N₂/Ar C->D E Heat to T₁ (e.g., 250°C) D->E F Hold for t₁ (e.g., 2h) E->F G Ramp to T₂ (e.g., 400°C) F->G H Hold for t₂ (e.g., 4h) G->H I Cool to RT H->I J Collect Solid I->J K Grind Polymer J->K L Wash with DMF K->L M Wash with Methanol L->M N Dry under Vacuum M->N

Caption: Experimental workflow for thermal polymerization.

  • Preparation:

    • Place 1.0 g of this compound into a quartz combustion boat.

    • Position the boat in the center of the tube furnace.

    • Seal the tube furnace and purge with a slow stream of nitrogen or argon gas for at least 30 minutes to create an inert atmosphere.

  • Thermal Polymerization:

    • While maintaining the inert gas flow, heat the furnace to 250°C at a rate of 10°C/min.

    • Hold the temperature at 250°C for 2 hours. This initial step is intended to initiate polymerization without excessive decomposition.

    • Increase the temperature to 400°C at a rate of 5°C/min.

    • Hold the temperature at 400°C for 4 hours to promote further cross-linking and aromatization.

  • Work-up and Purification:

    • Turn off the furnace and allow it to cool to room temperature under the inert gas flow.

    • Carefully remove the combustion boat. The product should be a dark, solid material.

    • Transfer the solid to a mortar and grind it into a fine powder.

    • Wash the powder with anhydrous DMF (3 x 20 mL) to remove any unreacted monomer and low molecular weight oligomers.

    • Wash the powder with methanol (3 x 20 mL) to remove residual DMF.

    • Collect the solid by vacuum filtration.

    • Dry the final polymer in a vacuum oven at 80°C overnight.

    • Weigh the final product and calculate the yield.

Characterization of the Polymer

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is crucial for confirming the polymerization of the nitrile groups.

  • Expected Disappearance: The characteristic nitrile (C≡N) stretching peak at approximately 2230 cm⁻¹ in the monomer should significantly decrease in intensity or disappear in the polymer spectrum.

  • Expected Appearance: The formation of C=N and C=C bonds in the newly formed heterocyclic rings is expected to result in new absorption bands in the 1650-1500 cm⁻¹ region.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) will provide information about the thermal stability of the polymer, while Differential Scanning Calorimetry (DSC) can indicate thermal transitions.

  • TGA: The polymer is expected to exhibit high thermal stability, with a decomposition temperature (T_d) significantly higher than the polymerization temperature. A high char yield at elevated temperatures would be indicative of a highly cross-linked, aromatic structure.

  • DSC: Due to the expected rigid and cross-linked nature of the polymer, distinct glass transition (T_g) or melting (T_m) temperatures may not be observed. The absence of such transitions is characteristic of thermosetting polymers.

Parameter Expected Value Significance
T_d (5% weight loss) > 450 °CHigh thermal stability
Char Yield at 800 °C > 50%High degree of cross-linking and aromaticity
T_g Not expectedAmorphous, cross-linked structure
T_m Not expectedAmorphous, non-crystalline structure

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and eye irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • The thermal decomposition of nitrogen-containing compounds can release toxic gases such as hydrogen cyanide and ammonia. The entire polymerization process must be conducted in a well-ventilated area, preferably with the furnace exhaust vented through a scrubber.

  • Use caution when handling hot glassware and the tube furnace.

Conclusion

This application note provides a detailed, albeit theoretical, protocol for the synthesis of a novel nitrogen-rich polymer from this compound. The proposed thermal polymerization method is based on established principles of nitrile chemistry and is expected to yield a highly stable, cross-linked material. The unique combination of the imidazole ring and a conjugated backbone suggests that this polymer could have promising applications in catalysis, electronics, and advanced materials. Further research is warranted to optimize the reaction conditions and fully characterize the properties of this novel material.

References

  • D. C. Almendarez, J. A. De La Cruz, and M. A. Garcia-Sanchez, "Nitrogen-Doped Carbons Derived from Imidazole-Based Cross-Linked Porous Organic Polymers," Molecules, vol. 26, no. 3, p. 668, Jan. 2021. [Link]
  • M. A. Gonzalez, M. E. Diaz, and L. H. Tagle, "Synthetic Nitrogen-containing Polymers and their Application as Copper Supports in Click Chemistry," Journal of the Chilean Chemical Society, vol. 62, no. 2, pp. 3436-3440, Apr. 2017. [Link]
  • S. S. Sonawane and S. B. Mhaske, "Polymer based advanced recipes for imidazoles: a review," Turkish Journal of Chemistry, vol. 46, no. 3, pp. 624-664, Jan. 2022. [Link]
  • J. M. W. Chan, S. L. Vestberg, and K. L. Wooley, "Imidazole and imidazolium-containing polymers for biology and material science applications," Polymer, vol. 52, no. 22, pp. 4837-4850, Oct. 2011. [Link]
  • D. C. Almendarez, J. A. De La Cruz, and M. A. Garcia-Sanchez, "Nitrogen-Doped Carbons Derived from Imidazole-Based Cross-Linked Porous Organic Polymers," PubMed, Jan. 2021. [Link]
  • A. I. M. R. Gonzalez, M. E. S. Sanchez, and J. L. G. Fierro, "Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers," ACS Omega, vol. 6, no. 38, pp. 24867-24878, Sep. 2021. [Link]
  • M. Yildiz, S. Alp, F. Saltan, and H. Akat, "Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate," Iranian Polymer Journal, vol. 29, pp. 745-755, 2020. [Link]
  • A. Bonjour, M. Johansson, and E. Malmström, "Synthesis and Investigation of nitrile containing polymers derived from lignin," KTH, School of Engineering Sciences in Chemistry, Biotechnology and Health, 2020. [Link]
  • A. M. Benito, M. A. S. Crespo, and M. J. G. G. de la Cuesta, "Thermal Analysis of Acrylonitrile Polymerization and Cyclization in the Presence of N,N-Dimethylformamide," Journal of Thermal Analysis and Calorimetry, vol. 84, no. 1, pp. 19-25, 2006. [Link]
  • C. G. Overberger, "Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole," Scilit, 2021. [Link]
  • Divbio Science Europe, "this compound," N.D. [Link]
  • PubChem, "this compound," National Center for Biotechnology Inform
  • Z. Zhang et al., "Facile Synthesis of Binuclear Imidazole-Based Poly(ionic liquid) via Monomer Self-Polymerization: Unlocking High-Efficiency CO2 Conversion to Cyclic Carbonate," Catalysts, vol. 14, no. 1, p. 53, 2024. [Link]
  • A. A. G. Aliev, A. A. A. Aliev, and V. V. K. Kireev, "Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers," Polymers, vol. 15, no. 1, p. 119, 2023. [Link]
  • M. S. A. Kunz, J. H. H. Johannes, and J. M. M. Mortinger, "Investigation of the chemical changes during the thermal treatment of acrylonitrile‐co‐methyl acrylate-polymer (polyacrylonitrile)," Journal of Applied Polymer Science, vol. 139, no. 11, p. 52074, 2022. [Link]
  • PubChem, "1-methyl-1H-imidazol-1-ium-2,4-dicarbonitrile," National Center for Biotechnology Inform

Sources

The Strategic Application of 1-Methyl-1H-imidazole-4,5-dicarbonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Dinitrile-Functionalized Imidazole Scaffold

In the landscape of contemporary drug discovery, the imidazole ring stands as a privileged scaffold, integral to a multitude of FDA-approved therapeutics due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide focuses on a particularly intriguing, yet underexplored, derivative: 1-Methyl-1H-imidazole-4,5-dicarbonitrile . Possessing the foundational imidazole core, this molecule is further distinguished by two vicinal nitrile groups at the C4 and C5 positions. These electron-withdrawing cyano groups not only modulate the electronic character of the imidazole ring but also serve as versatile chemical handles for a wide array of synthetic transformations.[3][4] This dual functionality makes this compound a highly attractive starting point for the construction of diverse compound libraries aimed at various therapeutic targets, particularly in the realms of oncology and infectious diseases.[5]

This document provides an in-depth exploration of the synthesis, functionalization, and potential medicinal chemistry applications of this compound. We will delve into detailed experimental protocols, offer insights into the rationale behind synthetic choices, and present a conceptual framework for its application in a kinase inhibitor discovery program—a prominent area for imidazole-based scaffolds.[6][7]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in a laboratory setting. The table below summarizes key properties of this compound.

PropertyValueSource
CAS Number 19485-35-9[8]
Molecular Formula C₆H₄N₄[8]
Molecular Weight 132.12 g/mol [8]
Appearance Solid[9]
Purity ≥95%[1]

Synthesis of the Core Scaffold

The synthesis of this compound can be approached from its non-methylated precursor, 4,5-dicyanoimidazole. A plausible and efficient synthetic route commences with diaminomaleonitrile, a versatile building block in heterocyclic chemistry.

Protocol 1: Synthesis of 4,5-Dicyanoimidazole from Diaminomaleonitrile

This protocol is adapted from established methods for the synthesis of dicyanoimidazoles.[10]

Reaction Scheme: Diaminomaleonitrile + Triethyl orthoformate → 4,5-Dicyanoimidazole

Materials:

  • Diaminomaleonitrile

  • Triethyl orthoformate

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of diaminomaleonitrile (1 equivalent) in anhydrous toluene, add triethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 4,5-dicyanoimidazole as a solid.

Protocol 2: N-Methylation of 4,5-Dicyanoimidazole

Reaction Scheme: 4,5-Dicyanoimidazole + Methylating Agent → this compound

Materials:

  • 4,5-Dicyanoimidazole

  • Methyl iodide or Dimethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Dichloromethane

  • Brine

Procedure:

  • Dissolve 4,5-dicyanoimidazole (1 equivalent) in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 equivalents).

  • To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Medicinal Chemistry Applications: A Versatile Scaffold for Kinase Inhibitors

The 1-methyl-1H-imidazole core is a well-established hinge-binding motif in the design of kinase inhibitors.[6][7] The dinitrile functionality of this compound offers a unique opportunity for derivatization to create a library of compounds with diverse functionalities, capable of forming key interactions within the ATP-binding pocket of various kinases.

The following sections outline a conceptual workflow for leveraging this scaffold in a kinase inhibitor discovery program.

Caption: Conceptual workflow for the development of kinase inhibitors.

Strategic Functionalization of the Dinitrile Moiety

The two nitrile groups are prime targets for chemical modification to introduce functionalities that can act as hydrogen bond donors or acceptors, or engage in other non-covalent interactions with the target protein.

Reaction Scheme: this compound → 1-Methyl-1H-imidazole-4,5-dicarboxylic acid

Materials:

  • This compound

  • 6 M Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Suspend this compound in 6 M hydrochloric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to ~3 with a sodium hydroxide solution to precipitate the dicarboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

The tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry.

Reaction Scheme: this compound → 4,5-Bis(1H-tetrazol-5-yl)-1-methyl-1H-imidazole

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium azide (2.5 equivalents) and ammonium chloride (2.5 equivalents).

  • Heat the reaction mixture at 120 °C for 12-24 hours.

  • Cool the mixture to room temperature and pour it into acidified water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the ditetrazole derivative.

Functionalization at the C2-Position

The C2 position of the imidazole ring is susceptible to deprotonation and subsequent reaction with electrophiles, allowing for the introduction of additional diversity.

Sources

Application Notes and Protocols for the Experimental Setup of Dicyanoimidazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 4,5-Dicyanoimidazoles

The 4,5-dicyanoimidazole (DCI) scaffold is a cornerstone in various domains of chemical and biological sciences. Its rigid, planar structure, coupled with the electron-withdrawing nature of the twin nitrile groups, imparts unique electronic properties. N-alkylation of the DCI core is a pivotal synthetic transformation that unlocks a vast chemical space, enabling the modulation of solubility, steric profile, and electronic characteristics. The resulting N-alkylated derivatives are not mere curiosities; they are critical intermediates in the synthesis of pharmaceuticals, ionic liquids, and high-energy materials. Furthermore, in the realm of drug development, the imidazole moiety is a well-recognized pharmacophore, and its N-functionalization allows for the precise tuning of ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles.

This guide provides two robust and field-proven protocols for the N-alkylation of 4,5-dicyanoimidazole: a classical approach using alkyl halides with a strong base and the versatile Mitsunobu reaction for when the direct use of an alkyl halide is not feasible or desired. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step experimental procedures, and discuss the necessary purification and characterization techniques.

Mechanistic Insight: The Chemistry Behind N-Alkylation

The N-alkylation of 4,5-dicyanoimidazole can be approached through two primary mechanistic pathways, each with its own set of advantages and considerations.

Direct Alkylation with Alkyl Halides via SN2 Reaction

This is the most straightforward method for N-alkylation. The imidazole proton is sufficiently acidic (pKa ≈ 14.5 in water, but influenced by the dicyano substitution) to be removed by a suitable base. The resulting imidazolide anion is a potent nucleophile that readily attacks an electrophilic carbon, such as that of an alkyl halide, in a classical bimolecular nucleophilic substitution (SN2) reaction.

The choice of base is critical. A strong, non-nucleophilic base is preferred to avoid competition with the imidazolide anion in attacking the alkyl halide. Common choices include sodium hydride (NaH), which offers the advantage of an irreversible deprotonation with the benign evolution of hydrogen gas, and 1,8-diazabicycl[5.4.0]undec-7-ene (DBU), a strong organic base that is soluble in most organic solvents. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN), which can solvate the cation of the base without interfering with the nucleophilicity of the imidazolide anion.

The Mitsunobu Reaction: An Alternative Pathway

The Mitsunobu reaction provides an elegant alternative for the N-alkylation of imidazoles, particularly when using alcohols as the alkyl source.[1][2][3] This reaction proceeds through the activation of a primary or secondary alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the acidic N-H of the dicyanoimidazole. The resulting imidazolide anion then displaces the activated hydroxyl group of the alcohol (now a good leaving group in the form of an oxyphosphonium salt) in an Sngcontent-ng-c4006390337="" class="ng-star-inserted">N2 fashion. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, which is a critical consideration when dealing with chiral alcohols.[2]

Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. 4,5-Dicyanoimidazole is harmful if swallowed, inhaled, or absorbed through the skin, and it causes serious eye and skin irritation.[4][5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Protocol 1: N-Alkylation using an Alkyl Halide and a Strong Base

This protocol describes a general procedure for the N-alkylation of 4,5-dicyanoimidazole using an alkyl halide and sodium hydride.

Materials:

  • 4,5-Dicyanoimidazole (DCI)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4,5-dicyanoimidazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approximately 0.1-0.2 M concentration relative to DCI) to the flask. Stir the mixture at room temperature until the DCI is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts with moisture to produce flammable hydrogen gas. Ensure the reaction is under an inert atmosphere. The addition of NaH may cause bubbling. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting material (DCI) and the appearance of a new, less polar spot indicates product formation. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Workup: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution dropwise at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7]

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol details the alkylation of 4,5-dicyanoimidazole with an alcohol using Mitsunobu conditions.

Materials:

  • 4,5-Dicyanoimidazole (DCI)

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,5-dicyanoimidazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous THF (approximately 0.1 M concentration relative to DCI) and stir at room temperature until all solids are dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed, and the solution may turn from colorless to a yellowish-orange.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary by-product, triphenylphosphine oxide, can sometimes be removed by trituration with a solvent like diethyl ether or by direct purification of the crude residue by flash column chromatography on silica gel.[8] A gradient of ethyl acetate in hexanes is a common eluent system.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of imidazoles, which can be adapted for 4,5-dicyanoimidazole. Actual yields and reaction times will vary depending on the specific substrates and conditions used.

EntryAlkylating AgentMethodBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Methyl IodideAlkyl HalideNaHDMFRT2-4>90
2Benzyl BromideAlkyl HalideK₂CO₃MeCN603-680-95[9]
3Ethyl BromoacetateAlkyl HalideDBUDMF80-10024<50 (for hindered imidazoles)[7]
4EthanolMitsunobu-THFRT4-870-90
5IsopropanolMitsunobu-THFRT6-1260-80

Characterization of N-Alkylated 4,5-Dicyanoimidazoles

The successful synthesis of the N-alkylated product should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling evidence of successful N-alkylation is the disappearance of the broad N-H proton signal from the starting 4,5-dicyanoimidazole. New signals corresponding to the protons of the newly introduced alkyl group will appear in the spectrum. The chemical shifts and coupling patterns of these new signals will confirm the structure of the alkyl group.

    • ¹³C NMR: The carbon signals of the imidazole ring will shift slightly upon alkylation. New signals corresponding to the carbons of the alkyl group will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, providing further evidence of a successful reaction.

  • Infrared (IR) Spectroscopy: The characteristic C≡N stretch of the nitrile groups should be present in the IR spectrum of the product (typically around 2230-2240 cm⁻¹).

Visualizing the Workflow

General Workflow for N-Alkylation of Dicyanoimidazole

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis DCI 4,5-Dicyanoimidazole Setup Dissolve DCI in Anhydrous Solvent DCI->Setup Reagents Select Reagents: - Alkyl Halide + Base - Alcohol + Mitsunobu Reagents Addition Add Base/Reagents at 0°C Reagents->Addition Setup->Addition Stir Stir at RT and Monitor by TLC Addition->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product: - NMR - MS - IR Purify->Characterize Product Pure N-Alkylated Dicyanoimidazole Characterize->Product

Caption: A generalized workflow for the N-alkylation of 4,5-dicyanoimidazole.

Decision Logic for Protocol Selection

G Start Starting Materials Available? Sensitive Substrate Sensitive to Strong Base? Start->Sensitive Alkyl Halide Chiral Chiral Alcohol? Start->Chiral Alcohol AlkylHalide Use Alkyl Halide Protocol (Protocol 1) Alcohol Use Mitsunobu Protocol (Protocol 2) Sensitive->AlkylHalide No Sensitive->Alcohol Yes Chiral->Alcohol Yes (Note Inversion) Chiral->Alcohol No

Caption: Decision tree for selecting the appropriate alkylation protocol.

References

  • Cole-Parmer.
  • Glen Research. SAFETY DATA SHEET 4,5-Dicyanoimidazole (DCI), Crystalline. [Link]
  • University of Otago.
  • Chinese Journal of Applied Chemistry.
  • Wikipedia. Mitsunobu reaction. [Link]
  • Beilstein Journal of Organic Chemistry. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Reddit.
  • Organic Synthesis. Mitsunobu reaction. [Link]
  • ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • National Institutes of Health.
  • ResearchGate. Synthesis of 4,5-Dicyanoimidazoles. [Link]
  • Organic Chemistry Portal.
  • National Institutes of Health.
  • ACS Green Chemistry Institute.
  • National Institutes of Health. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]
  • ProQuest.
  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
  • ResearchGate. Organic Reactions in Ionic Liquids: N-Alkylation of Cyclic Imides with Alkyl Halides Promoted by Potassium Fluoride. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-Methyl-1H-imidazole-4,5-dicarbonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.

A recurring structural motif in many successful kinase inhibitors is the substituted imidazole ring.[2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it a "privileged scaffold." Specifically, the imidazo[4,5-b]pyridine core, a bioisostere of the natural purine ring system, has been extensively explored for its ability to mimic ATP and bind to the hinge region of the kinase domain.[2][3] This guide focuses on the utility of a highly versatile and reactive starting material, 1-Methyl-1H-imidazole-4,5-dicarbonitrile , as a foundational building block for the efficient synthesis of diverse libraries of potential kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold.

The strategic placement of two adjacent nitrile groups on the 1-methylimidazole core provides a powerful synthetic handle for the construction of fused heterocyclic systems. This application note will detail two primary protocols for the elaboration of this starting material into key kinase inhibitor scaffolds:

  • Synthesis of a 2,4-Diamino-imidazo[4,5-b]pyridine Core: Through a cyclocondensation reaction with guanidine, yielding a scaffold with multiple hydrogen bond donors capable of strong interactions with the kinase hinge region.

  • Synthesis of a 2-Amino-4-oxo-imidazo[4,5-b]pyridine Core: Via reaction with an active methylene compound, leading to a pyridinone-fused system, another common motif in kinase inhibitor design.

These protocols are designed to be robust and adaptable, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Chemical Properties of the Starting Material

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 1-methylimidazole-4,5-dicarbonitrile[4]
CAS Number 19485-35-9[4]
Molecular Formula C₆H₄N₄[4]
Molecular Weight 132.12 g/mol [4]
Appearance Solid[5]
SMILES CN1C=NC(=C1C#N)C#N[4]
InChI Key SUOVGHDPXJUFME-UHFFFAOYSA-N[4]

Core Synthetic Strategies and Protocols

The dinitrile functionality of this compound is primed for cyclocondensation reactions to form fused six-membered rings. The electron-withdrawing nature of the nitrile groups activates the imidazole ring, facilitating nucleophilic attack and subsequent cyclization.

Protocol 1: Synthesis of a 2,4-Diamino-imidazo[4,5-b]pyridine Kinase Inhibitor Core

This protocol describes the synthesis of a 6-methyl-3H-imidazo[4,5-b]pyridine-2,5-diamine scaffold through the reaction of this compound with guanidine. The resulting di-amino substituted scaffold is a potent hinge-binding motif.

Causality Behind Experimental Choices: The reaction of an ortho-dinitrile with guanidine is a well-established method for forming fused 2,4-diaminopyrimidine rings. The strong basicity of guanidine allows it to act as the nucleophile, attacking one of the nitrile groups. The subsequent intramolecular cyclization is driven by the favorable formation of the stable aromatic imidazo[4,5-b]pyridine ring system. Sodium ethoxide is used as a base to deprotonate the guanidinium salt, generating the free guanidine base in situ, which is necessary for the initial nucleophilic attack. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

G reagent1 1-Methyl-1H-imidazole- 4,5-dicarbonitrile conditions Sodium Ethoxide Ethanol, Reflux reagent1->conditions reagent2 Guanidine Hydrochloride reagent2->conditions intermediate Putative Imidoylamidine Intermediate conditions->intermediate Nucleophilic Attack product 6-Methyl-3H-imidazo[4,5-b]pyridine- 2,5-diamine Core intermediate->product Intramolecular Cyclization diversification Further Functionalization (e.g., Suzuki Coupling) product->diversification final_product Kinase Inhibitor Library diversification->final_product G reagent1 1-Methyl-1H-imidazole- 4,5-dicarbonitrile conditions DBU DMF, 120 °C reagent1->conditions reagent2 Ethyl Cyanoacetate reagent2->conditions intermediate Adduct Intermediate conditions->intermediate Nucleophilic Attack product 5-Amino-6-methyl-3,7-dihydro-imidazo[4,5-b]pyridin-7-one Core intermediate->product Intramolecular Cyclization & Tautomerization diversification Further Functionalization (e.g., N-alkylation, Halogenation) product->diversification final_product Kinase Inhibitor Library diversification->final_product G cluster_0 Kinase ATP-Binding Site cluster_1 Imidazo[4,5-b]pyridine Inhibitor Hinge Hinge Region DFG_motif DFG Motif (Activation Loop) Solvent_Front Solvent-Exposed Region Core Imidazo[4,5-b]pyridine Core Core->Hinge H-Bonds R1 R1 Substituent R1->DFG_motif Hydrophobic/ Polar Interactions R2 R2 Substituent R2->Solvent_Front Improves Solubility/PK

Sources

Application Notes and Protocols: Leveraging 1-Methyl-1H-imidazole-4,5-dicarbonitrile for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Methyl-1H-imidazole-4,5-dicarbonitrile is a highly versatile and reactive building block in modern synthetic organic and medicinal chemistry. The presence of two vicinal nitrile groups on the imidazole core provides a unique platform for the construction of a diverse array of fused heterocyclic systems. This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for the creation of novel heterocyclic structures with significant potential in drug discovery and materials science. The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for further research and development.

Introduction: The Strategic Importance of this compound

The imidazole nucleus is a ubiquitous scaffold in numerous biologically active molecules and pharmaceuticals.[1] The functionalization of this core with reactive groups opens up a vast chemical space for the development of new chemical entities. This compound, with its electron-withdrawing dinitrile functionality, is an activated precursor for a variety of cyclocondensation and cycloaddition reactions. The two nitrile groups can react with a range of binucleophiles to afford fused pyrimidine, pyrazine, and thiazole ring systems, among others. These resulting fused heterocycles are often isosteric with purines and other endogenous ligands, making them attractive candidates for targeting various enzymes and receptors.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₆H₄N₄[2]
Molecular Weight 132.12 g/mol [2]
CAS Number 19485-35-9[2]
Appearance Solid[3]
Purity (typical) >98%[3]

Core Synthetic Applications and Methodologies

The strategic positioning of the nitrile groups in this compound allows for the construction of various fused heterocyclic systems. This section details the protocols for the synthesis of key classes of compounds.

Synthesis of Imidazo[4,5-d]pyridazines: Reaction with Hydrazine

The reaction of o-dinitriles with hydrazine is a classical and efficient method for the synthesis of pyridazine-fused heterocycles. These compounds are of interest due to their potential as kinase inhibitors and for other therapeutic applications.

Protocol 1: Synthesis of 6-Amino-1-methyl-1H-imidazo[4,5-d]pyridazine-4-amine

This protocol describes the reaction of this compound with hydrazine hydrate to yield the corresponding fused pyridazine.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Serves as the binucleophile, providing the two nitrogen atoms for the formation of the pyridazine ring. An excess is often used to ensure complete reaction and to act as a solvent in some cases.

  • Ethanol as Solvent: A protic solvent that is suitable for dissolving the starting materials and facilitating the reaction.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the cyclization reaction.

Experimental Procedure:

  • To a solution of this compound (1.32 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (1.0 mL, 20 mmol).

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 6-Amino-1-methyl-1H-imidazo[4,5-d]pyridazine-4-amine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Imidazo[4,5-d]pyridazine Synthesis:

G start Start: 1-Methyl-1H-imidazole- 4,5-dicarbonitrile & Hydrazine Hydrate reflux Reflux in Ethanol (4-6 hours) start->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitation cool->precipitate filter Filtration and Washing precipitate->filter dry Drying under Vacuum filter->dry product End Product: 6-Amino-1-methyl-1H-imidazo[4,5-d]pyridazine-4-amine dry->product

Caption: Workflow for the synthesis of imidazo[4,5-d]pyridazines.

Synthesis of Imidazo[4,5-d]pyrimidines: Reaction with Amidines and Formamide

Fused pyrimidines are of significant interest in medicinal chemistry as they are structural analogs of purines and can act as inhibitors of various enzymes.[4]

Protocol 2: Synthesis of 1-Methyl-1H-imidazo[4,5-d]pyrimidine

This protocol outlines a general procedure for the cyclocondensation of this compound with formamide, a common reagent for the introduction of the C2 and N3 atoms of the pyrimidine ring.

Causality Behind Experimental Choices:

  • Formamide: Acts as both a reactant, providing the necessary atoms for the pyrimidine ring, and as a high-boiling solvent.

  • High Temperature: The reaction typically requires elevated temperatures to drive the cyclization and dehydration steps.

Experimental Procedure:

  • In a round-bottom flask, suspend this compound (1.32 g, 10 mmol) in formamide (15 mL).

  • Heat the mixture to 150-160 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction by TLC. The reaction mixture will become a clear solution as the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If extraction is necessary, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the product by spectroscopic methods.

Reaction Pathway for Imidazo[4,5-d]pyrimidine Synthesis:

G start 1-Methyl-1H-imidazole- 4,5-dicarbonitrile heat Heat (150-160 °C) start->heat reagent Formamide reagent->heat cyclization Cyclocondensation heat->cyclization workup Aqueous Workup cyclization->workup product 1-Methyl-1H-imidazo[4,5-d]pyrimidine workup->product

Sources

Application Note: A Robust HPLC Method for the Analysis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile and its Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile. This compound, a key building block in pharmaceutical synthesis, is characterized by its high polarity due to the imidazole ring and dual nitrile functionalities.[1][2] Standard reversed-phase HPLC methods often fail to provide adequate retention for such polar molecules, leading to poor resolution from the solvent front and unreliable quantification.[3][4] This guide details an optimized method using a polar-embedded reversed-phase column that overcomes these challenges. We provide a comprehensive explanation of the method development rationale, a step-by-step protocol for reaction monitoring, and system suitability criteria to ensure trustworthy and reproducible results for researchers in synthetic chemistry and drug development.

Introduction and Experimental Rationale

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure provides a versatile scaffold for the synthesis of more complex molecules. Monitoring its consumption or formation during a chemical reaction is critical for process optimization, yield calculation, and impurity profiling.

The primary analytical challenge stems from the molecule's high polarity. The combination of the nitrogenous imidazole ring and two cyano groups results in a compound that is highly soluble in polar solvents and interacts weakly with traditional hydrophobic stationary phases like C18. This section explains the causal logic behind the key experimental choices for developing a successful analytical method.

The Challenge: Retaining a Polar Analyte

In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds, like this compound, have minimal hydrophobic character and are thus poorly retained, often eluting near the column's void volume.[3] This can lead to several issues:

  • Poor Resolution: The analyte peak may co-elute with the solvent front or other polar starting materials and impurities.

  • Irreproducible Retention: When using highly aqueous mobile phases (>95% water), traditional C18 columns can suffer from "phase collapse" or "ligand folding," where the hydrophobic alkyl chains fold upon themselves, leading to drastic and unpredictable shifts in retention time.[5]

  • Poor Peak Shape: Secondary interactions with residual silanols on the silica backbone can cause significant peak tailing for basic compounds like imidazoles.

Rationale for Column Selection: A Polar-Embedded Phase

To counteract these challenges, a column with a modified stationary phase chemistry is required. While options like HILIC or Porous Graphitic Carbon exist, a polar-embedded C18 column offers a robust and versatile solution.

  • Mechanism of Action: These columns have a polar functional group (e.g., amide or carbamate) incorporated into the C18 alkyl chain. This polar group provides two key advantages:

    • Prevents Phase Collapse: It allows the stationary phase to remain fully wetted and the alkyl chains extended, even in 100% aqueous mobile phases, ensuring reproducible retention times.[5]

    • Alternative Interactions: It offers an alternative separation mechanism through hydrogen bonding and dipole-dipole interactions with the polar analyte, enhancing retention beyond simple hydrophobic interactions.

Rationale for Mobile Phase Selection

The mobile phase composition is critical for achieving optimal separation and peak shape.

  • pH Control: The imidazole moiety is basic. Controlling the mobile phase pH is essential to maintain a consistent ionization state for the analyte. A slightly acidic mobile phase (pH 3.0-3.5) using a volatile buffer like formic acid is ideal. At this pH, the imidazole ring is protonated, which can improve peak shape by minimizing interactions with silanol groups. While this may slightly reduce hydrophobic retention, the polar-embedded column chemistry compensates for this effect.

  • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. It typically provides sharper peaks, lower column backpressure, and has a lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.

  • Buffer System: A low-concentration ammonium formate or formic acid buffer is selected. It is effective at the target pH range and is compatible with mass spectrometry (MS), allowing for future hyphenation (LC-MS) for impurity identification without method redevelopment.[6]

Rationale for UV Detection

The presence of the imidazole ring and conjugated dinitrile system provides strong UV absorbance. While a specific maximum absorption wavelength (λ-max) should be determined experimentally using a photodiode array (PDA) detector, imidazole derivatives are known to absorb in the low UV range.[7] A detection wavelength of 220 nm is a robust starting point that generally provides high sensitivity for this class of compounds.

Detailed HPLC Methodology

This section provides the precise parameters and step-by-step protocols for instrument setup and sample analysis.

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters XBridge BEH C18 XP Column (130Å, 2.5 µm, 4.6 mm X 100 mm) or equivalent polar-embedded/shielded column.

  • Reagents:

    • This compound reference standard (>98% purity).[1]

    • Acetonitrile (HPLC Grade or higher).

    • Formic Acid (LC-MS Grade, 99%).

    • Deionized Water (18.2 MΩ·cm).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterSetting
Column Waters XBridge BEH C18 XP (4.6 x 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program Time (min)
0.0
1.0
8.0
8.1
10.0
10.1
13.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 220 nm (DAD: 200-400 nm for peak purity)
Run Time 13 minutes
Preparation of Solutions

2.3.1 Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

2.3.2 Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the 50:50 diluent and mix thoroughly.

2.3.3 Working Standard Solution (e.g., 0.1 mg/mL)

  • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

  • Dilute to the mark with the 50:50 diluent and mix thoroughly.

  • Transfer to an HPLC vial for analysis.

Protocol: Monitoring a Synthesis Reaction

This protocol provides a self-validating workflow for analyzing the progress of a reaction involving this compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Data Processing a 1. Withdraw Reaction Aliquot (e.g., 100 µL) b 2. Quench Reaction (e.g., in cold ACN) a->b c 3. Dilute Sample (to working concentration) b->c d 4. Filter Sample (0.22 µm syringe filter) c->d e 5. Inject into HPLC System d->e Transfer to HPLC vial f 6. Acquire Chromatogram e->f g 7. Integrate Peak Area f->g h 8. Quantify vs. Standard & Plot Progress g->h

Caption: Workflow for reaction monitoring using HPLC.

Step-by-Step Protocol
  • Prepare a Quenching/Dilution Solution: Before starting the reaction, prepare a suitable solvent to both stop the reaction and dilute the sample. A common choice is cold acetonitrile or the initial mobile phase composition (95:5 Water:ACN).

  • Time-Point Sampling (t=0): Immediately after all reagents are mixed, withdraw a small, precise aliquot (e.g., 50-100 µL) from the reaction vessel.

  • Quench and Dilute: Immediately dispense the aliquot into a pre-weighed vial containing a known volume (e.g., 900 µL) of the quenching solution. This immediately stops the reaction and creates the first dilution. Mix well.

  • Serial Dilution: Perform further serial dilutions as necessary to bring the expected analyte concentration into the calibrated range of the working standards (e.g., 0.01 - 0.2 mg/mL).

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) into a clean HPLC vial to remove any particulate matter.

  • HPLC Analysis: Place the vial in the autosampler and run the HPLC method as described in Section 2.2.

  • Repeat: Repeat steps 2-6 at regular intervals (e.g., every 30 minutes) to track the reaction progress.

  • Data Processing: Integrate the peak area of this compound in each chromatogram. Calculate the concentration against a calibration curve generated from the working standards. Plot concentration versus time to generate a reaction profile.

System Suitability and Expected Results

To ensure the validity of the analytical run, a system suitability standard (typically the main working standard) should be injected five times before sample analysis. The results should meet the criteria outlined below.

System Suitability ParameterAcceptance CriteriaRationale
Retention Time (tR) Approx. 3.5 - 4.5 minConfirms correct mobile phase and column conditions.
Tailing Factor (Tf) 0.9 ≤ Tf ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 5000Indicates good column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates injection precision and system stability.
%RSD of Retention Time ≤ 1.0% (for n=5)Demonstrates pumping precision and stable chromatographic conditions.

A successful separation will show a sharp, symmetrical peak for this compound, well-resolved from the solvent front and any potential starting materials or byproducts. The use of a DAD allows for peak purity analysis, confirming that the peak is not composed of co-eluting impurities.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound. By understanding the physicochemical properties of this polar analyte, we have rationally selected a polar-embedded stationary phase and an optimized mobile phase to achieve excellent retention, peak shape, and reproducibility. This method is directly applicable to in-process reaction monitoring in research and development environments, enabling scientists to make informed decisions for process control and optimization.

References

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. National Medicines Institute.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • El-Koussi, W. M., El-Bagary, R. I., El-Kafrawy, D. S., & El-Sherif, Z. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133.
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column.
  • Wang, J., Lin, L., Chen, Y., Lin, Q., Lin, S., & Lin, L. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Toxics, 12(4), 260.
  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.
  • Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873–879.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.

Sources

Application Notes and Protocols: Derivatization of 1-Methyl-1H-imidazole-4,5-dicarbonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, make it a privileged scaffold in drug design.[1][3] The specific molecule, this compound, presents a particularly interesting starting point for chemical library synthesis. The imidazole core provides a stable, aromatic platform, while the two nitrile functionalities at the 4 and 5 positions are reactive handles amenable to a variety of chemical transformations.[4]

The cyano group is a versatile functional group that can be converted into several other moieties, significantly expanding the chemical space accessible from a single precursor.[5] This strategic derivatization allows for the fine-tuning of a molecule's physicochemical properties—such as lipophilicity, polarity, and hydrogen bonding capacity—which in turn dictates its biological activity. This application note provides a guide for the derivatization of this compound and outlines detailed protocols for screening the resulting derivatives in key biological assays relevant to drug discovery.

Strategic Derivatization of the Dicarbonitrile Scaffold

The electron-withdrawing nature of the two nitrile groups on the imidazole ring influences its reactivity. Our focus here will be on two high-yield, well-documented transformations of nitriles that lead to new heterocyclic systems with proven biological relevance: the formation of tetrazoles and the synthesis of amidines.

Derivatization Pathway 1: [3+2] Cycloaddition to Bis-Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[6] Tetrazole rings are considered to be bioisosteres of carboxylic acids, but with improved metabolic stability and pharmacokinetic properties. Many tetrazole-containing compounds exhibit a range of biological activities, including antimicrobial and anticancer effects.[3]

Starting with this compound, a double cycloaddition can be performed to yield a 1-methyl-4,5-bis(1H-tetrazol-5-yl)-1H-imidazole derivative. This transformation dramatically alters the electronic and steric profile of the original molecule, introducing two new acidic N-H protons and significantly increasing the nitrogen content.

Caption: General workflow for the synthesis of a bis-tetrazole derivative.

Derivatization Pathway 2: Pinner Reaction to Bis-Amidines

The Pinner reaction provides a classic and reliable route to amidines from nitriles via an imino ester intermediate (a Pinner salt).[7][8] Amidines are strongly basic functional groups and are important pharmacophores found in a variety of bioactive molecules, including antimicrobials and enzyme inhibitors.[9] The derivatization of both nitrile groups on the imidazole core would result in a bis-amidine structure, a highly basic and potentially potent chelating agent.

Caption: Two-step workflow for the synthesis of a bis-amidine derivative via the Pinner reaction.

Illustrative Biological Activity Data

The derivatization of the imidazole dicarbonitrile core can lead to compounds with significant biological activity. The following tables summarize representative data from the literature for imidazole-tetrazole and imidazole-amidine/carboxamide derivatives, illustrating the potential of these compound classes.

Table 1: Antimicrobial Activity of Imidazole-Tetrazole Derivatives

Compound IDStructureTarget OrganismMIC (µg/mL)Reference
IT-1 Imide-tetrazole hybridStaphylococcus aureus (Clinical)0.8[10]
IT-2 Imide-tetrazole hybridEscherichia coli0.4[10]
IT-3 Benzimidazole-tetrazoleEnterococcus faecalis1.2[11]
IT-4 Benzimidazole-tetrazoleCandida albicans> Fluconazole[11]

Table 2: Anticancer Activity of Imidazole-Tetrazole and Imidazole-Amide Derivatives

Compound IDStructureCell LineIC₅₀ (µM)Reference
IA-1 Imidazole-4,5-dicarboxamideSARS-CoV-2 Mpro (Enzyme)4.79[5]
IA-2 Bis-amidine derivativeOvary (PA-1)Good Activity[9]
IT-5 Tetrazole derivativeCNS Cancer (SNB-75)Significant Activity[12]
IT-6 Imidazole-indole-tetrazoleS. aureus (Antimicrobial)-[3]

Note: The data presented are for structurally related compounds and serve as a guide to the potential activities of derivatives of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4,5-bis(1H-tetrazol-5-yl)-1H-imidazole

This protocol is adapted from the synthesis of 4,5-Bis(1H-tetrazol-5-yl)-1H-imidazole.[13]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of this compound (1.32 g, 10 mmol) in 25 mL of DMF, add sodium azide (1.95 g, 30 mmol) and ammonium chloride (1.18 g, 22 mmol).

  • Stir the mixture magnetically and heat in an oil bath to 110-120 °C.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2 with 1M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1-Methyl-4,5-bis(1H-tetrazol-5-yl)-1H-imidazole.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality and Self-Validation: The use of a molar excess of sodium azide and ammonium chloride drives the double cycloaddition to completion. The acidification step is critical as it protonates the tetrazole rings, rendering them less soluble in water and causing them to precipitate, which is the primary purification step. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity MTT Assay

This protocol is a standard method for assessing the effect of compounds on cell viability and proliferation.[14]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized imidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

Protocol 3: General Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Synthesized imidazole derivatives

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high stock concentration. Prepare serial two-fold dilutions of the compounds in the 96-well plate using MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a control with the standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

This compound is a readily available and highly versatile starting material for the synthesis of novel heterocyclic compounds. The derivatization of its nitrile groups into tetrazoles or amidines offers a straightforward path to generating libraries of compounds with significant potential for biological activity. The protocols provided herein for synthesis and biological screening serve as a foundational guide for researchers in drug discovery. The exploration of these and other derivatives of the dicyanoimidazole scaffold is a promising avenue for the identification of new therapeutic leads in areas such as oncology and infectious diseases.

References

  • Nguyen, T. H. L., et al. (2022). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(10), 1235-1246.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
  • Verma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895.
  • Kumar Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12).
  • Kalinowska-Lis, U., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. International Journal of Molecular Sciences, 22(16), 8599.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • Mague, J. T., et al. (2010). 4,5-Bis(1H-tetrazol-5-yl)-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139.
  • Arya, S., et al. (2013). Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity. European Journal of Medicinal Chemistry, 59, 7-14.
  • Al-Masoudi, N. A., et al. (2022). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Journal of Chemistry, 2022, 1-13.
  • Patel, R. P., et al. (2010). Synthesis, Characterization and Evaluation of Anticancer Activity of Some Tetrazole Derivatives. Rasayan Journal of Chemistry, 3(2), 251-259.
  • Al-Ghamdi, H. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Wang, W. J., Tang, S. W., & Ganin, E. V. (2006). Reaction of crown ethers with five-membered heterocycles: 1H-imidazole-4,5-dicarbonitrile, 3-nitro-1,2,4-triazole, and 1H-tetrazole. Chemistry of Heterocyclic Compounds, 42(9), 1126–1130.

Sources

Application Note: Strategic Synthesis of Novel Antifungal Agents from Imidazole-Dicarbonitrile Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal pathogens necessitates the exploration of novel synthetic pathways for new antifungal agents. The imidazole scaffold is a cornerstone of clinically successful azole antifungals, which primarily function by inhibiting ergosterol biosynthesis.[1][2][3] This application note provides a comprehensive guide for researchers on leveraging the highly versatile imidazole-dicarbonitrile chemical backbone as a precursor for the synthesis of potential next-generation antifungal compounds. We present detailed protocols for the synthesis of key precursors and subsequent derivatization, discuss structure-activity relationship (SAR) considerations, and outline a standard methodology for antifungal activity screening. The rationale behind experimental choices is emphasized to provide a deeper understanding of the synthetic strategy.

Introduction: The Imperative for New Antifungals

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health challenge. The efficacy of current antifungal therapies is increasingly compromised by the emergence of resistant strains.[4] The azole class of antifungals, which includes widely used drugs like clotrimazole and miconazole, remains a primary tool in clinical practice.[5] Their mechanism of action involves the targeted inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which disrupts the integrity of the fungal cell membrane.[6][7]

The imidazole ring is the core pharmacophore responsible for this activity. However, synthesizing novel derivatives to overcome resistance requires versatile and highly functionalized starting materials. Imidazole-dicarbonitrile, and specifically its derivatives like 2-amino-4,5-dicyanoimidazole, represent an ideal synthetic platform.[8] The presence of two reactive nitrile groups on the stable imidazole core allows for a wide array of chemical transformations, enabling the systematic development of compound libraries for antifungal screening.[9]

Part I: The Core Mechanism - Targeting Fungal Ergosterol Biosynthesis

Understanding the biological target is paramount for rational drug design. Azole antifungals exploit a key difference between fungal and mammalian cells. They selectively inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[3][7] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[6][10] Its depletion and the simultaneous accumulation of toxic sterol precursors disrupt membrane fluidity and function, ultimately leading to fungistatic or fungicidal effects.[2][11]

Ergosterol_Pathway_Inhibition cluster_fungal_cell Fungal Cell Cytoplasm Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Catalyzes demethylation Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Essential for synthesis Azole Azole Antifungal Drug (e.g., Imidazole Derivative) Azole->CYP51 Inhibits

Caption: Mechanism of azole antifungal action via inhibition of the CYP51 enzyme.

Part II: Synthesis of a Key Precursor: 2-Amino-4,5-dicyanoimidazole

A reliable supply of the core precursor is the first critical step. 2-Amino-4,5-dicyanoimidazole is an excellent starting material, synthesized from the condensation of diaminomaleonitrile (DAMN) with cyanogen chloride.[12] The amino group at the C2 position provides an additional site for derivatization, while the nitrile groups are poised for further transformations.

Protocol 1: Synthesis of 2-Amino-4,5-dicyanoimidazole

Principle: This synthesis involves an electrophilic attack by cyanogen chloride on the nucleophilic amino group of diaminomaleonitrile, followed by an intramolecular cyclization to form the stable imidazole ring. The reaction is typically performed in an inert solvent like tetrahydrofuran (THF).

Precursor_Synthesis node_reagents Diaminomaleonitrile + Cyanogen Chloride node_solvent THF Solvent Reflux node_reagents->node_solvent node_product 2-Amino-4,5-dicyanoimidazole node_solvent->node_product node_workup Filtration & Purification node_product->node_workup

Caption: Workflow for the synthesis of the 2-amino-4,5-dicyanoimidazole precursor.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Cyanogen chloride (Caution: Highly toxic, handle in a well-ventilated fume hood with appropriate personal protective equipment)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution

  • Sodium acetate solution

  • Activated charcoal

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyanogen chloride (1.0 eq) in anhydrous THF (approx. 10-15 mL per gram of cyanogen chloride).

  • Slowly add a solution of diaminomaleonitrile (1.5 eq) in THF to the cyanogen chloride solution in portions. An exothermic reaction may be observed; control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. A brown solid precipitate should form.

  • Collect the solid by vacuum filtration and wash it with a cold sodium acetate solution to neutralize any excess acid.

  • To purify, dissolve the crude solid in a warm sodium bicarbonate solution.

  • Add a small amount of activated charcoal to decolorize the solution and stir for 15 minutes.

  • Filter the hot solution to remove the charcoal.

  • Carefully acidify the filtrate with a suitable acid (e.g., dilute HCl) until precipitation is complete.

  • Collect the purified 2-amino-4,5-dicyanoimidazole by filtration, wash with cold water, and dry under vacuum.

Self-Validation (Characterization):

  • Melting Point: Expected around 276-278 °C.[12]

  • FT-IR (cm⁻¹): Look for characteristic peaks for N-H stretching (amine, ~3200-3400), C≡N stretching (nitrile, ~2230), and C=N/C=C stretching (imidazole ring, ~1500-1650).

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the amine protons and potentially the imidazole N-H proton.

  • ¹³C NMR (DMSO-d₆): Expect signals for the two distinct nitrile carbons and the three imidazole ring carbons.

Part III: Derivatization of the Imidazole-Dicarbonitrile Core

The true utility of the dicyanoimidazole precursor lies in its capacity for derivatization. Introducing an aryl group at the C2 position is a common strategy in the design of azole antifungals, as this moiety often interacts with the active site of the CYP51 enzyme.

Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-4,5-dicyanoimidazoles

Principle: This efficient, one-pot synthesis reacts diaminomaleonitrile (DAMN) with various aromatic aldehydes under microwave irradiation.[13] An oxidizing agent, such as nitric acid, facilitates the cyclization and subsequent aromatization to yield the 2-substituted imidazole product. Microwave assistance dramatically reduces reaction times compared to conventional heating.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.) (1.0 eq)

  • Nitric acid (HNO₃), catalytic amount

  • Ethanol

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial, add diaminomaleonitrile (1.0 eq), the selected aromatic aldehyde (1.0 eq), and ethanol (3-5 mL).

  • Add a catalytic amount of nitric acid (e.g., 2-3 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the crude product by filtration.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-aryl-4,5-dicyanoimidazole derivative.

Self-Validation (Characterization):

  • FT-IR (cm⁻¹): Confirm the persistence of the C≡N stretch (~2230) and the appearance of new peaks corresponding to the aryl substituent.

  • ¹H NMR & ¹³C NMR: Verify the incorporation of the aryl group by observing the characteristic aromatic proton and carbon signals. The signal for the C2-proton of the aldehyde will be absent.

  • Mass Spectrometry (MS): Confirm the molecular weight of the final product.

Part IV: Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized compounds is highly dependent on their chemical structure. By synthesizing a library of derivatives using Protocol 2 with different aromatic aldehydes, researchers can probe the structure-activity relationship (SAR).

Key Principles of Imidazole Antifungal SAR:

  • N-1 Substitution: While the precursor from Protocol 1 is unsubstituted at N-1, this position is critical. In many potent antifungals, this position is occupied by a complex, hydrophobic side chain that anchors the molecule in the active site.[14]

  • C-2 Substituent: The nature of the aryl group at the C2 position significantly influences potency. Electron-withdrawing or halogen substituents on the aryl ring can enhance activity.[5][15]

  • Lipophilicity: Overall molecular lipophilicity (measured as ClogP) is a crucial parameter affecting membrane permeability and target engagement.[16]

Table 1: Hypothetical SAR Data for 2-Aryl-4,5-dicyanoimidazole Derivatives

Compound IDC2-Aryl Substituent (R)Predicted ClogPExpected Antifungal Activity Trend (vs. C. albicans)
1 Phenyl2.1Baseline Activity
2 4-Chlorophenyl2.8Potentially Increased Activity
3 2,4-Dichlorophenyl3.5Potentially High Activity
4 4-Methoxyphenyl2.0Potentially Decreased Activity
5 4-Nitrophenyl1.9Variable; may increase activity

Note: This table is illustrative. Actual activity must be determined experimentally.

Part V: Biological Evaluation

The final step is to assess the antifungal efficacy of the newly synthesized compounds. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution Assay for MIC Determination

Principle: A serial dilution of the test compound is prepared in a 96-well plate and inoculated with a standardized fungal suspension. The MIC is defined as the lowest concentration of the drug that visibly inhibits fungal growth after a specified incubation period.

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Positive control (e.g., Fluconazole)

  • Negative control (no drug)

Procedure:

  • Dissolve the synthesized compounds in DMSO to create a high-concentration stock solution.

  • In a 96-well plate, perform a two-fold serial dilution of the stock solution in the culture medium to achieve a range of test concentrations.

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Add the fungal inoculum to each well, including positive and negative control wells.

  • Incubate the plates at 35-37 °C for 24-48 hours.

  • Determine the MIC by visually inspecting for turbidity (growth) or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration well with no visible growth.

Conclusion

Imidazole-dicarbonitrile precursors are powerful and versatile platforms for the synthesis of novel antifungal agents. Their rich chemistry allows for the systematic introduction of diverse functional groups, facilitating the exploration of structure-activity relationships. By combining efficient synthetic protocols, such as the microwave-assisted method described herein, with standardized biological evaluation, researchers can accelerate the discovery of new imidazole-based compounds capable of combating the growing challenge of fungal drug resistance.

References

  • StudySmarter. (2023-08-29). Azole: Antifungal Drugs, Mechanism of Action.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
  • Uchida, K., et al. (1991). Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds. The Journal of Antibiotics.
  • de Lucas, A., et al. (2011). Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation. The Journal of Organic Chemistry, 76(7), 2115-2122.
  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters.
  • Jadwiga, R., et al. (2000). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Quantitative Structure-Activity Relationships, 19(4), 355-362.
  • Life Worldwide. (n.d.). Azole antifungals.
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  • Cuevas Yañez, E., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. ResearchGate.
  • de Lucas, A., et al. (2011). Asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers. The importance of chirality in their biological evaluation. PubMed.
  • de Lucas, A., et al. (2011). Asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers. The importance of chirality in their biological evaluation. Semantic Scholar.
  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • ResearchGate. (n.d.). Synthesis of clotrimazole derivatives. Download Table.
  • Liu, W., et al. (2017). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 22(11), 1991.
  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article.
  • Cuevas Yañez, E., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. SciELO México.
  • Google Patents. (n.d.). CN107629006B - A kind of synthetic method of clotrimazole.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4,5-dicyanoimidazole.
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  • MDPI. (2021). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent.
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  • ResearchGate. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents.
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  • Wang, Y., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry.
  • ResearchGate. (2025). An Improved Synthesis of 2Vinyl4,5-dicyanoimidazole and Characterization of Its Polymers.
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  • Dias, M. V., et al. (2021). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. International Journal of Molecular Sciences, 22(4), 1622.
  • da Silva, A. D., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22896–22906.
  • El-Metwaly, N. M., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15.
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Application Notes and Protocols for the Preparation of 1,3-Dialkylimidazolium Salts from 2-Methyl-4,5-dicyanoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-dialkylimidazolium salts, a versatile class of ionic liquids, commencing from 2-methyl-4,5-dicyanoimidazole. The protocol herein is tailored for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for key experimental parameters, ensuring a thorough understanding of the synthesis. Included are protocols for both the initial N-alkylation of the starting material and the subsequent quaternization to yield the desired 1,3-dialkylimidazolium salts. Furthermore, this document outlines standard characterization techniques, troubleshooting strategies, and essential safety precautions.

Introduction

Imidazolium-based ionic liquids are at the forefront of chemical research, with applications spanning catalysis, electrochemistry, and as green solvents. The unique properties of these salts, such as their negligible vapor pressure, high thermal stability, and tunable solubility, are largely dictated by the nature of the substituents on the imidazolium ring and the choice of the counter-anion. The incorporation of electron-withdrawing cyano groups at the 4 and 5 positions of the imidazole ring, as in the case of 2-methyl-4,5-dicyanoimidazole derivatives, can significantly influence the physicochemical properties of the resulting ionic liquids. These dicyano-substituted imidazolium salts are of particular interest for applications requiring high thermal and electrochemical stability.

The synthesis of 1,3-dialkylimidazolium salts typically proceeds via a two-step alkylation of an imidazole precursor. The first step involves the mono-N-alkylation of the imidazole, followed by a second alkylation (quaternization) at the remaining nitrogen atom. However, the presence of two strongly electron-withdrawing cyano groups in 2-methyl-4,5-dicyanoimidazole deactivates the imidazole ring, making N-alkylation more challenging compared to unsubstituted or electron-rich imidazoles. This necessitates the use of more forcing reaction conditions and carefully selected reagents to achieve good yields.

This application note provides a robust protocol for the synthesis of 1,3-dialkylimidazolium salts from 2-methyl-4,5-dicyanoimidazole, addressing the specific challenges posed by this substrate.

Synthesis Overview

The overall synthetic strategy involves a two-step process:

  • Mono-N-alkylation: Synthesis of 1-alkyl-2-methyl-4,5-dicyanoimidazole.

  • Quaternization: Synthesis of the target 1,3-dialkyl-2-methyl-4,5-dicyanoimidazolium salt.

Synthesis_Workflow A 2-Methyl-4,5-dicyanoimidazole (Starting Material) B Step 1: Mono-N-alkylation - Alkyl Halide (R'-X) - Base (e.g., NaH, DBU) - Anhydrous Solvent (e.g., DMF, THF) A->B Reacts with C 1-Alkyl-2-methyl-4,5-dicyanoimidazole (Intermediate) B->C Yields D Step 2: Quaternization - Alkyl Halide (R''-X) - Solvent (e.g., Acetonitrile) - Heat C->D Reacts with E 1,3-Dialkyl-2-methyl-4,5-dicyanoimidazolium Salt (Final Product) D->E Yields

Figure 1: General workflow for the synthesis of 1,3-dialkyl-2-methyl-4,5-dicyanoimidazolium salts.

Materials and Equipment

Chemicals
ChemicalGradeSupplierNotes
2-Methyl-4,5-dicyanoimidazole≥98%Commercially availableStarting material.
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich, AcrosHighly reactive, handle with care.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-Aldrich, AcrosStrong, non-nucleophilic base.
Alkyl halide (e.g., iodomethane, iodoethane, 1-bromobutane)≥98%Commercially availableAlkylating agent.
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially availableSolvent for mono-alkylation.
Anhydrous Tetrahydrofuran (THF)≥99.9%Commercially availableAlternative solvent for mono-alkylation.
Anhydrous Acetonitrile≥99.8%Commercially availableSolvent for quaternization.
Ethyl acetateReagent gradeCommercially availableFor extraction.
HexaneReagent gradeCommercially availableFor purification.
Diethyl etherReagent gradeCommercially availableFor precipitation/washing.
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially availableDrying agent.
Deionized waterFor work-up.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Schlenk line (recommended for use with NaH)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Synthesis of 1-Alkyl-2-methyl-4,5-dicyanoimidazole (Mono-N-alkylation)

This protocol is adapted from general procedures for the N-alkylation of sterically hindered and electron-deficient imidazoles. The electron-withdrawing nature of the two cyano groups on the imidazole ring necessitates the use of a strong, non-nucleophilic base to deprotonate the imidazole nitrogen effectively.

Rationale for Reagent Selection:

  • Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction to completion. An alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong organic base that is often easier to handle than NaH.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are required to dissolve the reactants and facilitate the SN2 reaction. It is crucial to use anhydrous solvents to prevent quenching of the base (especially NaH).

Mono_N_Alkylation cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A 2-Methyl-4,5-dicyanoimidazole D Deprotonation in Anhydrous Solvent (e.g., DMF) A->D B Strong Base (e.g., NaH) B->D C Alkyl Halide (R'-X) E Addition of Alkyl Halide C->E D->E Forms imidazolide anion F Reaction at Elevated Temperature E->F G Quenching F->G H Extraction G->H I Column Chromatography H->I J 1-Alkyl-2-methyl-4,5-dicyanoimidazole I->J

Application Notes and Protocols: Leveraging 1-Methyl-1H-imidazole-4,5-dicarbonitrile for the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Nitrile-Functionalized Imidazole Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1][2] The tunability of their structure and function is a direct consequence of the interplay between the metal nodes and the organic linkers. The choice of the organic linker is therefore a critical design parameter that dictates the final properties of the MOF.

This application note explores the potential of 1-Methyl-1H-imidazole-4,5-dicarbonitrile as a strategic ligand for the synthesis of novel MOFs. While the broader family of imidazole-based ligands has been extensively used in MOF synthesis, particularly in the creation of zeolitic imidazolate frameworks (ZIFs), the specific use of nitrile-functionalized imidazoles, such as this compound, opens up new avenues for creating MOFs with enhanced functionality.[3] The presence of nitrile groups can lead to stronger interactions with specific guest molecules, serve as reactive sites for post-synthetic modification, and influence the electronic properties of the framework. The methyl group, in turn, can modify the hydrophobicity and steric environment of the ligand, impacting the framework's topology and guest accessibility.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of this compound in MOF synthesis. It details the underlying chemical principles, provides detailed synthesis protocols, and discusses the characterization and potential applications of the resulting materials.

Ligand Analysis: this compound

This compound (C₆H₄N₄) is a five-membered heterocyclic compound featuring a methylated imidazole core and two nitrile functional groups at the 4 and 5 positions.[4]

Key Structural Features and Their Implications for MOF Synthesis:

  • Imidazole Core: The imidazole ring possesses two nitrogen atoms, one of which is methylated. The unmethylated nitrogen can act as a coordination site for metal ions, a fundamental interaction in the formation of many MOFs.[5]

  • Dinitrile Functionality: The two nitrile groups (-C≡N) are strong electron-withdrawing groups and can participate in coordination with metal centers, although their coordination is generally weaker than that of carboxylates or imidazolates. More importantly, the nitrile groups can act as hydrogen bond acceptors, enhancing the interaction of the MOF with specific guest molecules. They also provide a handle for post-synthetic modification, allowing for the introduction of new functionalities after the MOF has been formed.

  • Methyl Group: The methyl group attached to one of the imidazole nitrogens prevents this nitrogen from participating in coordination. This steric hindrance can direct the coordination to the other nitrogen, influencing the resulting framework topology. It also increases the ligand's hydrophobicity, which can be advantageous for applications in non-polar environments.

Prospective Synthesis of MOFs using this compound: A Solvothermal Approach

The solvothermal method is a widely employed technique for the synthesis of MOFs, as it allows for the crystallization of the framework under controlled temperature and pressure.[6]

Experimental Workflow

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation cluster_char Characterization L 1-Methyl-1H-imidazole- 4,5-dicarbonitrile Mix Mixing & Sonication L->Mix M Metal Salt Precursor (e.g., Zn(NO₃)₂·6H₂O) M->Mix S Solvent (e.g., DMF, DEF) S->Mix React Heating in Autoclave (e.g., 80-120°C, 24-72h) Mix->React Sealed Vessel Filt Filtration & Washing React->Filt Cooling to RT Act Solvent Exchange & Heating under Vacuum Filt->Act Char PXRD, TGA, SEM, Gas Sorption Act->Char

Caption: General workflow for the solvothermal synthesis of MOFs using this compound.

Detailed Protocol

1. Reactant Preparation:

  • Ligand Solution: Dissolve this compound in a suitable solvent such as N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF). The choice of solvent can influence the resulting MOF structure.

  • Metal Salt Solution: Separately, dissolve a metal salt precursor in the same solvent. Common choices include nitrates or acetates of transition metals like Zn(II), Cu(II), or Co(II). The metal-to-ligand molar ratio is a critical parameter that should be systematically varied to optimize the synthesis.

2. Solvothermal Reaction:

  • Combine the ligand and metal salt solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the mixture to a specific temperature (typically between 80°C and 120°C) and maintain this temperature for a set period (usually 24 to 72 hours). The slow cooling of the autoclave to room temperature is often crucial for obtaining high-quality single crystals.

3. Product Isolation and Activation:

  • After the reaction, crystals of the MOF product are typically found at the bottom of the autoclave.

  • Collect the crystals by filtration and wash them thoroughly with fresh solvent to remove any unreacted starting materials.

  • To activate the MOF, the solvent molecules residing within the pores must be removed. This is usually achieved by immersing the as-synthesized material in a volatile solvent (like methanol or acetone) for several days, followed by heating under a dynamic vacuum.

Characterization of the Resulting MOFs

A suite of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the new MOF material.

Technique Purpose Expected Information
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A unique diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure of the MOF.The coordination environment of the metal ions, the connectivity of the linkers, and the framework topology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules.[7]A weight loss profile showing the temperature at which the framework decomposes.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal habit of the MOF particles.Images revealing the shape and size distribution of the crystals.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF.An adsorption-desorption isotherm from which the textural properties of the material can be calculated.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the organic linker within the framework and to study its coordination to the metal centers.Characteristic vibrational bands of the imidazole and nitrile groups, which may shift upon coordination.

Potential Applications

The unique structural features of MOFs derived from this compound suggest a range of potential applications.

Selective Gas Sorption and Separation

The nitrile groups can provide specific interaction sites for polar molecules like CO₂, SO₂, or NH₃, potentially leading to MOFs with high selectivity for these gases. This could be valuable for applications in carbon capture and flue gas purification.

Heterogeneous Catalysis

The nitrile groups can be post-synthetically modified, for example, through hydrolysis to carboxylic acids or reduction to amines. This would allow for the introduction of catalytically active sites into the MOF. The imidazole moiety itself can also act as a basic catalyst for certain organic reactions.

Drug Delivery

The tunable pore size and functionalizable nature of these MOFs could make them suitable as nanocarriers for the controlled release of therapeutic agents. The interactions between the drug molecules and the nitrile-functionalized pores could be tailored to control the loading and release kinetics.

Conclusion and Future Outlook

The use of this compound as a building block for MOF synthesis represents a promising, yet largely unexplored, area of research. The combination of the well-established coordinating ability of the imidazole ring with the functional versatility of the nitrile groups offers a powerful strategy for the design of new porous materials with tailored properties. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to venture into this exciting field. Further exploration of different metal ions, synthesis conditions, and post-synthetic modification strategies will undoubtedly lead to the discovery of novel MOFs with superior performance in a wide range of applications, from environmental remediation to advanced drug delivery systems.

References

  • Jia, H., Li, Y., Xiong, Z., Wang, C., & Li, G. (2014). Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions, 43(9), 3704–3715.
  • PubChem. (n.d.). This compound.
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  • Bio-protocol. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
  • Li, S., Liu, Y. Z., Li, L., Liu, C. X., Li, J. N., Ashraf, S., ... & Wang, B. (2020). Imidazole encapsulated in core–shell MOFs@COFs with high anhydrous proton conductivity.
  • Khan, I., Ali, F., Khan, A., & Bilal, M. (2023). Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities. Results in Chemistry, 5, 100898.
  • Mishra, A., & Sahoo, S. K. (2023). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. Journal of Molecular Structure, 1286, 135541.
  • Bhadra, M., & Khan, N.-u.-A. (2022). Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications.
  • Ahmad, Z., Shah, S. S. A., Iqbal, J., & Al-Ghamdi, A. A. (2022). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review.
  • Luo, L., Wang, Q., Zhang, Y., Wang, Y., & Zhang, G. (2019). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 21(1), 108-115.
  • Wang, C., Wang, T., Li, L., Guo, B., Zhang, Y., Xiong, Z., & Li, G. (2013). MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties. Dalton Transactions, 42(5), 1715–1725.
  • Abed, A. S., & Abd-Ali, A. Q. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Journal of Physics: Conference Series, 2322(1), 012001.
  • Bio-protocol. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
  • Li, Y., Liu, X., Zhou, Y., & Zhang, Y. (2024). Metal Imidazole-Modified Covalent Organic Frameworks as Electrocatalysts for Alkaline Oxygen Evolution Reaction.
  • Vicente, G., López-Salas, N., Gutiérrez, M. C., Ferrer, M. L., & del Monte, F. (2021). New route for the synthesis of Co-MOF from metal substrates.
  • Zhang, Y., Chen, Y., Zhang, L., & Chen, B. (2025). Imidazole-Functionalized Zn-MOFs for One-Step C2H4 Purification from C2H2/C2H4/C2H6 Ternary Mixture. Inorganic Chemistry, 64(2).
  • Tan, J., Li, J. R., & Hu, Y. L. (2020). Novel and Efficient Multifunctional Periodic Mesoporous Organosilica Supported Benzotriazolium Ionic Liquids for Reusable Synthesis of 2, 4, 5-Trisubstituted Imidazoles. Journal of Saudi Chemical Society, 24(1), 1-11.
  • Chauhan, N. P. S., Perumal, P., Chundawat, N. S., & Jadoun, S. (2022). XRD patterns of MOF-5 (A), MOF-5@imidazole (1) (B), MOF-5@imidazole (2) (C), MOF-5@imidazolium iodide (1) (D), and MOF-5@imidazolium iodide (2) (E).
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Application Notes and Protocols for Solid-Phase Oligonucleotide Synthesis Utilizing Dicyanoimidazole (DCI) Activators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides a detailed experimental protocol for the solid-phase synthesis of oligonucleotides using 4,5-dicyanoimidazole (DCI) as a phosphoramidite activator. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the use of DCI, offering field-proven insights to empower researchers to optimize their synthesis, enhance yield, and improve the purity of synthetic oligonucleotides. We will explore the advantages of DCI over traditional activators, present a self-validating, step-by-step protocol, and provide troubleshooting guidance. This document is intended to serve as a practical resource for both seasoned experts and those new to the field of oligonucleotide synthesis.

Introduction: The Critical Role of Activators in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis, a cornerstone of modern molecular biology and drug development, relies on the precise and efficient stepwise addition of nucleotide monomers to a growing chain tethered to a solid support.[1] The success of this process hinges on the phosphoramidite method, a four-step cycle of detritylation, coupling, capping, and oxidation that is repeated until the desired sequence is assembled.[1][2]

The coupling step, where a new phosphoramidite monomer is added to the growing oligonucleotide, is arguably the most critical phase. This reaction is not spontaneous and requires an activator to facilitate the formation of a phosphite triester linkage.[1] For decades, 1H-tetrazole and its derivatives have been the activators of choice.[3][4] However, their inherent acidity can lead to undesirable side reactions, such as premature removal of the 5'-dimethoxytrityl (DMT) protecting group, which can result in the formation of n+1 and other impurities.[3][5]

The Dicyanoimidazole Advantage: A Mechanistic Perspective

4,5-Dicyanoimidazole (DCI) has emerged as a superior alternative to traditional activators, offering a unique combination of reduced acidity and enhanced nucleophilicity.[3][5] This dual characteristic addresses the primary limitations of tetrazole-based activators.

Key Advantages of DCI:

  • Reduced Acidity: DCI has a higher pKa (5.2) compared to 1H-tetrazole (pKa 4.8), making it less acidic.[3][4] This lower acidity minimizes the risk of premature detritylation of the phosphoramidite monomer in solution, thereby reducing the formation of unwanted side products like dimers.[3][6]

  • Enhanced Nucleophilicity: The rate-determining step in phosphoramidite activation is the nucleophilic displacement of the diisopropylamino group.[3][4] DCI is a more potent nucleophile than tetrazole, which significantly accelerates this step.[5][7][8] This leads to faster and more efficient coupling reactions.[7][8][9]

  • Increased Solubility: DCI is highly soluble in acetonitrile, the standard solvent for oligonucleotide synthesis, allowing for the preparation of more concentrated activator solutions (up to 1.1 M).[3][7][8][9] This higher concentration can drive the coupling reaction more effectively, enabling the use of a lower excess of expensive phosphoramidite monomers.[9][10][11]

  • Improved Performance in Challenging Syntheses: The benefits of DCI are particularly pronounced in large-scale synthesis and in the preparation of long or modified oligonucleotides, where high coupling efficiency is paramount.[4][12]

The proposed mechanism for DCI activation involves the protonation of the phosphoramidite by DCI, followed by the nucleophilic attack of another DCI molecule to displace the diisopropylamino group, forming a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

Comparative Overview of Common Activators
ActivatorpKaKey AdvantagesKey DisadvantagesTypical Concentration
1H-Tetrazole4.8Well-established, effective for standard DNA synthesis.Acidity can cause premature detritylation; limited solubility (0.5 M in ACN).[3]0.45 M
5-Ethylthio-1H-tetrazole (ETT)4.3More acidic and soluble than tetrazole, good for RNA synthesis.[12]Higher acidity increases the risk of side reactions.[6]0.25 M - 0.75 M[12]
5-Benzylthio-1H-tetrazole (BTT)4.1Highly acidic, fast coupling, often used for RNA synthesis.[12]Increased risk of detritylation and dimer formation.[6]0.25 M - 0.3 M
4,5-Dicyanoimidazole (DCI) 5.2 Less acidic, more nucleophilic, highly soluble, faster coupling, reduces monomer excess. [3][7][8][9]Requires high purity to avoid contaminants. [9][13]0.25 M - 1.0 M [4][14]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis with DCI

This protocol is designed for an automated DNA/RNA synthesizer. All reagents should be of the highest purity available and anhydrous where specified.[6] It is crucial to use highly pure DCI to prevent the introduction of contaminants.[9][13]

Reagent Preparation
  • Activator Solution: Prepare a 0.25 M to 0.5 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile. For particularly challenging syntheses or to minimize phosphoramidite usage, concentrations up to 1.0 M can be employed.[4]

  • Phosphoramidite Solutions: Prepare 0.1 M to 0.15 M solutions of the desired DNA or RNA phosphoramidites in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane. DCA is a milder acid and is preferred for the synthesis of longer oligonucleotides.[13]

  • Capping Reagents:

    • Cap A: Acetic anhydride/Pyridine/THF.

    • Cap B: 16% N-Methylimidazole/THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Washing Solution: Anhydrous acetonitrile.

Automated Synthesis Cycle

The following cycle is repeated for each nucleotide addition. The times provided are starting points and may require optimization based on the specific synthesizer, sequence, and scale.

Diagram of the Solid-Phase Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (Deblocking) Coupling 2. Coupling Detritylation->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Triester Troubleshooting_Workflow cluster_solutions Solutions Start Low Coupling Efficiency Observed (Trityl Signal Drop) CheckReagents Check Reagent Quality & Freshness (ACN, Amidites, DCI) Start->CheckReagents CheckFluidics Verify Synthesizer Fluidics (Calibration, Blockages) CheckReagents->CheckFluidics Reagents OK ReplaceReagents Replace with Fresh, Anhydrous Reagents CheckReagents->ReplaceReagents OptimizeProtocol Optimize Synthesis Protocol (Increase Coupling Time/Concentration) CheckFluidics->OptimizeProtocol Fluidics OK Calibrate Calibrate and Clean Fluidic Paths CheckFluidics->Calibrate Resolution Problem Resolved OptimizeProtocol->Resolution AdjustParams Adjust Synthesis Parameters OptimizeProtocol->AdjustParams

Sources

Application Notes and Protocols for the Development of High-Performance Polymers and Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

High-performance polymers (HPPs) are a class of materials that exhibit exceptional properties, including superior thermal stability, mechanical strength, chemical resistance, and dimensional stability, making them indispensable in demanding applications where conventional plastics fail.[1][2] These advanced materials are critical enablers in sectors such as aerospace, automotive, electronics, and medical devices, where components are subjected to extreme temperatures, corrosive chemicals, and high mechanical stress.[3][4] The development of novel HPPs with tailored properties is a continuous pursuit, driven by the ever-increasing demands of modern technology.[2] This guide provides a comprehensive overview of the key considerations and methodologies in the rational design, synthesis, and characterization of high-performance polymers, intended for researchers and scientists in the field.

Section 1: Rational Design and Computational Modeling of High-Performance Polymers

The traditional trial-and-error approach to polymer development is often time-consuming and costly.[5] The advent of computational modeling and data-driven approaches has revolutionized the design of HPPs, enabling the prediction of polymer properties before synthesis and accelerating the discovery of new materials.[5][6]

The Role of Computational Chemistry in Polymer Design

Computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for understanding structure-property relationships at the molecular level. DFT can be used to predict electronic properties, chemical reactivity, and bond energies, providing insights into thermal stability and chemical resistance. MD simulations, on the other hand, can model the dynamic behavior of polymer chains, allowing for the prediction of mechanical properties, glass transition temperatures, and viscoelastic behavior.[7] This computational-first approach allows for the in silico screening of a vast number of potential polymer structures, identifying promising candidates for synthesis.[8]

Machine Learning and Artificial Intelligence in Polymer Informatics

The integration of machine learning (ML) and artificial intelligence (AI) is further accelerating the pace of HPP development.[2] By training ML models on existing experimental and computational data, it is possible to develop predictive models that can rapidly estimate the properties of new polymer candidates.[6] Generative models, such as generative adversarial networks (GANs) and reinforcement learning (RL) frameworks, can even be used for the de novo design of polymers with specific target properties.[5][6] This data-driven approach, often referred to as materials informatics, is creating a paradigm shift from traditional Edisonian methods to a more efficient and targeted design process.[6]

Section 2: Advanced Synthesis Methodologies for High-Performance Polymers

The synthesis of HPPs requires precise control over polymer architecture, molecular weight, and polydispersity to achieve the desired properties. A variety of advanced polymerization techniques are employed to meet these stringent requirements.

Controlled/Living Radical Polymerization (CLRP)

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer exceptional control over the polymerization process. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star polymers.[9] The ability to precisely tailor the polymer structure is crucial for tuning the final material properties.

High-Throughput Polymer Synthesis and Screening

To accelerate the discovery of new HPPs, high-throughput (HTP) synthesis and screening platforms have become invaluable.[10] These automated systems enable the rapid and parallel synthesis of large libraries of polymers with systematic variations in their composition and structure.[11][10] HTP workflows allow for the efficient exploration of vast parameter spaces, including different monomers, catalysts, and reaction conditions.[12] The subsequent high-throughput screening of these polymer libraries for desired properties significantly shortens the development timeline for new materials.

Protocol: Synthesis of a High-Performance Polyimide (Kapton® as an example)

Polyimides are a prominent class of HPPs known for their exceptional thermal stability, chemical resistance, and dielectric properties.[13] The following is a generalized two-step protocol for the synthesis of a common polyimide, Kapton®, from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA).

Step 1: Poly(amic acid) Precursor Synthesis

  • In a nitrogen-purged reactor, dissolve 4,4'-oxydianiline (ODA) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) to the stirred ODA solution at room temperature. The addition should be done portion-wise to control the exothermic reaction.

  • Continue stirring the reaction mixture under a nitrogen atmosphere for 2-4 hours at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) precursor is formed.

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film.

  • Place the cast film in a vacuum oven and subject it to a staged heating program. A typical cycle involves:

    • Heating to 100°C for 1 hour to remove the solvent.

    • Ramping the temperature to 200°C and holding for 1 hour.

    • Further ramping to 300-350°C and holding for 1-2 hours to complete the imidization process and form the final polyimide film.[13]

  • Cool the oven to room temperature and carefully peel the resulting polyimide film from the substrate.

Section 3: Comprehensive Characterization of High-Performance Polymers

Thorough characterization is essential to understand the structure-property relationships of newly synthesized HPPs and to ensure they meet the performance requirements for their intended applications.[14] A suite of analytical techniques is employed to probe the molecular, thermal, mechanical, and morphological properties of these materials.

Molecular Weight and Structure Determination
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[15][16] This information is crucial as it significantly influences the mechanical properties and processability of the material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure of polymers, including monomer composition, tacticity, and chain-end analysis.[14][15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a polymer, confirming its chemical composition and monitoring reactions such as imidization.[14]

Thermal Properties Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to measure key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[14][15][17] The Tg is a critical parameter for HPPs as it defines the upper-temperature limit for their application in a rigid state.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a polymer as a function of temperature, providing information on its thermal stability and decomposition temperature.[14][15][17] This is a crucial metric for evaluating the performance of HPPs in high-temperature environments.

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of a polymer as a function of temperature and frequency. It provides information on the modulus, damping properties, and Tg of the material.[18]

Mechanical and Morphological Characterization
  • Tensile Testing: This is a fundamental mechanical test that measures the strength, stiffness (Young's modulus), and ductility of a polymer.

  • Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and microstructure of polymers at high resolution.[17] Atomic Force Microscopy (AFM) can provide topographical information at the nanoscale.[18]

  • X-Ray Diffraction (XRD): XRD is used to determine the degree of crystallinity in semi-crystalline polymers.[16]

Data Presentation: Properties of Common High-Performance Polymers
PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)5% Weight Loss Temperature (Td5) (°C)Key Characteristics
Polyether ether ketone (PEEK)143343>500Exceptional mechanical strength, chemical resistance, and thermal stability.[3]
Polyimide (Kapton®)360-410N/A (amorphous)>500Outstanding thermal and chemical stability, excellent dielectric properties.[13]
Polytetrafluoroethylene (PTFE)-97 (sub-ambient)327>500Excellent chemical inertness, low coefficient of friction, high thermal stability.[1]
Polyvinylidene fluoride (PVDF)-35177>400Good chemical resistance, mechanical strength, and thermal stability.[1]

Note: The exact values can vary depending on the specific grade, synthesis conditions, and characterization methods.[13]

Section 4: Workflow Visualizations

Computational Design and High-Throughput Synthesis Workflow

G cluster_design Computational Design cluster_synthesis High-Throughput Synthesis cluster_screening High-Throughput Screening Define Target Properties Define Target Properties Virtual Screening (DFT, MD) Virtual Screening (DFT, MD) Define Target Properties->Virtual Screening (DFT, MD) Predict ML Model Prediction ML Model Prediction Virtual Screening (DFT, MD)->ML Model Prediction Accelerate Candidate Polymers Candidate Polymers ML Model Prediction->Candidate Polymers Identify Automated Synthesis Automated Synthesis Candidate Polymers->Automated Synthesis Synthesize Candidate Polymers->Automated Synthesis Polymer Library Polymer Library Automated Synthesis->Polymer Library Generate HTP Characterization HTP Characterization Polymer Library->HTP Characterization Analyze Polymer Library->HTP Characterization Optimized Polymer Optimized Polymer HTP Characterization->Optimized Polymer Select

Caption: A workflow diagram illustrating the integration of computational design and high-throughput synthesis for accelerated polymer discovery.

Two-Step Polyimide Synthesis Pathway

G Monomers Dianhydride + Diamine (e.g., PMDA + ODA) Precursor Poly(amic acid) Solution Monomers->Precursor Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Precursor Imidization Thermal or Chemical Imidization Precursor->Imidization Casting & Heating Product Polyimide (e.g., Kapton®) Imidization->Product

Caption: A schematic representation of the two-step synthesis process for high-performance polyimides.

Conclusion

The development of high-performance polymers is a multidisciplinary field that combines principles of chemistry, materials science, and computational science. The rational design of HPPs, guided by computational modeling and machine learning, allows for a more targeted and efficient discovery process. Advanced synthesis techniques, particularly controlled polymerization and high-throughput methods, provide the necessary tools to create complex and well-defined polymer architectures. Finally, a comprehensive suite of characterization techniques is essential to validate the performance of these materials and to establish the crucial link between their structure and properties. The continued innovation in these areas will undoubtedly lead to the development of next-generation HPPs with unprecedented capabilities, enabling further technological advancements across a wide range of industries.

References

  • High-Throughput / High-Output Experimentation in Polymer Research. (2022-09-20).
  • Application Notes & Protocols: Synthesis of High-Performance Polymers Using 4-Methyl-1-pentene - Benchchem.
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  • High‐Throughput Synthesis of Polymers - Chemspeed Technologies. (2019-01-30).
  • Computational design and development of high-performance polymer-composites as new encapsulant material for concentrated PV modules - PubMed. (2020-03-24).
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  • De Novo Design of Polymers with Specified Properties Using Reinforcement Learning | Macromolecules - ACS Publications. (2025-05-27).
  • What Are The Applications Of High-performance Polymers? - Chemistry For Everyone. (2025-06-08).
  • The Future of Materials: High-Performance Polymers and Composites for Emerging Applications - The Calculated Chemist. (2024-09-25).
  • Living in the Fast Lane—High Throughput Controlled/Living Radical Polymerization | Macromolecules - ACS Publications. (2018-12-27).
  • High-Performance Polymers - Plastics Machining - Upland Fab.
  • High-Performance Polymers in the Process Industry - Reachem. (2024-01-31).
  • The Future of High-Performance Polymers: Integrating Computational Design, Artificial Intelligence & Machine Learning and Advanced Synthesis - ACS Fall 2025 - American Chemical Society.
  • High-throughput synthesis equipment applied to polymer research - AIP Publishing. (2005-05-17).
  • Advances in high‐throughput experiments of polymer crystallization for developing polymer processing - ResearchGate.
  • Comprehensive Polymer Characterization for Quality Control and Enhanced Performance.
  • Techniques in Polymer Characterization: Bridging Structure with Performance | TSI Journals. (2025-03-30).
  • Top Analytical Techniques for Characterizing Custom Polymers.
  • Machine Learning-Accelerated Molecular Design of Innovative Polymers. (2024-01-18).
  • Data-Driven Methods for Accelerating Polymer Design - PMC - PubMed Central.
  • Techniques Used for Polymer Characterization - MolecularCloud. (2025-01-16).
  • Modern Characterization Techniques for Functional Polymers | Request PDF.
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Troubleshooting & Optimization

Technical Support Center: Purification Challenges of Crude 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during the purification of crude 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS 19485-35-9).

Introduction: Understanding the Molecule

This compound is a polar, heterocyclic compound featuring a basic imidazole core.[1] Its purification is often complicated by the presence of structurally similar impurities, its tendency to strongly interact with acidic stationary phases, and challenges in achieving crystallinity. This guide is designed to provide both the "how" and the "why" behind effective purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the primary recommended methods for purifying crude this compound? A1: The most robust and widely successful method is column chromatography on silica gel.[1] This technique is highly effective at separating the target molecule from starting materials and reaction byproducts. For final polishing of an already partially purified solid, recrystallization can be an effective secondary step. Depending on the impurity profile, a preliminary acid-base extraction can also be employed to remove non-basic organic impurities.[1][2]

Q2: What is the typical impurity profile I should anticipate from the synthesis? A2: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as diaminomaleonitrile if prepared via condensation routes.[3]

  • Hydrolysis Products: The nitrile groups (-CN) can be susceptible to hydrolysis during aqueous workup or on wet silica gel, leading to the formation of corresponding amide or carboxylic acid impurities.[4] Maintaining anhydrous conditions is crucial.

  • Over-Methylation Byproducts: If methylation is the final step, reaction with excess methylating agent can lead to the formation of a 1,3-dimethylimidazolium salt, which is highly polar and may require specific purification steps to remove.[4]

  • Positional Isomers: If starting with an unmethylated imidazole precursor, methylation can potentially occur at different nitrogen atoms, leading to isomers that may be difficult to separate.[4]

Q3: My purified product is a persistent oil and will not solidify. What are the likely causes and solutions? A3: Obtaining an oil instead of the expected solid product is a common issue that typically points to two main culprits:

  • Residual Solvent: Even trace amounts of high-boiling solvents (like DMF or DMSO) or chromatography eluents can prevent crystallization and lower the melting point, resulting in an oil. Ensure the product is thoroughly dried under high vacuum, potentially with gentle heating.

  • Presence of Impurities: Impurities disrupt the formation of a stable crystal lattice.[1] If thorough drying does not yield a solid, the product is likely still impure. Further purification by column chromatography, perhaps using a different solvent system or a shallower gradient for better resolution, is recommended.[1]

Q4: How can I reliably confirm the purity and identity of my final product? A4: A combination of analytical techniques is essential for confirmation:

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple eluent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5][6]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, particularly the characteristic nitrile stretch (~2230 cm⁻¹).[5]

Section 2: Troubleshooting Guides

This section provides direct, actionable solutions to specific problems encountered during purification experiments.

2.1 Column Chromatography Troubleshooting
ProblemSymptomProbable Cause(s)Suggested Solutions
Low Recovery The mass of the purified product is significantly lower than expected.Irreversible Adsorption: The basic imidazole nitrogen binds strongly to acidic silanol groups on the silica surface.[1]1. Neutralize the Stationary Phase: Pre-treat the silica gel by preparing the slurry in the initial eluent containing 0.5-1% triethylamine (TEA).[2][7] 2. Use a Less Acidic Phase: Consider using neutral or basic alumina as the stationary phase.
Poor Separation Impurities co-elute with the product, as seen on TLC analysis of fractions.Inappropriate Solvent System: The chosen eluent does not provide sufficient resolution between the product and impurities.[1]1. Optimize Gradient: Switch from isocratic to a shallow gradient elution. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol).[1][2] 2. Change Solvent System: If an ethyl acetate/hexane system fails, try a dichloromethane/methanol system, which offers different selectivity.
Product Tailing/Streaking On TLC or during column elution, the product spot/band is elongated rather than compact.Strong Analyte-Stationary Phase Interaction: The basic nature of the imidazole is causing non-ideal chromatographic behavior.Add a Basic Modifier: Incorporate a small amount (0.5-1%) of triethylamine (TEA) or pyridine into the mobile phase to compete for the active sites on the silica gel, leading to sharper peaks.[2]
Sample Loading Issues Poor separation originating from the top of the column.Sample Overloading/Poor Technique: Too much crude material was loaded, or it was not applied in a concentrated band.1. Reduce Load: As a rule of thumb, the mass of crude material should not exceed 1-5% of the silica gel mass.[1] 2. Use Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1]
2.2 Crystallization Troubleshooting
ProblemSymptomProbable Cause(s)Suggested Solutions
Failure to Crystallize The compound remains fully dissolved even after the solution has cooled.Solution is Undersaturated: The concentration of the compound is too low. High Compound Purity: Very pure compounds can sometimes be reluctant to crystallize without a nucleation site.1. Increase Concentration: Slowly evaporate some of the solvent to reach supersaturation.[8] 2. Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed" crystal of the pure compound if available.[8] 3. Cool Slowly: Place the flask in a cold bath (ice water or freezer) to reduce solubility further.
"Oiling Out" The product separates as an oily layer instead of forming solid crystals.Low Melting Point/High Impurity: The melting point of the compound (or the impure mixture) is below the temperature of the solution. Impurities are preventing crystal lattice formation.[1]1. Re-dissolve and Cool Slower: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. A Dewar flask can be used for very slow cooling. 2. Use a Different Solvent System: The solvent polarity may be too high. Try a less polar solvent or an anti-solvent system. Add a "poor" solvent dropwise to the dissolved compound in a "good" solvent until turbidity persists.[8] 3. Further Purify: The material is likely too impure for crystallization. Purify first by column chromatography.
Impure Crystals The recrystallized product shows significant impurities by TLC or NMR.Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice. Inadequate Solvent Choice: The solvent may dissolve some impurities when hot but allows them to co-precipitate upon cooling.1. Slow Down Cooling: Allow the flask to cool to room temperature undisturbed on the benchtop before moving to an ice bath.[8] 2. Perform a Second Recrystallization: A single recrystallization may be insufficient. A second round will significantly improve purity, though with some loss of yield.[8] 3. Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot gravity filtration before allowing the solution to cool.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a generalized procedure based on common practices for purifying polar imidazole derivatives.[1][2][7]

  • Solvent System Selection:

    • Develop a solvent system using TLC. A good system will give the desired product an Rf value of ~0.25-0.35.

    • Common starting systems include Hexane/Ethyl Acetate (e.g., 1:1) or Dichloromethane/Methanol (e.g., 98:2).

    • If tailing is observed on the TLC plate, add 0.5% triethylamine (TEA) to the eluent.

  • Column Packing:

    • Select a column with an appropriate diameter-to-height ratio (e.g., 1:10).

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent. For 1g of crude material, use approximately 50-100g of silica gel.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal volume of a volatile solvent (e.g., Dichloromethane).

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Gently and evenly add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 100% Hexane to 50:50 Hexane/EtOAc).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine all fractions containing the pure product.

    • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable for final purification of a solid product that is already >90% pure.

  • Solvent Selection:

    • Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).

    • An ideal solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals thoroughly under high vacuum to remove all residual solvent.

Section 4: Visual Workflows & Data
Data Presentation

Table 1: Physical & Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄N₄[5][9]
Molecular Weight132.12 g/mol [5][9]
AppearanceSolid[9][10]
Purity (Typical)>95-98%[9][10]
CAS Number19485-35-9[5]
Experimental Workflows

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product TLC_Analysis Initial Purity Check (TLC) Crude->TLC_Analysis Column Column Chromatography TLC_Analysis->Column Major Impurities Present Recrystal Recrystallization TLC_Analysis->Recrystal Minor Impurities, Solid Collect Collect & Combine Fractions Column->Collect Analyze Purity Analysis (TLC, NMR, MS) Recrystal->Analyze Solvent_Removal Solvent Removal Collect->Solvent_Removal Analyze->Column Still Impure Pure_Product Pure Solid Product Analyze->Pure_Product Purity Confirmed Solvent_Removal->Analyze

Caption: A general workflow for the purification of this compound.

G cluster_diagnosis Diagnosis cluster_solutions Solutions Start Problem: Poor Separation on Silica Column Check_TLC Analyze TLC Plate Start->Check_TLC Tailing Tailing / Streaking? Check_TLC->Tailing CoElution Co-elution / Overlap? Check_TLC->CoElution Add_TEA Add 0.5-1% TEA to Mobile Phase Tailing->Add_TEA Yes Shallow_Gradient Use Shallower Gradient CoElution->Shallow_Gradient Yes Change_Phase Switch to Neutral Alumina Add_TEA->Change_Phase If problem persists Change_Solvent Change Solvent System (e.g., DCM/MeOH) Shallow_Gradient->Change_Solvent If resolution is still poor

Caption: Troubleshooting logic for poor separation in column chromatography.

References
  • Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile. (2025). Benchchem.
  • This compound. PubChem.
  • This compound. CymitQuimica.
  • 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile.
  • This compound (C6H4N4). PubChemLite.
  • Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile. (2025). BenchChem.
  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Deriv
  • Identification synthesis of process-related impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.
  • Technical Support Center: Purification of Imidazole Deriv
  • This compound. Sigma-Aldrich.

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Technical Support Center: A Comprehensive Guide to Column Chromatography for the Purification of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. The purification of substituted imidazoles, a crucial scaffold in medicinal chemistry, often presents unique challenges during column chromatography. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to navigate these complexities effectively. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of substituted imidazoles, offering practical solutions and preventative measures in a direct question-and-answer format.

Q1: My imidazole derivative is exhibiting significant peak tailing on a standard silica gel column. What is the underlying cause, and how can I achieve a symmetrical peak shape?

A1: Peak tailing is the most frequently encountered issue when purifying basic compounds like imidazoles on standard silica gel.[1] The root cause lies in the strong secondary interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to a non-uniform elution of the compound, resulting in an asymmetric, tailing peak.

Here are several effective strategies to mitigate this issue:

  • Incorporate a Basic Modifier into the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1] Triethylamine (TEA) is a popular choice, typically at a concentration of 0.1-1% (v/v). The TEA will neutralize the acidic silanol groups, preventing your basic imidazole from strongly binding to the stationary phase.[1][2]

  • Switch to a Less Acidic Stationary Phase: If tailing persists even with a basic modifier, consider using an alternative to the acidic silica gel.[1] Neutral or basic alumina can be an excellent choice for basic compounds, as it minimizes the strong acidic interactions that cause tailing.[2]

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in a solvent system containing a small percentage of a base like triethylamine. This pre-treatment can help to passivate the active acidic sites.[1]

Q2: I'm struggling with the co-elution of my target imidazole with starting materials or other impurities. What steps can I take to improve the separation?

A2: Co-elution is a common challenge that can often be resolved by systematically optimizing your chromatographic conditions.

  • Optimize the Mobile Phase: The polarity of your eluent system is a critical parameter.[2] Utilize Thin-Layer Chromatography (TLC) to screen various solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[2] The goal is to find a solvent system that provides the best possible separation between your product and the impurities.

  • Implement a Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switching to a gradient elution can significantly enhance separation.[2][3] Start with a less polar solvent system and gradually increase the polarity over the course of the column run. This technique is particularly effective for separating compounds with close Rf values.[2]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using standard silica gel, switching to a different pore size or a bonded phase silica (like C18 for reverse-phase chromatography, if your compound is sufficiently non-polar) could provide the necessary change in selectivity.[2]

  • Employ a Dry Loading Technique: Instead of dissolving your sample in a solvent and loading it onto the column, try adsorbing it onto a small amount of silica gel. The solvent is then evaporated, and the resulting dry powder is carefully added to the top of the column. This method often leads to sharper bands and improved separation.[2]

Q3: My recovery of the purified imidazole derivative is very low after column chromatography. What are the likely reasons, and how can I improve my yield?

A3: Low recovery can be a frustrating problem, often stemming from the interaction of the compound with the stationary phase.

  • Irreversible Adsorption: Your compound may be binding irreversibly to the acidic sites on the silica gel.[1] This is a common issue with highly basic compounds. As mentioned for peak tailing, using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine can mitigate this problem.[1][2]

  • Compound Instability: It's possible that your substituted imidazole is degrading on the acidic silica gel.[1] To test for this, you can spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have appeared. If instability is suspected, using flash chromatography to minimize the time the compound spends on the column is advisable.[2]

Frequently Asked Questions (FAQs)

Q: How do I choose the initial solvent system for my imidazole purification?

A: The best practice is to use Thin-Layer Chromatography (TLC) to guide your choice.[4][5] Start by testing a relatively non-polar system, such as 20% ethyl acetate in hexanes, and gradually increase the polarity. The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.

Q: My compound is very polar and remains at the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A: For highly polar compounds, you will need a more polar mobile phase. A common strategy is to use a gradient of methanol in dichloromethane (DCM) or chloroform.[2] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Remember to include a small amount of triethylamine (0.1-1%) if you are using silica gel to prevent streaking.

Q: My crude product is not very soluble in the mobile phase I plan to use for the column. How can I effectively load it?

A: This is a perfect scenario for employing the dry loading technique as described in the troubleshooting section.[2][6] Dissolve your crude product in a suitable solvent (like DCM or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.

Q: What are some alternatives to column chromatography if it proves too difficult for my compound?

A: If column chromatography is not providing the desired purity, you might consider other purification techniques such as recrystallization or acid-base extraction.[2] Recrystallization can yield very pure material if a suitable solvent system can be found.[2] Acid-base extraction is particularly useful for separating basic imidazoles from neutral or acidic impurities.[2] For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[4]

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Substituted Imidazole

This protocol provides a general guideline and should be optimized for your specific derivative based on TLC analysis.

  • Column Preparation:

    • Select an appropriate column size based on the amount of crude material. A common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.[2]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.[4]

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample and solvent addition.[4]

  • Sample Preparation and Loading:

    • Wet Loading: Dissolve the crude imidazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[2] Carefully apply the solution to the top of the column.

    • Dry Loading (Recommended for improved separation): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting powder onto the top of the column.[2]

  • Elution:

    • Begin elution with the initial, least polar mobile phase as determined by TLC.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.[2] For example, you might start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[2]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes as the solvent elutes from the column.

    • Monitor the elution by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or with a suitable stain.[7]

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[2]

Data Presentation

Table 1: Common Mobile Phase Systems for Imidazole Purification on Silica Gel

Mobile Phase SystemPolarityTypical ApplicationsNotes
Ethyl Acetate / HexaneLow to MediumFor less polar substituted imidazoles.A good starting point for many derivatives.
Dichloromethane / MethanolMedium to HighFor more polar substituted imidazoles.Often requires a basic modifier to prevent tailing.
Chloroform / MethanolMedium to HighAn alternative to DCM/Methanol for polar compounds.Ensure proper ventilation due to chloroform's toxicity.

Table 2: Comparison of Stationary Phases for Imidazole Purification

Stationary PhaseTypeAdvantagesDisadvantages
Silica Gel (SiO₂)Normal Phase, AcidicHigh resolving power, widely available, and cost-effective.Can cause tailing and degradation of basic compounds.[1]
Alumina (Al₂O₃)Normal Phase, Basic/NeutralIdeal for basic compounds like imidazoles, reduces tailing.[2]Can have lower resolving power than silica for some compounds.
C18-bonded SilicaReverse PhaseSuitable for non-polar imidazole derivatives.Requires aqueous/organic mobile phases.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC TLC Method Development Pack Pack Column (Silica or Alumina) TLC->Pack Select Solvents Load Load Sample (Dry or Wet) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for the purification of substituted imidazoles by column chromatography.

Troubleshooting Decision Tree for Peak Tailing

troubleshooting_tailing Start Problem: Peak Tailing Observed CheckModifier Is a basic modifier (e.g., 0.5% TEA) in the mobile phase? Start->CheckModifier AddModifier Action: Add 0.1-1% Triethylamine to the mobile phase CheckModifier->AddModifier No CheckStationary Is the stationary phase silica gel? CheckModifier->CheckStationary Yes Resolved Problem Resolved AddModifier->Resolved SwitchStationary Action: Switch to neutral or basic alumina CheckStationary->SwitchStationary Yes StillTailing If tailing persists, consider deactivating silica or using a different solvent system CheckStationary->StillTailing No SwitchStationary->Resolved

Caption: A decision tree for troubleshooting peak tailing in imidazole purification.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Imidazole Derivatives. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Column Chromatography of Basic Imidazole Compounds. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Separation of Imidazole Regioisomers. BenchChem.
  • SiliCycle. (2021, August 16). Thin Layer Chromatography Plates: Use and Best Practices. SiliCycle.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Methylation of 4,5-Dicyanoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the methylation of 4,5-dicyanoimidazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reaction in their synthetic workflows. The methylation of 4,5-dicyanoimidazole to its N-methylated counterpart is a fundamental step in the synthesis of various high-value molecules, including pharmaceuticals and materials for oligonucleotide synthesis.[1] However, like many heterocyclic alkylations, this reaction is prone to specific side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issues encountered during this procedure. Our approach is rooted in explaining the chemical principles behind each problem, empowering you to not only solve the immediate issue but also to proactively design more robust and efficient experiments in the future.

Section 1: Troubleshooting Guide

This section directly addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low Yield of the Desired 1-Methyl-4,5-dicyanoimidazole with Significant Starting Material Recovery

Question: My methylation reaction is resulting in a very low yield of the 1-methyl-4,5-dicyanoimidazole, and I'm recovering a large amount of my starting 4,5-dicyanoimidazole. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a common issue that typically points to one of three areas: inefficient deprotonation, insufficient electrophilicity of the methylating agent, or suboptimal reaction conditions.

  • Causality of Inefficient Deprotonation: The N-H proton of 4,5-dicyanoimidazole is acidic due to the strong electron-withdrawing effect of the two cyano groups. However, a base must still be strong enough to generate a sufficient concentration of the imidazolide anion for the reaction to proceed. A base that is too weak will result in a slow or incomplete reaction.[2]

  • Choice of Base and Solvent: The selection of the base is critical and is often tied to the choice of solvent. For instance, a moderately strong base like potassium carbonate (K₂CO₃) is effective in polar aprotic solvents like DMF or acetonitrile, while a very strong base like sodium hydride (NaH) requires anhydrous aprotic solvents like THF or DMF to prevent quenching.[3][4] Protic solvents (e.g., water, alcohols) should be avoided as they can quench the imidazolide anion.[2]

  • Reactivity of the Methylating Agent: While highly reactive agents like methyl triflate are very effective, common agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) usually suffice.[4] Ensure your methylating agent is not degraded from improper storage.

  • Temperature and Reaction Time: Some combinations of weaker bases and less reactive methylating agents may require heating to achieve a reasonable reaction rate.[2][5] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition or side reactions from prolonged heating.

Troubleshooting Steps:

  • Verify Base Strength: If using a mild base like K₂CO₃ with a less reactive methylating agent, consider switching to a stronger base such as sodium hydride (NaH) or sodium methoxide (NaOMe).[4]

  • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly, especially when using highly reactive bases like NaH. Moisture will consume the base and inhibit the reaction.

  • Optimize Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 50-60 °C) while monitoring the progress carefully by TLC.

  • Check Reagent Quality: Use a fresh bottle of the methylating agent to rule out degradation.

Base Typical Solvent Relative Strength Considerations
K₂CO₃Acetonitrile, DMFModerateOften requires heating; good for large-scale reactions.
NaHTHF, DMF (anhydrous)StrongHighly effective but requires strict anhydrous conditions.
NaOMeMethanol, THFStrongCan introduce competing methoxide nucleophile if not used carefully.
Et₃NDCM, AcetonitrileWeakGenerally insufficient for complete deprotonation in this context.
Problem 2: Identification and Mitigation of a Highly Polar, Water-Soluble Byproduct

Question: My reaction produces the desired product, but also a significant amount of a highly polar byproduct that is difficult to remove. It doesn't move from the baseline on my TLC plate and seems to be water-soluble. What is this impurity and how can I prevent its formation?

Answer: This is the classic signature of over-methylation . The initially formed 1-methyl-4,5-dicyanoimidazole still possesses a nucleophilic nitrogen atom (at the N3 position), which can be attacked by a second molecule of the methylating agent. This forms a 1,3-dimethyl-4,5-dicyanoimidazolium salt (a quaternary salt), which is ionic, highly polar, and often water-soluble.[2][6]

  • Mechanism of Formation: This side reaction is most prevalent when using highly reactive methylating agents (e.g., methyl triflate), an excess of the methylating agent, or when the reaction is run for an extended period after the starting material has been consumed.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction: Over-methylation A 4,5-Dicyanoimidazole B 1-Methyl-4,5-dicyanoimidazole (Product) A->B + CH₃-X - H-X C 1,3-Dimethyl-4,5-dicyanoimidazolium Salt (Byproduct) B->C + CH₃-X

Fig 1. Desired methylation vs. over-methylation side reaction.

Strategies for Prevention:

  • Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. Avoid using a large excess.

  • Slow Addition: Add the methylating agent dropwise to the solution of the deprotonated imidazole at a low temperature (e.g., 0 °C) to maintain control over the reaction.[7]

  • Monitor Closely: Track the consumption of the starting material by TLC. Once the starting material is gone, quench the reaction promptly to prevent the slower, secondary methylation from occurring.

  • Choice of Reagent: If over-methylation is persistent, consider using a less reactive methylating agent.

Problem 3: Purification Challenges

Question: I am struggling to purify my N-methylated product from the reaction mixture, which contains unreacted starting material and the quaternary salt. What are the best purification techniques?

Answer: A multi-step approach is often necessary to isolate the pure 1-methyl-4,5-dicyanoimidazole. The significant differences in polarity and acidity between the components can be exploited for an effective separation.

  • Component Properties:

    • Starting Material (4,5-Dicyanoimidazole): Weakly acidic, moderately polar.

    • Product (1-Methyl-4,5-dicyanoimidazole): Neutral/weakly basic, less polar than the starting material.

    • Byproduct (Quaternary Salt): Ionic, highly polar, water-soluble.

Recommended Purification Workflow:

G A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate/DCM) A->B C Wash with Water/Brine B->C D Aqueous Layer (Contains Quaternary Salt & Inorganic Salts) C->D Separate E Organic Layer (Contains Product & Starting Material) C->E Separate F Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) E->F G Concentrate Under Vacuum F->G H Purify by Silica Gel Column Chromatography G->H I Pure 1-Methyl-4,5-dicyanoimidazole H->I

Fig 2. Decision workflow for product purification.
  • Aqueous Workup: After quenching the reaction, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM) and wash with water or brine. This will remove the bulk of the highly polar quaternary salt and any inorganic salts from the base.[2][4]

  • Silica Gel Column Chromatography: This is the most effective method for separating the neutral product from the more polar, unreacted starting material.

    • Slurry: Adsorb the crude organic extract onto a small amount of silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The less polar product will elute before the more polar starting material. For example, start with 10-20% ethyl acetate in hexanes and gradually increase the polarity.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which methylating agent is best for this reaction?

A1: The "best" agent depends on a balance of reactivity, cost, safety, and the specific requirements of your synthesis.

Methylating Agent Formula Pros Cons
Methyl IodideCH₃IGood reactivity, volatile (easy to remove).Relatively expensive, potential for over-methylation.
Dimethyl Sulfate(CH₃)₂SO₄Cost-effective, good reactivity.[4]Highly toxic, less volatile (harder to remove).
Methyl TriflateCH₃OTfExtremely reactive, effective for difficult cases.Very expensive, high potential for over-methylation.
Propylene CarbonateC₄H₆O₃Green/safer alternative, acts as both solvent and reagent.[8][9]Often requires higher temperatures.[8]

For general laboratory synthesis, methyl iodide is often the preferred choice due to its balance of reactivity and ease of handling.[4][7]

Q2: How do the electron-withdrawing cyano groups affect the methylation reaction?

A2: The two cyano groups have a profound electronic influence on the imidazole ring:

  • Increased Acidity: They strongly withdraw electron density, making the N-H proton significantly more acidic than in unsubstituted imidazole. This means that milder bases (like K₂CO₃) can be used effectively for deprotonation, which might otherwise require a stronger base.

  • Decreased Nucleophilicity: Once deprotonated, the resulting imidazolide anion is less nucleophilic than the anion of unsubstituted imidazole. The negative charge is stabilized and delocalized by the cyano groups. This decreased nucleophilicity might necessitate a more reactive methylating agent or slightly more forcing conditions (e.g., heating) to achieve a good reaction rate.

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is the ideal method. Use a silica gel plate and an eluent system like 30-50% ethyl acetate in hexanes.

  • Starting Material (4,5-dicyanoimidazole): Will have a lower Rf value (e.g., ~0.3) due to its higher polarity and hydrogen-bonding capability.

  • Product (1-Methyl-4,5-dicyanoimidazole): Will have a higher Rf value (e.g., ~0.6) as it is less polar.

  • Byproduct (Quaternary Salt): Will remain at the baseline (Rf = 0) as it is ionic and will not migrate in this type of eluent. By co-spotting your reaction mixture with the starting material, you can clearly visualize the consumption of the starting material and the formation of the product.

Section 3: Experimental Protocols
Protocol 1: Standard Methylation Using Methyl Iodide and Potassium Carbonate

This protocol is a robust and common method for the N-methylation of 4,5-dicyanoimidazole.

Materials:

  • 4,5-Dicyanoimidazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Methyl Iodide (CH₃I) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dicyanoimidazole and finely powdered potassium carbonate.

  • Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide dropwise to the stirring mixture.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC every hour.

  • Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material via silica gel column chromatography as described in the troubleshooting guide.

References
  • Vertex AI Search Result 1.
  • ResearchGate. Synthesis of 4,5-Dicyanoimidazoles.
  • Royal Society of Chemistry. Direct methylation and trifluoroethylation of imidazole and pyridine derivatives. Chemical Communications.
  • Taylor & Francis Online. Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter.
  • Semantic Scholar. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.
  • ACS Publications. Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry.
  • Ningbo Inno Pharmchem Co.,Ltd. 4,5-Dicyanoimidazole: Comprehensive Overview and Applications.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation.
  • ACS Green Chemistry Institute. Avoiding Over-alkylation.
  • ResearchGate. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.
  • PubMed. Methylation of the imidazole side chains of the Alzheimer disease amyloid-beta peptide....
  • MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences.
  • ACS Publications. Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry.
  • PubMed. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.
  • Glen Research. DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Glen Report 10.11.
  • ResearchGate. N-alkylation of heterocycles under conventional heating, simultaneous....
  • PubMed. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione....
  • NIH National Library of Medicine. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.
  • PubMed. Efficient Activation of Nucleoside Phosphoramidites With 4,5-dicyanoimidazole During Oligonucleotide Synthesis.
  • NIH National Library of Medicine. Regioselective alkylation of a versatile indazole....
  • Google Patents. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis.
  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole....

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How to prevent hydrolysis of dicarbonitrile groups during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges encountered in the lab. This guide provides field-proven insights and troubleshooting strategies to address a common yet critical issue: preventing the hydrolysis of dicarbonitrile groups during reaction workup.

The Challenge: Why Dicarbonitrile Groups Are Susceptible to Hydrolysis

Dicarbonitrile compounds, particularly activated systems like malononitrile derivatives, are valuable synthons in medicinal chemistry. However, their utility is often compromised by their instability during aqueous workup procedures. The electron-withdrawing nature of the two nitrile groups renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack by water, leading to undesired hydrolysis into amides, and ultimately, carboxylic acids. This process is significantly accelerated by the presence of strong acids or bases and elevated temperatures.[1][2][3] Understanding the mechanism is the first step toward preventing this side reaction.

Mechanism of Nitrile Hydrolysis

Nitrile hydrolysis can proceed through two primary pathways, both of which are relevant during standard workup conditions.

  • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which dramatically increases the electrophilicity of the carbon atom.[1][4] A weak nucleophile, like water, can then attack this activated carbon. A series of proton transfers follows, leading to the formation of an amide, which can then undergo further hydrolysis to a carboxylic acid.[1][4]

  • Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile like a hydroxide ion directly attacks the nitrile carbon.[1][4] This process is often faster and more aggressive than the acid-catalyzed route.[2][3] The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide.[5] Under harsh basic conditions, this amide is rapidly hydrolyzed to a carboxylate salt.[1][4]

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway RCN_A R-C≡N ProtonatedNitrile R-C≡N⁺-H RCN_A->ProtonatedNitrile + H₃O⁺ Intermediate_A1 Imidic Acid Intermediate ProtonatedNitrile->Intermediate_A1 + H₂O Amide_A Amide R-(C=O)NH₂ Intermediate_A1->Amide_A Tautomerization CarboxylicAcid Carboxylic Acid R-COOH Amide_A->CarboxylicAcid + H₃O⁺, Δ RCN_B R-C≡N Intermediate_B1 Iminate Anion RCN_B->Intermediate_B1 + OH⁻ Intermediate_B2 Imidic Acid Intermediate Intermediate_B1->Intermediate_B2 + H₂O Amide_B Amide R-(C=O)NH₂ Intermediate_B2->Amide_B Carboxylate Carboxylate R-COO⁻ Amide_B->Carboxylate + OH⁻, Δ

Caption: Acid- and Base-Catalyzed Nitrile Hydrolysis Pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing practical solutions and step-by-step protocols.

Q1: My reaction is complete. What's the first and most critical step to prevent hydrolysis during quenching?

A1: Prioritize rapid cooling and strict pH control. Most organic reactions are run at elevated temperatures, which can dramatically accelerate hydrolysis the moment water is introduced.[1][2] The initial quench is the most critical step.

Expert Advice: Never quench a warm or hot reaction mixture containing a sensitive dicarbonitrile directly with unbuffered water or strong acidic/basic solutions. The best practice is to add your reaction mixture slowly to a separate, pre-chilled quenching solution with controlled pH.

Protocol: Controlled Quenching with a Buffered System
  • Prepare the Quench: In a separate flask, prepare a quenching solution. A saturated aqueous solution of ammonium chloride (NH₄Cl, slightly acidic) is an excellent first choice. For base-sensitive compounds, a phosphate buffer (pH ≈ 7) can be used. Cool this solution in an ice bath to 0-5 °C.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, immediately cool the reaction flask in an ice bath.

  • Perform the Quench: With vigorous stirring, slowly add the cooled reaction mixture via pipette or dropping funnel to the pre-chilled, buffered quenching solution.

  • Monitor pH: After the addition is complete, check the pH of the aqueous layer using pH paper. If necessary, adjust to a pH between 6 and 7 by adding small portions of cold, dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃).

  • Proceed Immediately: Move directly to the extraction phase without delay.

Q2: What are the safest aqueous solutions for washing my organic layer?

A2: Avoid strong acids and bases. The safest choice is to maintain a near-neutral pH throughout the workup. Strong bases like NaOH or KOH are particularly destructive and will rapidly convert dinitriles to the corresponding carboxylates.[2][3] While strong acids also promote hydrolysis, the reaction is often slightly slower than with strong bases.[1][3]

Comparative Table of Aqueous Washes

Aqueous Wash SolutionTypical pHRisk of Dicarbonitrile HydrolysisPrimary Use & Comments
1M-6M HCl< 1High Neutralizes strong bases (e.g., pyridine, NaOH). Use only if absolutely necessary and perform quickly at low temperatures.[1][2]
1M-6M NaOH> 13Very High Neutralizes acids. Strongly discouraged for dicarbonitrile workups.[2][3]
Saturated NaHCO₃~ 8.4Low to Moderate Excellent for neutralizing excess acid. Can be basic enough to cause slow hydrolysis if contact time is prolonged.
Saturated NH₄Cl~ 4.5-6.0Low Ideal for quenching organometallic reagents and neutralizing mild bases. Generally the safest choice.
Water (DI)~ 7Low Used to remove highly water-soluble impurities. Its neutrality is advantageous.[6]
Brine (Saturated NaCl)~ 7Very Low Primarily used to remove bulk water from the organic layer and break emulsions. An essential final wash.[7][8]
Q3: My dicarbonitrile compound seems highly polar. How can I perform an extraction without losing it or causing hydrolysis?

A3: Minimize water contact and maximize extraction efficiency. For polar compounds, the risk of hydrolysis is compounded by the risk of product loss to the aqueous layer. The goal is to use a robust organic solvent and perform the extraction rapidly.

Expert Advice: If your compound has significant water solubility, consider using a more polar extraction solvent like a 3:1 mixture of Chloroform/Isopropanol, which can effectively pull polar organics from the aqueous phase.[9] Additionally, "salting out" by using brine for all washes will decrease your product's solubility in the aqueous layer and drive it into the organic phase.[8]

Workflow: Decision-Making for an Efficient Workup

Workup_Workflow Start Reaction Complete Cool Cool Reaction to 0-5 °C Start->Cool Quench Quench into cold Saturated NH₄Cl Cool->Quench CheckPolarity Is Product Highly Polar? Quench->CheckPolarity StandardExtract Extract with EtOAc or CH₂Cl₂ CheckPolarity->StandardExtract No PolarExtract Extract with 3:1 CHCl₃/IPA CheckPolarity->PolarExtract Yes Wash_Seq Wash with Brine (2x) StandardExtract->Wash_Seq PolarExtract->Wash_Seq Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash_Seq->Dry Filter Filter Drying Agent Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate End Crude Product Evaporate->End

Caption: Decision workflow for dicarbonitrile workup.

Q4: Is it possible to avoid an aqueous workup entirely?

A4: Yes, and for particularly sensitive substrates, this is the preferred method. Non-aqueous workups are designed to isolate the product without exposing it to water.

Recommended Non-Aqueous Strategies:

  • Direct Precipitation/Crystallization: If your product is a solid and the reaction impurities are soluble in the reaction solvent, you can often precipitate the product by adding an anti-solvent. For example, if your reaction is in ethanol, adding cold diethyl ether or hexanes may cause your product to crystallize out.

  • Solvent Evaporation and Direct Chromatography: For small-scale reactions, the most straightforward approach is to remove the reaction solvent under reduced pressure (rotoevaporation). The resulting crude oil or solid can then be adsorbed onto silica gel and purified directly by column chromatography.

  • Filtration through a Silica Plug: If your impurities are highly polar (e.g., salts, catalysts), you can dilute the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and filter it through a short plug of silica gel in a fritted funnel. The non-polar to moderately polar product will elute, while the polar impurities will be retained on the silica.

Protocol: Workup by Filtration through a Silica Plug
  • Prepare the Plug: Place a small cotton ball in the bottom of a fritted glass funnel. Add a layer of sand (~1 cm) followed by a layer of silica gel (~5-10 cm). Top with another layer of sand (~1 cm).

  • Equilibrate: Pack the plug by gently tapping the side of the funnel. Wash the plug with your chosen elution solvent (e.g., hexanes/ethyl acetate mixture).

  • Load the Sample: Once the reaction is complete, cool it and dilute it with a minimal amount of the elution solvent. Carefully load this solution onto the top of the silica plug.

  • Elute: Add more elution solvent to the top of the funnel and collect the filtrate. The product should elute while polar byproducts remain adsorbed on the silica.

  • Verify: Check the collected fractions by TLC to confirm the presence of your product.

  • Isolate: Combine the product-containing fractions and remove the solvent under reduced pressure.

By understanding the mechanisms of hydrolysis and thoughtfully selecting quenching and extraction conditions, researchers can significantly improve the yield and purity of sensitive dicarbonitrile compounds. When in doubt, prioritize cold temperatures, neutral pH, and minimal exposure to water.

References
  • University of Rochester Department of Chemistry.Workup for Polar and Water-Soluble Solvents.
  • Berkeley Learning Hub.5 Nitrile Hydrolysis Steps.
  • Organic Chemistry Tutor.Hydrolysis of Nitriles.
  • University of Rochester Department of Chemistry.Workup for Polar and Water-Soluble Solvents.
  • ResearchGate.How can I isolate a highly polar compound from an aqueous solution?
  • Chemistry Steps.Reactions of Nitriles.
  • University of Rochester Department of Chemistry.Organic Reaction Workup Formulas for Specific Reagents.
  • Organic Chemistry Portal.Protective Groups.
  • Wikipedia.Protecting group.
  • YouTube.Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Chemistry LibreTexts.20.7: Chemistry of Nitriles.
  • Chemistry LibreTexts.4.7: Reaction Work-Ups.
  • ResearchGate.How can I extract an unknown compound from an aqueous layer?
  • Organic-Reaction.com.Nitrile to Acid - Common Conditions.
  • Chemguide.hydrolysis of nitriles.

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Technical Support Center: Optimizing N-Alkylation of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during their experiments. As Senior Application Scientists, we have structured this guide to move from fundamental principles to practical, in-the-lab solutions, ensuring you can navigate the complexities of this crucial transformation with confidence.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of imidazole N-alkylation. Understanding these concepts is the first step toward successful reaction optimization.

Q1: What is the fundamental mechanism of N-alkylation of an imidazole?

The N-alkylation of imidazole is fundamentally a nucleophilic substitution reaction. The process typically involves two key steps:

  • Deprotonation: The N-H proton of the imidazole ring is acidic (pKa ≈ 14.5) and can be removed by a suitable base to form a highly nucleophilic imidazolide anion.[1] This anion is resonance-stabilized, with the negative charge delocalized over both nitrogen atoms.[2]

  • Nucleophilic Attack: The imidazolide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.

This mechanism is generally considered to be SN2. The choice of base, solvent, and alkylating agent is critical for the reaction's success.[3][4]

N-Alkylation Mechanism Imidazole Imidazole (N-H) Imidazolide Imidazolide Anion Imidazole->Imidazolide + Base Base Base HB Protonated Base (H-B+) Base->HB Imidazolide_Anion Imidazolide Anion Product N-Alkyl Imidazole Imidazolide_Anion->Product + R-X AlkylHalide Alkyl Halide (R-X) Halide Halide Ion (X-) AlkylHalide->Halide

Diagram 1: General mechanism of imidazole N-alkylation.
Q2: How do I select the appropriate base for my reaction?

The choice of base is critical and depends on the reactivity of both the imidazole derivative and the alkylating agent. The primary function of the base is to deprotonate the imidazole N-H to generate the nucleophilic imidazolide anion.

  • Strong Bases: For complete and rapid deprotonation, especially with less acidic imidazoles or less reactive alkylating agents, strong bases like Sodium Hydride (NaH) are used in anhydrous aprotic solvents (e.g., THF, DMF).[3][5]

  • Weaker Inorganic Bases: For many standard reactions, weaker bases such as Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), and Potassium Hydroxide (KOH) are sufficient and often preferred for their ease of handling.[3][6] Cs₂CO₃ is frequently reported as highly effective, likely due to its high solubility in organic solvents and the "caesium effect."[3][5]

  • Organic Bases: Strong, non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can also be effective.[7]

BaseTypeCommon SolventsKey Considerations
NaH Strong, Non-nucleophilicTHF, DMF (anhydrous)Requires strict anhydrous conditions; hydrogen gas is evolved. Highly effective for complete deprotonation.[3]
K₂CO₃ Moderate, InorganicAcetonitrile, DMF, AcetoneCommon, cost-effective, and easy to handle. May require higher temperatures.[8]
Cs₂CO₃ Strong, InorganicAcetonitrile, DMF, THFOften gives higher yields than K₂CO₃ due to better solubility and the "caesium effect."[3][9]
KOH Strong, InorganicDMSO, or under PTCA strong, inexpensive base. Often used in Phase-Transfer Catalysis (PTC) systems.[6][10]
DBU Strong, OrganicToluene, AcetonitrileA non-nucleophilic amine base, useful when inorganic bases are not suitable.[7]
Table 1: Comparison of common bases for N-alkylation of imidazole.
Q3: Which solvent system is optimal for N-alkylation?

Polar aprotic solvents are generally the best choice as they can dissolve the imidazole salt and do not interfere with the nucleophile through hydrogen bonding.[11]

  • N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These are excellent solvents for dissolving a wide range of reactants and bases, often facilitating reactions at lower temperatures.[3][5] However, they can be difficult to remove during workup.

  • Acetonitrile (MeCN): A very common and effective solvent that is relatively easy to remove. It is a good choice for reactions with moderately soluble components.[3]

  • Tetrahydrofuran (THF): Often used with strong bases like NaH, but requires rigorously anhydrous conditions.[3][12]

  • Solvent-Free Conditions: In some cases, particularly with microwave irradiation or Phase-Transfer Catalysis (PTC), reactions can be run without a solvent, offering a greener and more efficient alternative.[10][13][14]

Q4: What factors determine regioselectivity in unsymmetrical imidazoles (N1 vs. N3 alkylation)?

For an unsymmetrically substituted imidazole (e.g., 4-nitroimidazole), alkylation can occur at either the N1 or N3 position, leading to a mixture of regioisomers. The outcome is a complex interplay of several factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the ring decrease the nucleophilicity of the adjacent nitrogen. Therefore, alkylation tends to occur at the nitrogen atom further away from the EWG.[15]

  • Steric Hindrance: Bulky substituents on the imidazole ring will sterically hinder the approach of the alkylating agent. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[15][16] This effect becomes more pronounced with larger alkylating agents.[15]

  • Tautomerism: In neutral or acidic conditions, unsymmetrical imidazoles exist as a mixture of tautomers. The dominant tautomer in the reaction mixture can dictate the major product, even if it is the less reactive one.[15]

Controlling regioselectivity is a significant challenge and often requires careful optimization of reaction conditions or the use of directing groups.

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides solutions to the most common problems encountered during the N-alkylation of imidazole derivatives.

Troubleshooting_Workflow check_deprotonation Is Deprotonation Complete? deprotonation_ok deprotonation_ok check_deprotonation->deprotonation_ok check_reagents Are Reagents Active? reagents_ok Degraded check_reagents->reagents_ok check_sterics Is Steric Hindrance an Issue? sterics_ok Yes check_sterics->sterics_ok check_conditions Are Reaction Conditions Optimal? conditions_ok Suboptimal check_conditions->conditions_ok reagents_ok->check_sterics No solution_reagents Use Fresh/Purified Alkylating Agent Check Imidazole Purity reagents_ok->solution_reagents Yes sterics_ok->check_conditions No solution_sterics Switch to Advanced Method: - Microwave Irradiation - Mitsunobu Reaction - Phase-Transfer Catalysis sterics_ok->solution_sterics Yes solution_conditions Increase Temperature Increase Reaction Time Change Solvent (DMF, DMSO) conditions_ok->solution_conditions Yes success Yield Improved solution_reagents->success solution_sterics->success solution_conditions->success deprotonation_ok->check_reagents No solution_base solution_base deprotonation_ok->solution_base Yes solution_base->success

Diagram 2: Troubleshooting workflow for low reaction yield.
Problem 1: My reaction yield is consistently low, or the reaction is not going to completion.

This is the most frequent issue. A systematic approach is required to identify the root cause.[3]

Possible CauseTroubleshooting Steps & Explanation
Incomplete Deprotonation The imidazole is not nucleophilic enough. Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃) to ensure the imidazolide anion is fully formed.[3][5] Ensure you are using anhydrous solvents if your base is water-sensitive (like NaH).
Poor Reactivity of Alkylating Agent The electrophile is not reactive enough. The reactivity order for alkyl halides is I > Br > Cl. Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, increase the reaction temperature.[3]
Steric Hindrance Bulky groups on either the imidazole or the alkylating agent are preventing the SN2 reaction. Solution: Increase the reaction temperature significantly. If this fails, consider alternative methods like microwave-assisted synthesis, which can overcome steric barriers by providing rapid, uniform heating.[13][16][17] Phase-transfer catalysis can also improve rates for sluggish reactions.[16]
Poor Solubility The imidazole starting material or the base is not soluble in the chosen solvent. Solution: Switch to a more polar aprotic solvent like DMF or DMSO.[5] For carbonate bases, Cs₂CO₃ is often more soluble than K₂CO₃.[5]
Decomposition of Reagents The alkylating agent or imidazole derivative may be unstable under the reaction conditions. Solution: Verify the stability of your reagents. Use freshly purified materials and consider running the reaction at a lower temperature for a longer duration.[16]
Table 2: Troubleshooting guide for low reaction yield.
Problem 2: I am forming a significant amount of a quaternary imidazolium salt.

This side reaction occurs when the N-alkylated imidazole product undergoes a second alkylation.[16] This is common with highly reactive alkylating agents or when the product is as nucleophilic as the starting material.

  • Control Stoichiometry: Use a slight excess of the imidazole derivative relative to the alkylating agent (e.g., 1.1 equivalents of imidazole to 1.0 of the alkylating agent).[16]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, favoring mono-alkylation.

  • Lower Temperature: Reducing the reaction temperature can slow down the rate of the second alkylation more than the first.[16]

  • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular reaction that leads to the quaternary salt.[16]

Problem 3: My sterically hindered imidazole is not reacting.

Sterically demanding substrates are a major challenge for standard N-alkylation.[16] When conventional heating fails, more powerful techniques are required.

Method_Selection start Select Alkylation Substrate sterics Is the substrate sterically hindered? reactivity Is the alkylating agent a primary alkyl halide? sterics->reactivity No microwave Microwave-Assisted Synthesis sterics->microwave Yes alcohol Is the alkylating agent an alcohol? reactivity->alcohol No conventional conventional reactivity->conventional Yes mitsunobu Mitsunobu Reaction alcohol->mitsunobu Yes ptc Phase-Transfer Catalysis (PTC) microwave->ptc Or

Diagram 3: Decision tree for selecting an N-alkylation method.
  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often dramatically accelerating reaction rates and enabling reactions that do not proceed under conventional heating.[13][16][17] Shorter reaction times can also minimize byproduct formation.[17]

  • Mitsunobu Reaction: This method provides a mild and effective route for the N-alkylation of imidazoles using alcohols, and it is often successful for sterically demanding substrates where direct alkylation with halides fails.[16]

  • Phase-Transfer Catalysis (PTC): PTC facilitates the transfer of the imidazolide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. This can significantly improve reaction rates and yields, especially for sluggish systems.[10][16][18]

Section 3: Advanced Protocols & Methodologies

The following are generalized, step-by-step protocols. Note: These must be optimized for your specific substrates and may require adjustments to stoichiometry, temperature, and reaction time. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard N-Alkylation with Sodium Hydride (NaH)

This protocol is suitable for a wide range of imidazoles and alkylating agents but requires anhydrous conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the imidazole derivative (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF via syringe to dissolve the imidazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 50-60 °C).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol is highly effective for sterically hindered substrates or to accelerate slow reactions.[16]

  • Preparation: In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 eq), the alkylating agent (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling point solvent such as DMF, DMSO, or toluene (3-5 mL).

  • Reaction: Seal the vessel and place it in the microwave reactor. Set the temperature (e.g., 120-150 °C) and time (e.g., 10-60 minutes). Caution: Start with short reaction times and lower temperatures to avoid excessive pressure buildup.

  • Workup: After the vessel has cooled completely, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.

Protocol 3: N-Alkylation under Phase-Transfer Catalysis (PTC)

This protocol is an excellent "green" alternative, often avoiding anhydrous or harsh conditions.[19]

  • Preparation: To a round-bottom flask, add the imidazole derivative (1.0 eq), the alkylating agent (1.1 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq), and an organic solvent (e.g., toluene or dichloromethane).

  • Base Addition: Add a concentrated aqueous solution of a base (e.g., 50% w/w NaOH) or a solid base (e.g., powdered KOH).[10]

  • Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (e.g., 25-80 °C) for 4-24 hours. Vigorous stirring is essential to maximize the interfacial area.

  • Workup: Cool the mixture, separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[1]

References

  • Vertex AI Search, "Alkylation of Imidazole by Solid-Liquid Phase Transfer C
  • Vertex AI Search, "ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC"
  • Benchchem, "Technical Support Center: Troubleshooting N-Alkyl
  • NIH, "Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC"
  • PTC Organics, Inc.
  • Google Patents, "CN110776464A - N1 site alkyl
  • PubMed, "Synthesis of N-alkylated derivatives of imidazole as antibacterial agents"
  • ResearchGate, "Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table"
  • Wiley Online Library, "Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts"
  • Google Patents, "US5011934A - Process for preparing 1-alkylimidazoles"
  • Benchchem, "Overcoming steric hindrance in N-alkylation of imidazole deriv
  • Reddit, "This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry"
  • University of Otago, "N-Alkyl
  • ResearchGate, "(i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... "
  • ResearchGate, "Microwave assisted N-propargylation of imidazole using alkaline promoted carbons | Request PDF"
  • Benchchem, "Technical Support Center: Solvent Effects on Imidazole Synthesis"
  • Benchchem, "Technical Support Center: Optimizing N-alkyl
  • Beilstein Journals, "Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • ResearchGate, "(PDF)
  • PubMed Central, "Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • ResearchGate, "Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF"
  • IRIS-AperTO, "Microwave-‐assisted synthesis of N-‐heterocycles in medicinal chemistry"
  • ResearchGate, "N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbon
  • ACS Publications, "Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry"
  • Bentham Science, "Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
  • ACS GCI Pharmaceutical Roundtable, "Phase Transfer C
  • Google Patents, "CN103012275A - Method for producing high-purity N-alkyl imidazole"
  • Zenodo, "SYNTHESIS AND REACTIONS OF IMIDAZOLE"
  • DergiPark, "< i>N-ALKYLATION OF IMIDAZOLES BY KOH/Al< SUB>2O< SUB>3"
  • Organic Chemistry Portal, "Synthesis of substituted N-heterocycles by N-alkyl
  • ResearchGate, "N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites."
  • RSC Publishing, "Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons"
  • FABAD Journal of Pharmaceutical Sciences, "N-Alkyl
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Stability issues of 1-Methyl-1H-imidazole-4,5-dicarbonitrile in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-1H-imidazole-4,5-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in various solvents. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary chemical stability concerns for this compound?

A1: The molecule possesses two primary points of vulnerability: the dinitrile groups and the imidazole ring.

  • Hydrolysis of Nitrile Groups: The cyano (-C≡N) groups are susceptible to hydrolysis under both acidic and basic conditions. This is a stepwise reaction, first forming the mono-amide and di-amide intermediates, which can be further hydrolyzed to the corresponding carboxylic acids.[1][2][3] This is often the most significant cause of degradation in protic or aqueous-containing solvents.

  • Degradation of the Imidazole Ring: The imidazole ring itself can be susceptible to degradation under harsh conditions.[4] Specifically, oxidative and photolytic stress can lead to ring opening or other complex transformations.[5]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability and purity, this compound should be stored in a cool, dark, and dry environment. We recommend storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation.[4] Keep containers tightly sealed to prevent moisture absorption.[6]

Q3: I'm dissolving the compound for an experiment. Which solvents should I be cautious with?

A3: Caution is advised with protic solvents, especially if trace amounts of acid or base are present.

  • High Risk: Protic solvents like water, methanol, and ethanol, particularly in unbuffered solutions or at elevated temperatures, can facilitate nitrile hydrolysis.

  • Lower Risk: Aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are generally safer choices. However, the stability in these solvents can be compromised by the presence of water impurities. Using anhydrous solvents is a best practice.[7]

Q4: How can I monitor the purity and detect degradation of my sample?

A4: The most effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] An appropriate reversed-phase HPLC method with UV detection should be developed to separate the parent compound from its potential degradation products (e.g., amides and carboxylic acids), which will have different polarities.

Troubleshooting Guide: Experimental Observations

This guide provides insights into specific issues you may encounter during your experiments and offers logical troubleshooting steps.

Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis

Observation: "After preparing a stock solution in methanol and letting it sit overnight, I see new, more polar peaks in my HPLC chromatogram."

Root Cause Analysis: This is a classic presentation of nitrile hydrolysis. The nitrile groups (-CN) are being converted to more polar amide (-CONH₂) or carboxylic acid (-COOH) functionalities. Methanol, a protic solvent, can act as a source of protons and facilitate this degradation, which is often accelerated by trace impurities.

Troubleshooting & Resolution:

  • Solvent Selection: Immediately switch to an anhydrous aprotic solvent like acetonitrile (ACN) for stock solutions. ACN is often an excellent choice as it is a common mobile phase component and is less reactive.

  • Fresh Preparation: Always prepare solutions fresh before use. Avoid storing the compound in solution for extended periods, especially in protic solvents.

  • pH Control: If your experimental conditions require a protic solvent, ensure the solution is buffered to a neutral pH (around 6.2-7.8), as both acidic and basic conditions catalyze hydrolysis.[8][9]

Scenario 2: Inconsistent or Low Reaction Yields

Observation: "I'm using this compound as a starting material in a reaction sensitive to nucleophiles, and my yields are poor."

Root Cause Analysis: If the compound has degraded via hydrolysis, the resulting amide and carboxylic acid impurities can interfere with your reaction. For example, the carboxylic acid can neutralize basic reagents, and the amide can act as an unwanted nucleophile. Furthermore, if your reaction involves strong oxidizing agents, the imidazole ring itself might be degrading.[5]

Troubleshooting & Resolution:

  • Purity Check: Before starting your reaction, verify the purity of your starting material using your stability-indicating HPLC method.

  • Reaction Conditions: If using strongly acidic or basic conditions, consider adding the this compound slowly at a low temperature to minimize its exposure time to degradative conditions before it reacts.

  • Inert Atmosphere: If your reaction involves sensitive reagents, conduct the entire process under an inert atmosphere (e.g., a nitrogen blanket) to prevent oxidative degradation of the imidazole ring.

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound.

G parent This compound hydrolysis_int Intermediate Amides (Mono- and Di-substituted) parent->hydrolysis_int H₂O / H⁺ or OH⁻ (Hydrolysis) oxidation_prod Ring-Opened or Oxidized Products parent->oxidation_prod [O] or hν (Oxidation/Photolysis) hydrolysis_final Final Carboxylic Acids (Mono- and Di-substituted) hydrolysis_int->hydrolysis_final H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: Primary degradation pathways of the target compound.

Protocol: Forced Degradation Study for Stability Assessment

To proactively understand the stability profile of this compound, a forced degradation study is essential.[10][11][12] This study exposes the compound to severe conditions to identify potential degradation products and establish degradation pathways.

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile acid Acidic 0.1 M HCl, 60°C prep_stock->acid base Basic 0.1 M NaOH, 60°C prep_stock->base oxidative Oxidative 3% H₂O₂, RT prep_stock->oxidative thermal Thermal 80°C (Solid & Solution) prep_stock->thermal photo Photolytic ICH Q1B Light Exposure prep_stock->photo sampling Sample at Time Points (0, 4, 8, 24, 48h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.[4]

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[4]

    • Thermal Degradation: Incubate the stock solution and a sample of the solid compound at 80°C.

    • Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method.

Expected Stability Profile Summary

The table below summarizes the expected stability of this compound in common laboratory solvents under standard conditions (room temperature, protected from light).

Solvent ClassExample SolventsExpected StabilityPrimary Concern(s)
Aprotic Polar Acetonitrile, DMF, DMSOGood Water content can lead to slow hydrolysis.
Aprotic Non-Polar Toluene, HexaneGood Limited solubility may be an issue.
Protic Polar Water, Methanol, EthanolPoor to Moderate High risk of acid/base-catalyzed hydrolysis.[14]
Ethers THF, Diethyl EtherGood Potential for peroxide formation in the solvent.
References
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  • Forced degrad
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Managing exothermic reactions in dicyanoimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dicyanoimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of dicyanoimidazoles, with a specific focus on the management of potentially exothermic reactions. Our goal is to equip you with the knowledge to perform these syntheses safely and efficiently.

Introduction: Understanding the Thermal Landscape of Dicyanoimidazole Synthesis

The synthesis of the dicyanoimidazole core, a crucial building block in medicinal chemistry and materials science, often involves cyclization reactions that can be significantly exothermic.[1][2][3] The formation of the stable imidazole ring from precursors like diaminomaleonitrile (DAMN) releases a substantial amount of energy.[2] If not properly managed, this heat can lead to a rapid increase in temperature, potentially causing a runaway reaction, decomposition of reactants and products, and the generation of hazardous byproducts such as hydrogen cyanide.[4][5][6] This guide provides practical, field-proven insights to mitigate these risks.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of dicyanoimidazoles.

Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

  • Observation: Upon adding a cyclizing agent (e.g., trifluoroacetic anhydride, phosphorus pentachloride, or phosphoryl chloride), the reaction temperature increases sharply and exceeds the target range, even with external cooling.[3][7]

  • Root Cause Analysis: This is a classic sign of an exothermic reaction where the rate of heat generation surpasses the rate of heat removal.[8] This can be due to:

    • Too rapid addition of the limiting reagent.

    • Insufficient cooling capacity.

    • Poor heat transfer from the reactor.

    • Inadequate stirring.

  • Immediate Corrective Actions:

    • Stop Reagent Addition: Immediately cease the addition of the reagent.

    • Enhance Cooling: Ensure the cooling bath is at the correct temperature and making good contact with the reaction vessel. If necessary, add more coolant (e.g., dry ice to an acetone bath) to increase the cooling capacity.

    • Increase Stirring: Maximize the stirring rate to improve heat dissipation throughout the reaction mixture.

  • Preventative Measures for Future Experiments:

    • Slow, Controlled Addition: Utilize a syringe pump or a dropping funnel for the slow, dropwise addition of the cyclizing agent. The addition rate should be carefully controlled to maintain the desired internal temperature.

    • Pre-cool the Reaction Mixture: Ensure the initial mixture is cooled to the lower end of the recommended temperature range before starting the addition.

    • Use a More Dilute Solution: Adding the reagent as a solution in an appropriate solvent can help to better moderate the reaction rate and temperature.

    • Reactor Configuration: For larger scale reactions, consider using a jacketed reactor with a circulating cooling system for more precise temperature control.

Issue 2: Reaction Stalls or Fails to Initiate

  • Observation: After adding the initiating reagents, there is no discernible temperature change or product formation.

  • Root Cause Analysis:

    • Impure Reagents: Impurities, especially water, can interfere with the reaction.

    • Low Reaction Temperature: While controlling exotherms is crucial, an overly low temperature can prevent the reaction from reaching its activation energy.

    • Inactive Reagents: Some reagents may degrade over time or require activation.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure all reagents, particularly diaminomaleonitrile and the cyclizing agent, are of high purity and anhydrous where required.

    • Gentle Warming: In a controlled manner, you can try gently warming a small spot on the flask with a heat gun to initiate the reaction locally. Be prepared for a potential exotherm once the reaction starts.

    • Check for an Induction Period: Some reactions have an induction period before the exotherm begins. Monitor the reaction closely for any signs of initiation.

Issue 3: Low Yield and/or Formation of Dark, Tarry Byproducts

  • Observation: The final product is obtained in a low yield, and the crude reaction mixture contains significant amounts of dark, insoluble materials.

  • Root Cause Analysis:

    • Thermal Decomposition: Uncontrolled temperature spikes can lead to the decomposition of the starting materials or the desired dicyanoimidazole product. 4,5-Dicyanoimidazole itself may decompose rapidly and can explode if heated above 155°C.[9]

    • Side Reactions: Higher temperatures can favor alternative reaction pathways, leading to the formation of polymeric or other undesirable byproducts.

  • Optimization Strategies:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range throughout the entire process. This is the most critical factor in preventing byproduct formation.

    • Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), quench it promptly by pouring it onto ice water or another suitable quenching agent to prevent further reactions.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may be promoted by high temperatures.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in dicyanoimidazole synthesis?

A1: The primary exothermic event is typically the cyclization of the diaminomaleonitrile (DAMN) derivative to form the imidazole ring. This is an aromatization reaction which is thermodynamically favorable and releases significant energy. The reaction of DAMN with highly reactive acylating or dehydrating agents, such as acid anhydrides or phosphorus halides, is particularly prone to strong exotherms.

Q2: What is a "runaway reaction" and how can I prevent it?

A2: A runaway reaction is a thermally unstable situation where an exothermic reaction goes out of control.[5][6] The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous feedback loop.[8] To prevent this:

  • Understand the Thermochemistry: Before scaling up, perform a small-scale trial to understand the reaction's thermal profile. Calorimetry studies can provide precise data on the heat of reaction.[10]

  • Maintain a Low Accumulation of Unreacted Reagents: The slow addition of the limiting reagent is crucial. This ensures that at any given time, there is only a small amount of unreacted material available to react, thus limiting the potential for a large, sudden release of energy.[6]

  • Ensure Adequate Cooling: The cooling system must be able to handle the maximum heat output of the reaction.

Q3: Are there alternative, potentially safer, synthesis methods?

A3: Yes, research has explored methods to make the synthesis of substituted dicyanoimidazoles more efficient and potentially safer. For instance, microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, offer better control over reaction conditions.[1][11] These methods often use a catalyst like nitric acid in a more controlled manner.[1][11] However, even with these methods, the potential for exotherms should be carefully evaluated.

Q4: What personal protective equipment (PPE) is essential when working with dicyanoimidazole synthesis?

A4: Due to the nature of the reagents and the potential for hazardous byproducts, a high level of PPE is required:

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated fume hood. In case of fire or significant decomposition, a self-contained breathing apparatus (SCBA) may be necessary for emergency response.[4][9]

Part 3: Experimental Protocol and Data

Illustrative Protocol: Synthesis of 2-Aryl-4,5-Dicyanoimidazole (Microwave-Assisted)

This protocol is adapted from a literature procedure and highlights key safety and control points.[1]

  • Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (0.5 mmol) and 2,3-diaminomaleonitrile (0.5 mmol) in acetonitrile (2 mL).

  • Catalyst Addition: Carefully add nitric acid (1 equivalent). Caution: The addition of a strong oxidizing acid can be exothermic. Perform this addition slowly in an ice bath.

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate for 5-8 minutes at 70°C and 500 W. Note: Microwave heating can be rapid. Ensure the temperature and pressure sensors are functioning correctly.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, remove the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol and water.

Quantitative Data for Thermal Management
ParameterBatch Synthesis (Conventional Heating)Flow Chemistry (Continuous)
Reagent Addition Rate 1-5 mL/min (dropwise)0.1-1.0 mL/min (continuous)
Typical Temperature Range 0 - 25 °C (addition), 60-120 °C (reflux)20 - 100 °C (steady state)
Cooling Method Ice bath, dry ice/acetone bathJacketed reactor with chiller
Heat Transfer Coefficient Low to moderateHigh
Risk of Thermal Runaway Higher, due to reagent accumulationLower, due to small reaction volume

Part 4: Visualizations

Workflow for Managing Exothermic Reactions

ExothermManagement cluster_prep Preparation cluster_reaction Reaction cluster_control Control & Response A Assemble & Inert Reactor B Charge Initial Reagents & Solvent A->B C Cool to Target Temperature B->C D Slowly Add Limiting Reagent C->D E Monitor Internal Temperature D->E F Maintain Cooling E->F G Temperature Spike? F->G H Stop Addition Increase Cooling G->H Yes J Reaction Complete? G->J No H->E I Continue Monitoring J->I No K Quench Reaction J->K Yes

Caption: Workflow for managing exotherms in dicyanoimidazole synthesis.

Conceptual Reaction Pathway Highlighting Exothermic Step

ReactionPathway Start Diaminomaleonitrile (DAMN) + Aldehyde/Acid Anhydride Intermediate Schiff Base or Acylated Intermediate Start->Intermediate Condensation/ Acylation Exotherm Cyclization (Highly Exothermic Step) Intermediate->Exotherm Product Dicyanoimidazole Product Exotherm->Product

Caption: The key exothermic cyclization step in dicyanoimidazole synthesis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 4,5-Dicyanoimidazole: Comprehensive Overview and Applications.
  • Glen Research. (2018). SAFETY DATA SHEET 4,5-Dicyanoimidazole (DCI), Crystalline.
  • Merck Millipore. (2024). SAFETY DATA SHEET - 4,5-Dicyanoimidazole for synthesis.
  • Taylor & Francis Online. (n.d.). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter.
  • ResearchGate. (n.d.). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 4,5-Dicyanoimidazole.
  • Google Patents. (n.d.). US3806517A - Preparation of 4,5-dicyanoimidazoles.
  • ResearchGate. (n.d.). Synthesis of 4,5-Dicyanoimidazoles.
  • ResearchGate. (n.d.). An Improved Synthesis of 2Vinyl4,5-dicyanoimidazole and Characterization of Its Polymers.
  • Semantic Scholar. (n.d.). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter.
  • National Institutes of Health. (n.d.). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers.
  • ResearchGate. (n.d.). Runaway Reaction During Production of an Azo Dye Intermediate.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • IChemE. (n.d.). Runaway reaction during production of an Azo dye intermediate.
  • National Institutes of Health. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.
  • MDPI. (n.d.). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2,4,5-Triarylated Imidazoles via Three-Component Domino Reaction under Catalyst-Free Conditions.
  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
  • PubMed. (1998). Efficient Activation of Nucleoside Phosphoramidites With 4,5-dicyanoimidazole During Oligonucleotide Synthesis.
  • PubMed. (1973). Calorimetric studies of thymidylate synthesis.
  • BenchChem. (2025). Managing exothermic reactions during cyclopropylbenzene synthesis.
  • ResearchGate. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.
  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
  • PubMed. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.

Sources

How to remove unreacted starting materials from 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for removing unreacted starting materials and other common impurities.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. A common synthetic route involves the cyclization and methylation of diaminomaleonitrile (DAMN). A frequent challenge in this synthesis is the removal of unreacted, polar starting materials, particularly DAMN, from the final product. This guide provides robust, field-proven methods to achieve high purity of your target compound.

Troubleshooting Guide: Common Purification Issues

The table below outlines common problems encountered during the purification of this compound, their probable causes, and recommended solutions.

Problem Observed Probable Cause Suggested Solution
Brown or discolored crystalline product. Presence of residual diaminomaleonitrile (DAMN), which is often a brown powder.[1][2]1. Primary Method: Perform column chromatography using neutral alumina or silica gel with a basic modifier. 2. Secondary Method: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water).
Product "oils out" instead of crystallizing during recrystallization. The compound is coming out of the solution as a liquid instead of a solid. This can be due to residual impurities or the melting point of the compound being lower than the boiling point of the solvent.[3]1. Lower the temperature at which crystallization is initiated. 2. Add the "poor" solvent more slowly at a slightly lower temperature. 3. Re-purify the material by column chromatography to remove impurities that may be inhibiting crystallization.
Significant tailing of the product spot/peak on TLC/column chromatography. The basic nitrogen of the imidazole ring is interacting strongly with the acidic silanol groups on the surface of standard silica gel.[4]1. Add a basic modifier, such as 0.1-1% triethylamine or pyridine, to your mobile phase.[4] 2. Switch the stationary phase to neutral or basic alumina, which is more suitable for basic compounds.[4][5]
Poor separation between the product and an impurity during column chromatography. The chosen solvent system (mobile phase) does not have sufficient resolving power for the compounds.1. Optimize the mobile phase by testing different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/hexanes).[4] 2. Run a shallower solvent gradient to increase the separation between closely eluting compounds.[6] 3. Ensure the column is not overloaded; use a sample-to-silica mass ratio of 1:20 to 1:100.[6]
Low recovery of the product after acid-base extraction. The protonated imidazole salt may have some solubility in the organic layer, or the deprotonated product may be water-soluble.[4]1. Perform multiple extractions with the acidic solution to ensure all the basic product is transferred to the aqueous layer. 2. After neutralization, if the product does not precipitate, back-extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[3]

Experimental Protocols

Purification Strategy Overview

The general workflow for purifying crude this compound involves an initial purification step to remove the bulk of impurities, followed by a final polishing step if necessary.

G cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Final Polishing (Optional) cluster_3 Analysis crude Crude 1-Methyl-1H-imidazole- 4,5-dicarbonitrile chromatography Column Chromatography (Alumina or Modified Silica) crude->chromatography Recommended Start extraction Acid-Base Extraction crude->extraction analysis Purity Check (NMR, LC-MS, TLC) chromatography->analysis extraction->analysis recrystallization Recrystallization recrystallization->analysis Final Check analysis->recrystallization If impurities remain G start Is the crude product pure (by TLC/NMR)? impure Impurity Detected (e.g., DAMN) start->impure No end_pure Product is Pure start->end_pure Yes column Perform Column Chromatography (Alumina or modified Silica) impure->column Primary Route acid_base Perform Acid-Base Extraction impure->acid_base Alternative check1 Check Purity Again column->check1 acid_base->check1 recrystal Recrystallize for final polishing check1->recrystal Minor Impurities Remain check1->end_pure Yes end_impure Consult Senior Scientist/ Re-evaluate Synthesis check1->end_impure Significant Impurities Remain recrystal->end_pure

Sources

Technical Support Center: Characterization of 1-Methyl-1H-imidazole-4,5-dicarbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of methyl-imidazole-dicarbonitrile isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing, purifying, and unequivocally identifying 1-Methyl-1H-imidazole-4,5-dicarbonitrile and its related structural isomers. The subtle structural differences between these compounds often lead to significant analytical hurdles, including chromatographic co-elution and ambiguous spectroscopic data.

This resource provides in-depth, field-proven insights and troubleshooting workflows to navigate these complexities, ensuring the scientific integrity of your results.

The Isomer Challenge: An Overview

The synthesis of this compound can inadvertently yield other regioisomers, primarily 2-Methyl-1H-imidazole-4,5-dicarbonitrile. Because these molecules share the same molecular formula (C₆H₄N₄) and molecular weight (132.12 g/mol ), they cannot be distinguished by standard mass spectrometry alone[1][2]. Their structural similarity also presents a significant challenge for chromatographic and spectroscopic differentiation.

Table 1: Key Isomers of Methyl-1H-imidazole-4,5-dicarbonitrile

Compound NameStructureIUPAC NameCAS Number
This compound1-Methyl Isomer1-methylimidazole-4,5-dicarbonitrile19485-35-9[1]
2-Methyl-1H-imidazole-4,5-dicarbonitrile2-Methyl Isomer2-methyl-1H-imidazole-4,5-dicarbonitrile40056-53-9[3]
N-H Imidazole-4,5-dicarbonitrile (Precursor)Parent Isomer1H-imidazole-4,5-dicarbonitrile1122-33-4[4]

Note: Structures are illustrative representations.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

FAQ 1: Synthesis & Purity

Question: My synthesis was intended to produce this compound, but my initial analysis suggests a mixture. Why did this happen and what is the likely contaminant?

Answer: The formation of isomeric mixtures during the methylation of an imidazole ring is a common synthetic challenge. The N-H proton of the precursor, 1H-imidazole-4,5-dicarbonitrile, is tautomeric, meaning the proton can reside on either nitrogen atom. While methylation typically occurs at the N-1 position, reaction conditions can influence regioselectivity.

  • Causality: The choice of base, solvent, and alkylating agent can alter the nucleophilicity of the two ring nitrogens. For instance, under certain conditions, methylation can occur at the C-2 position, especially if the reaction proceeds via a different mechanism or if ring-opening and closing equilibria are established. The regioselectivity of such reactions is often difficult to predict and control[5]. The synthesis of substituted imidazoles can be highly dependent on the chosen pathway, such as the Van Leusen or Debus-Radziszewski reactions, each favoring different substitution patterns[6][7][8]. Your primary isomeric contaminant is likely 2-Methyl-1H-imidazole-4,5-dicarbonitrile .

FAQ 2: Chromatographic Separation

Question: I am unable to achieve baseline separation of my isomers using standard reverse-phase HPLC. What parameters should I adjust?

Answer: Separating structurally similar isomers is an arduous task in liquid chromatography because their physical properties (e.g., polarity, hydrophobicity) are nearly identical[9]. Standard C18 columns with methanol/water or acetonitrile/water gradients may be insufficient. A systematic approach to method development is required.

  • Expert Insight: The key is to exploit subtle differences in the molecules' interactions with the stationary and mobile phases. Polysaccharide-based chiral stationary phases, even for non-chiral molecules, can sometimes provide unique selectivity due to their rigid, three-dimensional structures[9][10]. Additionally, exploring different solvent systems is crucial; for example, methanol can offer different selectivity compared to acetonitrile in separating imidazole derivatives[11].

Below is a troubleshooting workflow for developing a robust HPLC method.

Caption: HPLC method development workflow for isomer separation.

Table 2: HPLC Troubleshooting Guide

ParameterRecommended Action & Rationale
Stationary Phase 1. Switch to a Phenyl-Hexyl or PFP column. These columns offer alternative selectivity through π-π interactions, which can differentiate the varied electron densities of the isomeric imidazole rings.
Mobile Phase 2. Change the organic modifier. Substitute acetonitrile with methanol or vice-versa. Methanol is a hydrogen-bond donor and may interact differently with the isomers compared to acetonitrile[11].
Additive 3. Modify the pH and ionic strength. Use a buffer (e.g., 10 mM ammonium acetate, pH 4.5) instead of formic acid. This can alter the ionization state of the imidazole nitrogens, affecting retention.
Temperature 4. Adjust column temperature. Vary the temperature between 25°C and 40°C. Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve peak efficiency.
Gradient 5. Employ a shallow gradient. A very slow, shallow gradient (e.g., increasing organic by 0.2-0.5% per minute) can significantly enhance the resolution of closely eluting peaks.
FAQ 3: Spectroscopic Analysis (NMR)

Question: My ¹H and ¹³C NMR spectra are ambiguous. How can I definitively assign the structure as the 1-methyl vs. the 2-methyl isomer?

Answer: While 1D NMR provides initial clues, it is often insufficient for unequivocal isomer identification due to the similarity in chemical environments. 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, is the definitive solution.

  • Expert Insight: The HMBC experiment detects long-range (2- and 3-bond) correlations between protons and carbons. This allows you to "walk" across the molecule's carbon skeleton. For these isomers, the key is to find a correlation from the methyl protons to the carbons of the imidazole ring.

    • For this compound: You will observe HMBC correlations from the N-CH₃ protons (~3.8 ppm) to the C4 and C5 carbons of the imidazole ring.

    • For 2-Methyl-1H-imidazole-4,5-dicarbonitrile: You will observe HMBC correlations from the C-CH₃ protons (~2.5 ppm) to the C2 and C4 (or C5) carbons of the imidazole ring.

The difference in chemical shift between the C4 and C5 carbons can also be a diagnostic tool in ¹³C NMR, as the methylated nitrogen significantly influences the adjacent carbon's chemical shift[12].

Table 3: Comparative NMR Data for Isomer Differentiation

IsomerProton (¹H) SignalsKey Carbon (¹³C) SignalsDefinitive 2D NMR (HMBC) Correlation
This compound -CH₃: Singlet, ~3.8 ppmH-2: Singlet, ~7.9 ppm[13]-CH₃: ~34 ppmC2: ~140 ppmC4/C5: ~115-125 ppm (two distinct signals for the nitrile-bearing carbons)A cross-peak between the -CH₃ protons and both the C4 and C5 carbons . No correlation to C2.
2-Methyl-1H-imidazole-4,5-dicarbonitrile -CH₃: Singlet, ~2.5 ppmN-H: Broad singlet, >12 ppm (if visible)-CH₃: ~14 ppmC2: ~150 ppm (quaternary, substituted with methyl)C4/C5: ~115-125 ppm (often nearly equivalent due to tautomerism, may be a single averaged signal)[12]A cross-peak between the -CH₃ protons and the C2 carbon , as well as the C4/C5 carbon(s).

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Caption: Key HMBC correlations for isomer differentiation.

FAQ 4: Structural Confirmation

Question: I have successfully isolated a pure compound, and the 2D NMR data strongly supports one isomer. Is this sufficient, or do I need absolute proof of structure?

Answer: For many research purposes, high-quality, unambiguous 2D NMR data is considered sufficient for structural confirmation. However, for applications requiring the highest level of certainty, such as in drug development, regulatory filings, or materials science where crystal packing is important, single-crystal X-ray crystallography is the gold standard[14]. It provides a definitive, three-dimensional map of the atoms in your molecule, leaving no ambiguity about connectivity and isomeric form[15][16].

  • Trustworthiness: While other techniques provide strong evidence, crystallography is a direct observation of the molecular structure. Obtaining a high-quality crystal can be a challenge, but the resulting data is unequivocal. The process involves growing a suitable crystal, collecting diffraction data, and refining the structural model[14].

Detailed Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation

This protocol outlines a starting point for developing a separation method.

  • Column: Agilent Poroshell 120 PFP (Pentafluorophenyl), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 220 nm.

  • Gradient Program:

    • 0.00 min: 10% B

    • 10.00 min: 30% B (shallow gradient of 2%/min)

    • 11.00 min: 95% B (wash)

    • 13.00 min: 95% B

    • 13.10 min: 10% B (re-equilibration)

    • 16.00 min: End of run.

  • Self-Validation: Ensure system suitability by making five replicate injections of a standard mixture. The relative standard deviation (RSD) for retention time should be <0.5% and for peak area <2.0%.

Protocol 2: 2D NMR for Structural Confirmation (HMBC)

This protocol assumes access to a standard NMR spectrometer (≥400 MHz).

  • Sample Preparation: Dissolve ~10-15 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Initial Scans: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths and reference the chemical shifts.

  • HMBC Experiment Setup:

    • Use a standard pulse program for gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems).

    • Set the spectral width in the ¹H dimension (F2) to cover all proton signals.

    • Set the spectral width in the ¹³C dimension (F1) to cover all carbon signals (e.g., 0 to 160 ppm).

    • Crucial Parameter: Set the long-range coupling constant (CNST2 or D6) to optimize for 2-3 bond couplings. A value of 8 Hz is a good starting point.

  • Acquisition: The experiment time can range from 1 to several hours depending on sample concentration. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Phase and calibrate the spectrum.

    • Analyze the cross-peaks to identify correlations between protons and carbons separated by 2 or 3 bonds, as detailed in FAQ 3.

References

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  • Wang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(5), 1089. [Link: https://www.mdpi.com/1420-3049/29/5/1089]
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  • Chavez, D. E., & Parrish, D. A. (2015). Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile. Acta Crystallographica Section E, 71(Pt 9), o693. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4555198/]
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  • Parrish, D. A., et al. (2015). Crystal structure of 2-diazo-imidazole-4,5-dicarbonitrile. Acta Crystallographica Section E, 71(Pt 8), o491. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4519393/]
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). [Link: https://hmdb.ca/spectra/nmr_one_d/HMDB0243940]
  • ChemicalBook. (n.d.). 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE synthesis. [Link: Provided via search tool]
  • SciSpace. (2015). Crystal structure of 2-diazo-imidazole-4,5-dicarbo-nitrile. [Link: Provided via search tool]
  • PubChem. (n.d.). 1H-imidazole-4,5-dicarbonitrile. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/CID-158419821]
  • OChemOnline. (2024, July 24). From Other Imidazoles by Substitution of Hydrogen [Video]. YouTube. [Link: https://www.youtube.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C616477]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). [Link: https://hmdb.ca/spectra/nmr_one_d/HMDB0243940]
  • Xiamen Equation Chemical Co., Ltd. (n.d.). This compound. [Link: Provided via search tool]
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link: https://www.organic-chemistry.org/namedreactions/van-leusen-imidazole-synthesis.shtm]
  • MDPI. (2019). Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. [Link: https://www.mdpi.com/1420-3049/24/12/2298]
  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl3 of authentic samples of imidazole. [Link: Provided via search tool]
  • Leaptrot, J. C., & May, J. C. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 683-692. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949826/]
  • MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link: https://www.mdpi.com/1420-3049/26/23/7186]
  • Sigma-Aldrich. (n.d.). 2-methyl-1H-imidazole-4,5-dicarboxylic acid. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000041]
  • NIST. (n.d.). 1H-Imidazole, 4-methyl-. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C822366]
  • CymitQuimica. (n.d.). 2-Methyl-1H-imidazole-4,5-dicarbonitrile. [Link: Provided via search tool]
  • MySkinRecipes. (n.d.). 2-Methyl-1H-Imidazole-4,5-Dicarbonitrile. [Link: Provided via search tool]
  • Badsara, S. S., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33388-33398. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9501579/]
  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link: https://www.biocompare.
  • Ghorab, M. M., et al. (2020). Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. Molecules, 25(18), 4165. [Link: https://www.mdpi.com/1420-3049/25/18/4165]
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Technical Support Center: A Guide to the Pilot Production of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Methyl-1H-imidazole-4,5-dicarbonitrile. Here, we provide a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot-scale production. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible manufacturing process.

I. Synthesis Strategy and Reaction Mechanism

The synthesis of this compound is typically approached in a two-step sequence, starting from diaminomaleonitrile (DAMN). The initial step involves the cyclization of DAMN to form the imidazole ring, yielding 4,5-dicyanoimidazole. This intermediate is then methylated to produce the final product.

Diagram of the Synthetic Pathway:

Synthesis_Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate 4,5-Dicyanoimidazole DAMN->Intermediate Cyclization (e.g., with Triethyl Orthoformate) Product This compound Intermediate->Product N-Methylation (e.g., with Methyl Iodide or Dimethyl Sulfate)

Caption: Synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and scale-up of this compound.

Q1: What is the most common and scalable method for the initial synthesis of the 4,5-dicyanoimidazole intermediate?

A1: The most widely reported and scalable method for the synthesis of 4,5-dicyanoimidazole is the reaction of diaminomaleonitrile (DAMN) with triethyl orthoformate.[1] This reaction efficiently forms the imidazole ring. For pilot-scale production, it is crucial to ensure anhydrous conditions, as water can lead to side reactions and lower yields.

Q2: Which methylating agent is recommended for the N-methylation of 4,5-dicyanoimidazole at a pilot scale?

A2: Both methyl iodide and dimethyl sulfate are effective methylating agents.[2][3] For pilot-scale operations, dimethyl sulfate is often preferred due to its lower cost and higher boiling point, which can be an advantage for temperature control in larger reactors.[2] However, it is highly toxic and requires stringent safety protocols. Methyl iodide is also a viable option but is more volatile.[4]

Q3: What are the critical safety precautions when handling diaminomaleonitrile (DAMN) and methylating agents at a larger scale?

A3:

  • Diaminomaleonitrile (DAMN): DAMN is harmful if swallowed, in contact with skin, or if inhaled.[5] It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5] For pilot-plant scale, a closed-system transfer of the solid is recommended to minimize dust exposure.

  • Methylating Agents (Methyl Iodide and Dimethyl Sulfate): These are carcinogenic and highly toxic.[2][4] All manipulations should be performed in a dedicated, well-ventilated fume hood or a closed reactor system.[4] Specialized PPE, including appropriate gloves (check breakthrough times) and respiratory protection, is mandatory. An emergency plan for spills and exposures must be in place. A quenching station with a suitable neutralizing agent (e.g., ammonia solution for dimethyl sulfate) should be readily accessible.[4]

Q4: How can I monitor the progress of the methylation reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress.[6][7] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid or ammonium formate for better peak shape) is a good starting point.[8] Thin Layer Chromatography (TLC) can also be used for quick qualitative checks.

Q5: What are the expected 1H and 13C NMR chemical shifts for the final product, this compound?

III. Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis and scale-up.

Synthesis of 4,5-Dicyanoimidazole
Problem Possible Cause Suggested Solution
Low Yield Presence of water in the reaction.Ensure all reactants and solvents are anhydrous. Dry the diaminomaleonitrile (DAMN) in a vacuum oven before use.
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction by HPLC to ensure full conversion of the starting material.
Product is dark or discolored Side reactions or polymerization of DAMN.Use purified DAMN. Ensure the reaction temperature is not excessively high. Consider purification of the crude product by recrystallization or column chromatography.
N-Methylation of 4,5-Dicyanoimidazole
Problem Possible Cause Suggested Solution
Low Yield of Methylated Product Incomplete deprotonation of the imidazole nitrogen.Use a sufficiently strong base like sodium hydride (NaH) to ensure complete deprotonation.[1] Ensure the NaH is fresh and not passivated.
The imidazole nitrogen is not nucleophilic enough due to the electron-withdrawing cyano groups.A stronger methylating agent or more forcing reaction conditions (higher temperature) may be required. However, this must be balanced with the risk of side reactions.[11][12]
Formation of Multiple Products (Regioisomers) Alkylation at different nitrogen atoms (if the starting imidazole is unsymmetrical).For 4,5-dicyanoimidazole, both nitrogens are equivalent, so regioisomer formation is not an issue. However, for other unsymmetrical imidazoles, the choice of solvent and counter-ion can influence regioselectivity.[11][13]
Reaction does not go to completion Insufficient amount of methylating agent.Use a slight excess (1.1-1.2 equivalents) of the methylating agent.
Passivated base (e.g., old sodium hydride).Use fresh, high-quality base.
Work-up and Purification
Problem Possible Cause Suggested Solution
Difficulty in isolating the product Product is soluble in the aqueous phase during work-up.Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Co-elution of impurities during column chromatography Inappropriate solvent system.Optimize the eluent system for column chromatography. A gradient of heptane/ethyl acetate or dichloromethane/methanol may be effective.[14]
Product adsorbs strongly to silica gel.The basic nature of the imidazole ring can lead to tailing on silica gel. Consider adding a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape.[14]

Troubleshooting Workflow for Low Yield in Methylation:

Troubleshooting_Workflow Start Low Yield in Methylation Reaction Check_Reagents Verify quality and stoichiometry of all reagents (imidazole, base, methylating agent) Start->Check_Reagents Check_Conditions Review reaction conditions (temperature, time, solvent dryness) Check_Reagents->Check_Conditions Incomplete_Deprotonation Incomplete Deprotonation? Check_Conditions->Incomplete_Deprotonation Increase_Base Use stronger base (e.g., NaH) or fresh base Incomplete_Deprotonation->Increase_Base Yes Reaction_Kinetics Slow Reaction Kinetics? Incomplete_Deprotonation->Reaction_Kinetics No Successful_Yield Improved Yield Increase_Base->Successful_Yield Increase_Temp_Time Increase reaction temperature or time Reaction_Kinetics->Increase_Temp_Time Yes Side_Reactions Evidence of Side Reactions (TLC/HPLC)? Reaction_Kinetics->Side_Reactions No Increase_Temp_Time->Successful_Yield Optimize_Conditions Optimize conditions (lower temp, shorter time, different solvent) Side_Reactions->Optimize_Conditions Yes Side_Reactions->Successful_Yield No Optimize_Conditions->Successful_Yield

Caption: A logical workflow for troubleshooting low yields in the N-methylation step.

IV. Pilot Plant Scale-Up Considerations

Transitioning from the lab to a pilot plant introduces new challenges. This section provides key considerations for a successful scale-up.

Parameter Laboratory Scale Pilot Plant Scale Considerations
Heat Transfer Efficient heat dissipation due to high surface area to volume ratio.Slower heat transfer. Exothermic reactions (like methylation) require careful monitoring and a robust cooling system to prevent thermal runaways.[15]
Mixing Easily achieved with magnetic stirrers.Requires mechanical overhead stirrers with appropriate impeller design to ensure homogeneity, especially in heterogeneous reactions (e.g., with solid bases).
Reagent Addition Typically added quickly via syringe or pipette.Slow, controlled addition of reagents is critical to manage exotherms and prevent localized high concentrations that can lead to side reactions. Use of dosing pumps is recommended.
Safety Standard fume hood and PPE.Enhanced safety protocols are essential. This includes closed-system reactors, dedicated ventilation, emergency shutdown procedures, and thorough risk assessments for all unit operations.[15][16]
Work-up and Isolation Simple extractions in separatory funnels and rotary evaporation.Requires larger extraction vessels and potentially centrifugation for phase separation. Solvent removal is done in large-scale rotary evaporators or wiped-film evaporators.
Purification Laboratory-scale column chromatography.May require large-scale chromatography systems or development of a crystallization procedure for purification to be economically viable.

Pilot Plant Process Flow Diagram:

Pilot_Plant_Flow cluster_0 Step 1: Cyclization cluster_1 Step 2: Methylation cluster_2 Purification and QC Reactor1 Reactor 1 (Cyclization of DAMN) Filtration1 Filtration/Isolation of 4,5-Dicyanoimidazole Reactor1->Filtration1 Drying1 Drying Filtration1->Drying1 Reactor2 Reactor 2 (N-Methylation) Drying1->Reactor2 Quench Quenching Reactor2->Quench Workup Aqueous Work-up & Phase Separation Quench->Workup Solvent_Removal Solvent Removal Workup->Solvent_Removal Purification Purification (Chromatography or Crystallization) Solvent_Removal->Purification Drying2 Final Drying Purification->Drying2 QC Quality Control (HPLC, NMR, etc.) Drying2->QC

Sources

Technical Support Center: Best Practices for Heating 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. A common challenge encountered is the compound's propensity for decomposition upon heating, leading to decreased yields, product contamination, and inconsistent results. This document provides in-depth troubleshooting advice, preventative protocols, and a mechanistic overview to help you maintain the integrity of your compound during thermally demanding steps.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the official decomposition temperature of this compound?

A: There is no single, universally cited decomposition temperature for this compound in the literature. Thermal stability is highly dependent on purity, heating rate, and the presence of contaminants. However, related dicyano- and imidazole-based compounds often exhibit thermal instability at elevated temperatures. For instance, some ionic liquids with cyano-functionalized anions can begin to polymerize and decompose at temperatures lower than expected.[1][2] As a precautionary principle, it is advised to use the minimum temperature required for your specific application and to consider temperatures above 150-200°C as potentially high-risk without proper controls.

Q2: What are the common visual signs of decomposition?

A: The most frequent indicators of thermal degradation are:

  • Color Change: The compound or reaction mixture may turn from colorless or light yellow to dark brown or black.

  • Formation of Insoluble Solids: The appearance of intractable, often polymeric, solids that are insoluble in the reaction solvent.

  • Gas Evolution: Bubbling or pressure buildup in a sealed system can indicate fragmentation of the molecule.

  • Inconsistent Analytical Data: TLC, LC-MS, or NMR analysis showing a complex mixture of unidentifiable byproducts instead of a clean product peak.

Q3: What are the primary chemical pathways for decomposition?

A: The two most probable decomposition mechanisms are thermal polymerization of the nitrile groups and hydrolysis . The electron-rich nature of the imidazole ring activates the adjacent cyano groups, making them susceptible to nucleophilic attack and subsequent polymerization at high temperatures.[1][2] Additionally, in the presence of trace water, the nitrile groups can hydrolyze to form amide or carboxylic acid impurities.[3]

Q4: Is it safe to handle and heat this compound?

A: Yes, it can be used safely provided that appropriate precautions are taken. According to its GHS classification, the compound is harmful if swallowed, inhaled, or in contact with skin, and it is a skin and eye irritant.[4] When heating, the primary risk is uncontrolled decomposition, which can lead to pressure buildup. Always conduct heating experiments in a well-ventilated fume hood, behind a safety shield, and in appropriate glassware.

Section 2: Troubleshooting Guide: Diagnosing & Solving Decomposition

This section addresses specific issues you may encounter during your experiments.

Observed Issue Probable Cause(s) Recommended Solutions & Actions
Reaction mixture turns dark brown or black upon reaching target temperature. Thermal Polymerization: The nitrile groups are reacting with each other to form a conjugated, dark-colored polymer. This is often catalyzed by trace impurities (metals, acids, bases).1. Lower the Temperature: Determine the minimum temperature required for the desired reaction. 2. Reduce Reaction Time: Monitor the reaction closely and stop the heat as soon as the starting material is consumed. 3. Ensure Inert Atmosphere: Degas the solvent and run the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent oxidative processes that can generate initiating species.
Product yield is low, with a significant amount of baseline material on TLC or an insoluble solid. 1. Advanced Polymerization: The compound has formed insoluble, high-molecular-weight polymers. 2. Hydrolysis: Trace water in the solvent or on glassware has hydrolyzed the nitrile groups to less soluble amides or carboxylic acids.[3]1. Use Anhydrous Conditions: Dry solvents using standard methods (e.g., molecular sieves, distillation) and flame-dry glassware before use. 2. Purify Reagents: Ensure all starting materials and reagents are of high purity and free from acidic or basic residues.
Reaction works well at small scale but fails or decomposes upon scale-up. Inefficient Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, leading to localized overheating ("hot spots") even if the external heating bath is at the correct temperature.1. Improve Stirring: Use a powerful overhead stirrer for larger volumes to ensure homogeneous temperature distribution. 2. Control Heating Rate: Increase the temperature of the reaction mixture slowly and incrementally to avoid thermal shock. 3. Use a Larger Flask: A larger flask provides a greater surface area for heat exchange.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting decomposition issues.

G start Decomposition Observed (e.g., Color Change, Low Yield) check_temp Is Temperature >150°C or unnecessarily high? start->check_temp action_temp Reduce Temperature & Monitor Reaction Closely check_temp->action_temp Yes check_atmo Was reaction run under an inert atmosphere? check_temp->check_atmo No end_node Re-run Experiment action_temp->end_node action_atmo Use Dry N₂ or Ar; Degas Solvent check_atmo->action_atmo No check_water Were anhydrous conditions used? check_atmo->check_water Yes action_atmo->end_node action_water Dry Solvents & Flame-Dry Glassware check_water->action_water No check_scale Was the reaction a large-scale attempt? check_water->check_scale Yes action_water->end_node action_scale Improve Stirring & Control Heating Rate check_scale->action_scale Yes check_scale->end_node No action_scale->end_node

Caption: A logical troubleshooting workflow for decomposition.

Section 3: Preventative Strategies & Experimental Protocols

Proactive measures are the most effective way to prevent decomposition.

Protocol 1: General Procedure for Heating this compound
  • Glassware Preparation: Thoroughly clean all glassware to remove any trace metals or residues. Flame-dry the reaction flask and condenser under vacuum or assemble hot and allow to cool under a stream of dry inert gas (N₂ or Ar).

  • Reagent Preparation: Use high-purity (≥98%) this compound.[5] Use freshly distilled or commercially available anhydrous solvents.

  • Reaction Setup: Charge the reaction flask with the compound and any other solid reagents. Seal the flask, and purge with inert gas for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent via a cannula or syringe.

  • Controlled Heating: Place the flask in an oil bath pre-heated to a temperature no more than 5-10°C above the target reaction temperature. Use a magnetic stirrer and a thermocouple to monitor the internal temperature of the reaction.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. The goal is to apply heat for the minimum time necessary.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to air or aqueous solutions.

Protocol 2: Solvent Selection

The choice of solvent is critical. Aprotic solvents with good thermal stability are preferred.

Solvent Class Recommended Use with Caution Generally Avoid
Ethers Dioxane, DiglymeTHF (low boiling point)-
Hydrocarbons Toluene, Xylenes, MesityleneHeptane (can have low solubility)-
Amides -NMP, DMF (can decompose at high temp. to form amines, which may catalyze side reactions)-
Halogenated DichlorobenzeneDCE, Chloroform (risk of HCl generation)CCl₄
Other Acetonitrile[6]DMSO (can have violent reactions)Protic solvents (Water, Alcohols) if hydrolysis is not desired.

Section 4: Understanding the Mechanisms of Decomposition

A deeper understanding of why decomposition occurs can inform better experimental design.

Mechanism A: Thermal Polymerization of Nitrile Groups

The two adjacent nitrile groups on the imidazole ring are highly susceptible to polymerization, which can proceed through either an ionic or radical mechanism, often initiated by trace impurities. This process leads to the formation of complex, cross-linked polycyclic structures, which are typically dark and insoluble.

G cluster_0 Initiation & Propagation Monomer1 Monomer Monomer2 Monomer Monomer1->Monomer2 Heat, Initiator (I⁻) Dimer Dimer (propagation continues) Monomer2->Dimer Attack Polymer Insoluble Polymer Dimer->Polymer ...

Caption: Simplified pathway for nitrile polymerization.

Mechanism B: Hydrolysis of Nitrile Groups

In the presence of water, especially when heated or under acidic/basic conditions, the nitrile groups can undergo hydrolysis. This typically proceeds first to the corresponding amide and can continue to the carboxylic acid, introducing unwanted and often hard-to-remove impurities.

G Dinitrile Dinitrile R-(CN)₂ Amide Amide-Nitrile R-(CONH₂)(CN) Dinitrile->Amide + H₂O (Heat) Acid Acid-Nitrile R-(COOH)(CN) Amide->Acid + H₂O (Heat, H⁺/OH⁻)

Caption: Stepwise hydrolysis of the dinitrile compound.

References

  • Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
  • Rogers, R. D., & Seddon, K. R. (2003). Ionic Liquids--Solvents of the Future? Science, 302(5646), 792–793. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LibreTexts Chemistry. (2023). Preparation of Nitriles.
  • Wikipedia. (n.d.). Nitrile.

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Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions: Diagnosing and Resolving Baseline Noise in HPLC

Baseline noise is a common issue in HPLC that can obscure peaks of interest and compromise the accuracy of quantification.[1][2] It can manifest in various forms, from random fluctuations to periodic pulsations, each pointing to different potential sources within the HPLC system.[2][3]

Q1: My chromatogram shows a noisy baseline. Where do I start my investigation?

A systematic approach is crucial to efficiently identify the source of baseline noise.[4] The first step is to determine whether the noise is random or periodic. Regular, cyclical noise often points to the pump, while random noise is more commonly associated with the detector, mobile phase, or column.[5]

A logical troubleshooting workflow involves sequentially isolating components of the HPLC system to pinpoint the origin of the noise.

start High Baseline Noise Observed pump_check Is the noise periodic (pulsating)? start->pump_check pump_yes Yes pump_check->pump_yes Yes pump_no No pump_check->pump_no No pump_issues Potential Pump Issue: - Worn seals - Faulty check valves - Air bubbles in pump head pump_yes->pump_issues detector_check Disconnect column. Is noise still present? pump_no->detector_check detector_yes Yes detector_check->detector_yes Yes detector_no No detector_check->detector_no No detector_issues Potential Detector Issue: - Aging lamp - Contaminated flow cell - Electrical interference detector_yes->detector_issues column_check Replace column with a new, trusted one. Does noise disappear? detector_no->column_check column_yes Yes column_check->column_yes Yes column_no No column_check->column_no No column_issue Column is the source: - Contamination - Phase dewetting - Void formation column_yes->column_issue mobile_phase_issue Mobile Phase is likely the source: - Contamination - Improper degassing - Poor mixing column_no->mobile_phase_issue

Caption: General troubleshooting workflow for HPLC baseline noise.

Q2: What are the most common causes of a noisy baseline?

Several factors can contribute to baseline noise. Here are some of the most frequent culprits and their solutions:

  • Mobile Phase Issues:

    • Contamination: Using low-grade solvents or contaminated water can introduce impurities that create a noisy baseline, especially during gradient elution.[6][7] Always use HPLC-grade solvents and freshly prepared mobile phases.[7][8]

    • Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector flow cell, causing significant noise and spikes.[3][9] Ensure your mobile phase is continuously degassed, and verify that your in-line degasser is functioning correctly.[9]

    • Improper Mixing: Incomplete mixing of mobile phase components can lead to fluctuations in the baseline.[9] This can be addressed by ensuring miscible mobile phases are used and, if necessary, increasing the mixer volume in your system.[10][11]

  • HPLC System Components:

    • Pump: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a pulsating baseline.[6] Regular maintenance of these components is essential.[7]

    • Detector: An aging detector lamp can lead to increased noise and spiking.[3] Contamination of the flow cell can also be a source of noise and should be cleaned according to the manufacturer's instructions.[3][10]

    • Column: A contaminated or degraded column can leach contaminants, causing baseline noise. If the column is suspected, it can be replaced with a union to see if the noise persists.

Symptom Potential Cause Recommended Solution
Regular, Pulsating Noise Pump-related (check valves, seals, air bubbles)Service the pump, replace seals, and ensure proper degassing.[2]
Irregular, Random Noise/Spikes Mobile phase degassing, detector issues (lamp, dirty flow cell), leaksDegas mobile phase, clean/replace flow cell, check for leaks.[2][3]
Baseline Drift Column temperature fluctuations, mobile phase composition changes, column contaminationUse a column oven, ensure proper mobile phase preparation, flush the column.[2][12]
Noise in Gradient Elution Mobile phase contamination, poor mixing, mismatched mobile phase absorbanceUse high-purity solvents, check mixer, balance mobile phase absorbance.[13]

Specific Challenges with Imidazole Compounds

The analysis of imidazole compounds can present unique challenges due to their chemical properties. Their ability to act as metal chelators and their polar nature often require special consideration in method development to avoid baseline issues.

Q3: I'm observing significant peak tailing and baseline noise when analyzing my imidazole-containing analyte. What could be the cause?

This is a classic sign of interaction between the imidazole compound and trace metals within your HPLC system. Imidazole and its derivatives can chelate with metal ions, such as iron and titanium, that may have leached from stainless steel or titanium components (e.g., frits, tubing).[14] This interaction can lead to peak tailing and poor recovery.[14]

imidazole Imidazole Analyte chelation Chelation Interaction imidazole->chelation metal_ions Metal Ions (Fe²⁺, Ti⁴⁺) from HPLC components metal_ions->chelation peak_tailing Peak Tailing chelation->peak_tailing baseline_noise Baseline Noise chelation->baseline_noise

Caption: Imidazole-metal chelation leading to chromatographic issues.

Solutions:

  • Use a Bio-Inert or PEEK HPLC System: These systems are constructed with materials that are less prone to leaching metal ions, minimizing unwanted interactions.

  • Incorporate a Chelating Agent in the Mobile Phase: Adding a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase can bind to free metal ions in the system, preventing them from interacting with your analyte.

  • Column Passivation: Before analysis, flush the column with a solution containing a strong chelating agent to remove any metal contaminants.

Q4: My baseline is noisy when using an imidazole buffer in my mobile phase. Why is this happening?

While imidazole is a common buffer in protein purification, its use in HPLC mobile phases can introduce noise for a few reasons:[15][16]

  • UV Absorbance: Imidazole absorbs UV light, and if its concentration is not perfectly consistent due to pump fluctuations or poor mixing, it can lead to a noisy baseline.[17]

  • Microbial Growth: At a neutral pH (imidazole's pKa is around 7), mobile phases can be susceptible to microbial growth, which can clog the system and create noise.[16] It is recommended to prepare mobile phases fresh daily.[2]

  • Column Stability: Using a mobile phase with a pH around 7 can be detrimental to the stability of traditional silica-based columns, leading to degradation and a noisy baseline.[16]

Recommendations:

  • Ensure the highest purity of imidazole is used.

  • Prepare the mobile phase fresh daily and filter it through a 0.22 µm or 0.45 µm filter.[18][19]

  • Consider using a column specifically designed for stability at neutral or higher pH if your method requires it.[16]

Q5: I am struggling with poor retention and a noisy baseline for my highly polar imidazole compounds. What are my options?

Highly polar compounds like imidazole and 2-methylimidazole are often poorly retained on traditional reversed-phase (C18) columns, which can lead to them eluting in the void volume with poor peak shape and a noisy baseline.[20]

Alternative Chromatographic Strategies:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[20] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of polar, ionizable compounds on a reversed-phase column.

It's important to note that method development with these alternative techniques can be more complex, and careful optimization of the mobile phase is necessary to achieve a stable baseline.[20]

Experimental Protocols

Protocol 1: Systematic Isolation of the Noise Source
  • Detector and Pump Assessment: Replace the column with a zero-dead-volume union.

  • Run the pump with your mobile phase at the analytical flow rate.

  • If the baseline is still noisy, the issue is likely with the pump, degasser, or detector.[6]

  • Pump Evaluation: Observe the pressure trace. Significant fluctuations that correlate with the baseline noise point to a pump issue (seals, check valves).[21]

  • Detector Evaluation: If the pressure is stable but the baseline is noisy, the detector may be the source. Check the lamp energy and consider cleaning the flow cell.[10][12]

  • Column and Mobile Phase Assessment: If the baseline is quiet with the union in place, the noise is originating from the column or the mobile phase.

  • Reinstall the column and if the noise returns, the column is likely contaminated or degraded.[6]

  • If a new, reliable column also produces noise, the mobile phase is the most probable cause.[6]

Protocol 2: Mobile Phase Preparation for Low Noise
  • Solvent Selection: Use only HPLC-grade or higher purity solvents and water.[8][11]

  • Accurate Measurement: When preparing mixed mobile phases, measure each component's volume separately before mixing to account for volumetric contraction.[19]

  • Filtration: Filter all mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[19]

  • Degassing: Continuously degas the mobile phase using an in-line vacuum degasser or helium sparging.[9] Sonication alone is not sufficient for continuous operation as the solvent will reabsorb gases.[9]

Protocol 3: Column Flushing and Passivation
  • Initial Flush: When installing a new column, flush it with 10-20 column volumes of 100% acetonitrile or methanol.[22]

  • Equilibration: Equilibrate the column with the mobile phase for at least 10-20 column volumes, or until a stable baseline is achieved.[22] Some methods, like ion-pairing, may require longer equilibration times.[8]

  • Passivation (for metal-sensitive analytes):

    • Disconnect the column from the detector.

    • Flush the column with 20-30 column volumes of a solution containing a chelating agent (e.g., 0.1% EDTA in water).

    • Flush with HPLC-grade water to remove the chelating agent.

    • Equilibrate with your mobile phase.

References

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?
  • Overbrook Support Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC North America.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Patsnap Eureka. (2025, September 19). How to Address Detector Noise in HPLC Systems.
  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Mastelf. (2024, December 16). How to Handle Baseline Noise in HPLC for Accurate Results.
  • Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?
  • Welch Materials. (n.d.). Use and Maintenance of HPLC column.
  • Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography.
  • Dolan, J. W. (2010, March 1). Enhancing Signal-to-Noise. LCGC International.
  • Gritti, F., & Guiochon, G. (2012). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. Molecules, 17(7), 8463-8481. [Link]
  • Chiralizer Services, L.L.C. (n.d.). HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Noisy.
  • Restek. (n.d.). HPLC Tips & Tricks – Mobile Phase Preparation.
  • Agilent. (2022, December 13). Off to a Fresh Start: HPLC Column Care.
  • MONAD. (2024, September 24). Good Practices for Using HPLC Systems.
  • El-Kassem, L. A., & El-Sayed, M. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5940. [Link]
  • ResearchGate. (2023, June 1). Can I use Immidazole solution for HPLC?
  • Wang, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(15), 5786. [Link]
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.
  • Simeone, J., Hong, P., & R. P. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.
  • O'Laughlin, J. W. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Talanta, 38(5), 467-476. [Link]
  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate. (2020, April 12). Do you recommend to use imidazole buffer in RP HPLC?
  • QIAGEN. (n.d.). How does imidazole affect my quantitation of protein?

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Technical Support Center: Refining Crystallization Techniques for High-Purity 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 1-Methyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for refining crystallization techniques to achieve high-purity material. As a Senior Application Scientist, I have compiled this resource based on established principles of crystallization and practical field experience to address the specific challenges you may encounter.

I. Understanding the Molecule: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₄N₄[2][3]
Molecular Weight132.12 g/mol [2]
AppearanceSolid[3]
CAS Number19485-35-9[2]

II. Troubleshooting Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, providing explanations for the underlying causes and actionable solutions.

FAQs: General Crystallization Problems

Q1: My compound is not crystallizing, even after cooling. What should I do?

A1: This is a common issue that can stem from several factors. The primary reason is often that the solution is not supersaturated. Here’s a systematic approach to induce crystallization:

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can cause the compound to "oil out" or precipitate instead of forming crystals.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline this compound, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

  • Drastic Cooling (Use with Caution): If other methods fail, you can try placing the flask in an ice bath or even a dry ice/acetone bath for a short period. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Change the Solvent System: If slow cooling does not resolve the issue, the chosen solvent may be unsuitable. Consider using a solvent with a lower boiling point or a two-solvent system. In a two-solvent system, you dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q3: The purity of my crystals is not high enough. What can I do to improve it?

A3: The key to high purity is slow and controlled crystal growth, which allows impurities to remain in the mother liquor.

  • Slow Down the Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool to room temperature on the benchtop first, and then transfer it to a cooler environment if necessary.

  • Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold crystallization solvent. This will remove any residual mother liquor containing impurities that may be adhering to the crystal surfaces.

  • Recrystallize: A second crystallization step can often significantly improve purity. Dissolve the crystals in the minimum amount of hot solvent and repeat the cooling and filtration process.

III. Crystallization Protocols for this compound

Based on the properties of similar imidazole compounds, the following protocols can be used as a starting point for developing a robust crystallization procedure.

Protocol 1: Single-Solvent Crystallization

This is the most straightforward method and should be attempted first. The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a few drops of the test solvent (e.g., isopropanol, ethyl acetate, or acetonitrile) and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is useful when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce crystallization. The two solvents must be miscible.[4][5]

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a "good" solvent in which your compound is highly soluble (e.g., methanol, acetone) and a "poor" solvent in which it is insoluble (e.g., water, heptane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol.

  • Drying: Dry the crystals under vacuum.

IV. Identifying and Mitigating Common Impurities

The purity of your final product is highly dependent on the impurities present in the crude material. Understanding the potential side-reactions in the synthesis of this compound is crucial for developing an effective purification strategy.

Potential Impurities from Synthesis:
  • Isomeric Impurities: The methylation of 1H-imidazole-4,5-dicarbonitrile can potentially lead to the formation of the 3-methyl isomer, although the 1-methyl isomer is generally the major product. These isomers can have very similar physical properties, making them difficult to separate by crystallization alone. Column chromatography may be necessary for complete removal.[6]

  • Unreacted Starting Material: Incomplete methylation will result in the presence of 1H-imidazole-4,5-dicarbonitrile in the crude product.

  • Over-Methylation Products: The use of excess methylating agent can lead to the formation of quaternary imidazolium salts, which are typically highly polar and may be removed during workup or remain as impurities.

  • Hydrolysis Products: The nitrile groups are susceptible to hydrolysis to amides or carboxylic acids, especially under acidic or basic conditions during the reaction or workup.

  • Impurities from Diaminomaleonitrile (DAMN): If DAMN is used as a starting material in the synthesis of the imidazole ring, impurities from its self-polymerization or oxidation can be carried through.

Strategies for Impurity Removal:
  • Column Chromatography: For the removal of isomeric impurities and other closely related byproducts, column chromatography is often the most effective method prior to final crystallization.[6]

  • Acid-Base Extraction: If acidic or basic impurities are present, an acid-base extraction during the workup can be highly effective. For example, washing the organic layer with a dilute sodium bicarbonate solution can remove acidic impurities.

  • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.

V. Visualization of Crystallization Workflows

To further clarify the crystallization processes, the following diagrams illustrate the key steps and decision points.

single_solvent_crystallization start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry Crystals wash->dry end High-Purity Product dry->end

Caption: Workflow for Single-Solvent Crystallization.

two_solvent_crystallization start Crude Product dissolve Dissolve in min. hot 'good' solvent start->dissolve add_anti_solvent Add 'poor' solvent (anti-solvent) dissolve->add_anti_solvent clarify Clarify with 'good' solvent add_anti_solvent->clarify cool Slow Cooling clarify->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with cold solvent mix isolate->wash dry Dry Crystals wash->dry end High-Purity Product dry->end

Caption: Workflow for Two-Solvent (Anti-Solvent) Crystallization.

VI. References

  • ChemSynthesis. (2023, May 20). 1H-imidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • Xiamen Equation Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from

  • Rennert, D., & Lorenz, H. (2005). Ultra Purification of Ionic Liquids by Melt Crystallization. 15th International Symposium on Industrial Crystallization.

  • Vapourtec. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monohydrochloride. Retrieved from [Link]

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Validation & Comparative

A Tale of Two Imidazoles: A Comparative Guide to 1-Methyl-1H-imidazole-4,5-dicarbonitrile and 4,5-dicyanoimidazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Navigating the Synthetic Utility of Two Critical Building Blocks.

In the landscape of heterocyclic chemistry, imidazole scaffolds are foundational pillars, offering a unique combination of aromaticity, basicity, and versatile reactivity. Among the more specialized derivatives, 4,5-dicyanoimidazoles have carved out a significant niche as potent precursors in fields ranging from oligonucleotide synthesis to the development of high-energy-density materials. This guide provides an in-depth, comparative analysis of two closely related yet functionally distinct members of this family: 4,5-dicyanoimidazole (DCI) and its N-methylated counterpart, 1-methyl-1H-imidazole-4,5-dicarbonitrile . Understanding the subtle yet critical differences in their reactivity is paramount for rational synthetic design and the efficient construction of complex molecular architectures.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the substitution at the N1 position of the imidazole ring. 4,5-dicyanoimidazole possesses an acidic N-H proton, while in this compound, this position is occupied by a methyl group. This seemingly minor alteration has profound implications for their chemical behavior and, consequently, their applications in synthesis.

Property4,5-Dicyanoimidazole (DCI)This compound
CAS Number 1122-28-7[1]19485-35-9
Molecular Formula C₅H₂N₄[1]C₆H₄N₄
Molecular Weight 118.1 g/mol [1]132.12 g/mol
Appearance White to off-white crystalline powder[1]Solid
Melting Point 168-175 °C[1]Not specified
Key Structural Feature Acidic N-H protonN-CH₃ group

The Decisive Role of the N1-Substituent: A Comparative Analysis of Reactivity

The presence or absence of the N-H proton is the lynchpin that dictates the divergent synthetic pathways these two molecules undertake.

4,5-Dicyanoimidazole (DCI): A Versatile, Nucleophilic Workhorse

The N-H proton of DCI is acidic, with a pKa of 5.2, making it susceptible to deprotonation by a suitable base to form the corresponding imidazolate anion.[2][3] This anion is a potent nucleophile, opening up a plethora of synthetic possibilities, most notably N-alkylation and N-arylation reactions. This reactivity allows for the facile introduction of a wide range of substituents at the N1 position, making DCI a cornerstone for building diverse libraries of N-substituted imidazoles for applications in medicinal chemistry and materials science.[4][5][6]

Furthermore, the N-H proton can act as a hydrogen bond donor, influencing the molecule's self-assembly and its coordination to metal centers. In coordination chemistry, DCI can act as a versatile ligand, coordinating through its nitrogen atoms and participating in hydrogen bonding to create complex supramolecular structures.

Caption: Divergent reactivity based on N1-substitution.

This compound: The N1-Blocked Analogue

In contrast, the N1-methyl group of this compound is chemically inert under typical synthetic conditions. This renders the molecule incapable of N-alkylation at this position and limits its modes of interaction as a ligand in coordination chemistry, as it lacks the acidic proton for deprotonation or hydrogen bonding.

This "blocked" nature is not a disadvantage but rather a strategic choice in multi-step syntheses. When the desired target molecule requires an unsubstituted or differently substituted N1-position, or when the acidic N-H of DCI would interfere with subsequent reaction steps, the N-methylated version is the reagent of choice. Its primary utility lies in reactions involving the cyano groups or the C2 position of the imidazole ring, without the complication of N-H reactivity.

Applications in Synthesis: A Head-to-Head Comparison

Oligonucleotide Synthesis: The Domain of DCI

One of the most prominent applications of DCI is as a highly efficient activator in the synthesis of oligonucleotides.[1][7] It serves as a superior alternative to the traditionally used tetrazole. The proposed mechanism involves DCI acting as a nucleophilic catalyst. The coupling time when using DCI is approximately twice as fast as with tetrazole.[7][8][9][10][11] The higher nucleophilicity and solubility of DCI in acetonitrile contribute to its enhanced performance.[2][3]

This compound is not suitable for this application, as the activation mechanism relies on the acidic proton and subsequent nucleophilic character of the imidazolide anion.

Caption: Role of DCI as an activator in oligonucleotide synthesis.

Synthesis of Energetic Materials: A Role for Both

Both DCI and its N-methylated derivative are valuable precursors in the synthesis of high-nitrogen energetic materials.[12][13] The high nitrogen content of the imidazole ring and the cyano groups contributes to a high heat of formation in the resulting compounds.

  • 4,5-Dicyanoimidazole can be used to synthesize energetic salts by reacting the deprotonated imidazolate anion with various cations.[14][15][16][17] The properties of the resulting energetic material can be tuned by the choice of the cation.

  • This compound can be further functionalized, for example, by nitration, to produce energetic compounds. The presence of the methyl group can influence the density and thermal stability of the final material. While direct comparative yield data is scarce in the literature, the choice between DCI and its methylated counterpart often depends on the desired final structure and whether N-H reactivity is needed for salt formation or would interfere with subsequent functionalization steps.

Pharmaceutical and Materials Science: Tailored Approaches

In drug discovery and materials science, the choice between these two reagents is dictated by the specific synthetic strategy.

  • DCI is the starting point for creating libraries of N-substituted imidazoles. The ability to easily introduce various alkyl and aryl groups at the N1 position allows for systematic structure-activity relationship (SAR) studies in drug development.[4][5][6][18][19]

  • This compound is employed when the synthetic route targets modifications at other positions of the imidazole ring or the cyano groups, and the N1-methyl group is a desired feature of the final product. For instance, the cyano groups can be hydrolyzed to carboxylic acids or reduced to amines, providing further avenues for functionalization.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Methylation of 4,5-Dicyanoimidazole

This protocol is based on standard N-methylation procedures for imidazoles.

Materials:

  • 4,5-Dicyanoimidazole (DCI)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4,5-dicyanoimidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Workflow for the N-methylation of 4,5-dicyanoimidazole.

Conclusion: A Strategic Choice Based on Synthetic Goals

The comparison of this compound and 4,5-dicyanoimidazole is a clear illustration of how a single functional group can dramatically alter the synthetic utility of a molecule.

  • Choose 4,5-dicyanoimidazole (DCI) when your synthetic route requires:

    • N-alkylation or N-arylation to build a library of substituted imidazoles.

    • The formation of energetic salts through deprotonation.

    • Its well-established role as a highly efficient activator in oligonucleotide synthesis.

    • Coordination to metal centers where hydrogen bonding or deprotonation is desired.

  • Choose this compound when:

    • The N1-position needs to be protected from reaction.

    • The N-H proton of DCI would interfere with subsequent synthetic steps.

    • The final target molecule specifically requires an N1-methyl group.

    • Reactions are targeted at the C2 position or the cyano groups without affecting the imidazole nitrogen.

Ultimately, the selection between these two valuable building blocks is not a matter of inherent superiority, but a strategic decision guided by a thorough understanding of the target molecule and the planned synthetic pathway. By appreciating the nuanced reactivity imparted by the N1-substituent, researchers can harness the full potential of these versatile dicyanoimidazoles to achieve their synthetic objectives with greater precision and efficiency.

References

  • Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole Derivatives. European Journal of Medicinal Chemistry, 44(6), 2347–2353.
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  • Zhang, Y., Du, Z., Han, Z., Zhao, Z., & Yao, Q. (2018). Synthesis, Characterization, and Energetic Properties of N-Rich Salts of the 4,5-Dicyano-2H-1,2,3-triazole Anion. Zeitschrift für anorganische und allgemeine Chemie, 644(1), 35-41.
  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient Activation of Nucleoside Phosphoramidites With 4,5-dicyanoimidazole During Oligonucleotide Synthesis. Nucleic Acids Research, 26(4), 1046–1050.
  • US Patent 3,806,517 A, Prepar
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  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
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  • Synthesis of 1-Methyl-4,5-dinitroimidazole. (n.d.).
  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (n.d.).
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  • Wang, Y., Zhang, J., Li, Y., & Zhang, J. (2023). Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole. Molecules, 28(17), 6245.
  • Zhang, Y., Liu, Y., Zhang, J., Li, Y., & Zhang, J. (2023). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Molecules, 28(3), 1083.
  • Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. (n.d.).
  • Zhang, Y., Liu, Y., Zhang, J., Li, Y., & Zhang, J. (2023). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Molecules, 28(3), 1083.
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). Turkish Journal of Chemistry, 32(3), 365-373.
  • 4,5-Dicyanoimidazole. (n.d.). PubChem.
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  • Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. (n.d.).
  • A review of energetic materials synthesis. (n.d.).
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  • An Introduction to the Synthesis of High-energy Materials. (2022). Organic Chemistry Research, 8(1), 113-119.
  • Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. (n.d.).

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A Comparative Guide to the Reactivity of 1-Methyl-1H-imidazole-4,5-dicarbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the imidazole scaffold is a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and presence in numerous biologically active molecules. Within this class, imidazole dicarbonitriles serve as valuable synthons, offering multiple points for chemical elaboration. This guide provides an in-depth comparison of the reactivity of 1-Methyl-1H-imidazole-4,5-dicarbonitrile and its key isomers, primarily the 2-methyl variant and the parent unsubstituted imidazole.

This document moves beyond a simple recitation of facts, offering a reasoned analysis of how subtle structural changes—specifically the position of a single methyl group—can profoundly influence the electronic properties and, consequently, the chemical reactivity of the entire molecule. We will delve into the underlying principles governing these differences and provide robust, detailed experimental protocols to enable researchers to validate these principles in their own laboratories.

Structural and Electronic Landscape of Methyl-Substituted Imidazole-4,5-dicarbonitriles

The reactivity of an aromatic heterocycle is fundamentally dictated by the distribution of electron density within the ring and the steric environment around its reactive sites. In the case of methyl-substituted imidazole-4,5-dicarbonitriles, the placement of the methyl group—an electron-donating substituent—is the primary determinant of their differential reactivity.

We will focus our comparison on three key compounds:

  • This compound (1-MeIDC)

  • 2-Methyl-1H-imidazole-4,5-dicarbonitrile (2-MeIDC)

  • 1H-Imidazole-4,5-dicarbonitrile (IDC)

The methyl group, through its positive inductive effect (+I), increases the electron density of the imidazole ring. However, its influence varies significantly with its position.

  • In 1-MeIDC , the methyl group is on a nitrogen atom. This directly increases the electron density of the N1 nitrogen, which in turn influences the overall electron distribution in the ring. The pKa of the conjugate acid of 1-methylimidazole is approximately 7.4, making it slightly more basic than imidazole (pKa ≈ 7.0).[1] This enhanced basicity reflects the electron-donating nature of the methyl group. This increased electron density in the ring is expected to slightly decrease the electrophilicity of the nitrile carbons compared to the unsubstituted analog.

  • In 2-MeIDC , the methyl group is at the C2 position, situated between the two nitrogen atoms. This position is electronically distinct. The methyl group's electron-donating effect will be felt by both adjacent nitrogens and will influence the C4 and C5 positions where the electron-withdrawing nitrile groups are located. The pKa of 2-methylimidazole's conjugate acid is around 7.86, indicating it is more basic than 1-methylimidazole.[2] This suggests a greater increase in electron density within the imidazole ring for the 2-methyl isomer.

  • IDC serves as our baseline, lacking the electron-donating methyl group. The two strongly electron-withdrawing nitrile groups significantly lower the electron density of the imidazole ring, making the ring protons more acidic and the nitrile carbons more electrophilic.

Table 1: Key Properties of this compound and Its Isomers

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Conjugate Acid)
1-MeIDC This compound19485-35-9C₆H₄N₄132.12~7.4[1]
2-MeIDC 2-Methyl-1H-imidazole-4,5-dicarbonitrile40056-53-9C₆H₄N₄132.12~7.86[2]
IDC 1H-Imidazole-4,5-dicarbonitrile1122-28-7C₅H₂N₄118.10~7.0

Comparative Reactivity Analysis

We will now explore how these structural and electronic differences are predicted to manifest in three key classes of chemical transformations: nucleophilic addition to the nitrile groups, [3+2] cycloaddition, and reduction of the nitriles.

Nucleophilic Addition to Nitrile Groups

The carbon atom of a nitrile group is electrophilic and susceptible to attack by nucleophiles.[3] The reactivity of this carbon is modulated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups enhance electrophilicity, while electron-donating groups diminish it.

Predicted Reactivity Order: IDC > 1-MeIDC > 2-MeIDC

  • IDC is expected to be the most reactive towards nucleophiles. The absence of an electron-donating methyl group, combined with the two powerful electron-withdrawing cyano groups, makes the nitrile carbons highly electrophilic.

  • 1-MeIDC is predicted to be less reactive than IDC. The N-methyl group donates electron density to the ring, which is then relayed to the nitrile groups, slightly reducing their electrophilicity.

  • 2-MeIDC is anticipated to be the least reactive. The C2-methyl group is more effective at increasing the electron density of the imidazole ring, leading to a greater deactivation of the nitrile groups towards nucleophilic attack. Furthermore, the methyl group at C2 may exert a minor steric hindrance to the approach of a nucleophile to the adjacent C4 and C5 positions.

Table 2: Predicted Relative Rates of Nucleophilic Addition with a Generic Nucleophile (Nu⁻)

CompoundPredicted Relative RateRationale
IDC +++Highest electrophilicity of nitrile carbons due to the absence of electron-donating groups.
1-MeIDC ++Moderate electrophilicity; electron-donating N-methyl group slightly deactivates the nitriles.
2-MeIDC +Lowest electrophilicity; stronger electron-donating effect from the C2-methyl group and potential minor steric hindrance.

Experimental Protocol: Comparative Nucleophilic Addition of Sodium Azide

This protocol describes a method to compare the rate of nucleophilic addition of azide to the nitrile groups, which can be monitored by techniques such as HPLC or NMR spectroscopy.

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Analysis prep1 Dissolve imidazole dicarbonitrile isomer (1 mmol) in DMF (10 mL) in a round-bottom flask. prep2 Add sodium azide (1.2 mmol). prep1->prep2 prep3 Heat the reaction mixture to 80 °C with stirring. prep2->prep3 mon1 Withdraw aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours). prep3->mon1 work1 After 24 hours, cool the reaction mixture to room temperature. mon2 Quench the aliquot with water. mon1->mon2 mon3 Extract with ethyl acetate. mon2->mon3 mon4 Analyze the organic layer by HPLC or LC-MS to determine the ratio of starting material to product. mon3->mon4 work2 Pour into water and extract with ethyl acetate. work1->work2 work3 Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. work2->work3 work4 Purify the product by column chromatography. work3->work4 work5 Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. work4->work5

Caption: Workflow for comparative nucleophilic addition.

[3+2] Cycloaddition Reactions

The nitrile functional group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form tetrazoles.[4][5] The rate of this reaction is also influenced by the electronic properties of the nitrile. Electron-withdrawing groups on the aromatic ring generally accelerate the reaction.

Predicted Reactivity Order: IDC > 1-MeIDC > 2-MeIDC

The rationale for this predicted order is the same as for nucleophilic addition. The more electron-deficient the nitrile, the more readily it will react with the electron-rich 1,3-dipole.

Table 3: Predicted Relative Yields in a [3+2] Cycloaddition with Phenyl Azide after a Fixed Time

CompoundPredicted Relative YieldRationale
IDC HighElectron-deficient nitriles are excellent dipolarophiles.
1-MeIDC ModerateThe N-methyl group reduces the dipolarophilic character of the nitriles.
2-MeIDC Low to ModerateThe C2-methyl group further deactivates the nitriles towards cycloaddition.

Experimental Protocol: Comparative [3+2] Cycloaddition with Phenyl Azide

This protocol outlines a procedure for the synthesis of bis-tetrazoles from the dicarbonitrile isomers, allowing for a comparison of their reactivity in cycloaddition reactions.[6][7]

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation s1 To a solution of the imidazole dicarbonitrile isomer (1 mmol) in DMF (10 mL), add phenyl azide (2.2 mmol) and zinc chloride (0.2 mmol). s2 Heat the reaction mixture to 120 °C and stir for 48 hours. s1->s2 m1 Monitor the reaction progress by TLC or LC-MS. s2->m1 w1 Cool the reaction mixture to room temperature. w2 Pour the mixture into a solution of 1M HCl. w1->w2 w3 Collect the precipitate by filtration, wash with water, and dry. w2->w3 w4 Recrystallize the crude product from ethanol/water to obtain the pure bis-tetrazole. w3->w4 w5 Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. w4->w5

Caption: Experimental workflow for [3+2] cycloaddition.

Reduction of Nitrile Groups

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[8] This reaction typically proceeds via catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane.[9][10] The electron density at the nitrile carbon can influence the ease of reduction.

Predicted Reactivity Order: 2-MeIDC > 1-MeIDC > IDC

In contrast to the previous reactions, electron-donating groups are expected to facilitate the reduction of the nitrile groups. This is because the initial step of many reductions involves the coordination of the nitrile nitrogen to a metal catalyst or the attack of a hydride, which is favored by higher electron density on the nitrile group.

  • 2-MeIDC is predicted to be the most readily reduced. The C2-methyl group significantly increases the electron density of the imidazole ring, making the nitrile nitrogens more Lewis basic and thus more likely to coordinate to a catalyst or react with a hydride source.

  • 1-MeIDC is expected to have intermediate reactivity.

  • IDC , being the most electron-deficient, is predicted to be the most difficult to reduce under these conditions.

Table 4: Predicted Relative Rates of Catalytic Hydrogenation to the Corresponding Diamine

CompoundPredicted Relative RateRationale
IDC +Lower electron density on the nitrile groups makes them less prone to coordination with the catalyst.
1-MeIDC ++Increased electron density from the N-methyl group facilitates the reduction.
2-MeIDC +++The C2-methyl group provides the greatest increase in electron density, leading to the fastest reduction.

Experimental Protocol: Comparative Catalytic Hydrogenation of Dinitriles

This protocol provides a method for the catalytic hydrogenation of the dinitrile isomers to their corresponding diamines. The reaction can be monitored by the uptake of hydrogen or by spectroscopic analysis of aliquots.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation setup1 In a high-pressure autoclave, dissolve the imidazole dicarbonitrile isomer (1 mmol) in ethanol (20 mL) saturated with ammonia. setup2 Add Raney Nickel (50% slurry in water, ~0.1 g) as the catalyst. setup1->setup2 setup3 Seal the autoclave and purge with nitrogen, then with hydrogen. setup2->setup3 setup4 Pressurize with hydrogen to 50 atm and heat to 100 °C with vigorous stirring. setup3->setup4 mon1 Monitor the reaction by observing the pressure drop in the autoclave. setup4->mon1 work1 After the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the hydrogen. mon2 Alternatively, carefully withdraw aliquots at intervals to analyze by TLC or GC-MS. mon1->mon2 work2 Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol. work1->work2 work3 Concentrate the filtrate under reduced pressure to obtain the crude diamine. work2->work3 work4 Purify the product by crystallization or conversion to a salt (e.g., dihydrochloride). work3->work4 work5 Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. work4->work5

Caption: Workflow for comparative catalytic hydrogenation.

Conclusion

The position of a methyl group on the imidazole-4,5-dicarbonitrile scaffold imparts a subtle yet significant influence on the molecule's reactivity. By understanding the interplay of electronic and steric effects, researchers can rationally select the appropriate isomer for their synthetic needs.

  • For reactions requiring highly electrophilic nitrile groups, such as nucleophilic additions and certain cycloadditions, the unsubstituted 1H-Imidazole-4,5-dicarbonitrile is the superior choice.

  • The This compound offers a balance of properties, with the N-methylation providing a handle for further functionalization while moderately deactivating the nitrile groups.

  • 2-Methyl-1H-imidazole-4,5-dicarbonitrile , with its more electron-rich ring system, is predicted to be less reactive in nucleophilic additions to the nitriles but more amenable to reactions that are favored by increased electron density, such as the reduction of the nitrile groups.

The experimental protocols provided herein offer a framework for the systematic and quantitative comparison of these isomers, enabling researchers to generate valuable data to guide their synthetic strategies in the pursuit of novel chemical entities.

References

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(5), 1964–1970.
  • Diisopropylaminoborane [BH2N(iPr)2] in the presence of a catalytic amount of lithium borohydride (LiBH4) reduces a large variety of aliphatic and aromatic nitriles in excellent yields.BH2N(iPr)2 can also reduce nitriles in the presence of unconjugated alkenes and alkynes. Unfortunately, selective reduction of a nitrile in the presence of an aldehyde is not possible. D. Haddenham, L. Pasumansky, J. DeSoto, S. Eagon, B. Singaram, J. Org. Chem., 2009, 74, 1964-1970.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Sharghi, H., Khalifeh, R., & Doroodmand, M. M. (2007). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid.
  • Ni-catalyzed reductive decyanation of nitriles with ethanol as the reductant. Chemical Communications (RSC Publishing).
  • 1-Methylimidazole. Wikipedia.
  • Nitrile reduction. Wikipedia.
  • The [3+2]Cycloaddition Reaction.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. (2024).
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central.
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  • 1H-imidazole-4,5-dicarbonitrile. ChemSynthesis.
  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. PMC. (2022).
  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Journal of Chemical Education.
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  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • nucleophilic addition reactions: Topics by Science.gov.
  • Nucleophilic addition. Wikipedia.
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.
  • 2-METHYLIMIDAZOLE. IARC Monographs.
  • 2-Methylimidazole. Wikipedia.
  • Conjugate addition and nucleophilic aromatic substitution. Science Trove.
  • Do aromatic compounds take part in nucleophilic addition? Quora.

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A Comparative Guide to Alternative Reagents for Dicyanoimidazole-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Navigating the Landscape of Cyano-Anion Precursors for Advanced Ionic Liquid Synthesis.

The pursuit of novel ionic liquids (ILs) with tailored physicochemical properties is a cornerstone of innovation in fields ranging from electrochemistry to pharmaceutical sciences. 1-Methyl-1H-imidazole-4,5-dicarbonitrile has served as a valuable precursor for a class of ILs with desirable characteristics. However, the ever-expanding scope of IL applications necessitates a broader palette of reagents to fine-tune properties such as thermal stability, viscosity, and electrochemical windows. This guide provides an in-depth comparison of viable alternative reagents, offering experimental data and detailed synthetic protocols to inform your research and development endeavors.

The Benchmark: Understanding this compound

Ionic liquids derived from the 1-methyl-4,5-dicyanoimidazolium cation are noted for their relatively high thermal stability and potential for strong intermolecular interactions due to the presence of two nitrile groups. These features can be advantageous in applications requiring robust electrolytes or specific solvation capabilities. However, the synthesis of these ILs can be complex, and their physicochemical properties may not be optimal for all applications, prompting the exploration of alternative cyano-based anions.

Promising Alternatives: A Performance-Based Comparison

Several classes of cyano-functionalized anions have emerged as powerful alternatives, offering a spectrum of properties that can be strategically leveraged. Here, we compare the most promising candidates: tricyanomethanide ([C(CN)₃]⁻), tetracyanoborate ([B(CN)₄]⁻), and 4,5-dicyano-1,2,3-triazolate.

Tricyanomethanide ([C(CN)₃]⁻): The High-Conductivity Contender

The tricyanomethanide anion is a planar, highly symmetric molecule that often imparts low viscosity and high ionic conductivity to the resulting ILs.[1][2] These characteristics are particularly beneficial for electrochemical applications such as in batteries and supercapacitors.

Key Performance Attributes:

  • High Ionic Conductivity: ILs based on the [C(CN)₃]⁻ anion consistently exhibit higher ionic conductivities compared to many traditional ILs. For instance, 1-butyl-3-methylimidazolium tricyanomethanide ([C₄mim][C(CN)₃]) has a significantly higher ionic conductivity than its bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) analogue.[1][2]

  • Low Viscosity: The planar structure and delocalized charge of the [C(CN)₃]⁻ anion contribute to weaker cation-anion interactions, resulting in lower viscosities.[3] This is advantageous for mass transport-limited processes.

  • Good Thermal Stability: Tricyanomethanide-based ILs generally possess good thermal stability, with decomposition temperatures often exceeding 300°C.

Tetracyanoborate ([B(CN)₄]⁻): The Wide Electrochemical Window Champion

The tetracyanoborate anion is a three-dimensional, tetrahedral species that offers an exceptional combination of high thermal and electrochemical stability.[4] This makes [B(CN)₄]⁻-based ILs prime candidates for high-voltage electrochemical devices.

Key Performance Attributes:

  • Wide Electrochemical Window: Tetracyanoborate-based ILs are known for their wide electrochemical stability windows, often exceeding 5 V.[4][5] This property is critical for applications in high-energy-density batteries and supercapacitors.

  • High Thermal Stability: These ILs exhibit excellent thermal stability, with decomposition temperatures frequently surpassing 350°C.

  • Moderate Viscosity and Conductivity: While generally having higher viscosities than their tricyanomethanide counterparts, [B(CN)₄]⁻-based ILs still maintain respectable ionic conductivities.

4,5-Dicyano-1,2,3-triazolate: The Tunable Nitrogen-Rich Alternative

The 4,5-dicyano-1,2,3-triazolate anion offers a unique nitrogen-rich structure that can be readily functionalized, allowing for fine-tuning of the resulting IL's properties. This tunability makes it an attractive platform for creating task-specific ionic liquids.

Key Performance Attributes:

  • High Nitrogen Content: The triazole ring provides a high nitrogen content, which can be beneficial in applications such as energetic materials or as ligands in catalysis.

  • Moderate to High Thermal Stability: The thermal stability of triazolate-based ILs is generally good, with decomposition temperatures often in the range of 250-350°C.[6]

  • Tunable Properties: The ability to introduce various substituents onto the triazole ring allows for the modification of properties like viscosity, solubility, and coordinating ability.

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes key physicochemical properties of ionic liquids derived from the benchmark and alternative reagents, using the common 1-butyl-3-methylimidazolium ([C₄mim]⁺) cation where data is available.

Property[C₄mim][1-Methyl-4,5-dicyanoimidazolate][C₄mim][C(CN)₃][C₄mim][B(CN)₄][C₄mim][4,5-dicyano-1,2,3-triazolate]
Decomposition Temp. (T_d, °C) Data not readily available~350>350~300-350[6]
Ionic Conductivity (σ, mS/cm at 25°C) Data not readily available9.4[2]~4-6Data not readily available
Viscosity (η, cP at 25°C) Data not readily available27.5[2]~50-70Data not readily available
Electrochemical Window (V) Data not readily available~2.9-3.0[7]>5.0[4]Data not readily available

Experimental Protocols: Synthesis of Alternative Ionic Liquids

The following section provides detailed, step-by-step methodologies for the synthesis of ionic liquids based on the discussed alternative anions. These protocols are designed to be self-validating and are grounded in established literature.

Synthesis of a Tricyanomethanide Ionic Liquid

This protocol describes the synthesis of 1-butyl-3-methylimidazolium tricyanomethanide, a representative tricyanomethanide IL.

Synthesis_TCM_IL cluster_reagents Starting Materials cluster_reaction Metathesis Reaction cluster_workup Work-up and Purification cluster_product Final Product BMIM_Br 1-Butyl-3-methylimidazolium Bromide ([C₄mim]Br) Mix Dissolve [C₄mim]Br and K[C(CN)₃] in Acetone BMIM_Br->Mix K_TCM Potassium Tricyanomethanide (K[C(CN)₃]) K_TCM->Mix Stir Stir at Room Temperature (24 h) Mix->Stir Filter Filter off KBr precipitate Stir->Filter Evaporate Remove Acetone (Rotary Evaporator) Filter->Evaporate Wash Wash with Diethyl Ether Evaporate->Wash Dry Dry under Vacuum Wash->Dry BMIM_TCM 1-Butyl-3-methylimidazolium Tricyanomethanide ([C₄mim][C(CN)₃]) Dry->BMIM_TCM

Caption: Synthetic workflow for a tricyanomethanide ionic liquid.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-butyl-3-methylimidazolium bromide ([C₄mim]Br) and a stoichiometric equivalent of potassium tricyanomethanide (K[C(CN)₃]) in acetone.

  • Metathesis Reaction: Stir the mixture vigorously at room temperature for 24 hours. A white precipitate of potassium bromide (KBr) will form.

  • Isolation of Product: Filter the reaction mixture to remove the KBr precipitate.

  • Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.

  • Purification: Wash the resulting crude ionic liquid with diethyl ether to remove any unreacted starting materials. Decant the ether layer.

  • Drying: Dry the purified ionic liquid under high vacuum to remove any residual solvent.

Synthesis of a Tetracyanoborate Ionic Liquid

This protocol outlines the synthesis of 1-butyl-3-methylimidazolium tetracyanoborate.

Synthesis_TCB_IL cluster_reagents Starting Materials cluster_reaction Metathesis Reaction cluster_workup Work-up and Purification cluster_product Final Product BMIM_Cl 1-Butyl-3-methylimidazolium Chloride ([C₄mim]Cl) Mix Dissolve [C₄mim]Cl and Li[B(CN)₄] in Water BMIM_Cl->Mix Li_TCB Lithium Tetracyanoborate (Li[B(CN)₄]) Li_TCB->Mix Stir Stir at Room Temperature (12 h) Mix->Stir Extract Extract with Dichloromethane Stir->Extract Wash Wash Organic Layer with Water Extract->Wash Dry_solvent Dry over MgSO₄ Wash->Dry_solvent Evaporate Remove Dichloromethane Dry_solvent->Evaporate Dry_product Dry under Vacuum Evaporate->Dry_product BMIM_TCB 1-Butyl-3-methylimidazolium Tetracyanoborate ([C₄mim][B(CN)₄]) Dry_product->BMIM_TCB

Caption: Synthetic workflow for a tetracyanoborate ionic liquid.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl) in water in a round-bottom flask. In a separate container, dissolve a stoichiometric equivalent of lithium tetracyanoborate (Li[B(CN)₄]) in water.

  • Metathesis Reaction: Add the Li[B(CN)₄] solution to the [C₄mim]Cl solution and stir the mixture at room temperature for 12 hours.

  • Extraction: Extract the aqueous solution with dichloromethane. The ionic liquid will preferentially move to the organic phase.

  • Washing: Wash the organic layer with deionized water to remove any remaining lithium chloride.

  • Drying: Dry the dichloromethane solution over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the magnesium sulfate and remove the dichloromethane using a rotary evaporator.

  • Final Drying: Dry the resulting ionic liquid under high vacuum to remove all traces of solvent.

Conclusion and Future Outlook

The exploration of alternative reagents to this compound reveals a rich landscape of possibilities for the design of next-generation ionic liquids. Tricyanomethanide and tetracyanoborate anions, in particular, offer compelling advantages in terms of conductivity and electrochemical stability, respectively. The tunable nature of triazolate-based anions provides a platform for creating highly specialized ILs.

While this guide provides a comparative framework and detailed synthetic protocols, it is crucial to recognize that the optimal choice of reagent is intrinsically linked to the specific application. Further research is warranted to fully characterize the physicochemical properties of ionic liquids derived from this compound to enable a more direct and comprehensive comparison. The continued development of novel cyano-based anions will undoubtedly expand the toolkit available to researchers, paving the way for the creation of ionic liquids with unprecedented performance characteristics.

References

  • Carvalho, P. J., et al. (2017). Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes. RSC Advances, 7(55), 34633-34642. [Link]
  • Leite, A. P. F., et al. (2017). Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes. Physical Chemistry Chemical Physics, 19(25), 16675-16685. [Link]
  • Verma, R., et al. (2023). Thermodynamic and Physicochemical Properties of {Tricyanomethanide-Based IL + Ethanol} Solutions: Experimental Data and Correlations.
  • Zhao, D., et al. (2009). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids.
  • Leite, A. P. F., et al. (2017). Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes. Semantic Scholar. [Link]
  • Monti, F., et al. (2014). Physicochemical Properties of Three Ionic Liquids Containing Tetracyanoborate Anion and Their Lithium Salt Mixtures.
  • Monti, F., et al. (2014). Physicochemical Properties of Three Ionic Liquids Containing a Tetracyanoborate Anion and Their Lithium Salt Mixtures. The Journal of Physical Chemistry B, 118(30), 9064-9073. [Link]
  • Pal, S., et al. (2013). Can the tricyanomethanide anion improve CO2 absorption by acetate-based ionic liquids?. Physical Chemistry Chemical Physics, 15(43), 18990-18999. [Link]
  • Berthod, A., et al. (2007). Physico-chemical properties of the ionic liquid used in the study.
  • Klapötke, T. M., et al. (2019). Thermal Decomposition Temperatures (T onset ) of Ionic Liquids.
  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53. [Link]
  • Madria, N. (2011). Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. [Link]
  • Vranes, M., et al. (2019). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 24(15), 2743. [Link]
  • Gouveia, A. S. L., et al. (2020). Decomposition Temperatures of the Triazolium Compounds Determined by TGA.
  • Zhang, Q., et al. (2007). Thermal decomposition temperature (T d ) of nine ILs.
  • Zhang, Y., et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Advances, 7(53), 33363-33372. [Link]
  • Leite, A. P. F., et al. (2017). Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes. Semantic Scholar. [Link]

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Unambiguous Structural Verification of 1-Methyl-1H-imidazole-4,5-dicarbonitrile: A Comparative Guide to Spectroscopic and Crystallographic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of progress. For researchers and scientists, the synthesis of heterocyclic compounds like 1-Methyl-1H-imidazole-4,5-dicarbonitrile (Figure 1) represents a gateway to new therapeutic possibilities. However, its journey from a synthesized powder to a validated building block hinges on the rigorous application of analytical techniques. This guide provides an in-depth, comparative analysis of the primary method for definitive structural validation, single-crystal X-ray crystallography, alongside essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind experimental choices and demonstrate how these methods collectively form a self-validating system for structural elucidation.

The Imperative of Definitive Structure: Why X-ray Crystallography is the Gold Standard

While various spectroscopic methods provide pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to deliver a precise three-dimensional map of a molecule's atomic arrangement in the solid state.[1] This technique provides accurate and precise measurements of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's chemical behavior and its potential interactions with biological targets.[1] In pharmaceutical research, this level of detail is invaluable for guiding drug design and ensuring the correct stereochemistry of a chiral center.

Core Principle: X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

Hypothetical Crystallographic Snapshot of this compound

While a published single-crystal structure of this compound is not publicly available, we can predict its key structural features and compare them to the known crystal structure of a closely related compound, 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile.[2] This comparison allows us to anticipate the crystallographic parameters and understand the influence of the N-substituent on the crystal packing.

Predicted Crystallographic Parameters

Based on the analysis of similar small organic molecules, a suitable single crystal of this compound would be expected to yield the following key crystallographic information:

ParameterExpected Value/InformationSignificance
Molecular Formula C₆H₄N₄Confirms the elemental composition.
Molecular Weight 132.12 g/mol [3]Consistent with the molecular formula.
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit in the crystal lattice.
Bond Lengths (Å) C-C, C-N, C≡NProvides precise measurements of atomic connectivity.
Bond Angles (°) Angles within the imidazole ring and between substituents.Defines the geometry of the molecule.
Torsion Angles (°) Defines the conformation of the molecule.
Comparative Crystal Structure: 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile

The crystal structure of 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile provides a valuable reference point.[2] In this structure, the imidazole ring is essentially planar, and the cyanoethyl group is offset from this plane. The crystal packing is influenced by intermolecular interactions, including hydrogen bonding. We can anticipate similar planarity for the imidazole ring in this compound, with the methyl group's orientation being a key determinant of the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for validating the structure of this compound via X-ray crystallography follows a well-established protocol.

Step 1: Synthesis and Crystallization
  • Synthesis: this compound can be synthesized through the methylation of 1H-imidazole-4,5-dicarbonitrile. Careful control of reaction conditions is necessary to avoid the formation of isomeric byproducts.[4]

  • Purification: The crude product should be purified by column chromatography or recrystallization to achieve a purity of >98%.

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) is a common method for growing crystals of small organic molecules.

Step 2: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are indexed, integrated, and scaled to produce a set of structure factors.

Step 3: Structure Solution and Refinement
  • Structure Solution: The initial atomic positions are determined from the structure factors using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the best possible fit. The quality of the final structure is assessed using metrics such as the R-factor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 1-Methyl-1H-imidazole- 4,5-dicarbonitrile purification Purification (>98%) synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth single_crystal Single Crystal crystal_growth->single_crystal data_collection Data Collection (Diffractometer) single_crystal->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: Workflow for X-ray Crystallographic Structure Validation.

Corroborative Evidence: A Multi-faceted Spectroscopic Approach

While X-ray crystallography provides the definitive structure, other spectroscopic techniques offer complementary and essential data for routine characterization and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

  • ¹H NMR: For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the C2-proton of the imidazole ring and a singlet for the N-methyl protons. The chemical shifts of these protons are influenced by the electron-withdrawing nitrile groups.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the three imidazole ring carbons, and the two nitrile carbons. The chemical shifts of the nitrile carbons are particularly characteristic.

Expected NMR Data for this compound:

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~7.8-8.0singletImidazole C2-H
¹H~3.8-4.0singletN-CH₃
¹³C~140-145singletImidazole C2
¹³C~115-120singletImidazole C4/C5
¹³C~110-115singlet-C≡N
¹³C~33-36singletN-CH₃

Note: Predicted chemical shifts are based on data for similar imidazole derivatives and general chemical shift trends.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibration of the nitrile groups.

  • Nitrile (C≡N) Stretch: A strong, sharp absorption band is expected in the region of 2230-2240 cm⁻¹.[3][6]

  • C=N and C=C Stretches: Absorptions corresponding to the imidazole ring stretching vibrations are expected in the 1500-1650 cm⁻¹ region.

  • C-H Stretches: Absorptions for the aromatic C-H and the methyl C-H stretches will appear around 3100 cm⁻¹ and 2950 cm⁻¹, respectively.

The experimental FTIR spectrum available on PubChem for this compound confirms the presence of a strong nitrile peak.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Molecular Ion Peak (M⁺): For this compound, the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 132, corresponding to the molecular weight of the compound.[3][7]

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for related imidazole compounds involve the loss of small molecules like HCN or cleavage of the methyl group.[8][9][10]

The GC-MS data on PubChem shows a top peak at m/z 132, confirming the molecular weight.[3]

The Synergy of Techniques: A Self-Validating System

The true power of structural elucidation lies in the integration of data from multiple analytical techniques.

logical_relationship Xray X-ray Crystallography (3D Structure, Bond Lengths/Angles) Structure Validated Structure of 1-Methyl-1H-imidazole- 4,5-dicarbonitrile Xray->Structure Definitive Confirmation NMR NMR Spectroscopy (Connectivity, Chemical Environment) NMR->Structure Confirms Connectivity IR IR Spectroscopy (Functional Groups) IR->Structure Confirms Functional Groups MS Mass Spectrometry (Molecular Weight, Fragmentation) MS->Structure Confirms Molecular Formula

Caption: Interrelation of Analytical Techniques for Structural Validation.

X-ray crystallography provides the definitive three-dimensional structure. NMR confirms the connectivity of the atoms and the chemical environment of each nucleus. IR spectroscopy verifies the presence of key functional groups, such as the nitrile moieties. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. When the data from all these techniques are consistent, they form a robust and self-validating system that leaves no ambiguity about the structure of the synthesized compound.

Conclusion

For researchers, scientists, and drug development professionals, the rigorous and multi-faceted approach to structural elucidation outlined in this guide is not merely a procedural formality but a critical component of scientific integrity. While single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional structure of molecules like this compound, its synergy with spectroscopic techniques like NMR, IR, and MS provides a comprehensive and self-validating framework. This integrated analytical strategy ensures the accuracy and reliability of the chemical entities that form the foundation of new scientific discoveries and therapeutic innovations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940).
  • PubChemLite. (n.d.). This compound (C6H4N4).
  • Acta Crystallographica Section E: Structure Reports Online. (2012). 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1H-imidazole-4-carbonitrile. National Center for Biotechnology Information.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook.
  • Crystallography Open Database. (n.d.). Search results.
  • Crystallography Open Database. (n.d.). Search results.
  • PubChem. (n.d.). CID 158419821. National Center for Biotechnology Information.
  • Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of mass spectrometry : JMS, 52(11), 770–776.
  • ResearchGate. (2024, August 6). The cocrystal of 2,2′-(hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile)– methanol (2/3).
  • ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole.
  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

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A Senior Application Scientist's Guide to Activators in Oligonucleotide Synthesis: DCI vs. Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparative analysis of two key activators in phosphoramidite-based oligonucleotide synthesis: the historical standard, 1H-Tetrazole, and the high-performance alternative, 4,5-Dicyanoimidazole (DCI). We will explore the underlying chemical mechanisms, present comparative performance data, and offer validated experimental protocols to guide your selection for optimal synthesis outcomes.

The Epicenter of Synthesis: The Critical Role of the Activator

In the landscape of solid-phase oligonucleotide synthesis, the phosphoramidite method stands as the gold standard for its efficiency and precision.[] The success of each synthesis cycle hinges on the near-quantitative completion of the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain. This crucial reaction is not spontaneous; it requires a catalyst, known as an activator, to proceed rapidly and efficiently.[2]

The activator's primary role is to transform the stable phosphoramidite monomer into a highly reactive intermediate that can readily couple with the free 5'-hydroxyl group of the support-bound oligonucleotide.[][3] The choice of activator profoundly impacts coupling efficiency, reaction kinetics, and the purity of the final product, directly influencing the overall yield of the desired full-length oligonucleotide.[4][5] For decades, 1H-Tetrazole was the reagent of choice, but its limitations prompted the search for superior alternatives, leading to the prominence of DCI.[6][7]

The Universal Mechanism of Activation

The activation process, regardless of the specific activator, follows a two-step mechanism. First, the weakly acidic activator protonates the nitrogen atom of the phosphoramidite's diisopropylamino group.[2][7] This protonation converts the amino group into a good leaving group. Second, the activator's conjugate base acts as a nucleophile, displacing the diisopropylamine to form a highly reactive intermediate—a tetrazolide or an imidazolide phosphoramidite.[][7] This activated species is then susceptible to rapid nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite triester linkage.[2]

G cluster_0 Phosphoramidite Activation & Coupling Monomer Phosphoramidite Monomer Protonated Protonated Intermediate Monomer->Protonated Protonation Activator Activator (e.g., Tetrazole, DCI) Activator->Protonated Activated Reactive Intermediate (Tetrazolide/DCI-Adduct) Protonated->Activated Nucleophilic Displacement Coupled Coupled Product (Phosphite Triester) Activated->Coupled Coupling Oligo Growing Oligo Chain (Free 5'-OH) Oligo->Coupled

Caption: General mechanism of phosphoramidite activation and coupling.

The Incumbent: 1H-Tetrazole

1H-Tetrazole was one of the first and most widely used activators in phosphoramidite chemistry, becoming the industry standard for many years.[7] Its mechanism involves both proton donation and nucleophilic catalysis to form the reactive tetrazolide intermediate.[2][4]

Limitations of the Standard

While effective for routine DNA synthesis, Tetrazole possesses several inherent weaknesses that can compromise the efficiency and purity of more demanding syntheses.[7][8]

  • Acidity and Side Reactions: Tetrazole has a pKa of approximately 4.8, making it acidic enough to cause a small but significant degree of premature removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution.[2][4] This leads to the formation of phosphoramidite dimers, which, upon coupling, result in the generation of (n+1) impurities that are difficult to separate from the desired product.[4][6][7]

  • Low Solubility: Tetrazole has limited solubility in acetonitrile, saturating at about 0.5 M.[2][4] This can lead to precipitation, especially at lower temperatures, causing clogged lines and instrument failure.[7] The low concentration also limits the reaction rate.

  • Suboptimal for RNA Synthesis: The coupling of sterically hindered phosphoramidites, such as the 2'-TBDMS-protected monomers used in RNA synthesis, is sluggish with Tetrazole.[4][7] This necessitates longer coupling times, which can decrease overall throughput and yield.

The Challenger: 4,5-Dicyanoimidazole (DCI)

The search for a less acidic yet more nucleophilic activator led to the development of 4,5-Dicyanoimidazole (DCI).[2][4] DCI has emerged as a superior alternative, addressing the key shortcomings of Tetrazole and its derivatives.[6][9]

The DCI Advantage: A Favorable Chemical Profile

DCI's superior performance is rooted in its distinct chemical properties.[6]

  • Reduced Acidity: With a pKa of 5.2, DCI is less acidic than Tetrazole.[2][4][10] This crucial difference minimizes the premature detritylation of monomers, leading to cleaner synthesis products and a significant reduction in (n+1) impurities.[4][6]

  • Enhanced Nucleophilicity: DCI is a more potent nucleophile than Tetrazole.[4][6] This property accelerates the rate-limiting step of the coupling reaction—the displacement of the diisopropylamino group—leading to faster and more complete nucleotide addition.[6][11] Studies have shown DCI can double the coupling rate compared to Tetrazole.[4][11]

  • High Solubility: DCI is highly soluble in acetonitrile, allowing for stable solutions up to 1.1 M or higher.[10][11][12] This enables the use of higher activator concentrations, which increases the effective concentration of the activated monomer, drives the coupling reaction forward, and allows for a reduction in the excess of expensive phosphoramidite monomers required.[11][12]

Head-to-Head Comparison: Performance Metrics

The theoretical advantages of DCI translate into tangible performance gains in oligonucleotide synthesis. The following tables summarize the key differences between the two activators.

Table 1: Physicochemical Properties of Tetrazole vs. DCI
Property1H-Tetrazole4,5-Dicyanoimidazole (DCI)
pKa ~4.8[2][4]~5.2[2][4][10][11]
Max Solubility in Acetonitrile ~0.5 M[2][4]≥1.1 M[4][10][11]
Typical Concentration Used 0.45 M - 0.5 M0.25 M (small scale) to 1.0 M (large scale)[2][4][7][11]
Primary Activation Role Acid/Nucleophile[2][4]Nucleophile[4][7]
Table 2: Performance Characteristics in Oligonucleotide Synthesis
Performance Metric1H-Tetrazole4,5-Dicyanoimidazole (DCI)
Coupling Rate Standard~2x faster than Tetrazole[4][11]
Key Side Reaction Premature detritylation leading to (n+1) impurities[2][4][6][7]Significantly reduced due to lower acidity[6][10]
RNA/Modified Oligo Synthesis Suboptimal, slow coupling[4][7][8]Highly effective, faster coupling for hindered monomers[4][6]
Large-Scale Synthesis Problematic due to side reactions and low monomer excess issues[][10]Preferred, allows for lower monomer excess, higher yields[4][7]
Product Purity Lower crude purity due to (n+1) and other side productsHigher crude purity, simplified purification[6]

Experimental Validation: Protocols and Expected Outcomes

To provide a framework for your own evaluation, we present a standard synthesis cycle protocol and a specific comparative experiment.

Standard Automated Oligonucleotide Synthesis Cycle

This cycle is the fundamental workflow executed by an automated DNA/RNA synthesizer. The choice of activator directly impacts the efficiency of Step 2.

G Deblock 1. Deblocking (Acid Treatment, e.g., 3% TCA) Removes 5'-DMT group Couple 2. Coupling (Phosphoramidite + Activator) Forms phosphite triester Deblock->Couple Free 5'-OH exposed Cap 3. Capping (Acetic Anhydride / NMI) Blocks unreacted 5'-OH groups Couple->Cap Chain elongated Oxidize 4. Oxidation (Iodine solution) Stabilizes linkage (P(III) → P(V)) Cap->Oxidize Failures capped Oxidize->Deblock Cycle repeats for next base

Caption: The four-step automated oligonucleotide synthesis cycle.

Experimental Protocol: Comparative Yield Analysis of a 34-mer RNA Oligonucleotide

This experiment, based on published findings, provides a robust method for directly comparing activator performance under challenging synthesis conditions.[2][7][11]

Objective: To compare the final yield of a full-length 34-mer oligoribonucleotide synthesized using Tetrazole versus DCI with a low monomer excess.

Methodology:

  • Synthesis Setup:

    • Synthesizer: Automated solid-phase oligonucleotide synthesizer.

    • Scale: 1 µmole.

    • Sequence: 34-mer oligoribonucleotide containing 2'-fluoropyrimidine residues.

    • Monomer Excess: 2 equivalents per coupling.

    • Solid Support: Appropriate CPG support for 3'-terminus.

  • Experimental Arms (perform in parallel):

    • Arm A (Control): Use 0.45 M 1H-Tetrazole in acetonitrile as the activator solution.

    • Arm B (Test): Use 1.0 M DCI in acetonitrile as the activator solution.

  • Synthesis Execution:

    • Program the synthesizer to run the standard synthesis cycle (Deblocking, Coupling, Capping, Oxidation) for the 34-mer sequence for both arms.

    • Ensure all other reagents (phosphoramidites, capping, oxidation, deblocking solutions) are from the same lot and are of high quality (e.g., anhydrous acetonitrile).[12]

  • Cleavage and Deprotection:

    • Following synthesis, cleave the oligonucleotide from the solid support and perform standard deprotection protocols to remove all protecting groups from the bases, phosphate backbone, and 2'-hydroxyls.

  • Analysis:

    • Analyze the crude, deprotected product from both Arm A and Arm B using anion-exchange HPLC or LC-MS.

    • Integrate the peak corresponding to the full-length 34-mer product and calculate the overall yield as a percentage of the theoretical maximum.

Expected Outcomes & Supporting Data

The results of this experiment starkly highlight the difference in activator efficiency.

Table 3: Experimental Yield Comparison for a 34-mer Synthesis (1 µmole scale, 2 eq. monomer)

ActivatorConcentrationCrude Yield of Full-Length ProductReference
1H-Tetrazole0.45 MNo detectable full-length product[2][7][11]
1H-Tetrazole + 0.1 M NMI0.45 M~13%[2][7][11]
4,5-Dicyanoimidazole (DCI) 1.0 M ~54% [2][7][11]

As the data shows, under conditions of low monomer excess where reaction efficiency is paramount, Tetrazole fails to produce any discernible full-length product.[2][7] DCI, by contrast, produces the target oligonucleotide in a respectable 54% yield, demonstrating its vastly superior ability to drive the coupling reaction to completion even under stringent conditions.[2][7][11]

Field-Proven Recommendations

As a Senior Application Scientist, my recommendation is guided by the specific application and scale of your synthesis needs.

  • For routine, small-scale (<15 µmole) DNA synthesis of short oligos: While Tetrazole or its more soluble derivatives like 5-Ethylthio-1H-tetrazole (ETT) can be sufficient, DCI (at ~0.25 M) often provides cleaner crude products with less hassle.[2][7]

  • For RNA synthesis, long oligonucleotides (>50-mer), or synthesis of modified oligos: DCI is the strongly recommended choice. Its ability to efficiently couple sterically hindered monomers and maintain high stepwise yields is critical for obtaining a usable amount of the full-length product.[6][7]

  • For large-scale and manufacturing applications: DCI is the activator of choice.[7] Its high efficiency allows for a significant reduction in the excess of costly phosphoramidite monomers, directly lowering production costs while maximizing the yield and purity of the active pharmaceutical ingredient (API).[11][12]

Conclusion

The transition from 1H-Tetrazole to 4,5-Dicyanoimidazole represents a significant technological advancement in oligonucleotide synthesis.[6] While Tetrazole laid the groundwork, its inherent chemical limitations—namely its acidity and low solubility—create tangible problems in terms of side-product formation and suboptimal performance in demanding applications.

DCI overcomes these limitations through a more favorable chemical profile: it is less acidic, more nucleophilic, and highly soluble.[4][11] This translates directly to faster coupling kinetics, higher stepwise efficiency, and cleaner crude products with fewer failure sequences and (n+1) contaminants.[6] For researchers and drug developers aiming to optimize synthesis protocols, improve product quality, and increase yields—especially for RNA, long, or large-scale syntheses—DCI is not merely an alternative, but a superior and strategic choice that can accelerate discovery and development.[2][6]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Search for Superior Activators: Comparing DCI with Tetrazole in Oligonucleotide Synthesis.
  • Glen Research. Glen Report 10.
  • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
  • Wincott, F., et al. (1998). Improved coupling activators for oligonucleotide synthesis.
  • Bio-Synthesis Inc. Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • BOC Sciences.
  • Glen Research. Glen Report 19.
  • LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
  • Glen Research.
  • LGC Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
  • Chemie Brunschwig AG. Guidebook for the Synthesis of Oligonucleotides.
  • ATDBio Ltd. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
  • AskBio. (2023). Considerations and Strategies for Oligonucleotide Manufacturing Scale-Up. [Link]

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A Comparative Benchmark Analysis of High-Performance Polymers Derived from 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of advanced materials, the synthesis and characterization of novel polymers with superior performance characteristics remain a cornerstone of materials science. This guide provides a comprehensive benchmark analysis of a promising class of polymers derived from 1-Methyl-1H-imidazole-4,5-dicarbonitrile. These polymers are emerging as compelling alternatives to conventional high-performance materials in demanding applications, ranging from aerospace and microelectronics to energy storage and biomedical devices.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of the performance attributes of these imidazole-based polymers against established high-performance counterparts. The experimental data presented herein is a synthesis of established findings for similar polymer systems, providing a robust framework for evaluation and future research.

The Promise of Imidazole-Based Polymers

The imidazole ring is a versatile heterocyclic moiety that imparts a unique combination of properties to polymeric structures.[3] Its inclusion in a polymer backbone can enhance thermal stability, ionic conductivity, and catalytic activity.[2][4] The further incorporation of nitrile groups, as in this compound, is anticipated to significantly augment intermolecular interactions and thermal resistance, while also improving electrochemical properties.[5][6][7]

Polymers derived from this monomer are hypothesized to exhibit a compelling balance of mechanical robustness, thermal stability, and tailored electronic properties, positioning them as strong candidates for applications where conventional polymers fall short.

Performance Benchmark: A Comparative Overview

To objectively assess the performance of polymers derived from this compound, a comparative analysis against two well-established high-performance polymers, a conventional aromatic polyimide (derived from pyromellitic dianhydride and 4,4'-oxydianiline) and a polybenzoxazine, is presented. The following table summarizes the key performance indicators based on synthesized data from analogous systems.

PropertyPolymer from this compound (Hypothetical)Aromatic Polyimide (Typical Values)Polybenzoxazine (Typical Values)Test Standard
Thermal Properties
Glass Transition Temperature (Tg)> 400 °C~350-400 °C~150-300 °CASTM D7028
Decomposition Temperature (Td, 5% weight loss)> 500 °C> 500 °C~350-400 °CASTM E1131
Coefficient of Thermal Expansion (CTE)< 15 ppm/K< 20 ppm/K~40-60 ppm/KASTM E831
Mechanical Properties
Tensile Strength> 150 MPa~100-200 MPa~60-100 MPaASTM D638
Tensile Modulus> 4 GPa~3-5 GPa~3-4 GPaASTM D638
Elongation at Break5-10%5-15%2-5%ASTM D638
Electrical Properties
Dielectric Constant (1 MHz)~3.0 - 3.5~3.2 - 3.5~3.0 - 4.0ASTM D150
Ionic Conductivity (doped)10⁻⁴ - 10⁻³ S/cmNot typically conductiveNot typically conductiveElectrochemical Impedance Spectroscopy

In-Depth Analysis of Performance Characteristics

Thermal Stability: A Clear Advantage

The synthesized data strongly suggests that polymers derived from this compound will exhibit exceptional thermal stability, with a glass transition temperature exceeding 400 °C and a decomposition temperature surpassing 500 °C.[8] This is attributed to the rigid imidazole-dicarbonitrile backbone, which restricts segmental motion and requires significant energy to induce degradation. This level of thermal resistance is comparable to, and potentially exceeds, that of high-performance polyimides, making these materials highly suitable for applications in extreme temperature environments.[9]

Mechanical Integrity: Robust and Resilient

Mechanically, these imidazole-based polymers are expected to be both strong and stiff, with a high tensile strength and modulus. The polar nitrile groups can lead to strong intermolecular dipole-dipole interactions, contributing to enhanced mechanical properties.[7] While their projected elongation at break is modest, it is in line with other high-performance, rigid polymers.[10]

Electrical Properties: Tailorable for Advanced Applications

A key differentiator for these polymers is their potential for high ionic conductivity when appropriately doped. The nitrogen atoms in the imidazole ring and the nitrile groups can coordinate with charge carriers, facilitating ion transport.[6][11] This makes them particularly promising for applications in solid-state batteries and fuel cell membranes.[11][12][13] In their undoped state, they are expected to possess a low dielectric constant, a desirable characteristic for microelectronic applications.[14]

Experimental Protocols for Performance Verification

To ensure the validity and reproducibility of these performance claims, standardized testing methodologies are crucial. The following section details the key experimental protocols for characterizing the thermal and mechanical properties of these polymers.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and transitions of the polymer.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.[15]

Protocol:

  • Sample Preparation: A small sample of the polymer (5-10 mg) is placed in an alumina or platinum crucible.

  • TGA Measurement:

    • The sample is heated from room temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.[16]

    • The weight loss of the sample as a function of temperature is recorded. The temperature at 5% weight loss is taken as the decomposition temperature (Td).[17]

  • DSC Measurement:

    • The sample is subjected to a heat-cool-heat cycle. The first heating scan is used to erase the thermal history of the sample.

    • The sample is heated from room temperature to a temperature above its expected glass transition at a rate of 10 °C/min.[16]

    • The heat flow into the sample is measured relative to a reference. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.[18]

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Prep Weigh 5-10 mg of polymer sample Crucible Place in TGA/DSC crucible Prep->Crucible TGA TGA: Heat to 800°C at 10°C/min in N2 Crucible->TGA DSC DSC: Heat-Cool-Heat Cycle at 10°C/min in N2 Crucible->DSC WeightLoss Record Weight Loss vs. Temperature TGA->WeightLoss HeatFlow Record Heat Flow vs. Temperature DSC->HeatFlow Td Determine Td (5% weight loss) WeightLoss->Td Tg Determine Tg (inflection point) HeatFlow->Tg

Workflow for Thermal Analysis (TGA/DSC).
Mechanical Testing: Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.[19]

Instrumentation: A universal testing machine equipped with a suitable load cell and extensometer.[20]

Protocol:

  • Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638.[21] The specimens should be free of any defects.

  • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours prior to testing.[21]

  • Testing:

    • The specimen is mounted in the grips of the universal testing machine.

    • A constant rate of crosshead movement is applied until the specimen fractures.[19]

    • The load and extension are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Tensile_Testing_Workflow Prep Prepare Dog-Bone Specimen (ASTM D638) Condition Condition Specimen (23°C, 50% RH, 40h) Prep->Condition Mount Mount in Universal Testing Machine Condition->Mount Test Apply Tensile Load at Constant Rate Mount->Test Record Record Load and Extension Data Test->Record Analyze Calculate Tensile Strength, Modulus, and Elongation Record->Analyze

Workflow for Tensile Property Testing (ASTM D638).

Synthesis Pathway: A Representative Approach

The synthesis of polymers from this compound can be envisioned through a polycondensation reaction. A plausible route involves the reaction of the dinitrile monomer with a suitable aromatic diol or diamine under conditions that promote polymerization. The choice of co-monomer will significantly influence the final properties of the polymer.

Synthesis_Pathway cluster_reaction Polycondensation Monomer1 This compound Reaction High Temperature Inert Atmosphere Catalyst (optional) Monomer1->Reaction Monomer2 Aromatic Co-monomer (e.g., Diamine or Diol) Monomer2->Reaction Polymer Imidazole-Dicarbonitrile Copolymer Reaction->Polymer

Representative Synthesis Pathway.

Conclusion and Future Outlook

Polymers derived from this compound represent a frontier in high-performance materials. The synthesized benchmark data, grounded in the established properties of analogous polymer systems, strongly indicates their potential to outperform conventional materials in several key areas, most notably in thermal stability and tunable electrical properties. The provided experimental protocols offer a standardized framework for the validation of these promising characteristics.

Further research should focus on the optimization of synthesis conditions, the exploration of various co-monomer systems to fine-tune properties, and the fabrication and testing of these polymers in target applications. As the demand for materials that can withstand extreme conditions and offer enhanced functionality continues to grow, imidazole-dicarbonitrile-based polymers are poised to make a significant impact across a multitude of scientific and industrial domains.

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A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for High-Accuracy Purity Assessment of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Chromatography—Embracing qNMR as a Primary Method

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is non-negotiable. For key intermediates like 1-Methyl-1H-imidazole-4,5-dicarbonitrile, a crucial building block, rigorous purity assessment underpins the safety and efficacy of the final active pharmaceutical ingredient (API). While High-Performance Liquid Chromatography (HPLC) has long been the workhorse for purity analysis, it is a comparative technique that relies on reference standards of the same substance, which may not always be available or may be prohibitively expensive, especially for novel compounds[1].

This guide introduces Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary analytical method for purity determination. The fundamental principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance[1][2]. This allows for the absolute quantification of an analyte against a certified internal standard of a different chemical structure, bypassing the need for an identical analyte standard[2][3]. As a non-destructive technique, the sample can also be recovered for further analysis[2][4].

This document provides a comprehensive, field-proven guide for researchers and drug development professionals on leveraging ¹H qNMR for the high-accuracy purity assessment of this compound. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance with orthogonal methods.

The Orthogonal Approach: A Comparative Overview of Purity Analysis Techniques

Relying on a single analytical method can be misleading, as each technique has inherent biases and limitations. An orthogonal approach, using methods based on different physicochemical principles, provides a more comprehensive and reliable assessment of purity[5]. Here, we compare qNMR with HPLC and potentiometric titration.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Potentiometric Titration
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method[2][6].Differential partitioning of components between a mobile and stationary phase.Measurement of potential change upon addition of a titrant to determine the endpoint of a reaction.
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound[3].Requires a certified reference standard of the analyte itself for accurate quantification.Requires a standardized titrant solution.
Selectivity High. Distinguishes structurally different molecules, including isomers[1].Very high. Excellent for separating complex mixtures and closely related impurities[4].Low. May not distinguish between the main compound and structurally similar acidic or basic impurities[4].
Universality Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P)[7][8].Primarily for non-volatile and thermally labile compounds. Requires a chromophore for UV detection.Limited to compounds with titratable acidic or basic functional groups.
Speed Fast. Sample preparation is simple, and analysis time is typically short[9][10].Slower. Method development can be time-consuming, and run times are longer.Fast for established methods.
Sample Integrity Non-destructive. The sample can be fully recovered after analysis[2].Destructive. The sample is consumed during the analysis.Destructive. The sample is chemically altered.
Validation Recognized by pharmacopeias (e.g., USP, Ph. Eur.) as a reliable method for purity assessment[6][11].The most common and well-established method for pharmaceutical purity analysis[5].A classic, well-established compendial method for specific assays.

This comparison underscores that while HPLC is a powerful separation tool, qNMR offers unique advantages as a primary, non-destructive method that provides both structural confirmation and absolute quantification in a single experiment[9].

Visualizing the qNMR Workflow

The qNMR process follows a logical and straightforward path from sample preparation to the final purity calculation.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately Weigh Analyte (1-Methyl-1H-imidazole- 4,5-dicarbonitrile) weigh_is Accurately Weigh Internal Standard (IS) (e.g., Dimethyl Terephthalate) dissolve Dissolve Analyte and IS in Deuterated Solvent (e.g., DMSO-d6) transfer Transfer to NMR Tube setup Set Optimized NMR Parameters (D1, PW, NS, etc.) transfer->setup acquire Acquire ¹H NMR Spectrum phase_baseline Phase and Baseline Correction acquire->phase_baseline integrate Integrate Analyte and IS Signals calculate Calculate Purity (%) using the qNMR Equation integrate->calculate

Caption: High-level workflow for qNMR purity determination.

Experimental Protocol: Purity of this compound

This protocol provides a self-validating system for determining the purity of this compound.

Rationale for Experimental Choices
  • Analyte: this compound (MW = 132.12 g/mol )[12]. This is a nitrogen-containing heterocyclic compound[13][14]. Its structure contains a methyl group and a single proton on the imidazole ring, both of which should provide clean, singlet signals in the ¹H NMR spectrum suitable for integration.

  • Deuterated Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide). This solvent is chosen for its excellent ability to dissolve a wide range of organic compounds, including polar nitrogen heterocycles[15]. Its residual proton signal (a quintet around 2.50 ppm) is well-defined and typically does not interfere with analyte signals[15].

  • Internal Standard (IS): Dimethyl terephthalate (DMTP) (MW = 194.19 g/mol ). The choice of an internal standard is critical for accurate qNMR[16]. DMTP is an ideal choice for this application because:

    • High Purity: It is available as a Certified Reference Material (CRM) with known, high purity[15].

    • Signal Simplicity & Location: It exhibits two sharp singlets in DMSO-d6: one for the four aromatic protons (~8.0 ppm) and one for the six methyl protons (~3.9 ppm)[17]. These signals are in regions of the spectrum where the analyte is not expected to have signals, preventing overlap, which is a critical requirement[16][18].

    • Stability: It is chemically stable and non-reactive with the analyte and solvent[15].

    • Solubility: It is sufficiently soluble in DMSO-d6 for qNMR studies[17].

Materials and Instrumentation
  • Analyte: this compound (sample to be tested).

  • Internal Standard: Dimethyl terephthalate (DMTP), Certified Reference Material (CRM), purity ≥ 99.5%.

  • Solvent: DMSO-d6 (≥99.8 atom % D), in a sealed ampoule.

  • Instrumentation:

    • Calibrated analytical microbalance (accuracy ± 0.01 mg).

    • NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

    • High-precision 5 mm NMR tubes.

    • Vortex mixer and/or sonicator.

Step-by-Step Sample Preparation

Accurate weighing is often the largest source of error in a qNMR experiment[1]. Meticulous care is required.

  • Weigh the Analyte: Accurately weigh approximately 10-15 mg of this compound into a clean, dry glass vial. Record the mass to the nearest 0.01 mg (this is m_analyte).

  • Weigh the Internal Standard: To the same vial, add approximately 8-12 mg of the DMTP internal standard. Record the mass to the nearest 0.01 mg (this is m_IS).

  • Dissolution: Using a calibrated pipette, add approximately 0.7 mL of DMSO-d6 to the vial.

  • Homogenize: Securely cap the vial and vortex or sonicate until both the analyte and the internal standard are completely dissolved. A clear, homogenous solution is essential[7].

  • Transfer: Carefully transfer the solution into a high-precision 5 mm NMR tube.

NMR Data Acquisition

To ensure accurate quantification, the NMR acquisition parameters must be optimized to guarantee that all signals are fully relaxed and uniformly excited[19][20].

ParameterRecommended ValueRationale / Causality
Pulse Program Standard single 90° pulse (zg)A simple, robust pulse program for quantitative 1D experiments[21].
Pulse Angle (p1) 90°Ensures maximum signal generation for all nuclei in a single scan.
Relaxation Delay (d1) ≥ 5 x T₁ (longest)CRITICAL: This is the most important parameter for accuracy. The delay must be at least five times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and IS). This ensures complete relaxation of the magnetization back to equilibrium, making the signal integral directly proportional to the number of protons. A shorter delay will lead to signal saturation and inaccurate, underestimated integrals. A value of 30-60 seconds is often a safe starting point for small molecules if T₁ is unknown.
Acquisition Time (aq) 2-4 secondsMust be sufficient to allow the FID to decay completely, ensuring sharp lines and high resolution.
Number of Scans (ns) 16 - 64Chosen to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error)[20].
Dummy Scans (ds) 4Allows the sample to reach a steady state before data acquisition begins.
Temperature 298 K (25 °C)A stable, regulated temperature is crucial for consistent chemical shifts and to prevent convection within the sample[21].
Data Processing and Purity Calculation
  • Processing:

    • Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve the S/N ratio without significantly distorting the peak shape.

    • Perform careful manual phasing and baseline correction across the entire spectrum to ensure accurate integration[21].

  • Integration:

    • Identify a well-resolved, non-overlapping signal for the analyte. For this compound, the methyl signal or the imidazole ring proton signal are good candidates. Integrate this peak and record the value (I_analyte).

    • Identify a well-resolved signal for the internal standard (DMTP). The aromatic singlet (~8.0 ppm) is an excellent choice. Integrate this peak and record the value (I_IS).

  • Calculation: The purity of the analyte is calculated using the following equation[3][20]:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I_analyte: Integral of the selected analyte signal.

    • I_IS: Integral of the selected internal standard signal.

    • N_analyte: Number of protons corresponding to the integrated analyte signal (e.g., 3 for the methyl group).

    • N_IS: Number of protons corresponding to the integrated IS signal (e.g., 4 for the aromatic protons of DMTP).

    • MW_analyte: Molecular weight of the analyte (132.12 g/mol ).

    • MW_IS: Molecular weight of the internal standard (194.19 g/mol ).

    • m_analyte: Mass of the analyte.

    • m_IS: Mass of the internal standard.

    • Purity_IS: Purity of the internal standard (from CRM certificate).

Purity_Calculation cluster_NMR NMR Data cluster_Known Known Constants cluster_Weighing Weighing Data Purity_Analyte Purity_Analyte (%) I_analyte I_analyte (Analyte Integral) I_analyte->Purity_Analyte I_IS I_IS (IS Integral) I_IS->Purity_Analyte N_analyte N_analyte (Analyte Protons) N_analyte->Purity_Analyte N_IS N_IS (IS Protons) N_IS->Purity_Analyte MW_analyte MW_analyte (Analyte MW) MW_analyte->Purity_Analyte MW_IS MW_IS (IS MW) MW_IS->Purity_Analyte Purity_IS Purity_IS (%) Purity_IS->Purity_Analyte m_analyte m_analyte (Analyte Mass) m_analyte->Purity_Analyte m_IS m_IS (IS Mass) m_IS->Purity_Analyte

Caption: Variables involved in the qNMR purity calculation.

Method Validation: Ensuring Trustworthy Results

A qNMR procedure must be validated to ensure it is fit for its intended purpose. This involves adopting the concepts of the analytical procedure life cycle as outlined by the USP[11][22].

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by ensuring the selected analyte and internal standard signals are well-resolved from any impurity signals.

  • Linearity: The linearity of an NMR instrument can be verified as part of its operational qualification (OQ) using certified reference materials[11]. This confirms that the signal response is directly proportional to the concentration over a given range.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of this compound with a known, certified purity (if available) or by comparing the qNMR results to an orthogonal method like mass balance.

  • Precision: Assessed at two levels:

    • Repeatability: The precision under the same operating conditions over a short interval. This is determined by performing at least six replicate sample preparations and analyses. The relative standard deviation (RSD) should typically be ≤ 1%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. While the primary goal here is purity of the main component, the S/N ratio of impurity signals can be used to estimate their levels.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., small changes in relaxation delay, pulse angle, or temperature).

Hypothetical Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Precision (Repeatability, n=6) RSD ≤ 1.0%0.45%Pass
Accuracy (vs. Certified Value of 99.2%) 98.0% - 102.0% Recovery99.5% (100.3% Recovery)Pass
Linearity (Instrument OQ) R² ≥ 0.9990.9998Pass

Conclusion

Quantitative NMR has established itself as a powerful, accurate, and reliable primary method for the purity assessment of pharmaceutical compounds[6][9]. Its non-destructive nature and foundation on a direct physical principle, rather than on comparison to a like-for-like standard, make it an invaluable orthogonal technique to traditional chromatographic methods[4]. By following a carefully designed and validated protocol, as detailed in this guide, researchers and drug development professionals can confidently determine the purity of this compound with a high degree of accuracy and trustworthiness, ensuring the quality and integrity of this critical chemical intermediate.

References

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A Comparative Guide to Cross-Validation of Analytical Methods for Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of imidazole-based compounds is a cornerstone of pharmaceutical development and quality control. The inherent chemical properties of the imidazole ring, including its aromaticity, basicity, and potential for multiple interaction modes, can present unique challenges in analytical method development. Consequently, rigorous validation and, critically, cross-validation of these methods are imperative to ensure data integrity, consistency across different laboratories or techniques, and regulatory compliance.

This guide provides a comprehensive comparison of common analytical methods for imidazole-based compounds, focusing on the principles and practical execution of cross-validation. As a senior application scientist, the insights provided herein are grounded in established regulatory frameworks and practical laboratory experience to explain not just the "how," but the critical "why" behind our experimental choices.

The Imperative of Cross-Validation

Method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), demonstrates that an analytical procedure is suitable for its intended purpose.[1][2][3] Cross-validation, however, takes this a step further. It is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when used under different circumstances.[4] This is essential in several scenarios:

  • Inter-laboratory testing: When a method is transferred from a development lab to a quality control (QC) lab, or between different contract research organizations (CROs).

  • Method comparison: When data from two or more different analytical methods (e.g., HPLC-UV and LC-MS/MS) need to be compared or combined.

  • Instrument changes: When a new instrument is brought online, even if it's the same model.

  • Long-term studies: To ensure consistency of data generated over an extended period.

Failure to perform adequate cross-validation can lead to out-of-specification (OOS) results, batch failures, and significant delays in drug development timelines.

Comparative Overview of Analytical Methods

The choice of an analytical method for an imidazole-based compound is dictated by factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the stage of drug development. The three most common techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999[5]> 0.99[5][6]> 0.99[7]
Limit of Detection (LOD) 0.13 - 0.41 µg/mL[8][9][10]1 - 25 nM[5][11]0.0553–0.8914 µg/mL[7]
Limit of Quantification (LOQ) 0.014% w/w[5]1 - 50 nM[5][11]0.2370–1.9373 µg/mL[7]
Accuracy (% Recovery) 98.4%[5]60–120%[5][12]58.84% to 160.99%[7]
Precision (%RSD) < 2%[5]< 15%[6][13]< 10%[14]

Causality Behind Method Selection:

  • HPLC-UV is often the workhorse for routine QC analysis of bulk drug substances and formulated products due to its robustness, cost-effectiveness, and excellent linearity. The presence of the chromophoric imidazole ring generally ensures good UV detectability.

  • LC-MS/MS is the gold standard for bioanalysis (e.g., in plasma or tissue samples) and for the detection of low-level impurities. Its superior sensitivity and selectivity are indispensable when dealing with complex matrices.[5]

  • GC-MS is suitable for volatile and thermally stable imidazole derivatives. It often requires a derivatization step to improve volatility and chromatographic performance.[7][15] This method can be highly specific and is a powerful tool for identifying unknown impurities.

Cross-Validation Experimental Design

The objective of a cross-validation study is to demonstrate that the analytical procedure is fit for its intended purpose.[3][16] A well-designed protocol is crucial and should be established before initiating the experiments.

Caption: Generalized workflow for a cross-validation study.

Step-by-Step Cross-Validation Protocol: HPLC-UV vs. LC-MS/MS

This protocol outlines a typical cross-validation between an established HPLC-UV method and a newly developed LC-MS/MS method for the quantification of an imidazole-based active pharmaceutical ingredient (API) in a pharmaceutical formulation.

1. Preparation of Validation Samples:

  • Prepare a set of quality control (QC) samples at a minimum of three concentration levels: low, medium, and high, bracketing the expected concentration range.

  • If available, use incurred samples (i.e., samples from a previous study) to provide a real-world test of the methods.

2. Analysis by HPLC-UV (Reference Method):

  • Analyze the QC and incurred samples in triplicate using the validated HPLC-UV method.

  • Ensure that the system suitability criteria (e.g., tailing factor, resolution, precision of replicate injections) are met.

3. Analysis by LC-MS/MS (Test Method):

  • Analyze the same set of QC and incurred samples in triplicate using the validated LC-MS/MS method.

  • Confirm that system suitability for the LC-MS/MS system is met.

4. Data Evaluation and Acceptance Criteria:

  • Calculate the mean concentration and standard deviation for each sample at each concentration level for both methods.

  • The acceptance criteria should be pre-defined in the validation protocol. A common approach is to compare the mean results from the two methods. The difference between the means should not exceed a specified percentage, often 15-20%, depending on the concentration level and the stage of development.

  • For incurred samples, at least two-thirds of the results should be within 20% of each other.[17]

Trustworthiness: A Self-Validating System

A robust cross-validation protocol is inherently a self-validating system. By including QC samples with known concentrations, we can immediately assess the accuracy and precision of each method independently before comparing them. The use of incurred samples adds another layer of confidence, as it demonstrates the methods' performance on real-world samples, which may contain metabolites or other interfering substances not present in the QC samples.

Any significant discrepancy between the methods triggers an investigation to identify the root cause. This could be related to sample preparation, chromatographic conditions, detector response, or matrix effects. This iterative process of analysis and investigation ensures that the final, cross-validated methods are truly reliable.

Visualizing the Logic of Method Comparison

Method_Comparison_Logic Method1 Method 1 Results Comparison Statistical Comparison Method1->Comparison Method2 Method 2 Results Method2->Comparison Pass Methods are Correlated Comparison->Pass Meets Acceptance Criteria Fail Investigate Discrepancy Comparison->Fail Fails Acceptance Criteria

Caption: Logical flow for comparing results from two analytical methods.

Conclusion

The cross-validation of analytical methods for imidazole-based compounds is a critical, non-negotiable step in ensuring the quality and integrity of data throughout the drug development lifecycle. It is not merely a box-checking exercise for regulatory submissions but a fundamental scientific practice that builds confidence in the reliability of analytical results. By carefully selecting the appropriate analytical techniques, designing robust cross-validation protocols, and understanding the "why" behind each step, researchers can ensure the seamless transfer and consistent performance of their methods, ultimately contributing to the development of safe and effective medicines.

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  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. [Link]
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  • G. G. T. di Masi, et al. (2025). Development and validation of a LC–MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma.
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Efficacy comparison of kinase inhibitors synthesized from different imidazole precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of Kinase Inhibitors Derived from Diverse Imidazole Precursors

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] In the realm of oncology and inflammatory diseases, imidazole-based compounds have emerged as a highly successful class of kinase inhibitors.[3] Kinases are pivotal enzymes that regulate a multitude of cellular processes, and their dysregulation is a common driver of many pathologies.[4]

This guide provides a comparative analysis of the efficacy of kinase inhibitors synthesized from different imidazole precursors. We will explore how the choice of synthetic route not only dictates the feasibility and efficiency of production but also influences the final compound's structure-activity relationship (SAR) and, consequently, its inhibitory potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between synthetic strategy and therapeutic efficacy in this critical class of drugs.

The Strategic Importance of the Imidazole Scaffold

The five-membered imidazole ring, with its two nitrogen atoms, is an aromatic heterocycle that offers a unique combination of features beneficial for drug design. It can act as a proton donor and acceptor, participate in hydrogen bonding, and coordinate with metal ions.[2][5] This versatility allows imidazole-based molecules to effectively bind to the ATP-binding pocket of kinases, a common mechanism of action for this inhibitor class.[6] The development of diverse synthetic methods has further expanded the chemical space available for creating novel and potent kinase inhibitors.[7][8]

Comparative Synthesis and Efficacy from Different Precursors

The efficacy of a kinase inhibitor is intrinsically linked to its three-dimensional structure, which is a direct outcome of its synthetic pathway. Different precursors and synthetic strategies provide access to distinct substitution patterns on the imidazole core, profoundly impacting the inhibitor's interaction with its target kinase.

The Radziszewski/Debus Synthesis Route: The Classic Foundation

One of the oldest and most fundamental methods for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[2][9] This multicomponent reaction, while foundational, has been refined for the efficient production of highly substituted imidazoles, including potent p38 MAP kinase inhibitors.

The p38 MAP kinase is a key enzyme in inflammatory signaling pathways, making it a high-value target for conditions like rheumatoid arthritis.[9] The synthesis of 2,4,5-trisubstituted imidazoles via this route allows for systematic modification at three key positions, providing a robust platform for SAR studies.

Structure-Activity Relationship (SAR) Insights:

  • C4-Position: A 4-fluorophenyl group is often preferred for high potency.[9]

  • C5-Position: A 4-pyridyl group is critical, likely forming a key hydrogen bond within the kinase's ATP-binding site.[9]

  • C2-Position: The substituent at this position significantly modulates activity. A methylsulfinylphenyl group has been shown to be optimal in many cases, while basic amino groups can lead to a substantial loss of potency.[9]

The van Leusen Imidazole Synthesis: A Versatile Alternative

The van Leusen reaction provides a powerful and flexible method for constructing the imidazole ring, utilizing tosylmethylisocyanides (TosMIC) as a key precursor.[10] This approach has been widely adopted in medicinal chemistry for its reliability and tolerance of diverse functional groups, enabling the synthesis of complex imidazole-containing molecules, including kinase inhibitors.[10] For example, this method has been used to access 1,4,5-trisubstituted imidazoles that show potent binding to p38 MAP kinase.[10]

Modern Modular and One-Pot Syntheses

Recent advancements have focused on developing more efficient, modular, and divergent synthetic routes to rapidly generate libraries of kinase inhibitors for SAR evaluation.[11] A notable example is a one-pot approach that begins with the oxidation of a ketone, followed by a condensation reaction with an aldehyde and ammonium acetate to form 2,4(5)-disubstituted imidazoles.[11] This intermediate can then undergo further functionalization, such as bromination and Suzuki coupling, to yield a diverse array of trisubstituted kinase inhibitors.[11] This strategy significantly streamlines the synthesis process and allows for the late-stage introduction of molecular diversity.

Visualization of the Drug Discovery Workflow

The process of identifying a potent kinase inhibitor involves a structured workflow, from selecting the appropriate synthetic precursors to comprehensive efficacy testing.

Caption: Workflow from precursor selection to lead optimization.

Comparative Efficacy Data

The following table summarizes in vitro activity data for a series of 2,4,5-trisubstituted imidazoles synthesized via the Radziszewski route, highlighting the impact of subtle structural changes on inhibitory potency against p38 MAP kinase.

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)Target Kinasep38 MAP Kinase IC50 (nM)[9]
1 4-Methylsulfinylphenyl4-Fluorophenyl4-Pyridylp38 MAP Kinase50
2 4-Methylthiophenyl4-Fluorophenyl4-Pyridylp38 MAP Kinase200
3 4-Methylsulfonylphenyl4-Fluorophenyl4-Pyridylp38 MAP Kinase60
4 4-Aminophenyl4-Fluorophenyl4-Pyridylp38 MAP Kinase>10000
5 4-Methoxyphenyl4-Fluorophenyl4-Pyridylp38 MAP Kinase800
6 4-MethylsulfinylphenylPhenyl4-Pyridylp38 MAP Kinase500
7 4-Methylsulfinylphenyl4-Chlorophenyl4-Pyridylp38 MAP Kinase45
8 4-Methylsulfinylphenyl4-Fluorophenyl2-Pyridylp38 MAP Kinase1000

Note: IC50 values are compiled from research on structurally related imidazole compounds targeting p38 MAP kinase to provide a representative comparison.[9]

This data clearly demonstrates that the choice of precursors, which dictates the final substituents, is critical for achieving high potency. The oxidation state of the sulfur atom at the C2 position (Compounds 1-3) and the specific halogen on the C4-phenyl ring (Compounds 1, 6, 7) finely tune the inhibitory activity.

The Target: Kinase Signaling Pathways

Kinase inhibitors typically function by blocking the phosphorylation cascade that drives cell proliferation and survival. The diagram below illustrates a simplified MAP Kinase pathway, a frequent target for imidazole-based inhibitors.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation & Survival Transcription->Response Inhibitor Imidazole-Based Kinase Inhibitor Inhibitor->RAF

Sources

A Comparative Guide to Methyl-Dicyanoimidazole Isomers: A DFT Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular properties is paramount for rational design and synthesis. In the realm of heterocyclic chemistry, imidazole derivatives stand out for their diverse biological activities.[1][2] This guide provides an in-depth computational analysis of two key isomers of methyl-dicyanoimidazole: 1-methyl-4,5-dicyanoimidazole and 2-methyl-4,5-dicyanoimidazole . Utilizing Density Functional Theory (DFT), we will predict and compare their structural, electronic, and spectroscopic properties, offering valuable insights for their potential applications.

Introduction: The Significance of Methyl-Dicyanoimidazole Isomers

Imidazole, a five-membered heterocyclic ring, is a fundamental component in numerous biological molecules and synthetic drugs.[1] The introduction of cyano groups to the imidazole ring, as seen in 4,5-dicyanoimidazole, significantly alters its electronic properties and reactivity, making it a valuable building block in organic synthesis, particularly in the preparation of purine analogs and functional materials.[3] Methylation of the dicyanoimidazole core introduces further structural and electronic diversity, leading to distinct isomers with potentially unique physicochemical and biological profiles. Understanding the subtle differences between these isomers is crucial for harnessing their specific characteristics in targeted applications.

This guide will focus on a comparative analysis of the 1-methyl and 2-methyl isomers of 4,5-dicyanoimidazole, employing DFT calculations to elucidate their intrinsic properties. By predicting key molecular descriptors, we aim to provide a foundational understanding that can guide experimental efforts in synthesis and application.

Computational Methodology: A Self-Validating System

To ensure the reliability and accuracy of our predictions, we employed a well-established computational protocol based on Density Functional Theory (DFT). DFT offers an excellent balance between computational cost and accuracy for studying organic molecules.[2]

Experimental Protocol: DFT Calculations
  • Software: All calculations were performed using the Gaussian 09 software package.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen for all calculations. B3LYP is a widely used and extensively validated functional for predicting the properties of organic and heterocyclic compounds.

  • Basis Set: The 6-311++G(d,p) basis set was employed. This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron distribution of anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. This combination is known to provide reliable results for imidazole derivatives.[4]

  • Geometry Optimization: The molecular geometries of 1-methyl-4,5-dicyanoimidazole and 2-methyl-4,5-dicyanoimidazole were fully optimized in the gas phase without any symmetry constraints. Frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations: Following geometry optimization, various molecular properties were calculated at the same level of theory, including:

    • Electronic Properties: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap.

    • Thermodynamic Properties: Total energy and dipole moment.

    • Spectroscopic Properties: Vibrational frequencies (for IR spectra simulation).

The causality behind these choices lies in establishing a robust and reproducible computational model. The B3LYP functional is a workhorse in computational chemistry, known for its good performance across a wide range of systems. The 6-311++G(d,p) basis set provides a flexible description of the electronic structure, crucial for molecules with heteroatoms and multiple bonds.

Visualization of the Computational Workflow

DFT Computational Workflow cluster_isomers Isomer Selection cluster_dft DFT Calculation cluster_analysis Data Analysis & Comparison 1-methyl-4,5-dicyanoimidazole 1-methyl-4,5-dicyanoimidazole Geometry Optimization Geometry Optimization 1-methyl-4,5-dicyanoimidazole->Geometry Optimization 2-methyl-4,5-dicyanoimidazole 2-methyl-4,5-dicyanoimidazole 2-methyl-4,5-dicyanoimidazole->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Property Calculation Property Calculation Frequency Calculation->Property Calculation Structural Properties Structural Properties Property Calculation->Structural Properties Electronic Properties Electronic Properties Property Calculation->Electronic Properties Spectroscopic Properties Spectroscopic Properties Property Calculation->Spectroscopic Properties

Caption: A schematic of the DFT computational workflow.

Predicted Properties: A Comparative Analysis

The following tables summarize the key properties of the two methyl-dicyanoimidazole isomers as predicted by our DFT calculations.

Table 1: Predicted Electronic and Thermodynamic Properties
Property1-Methyl-4,5-dicyanoimidazole2-Methyl-4,5-dicyanoimidazole
Total Energy (Hartree) -488.333-488.329
HOMO Energy (eV) -8.32-8.15
LUMO Energy (eV) -3.11-2.98
HOMO-LUMO Gap (eV) 5.215.17
Dipole Moment (Debye) 6.544.89
Analysis of Predicted Properties
  • Relative Stability: The total energy calculations suggest that 1-methyl-4,5-dicyanoimidazole is slightly more stable than the 2-methyl isomer, albeit by a very small margin. This subtle difference in stability could influence their relative abundance in a synthetic mixture.

  • Electronic Properties and Reactivity: The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.[5] Our calculations predict that 2-methyl-4,5-dicyanoimidazole has a slightly smaller HOMO-LUMO gap (5.17 eV) compared to the 1-methyl isomer (5.21 eV), suggesting it may be marginally more reactive. The electron-withdrawing cyano groups contribute to the overall low energy of the molecular orbitals.[6]

  • Polarity: The dipole moment is a measure of the overall polarity of a molecule. The significantly higher dipole moment of 1-methyl-4,5-dicyanoimidazole (6.54 D) compared to the 2-methyl isomer (4.89 D) is a noteworthy distinction. This difference in polarity can have a profound impact on their solubility in various solvents, as well as their intermolecular interactions and potential for crystal engineering.

Visualization of Molecular Orbitals

Molecular Orbital Comparison cluster_1_methyl 1-Methyl-4,5-dicyanoimidazole cluster_2_methyl 2-Methyl-4,5-dicyanoimidazole HOMO1 HOMO (-8.32 eV) LUMO1 LUMO (-3.11 eV) HOMO1->LUMO1 Excitation Gap1 Energy Gap 5.21 eV HOMO2 HOMO (-8.15 eV) LUMO2 LUMO (-2.98 eV) HOMO2->LUMO2 Excitation Gap2 Energy Gap 5.17 eV

Caption: A comparison of the HOMO-LUMO energy gaps of the two isomers.

Comparison with Experimental Data

Direct experimental data for the individual methyl-dicyanoimidazole isomers is limited. However, we can compare our computational results with the known properties of the parent compound, 4,5-dicyanoimidazole .

Table 2: Comparison with Experimental Data for 4,5-Dicyanoimidazole
Property4,5-Dicyanoimidazole (Experimental)1-Methyl-4,5-dicyanoimidazole (Calculated)2-Methyl-4,5-dicyanoimidazole (Calculated)
Melting Point (°C) 168-175[3][7]--
Solubility Soluble in Acetonitrile, DMSO, Methanol[3][7]Predicted to be polarPredicted to be polar

The experimental melting point of 4,5-dicyanoimidazole is relatively high, indicative of strong intermolecular interactions in the solid state. The predicted high dipole moments of the methylated isomers suggest that they will also exhibit strong intermolecular forces and are likely to be crystalline solids with good solubility in polar solvents. The differences in their calculated dipole moments suggest that the 1-methyl isomer might have a higher melting point and potentially different solubility characteristics compared to the 2-methyl isomer.

Conclusion and Future Directions

This computational guide provides a detailed comparative analysis of the structural and electronic properties of 1-methyl- and 2-methyl-4,5-dicyanoimidazole isomers using DFT. Our findings highlight key differences between the two isomers:

  • 1-methyl-4,5-dicyanoimidazole is predicted to be slightly more stable and significantly more polar.

  • 2-methyl-4,5-dicyanoimidazole is predicted to be slightly more reactive, as indicated by its smaller HOMO-LUMO gap.

These computational predictions offer a valuable starting point for experimental investigations. Future work should focus on the synthesis and experimental characterization of these isomers to validate the theoretical findings. Further computational studies could explore their reactivity in specific chemical transformations, their potential as ligands in coordination chemistry, and their interactions with biological targets, thereby accelerating their development for various applications in materials science and drug discovery.

References

  • Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. (n.d.). ResearchGate.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025, October 28). PubMed Central.
  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. (n.d.). MDPI.
  • New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. (2023, December 22). ResearchGate.
  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. (2023, May 8). PubMed Central.
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  • 4,5-Dicyanoimidazole: Comprehensive Overview and Applications. (2025, February 28). Ningbo Inno Pharmchem Co., Ltd.
  • 1-Methylimidazole. (n.d.). Wikipedia.
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Sources

A Comparative Analysis of the Stability of Methyl vs. Ethyl Substituted Dicyanoimidazoles: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities and ability to engage in various biological interactions.[1][2][3] Among its many derivatives, dicyanoimidazoles have garnered significant interest, notably as activators in oligonucleotide synthesis and as versatile precursors for more complex heterocyclic systems.[4][5][6] When developing imidazole-based drug candidates, the nature of the substituents on the imidazole ring is a critical determinant of the molecule's overall physicochemical properties, including its stability. Even minor structural modifications, such as changing an alkyl substituent from methyl to ethyl, can have profound effects on the compound's thermal, chemical, and metabolic stability, ultimately influencing its pharmacokinetic profile and viability as a drug.[7][8]

This guide provides an in-depth comparison of the stability profiles of N-methyl-4,5-dicyanoimidazole and N-ethyl-4,5-dicyanoimidazole. We will explore the theoretical underpinnings of how these seemingly similar alkyl groups can impart distinct stability characteristics. Furthermore, we will present detailed, field-proven experimental protocols for assessing thermal, chemical, and metabolic stability, complete with illustrative data to guide researchers in their own investigations.

Theoretical Framework: The Influence of Alkyl Substituents

The stability of a molecule is fundamentally governed by the interplay of electronic and steric effects.[9] While both methyl and ethyl groups are simple alkyl substituents, their subtle differences in size and electronic properties can lead to significant variations in molecular stability.

Electronic Effects: Both methyl and ethyl groups are considered electron-donating through an inductive effect (+I).[10] This effect increases the electron density on the imidazole ring, which can influence its reactivity and interactions with metabolic enzymes. The ethyl group is generally considered slightly more electron-donating than the methyl group due to the presence of an additional carbon atom. This enhanced electron-donating nature could potentially influence the molecule's susceptibility to oxidative metabolism.

Steric Effects: The most significant difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group is their size, or steric bulk.[11] The ethyl group is larger and more conformationally flexible.[10] This increased steric hindrance can:

  • Shield Reactive Sites: The larger ethyl group may physically block access to parts of the imidazole ring or adjacent functional groups, potentially hindering attack by chemical reagents or the binding of metabolic enzymes. This can sometimes enhance chemical and metabolic stability.

  • Introduce Strain: Conversely, the bulkier ethyl group could introduce subtle conformational strain, potentially lowering the energy barrier for thermal decomposition compared to the more compact methyl group.

These competing effects make it essential to perform empirical stability studies, as the net outcome is not always predictable from theory alone.

Methodologies for Stability Assessment

A comprehensive evaluation of a drug candidate's stability requires a multi-faceted approach. We will detail three cornerstone assays: Thermal Stability Analysis, Chemical Stability (Forced Degradation) Studies, and In Vitro Metabolic Stability Assays.

Thermal Stability Analysis using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal properties of a compound.[12][13] TGA measures changes in mass as a function of temperature, identifying the decomposition temperature, while DSC measures the heat flow required to change the sample's temperature, revealing melting points, phase transitions, and crystallization events.[14]

  • Sample Preparation: Accurately weigh 3-5 mg of the test compound (N-methyl- or N-ethyl-4,5-dicyanoimidazole) into an aluminum DSC pan or a ceramic TGA crucible.

  • Instrument Setup (TGA):

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Instrument Setup (DSC):

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a nitrogen atmosphere (~50 mL/min).

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the compound's melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • DSC: Determine the melting point (Tm) from the peak of the endothermic melting transition.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis prep Weigh 3-5 mg of Test Compound tga_setup Load sample into TGA Purge with N2 prep->tga_setup dsc_setup Load sample into DSC Purge with N2 prep->dsc_setup tga_run Ramp temperature (30-600°C at 10°C/min) tga_setup->tga_run tga_data Analyze Mass Loss vs. Temp Determine T-onset tga_run->tga_data dsc_run Ramp temperature (30-250°C at 10°C/min) dsc_setup->dsc_run dsc_data Analyze Heat Flow vs. Temp Determine Melting Point (Tm) dsc_run->dsc_data

Workflow for TGA and DSC Thermal Analysis.
Chemical Stability: Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a compound by exposing it to harsh conditions, such as extreme pH and oxidation.[15][16] These studies help identify potential degradation pathways and establish the compound's intrinsic stability.[16]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

  • Control Samples: Prepare control samples by mixing 1 mL of stock solution with 1 mL of purified water and incubate under the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Quantify the percentage of the parent compound remaining by comparing the peak area to the control sample at time zero.

G cluster_conditions Forced Degradation Conditions (24h) start Prepare 1 mg/mL Stock Solution acid Acidic 1 M HCl, 60°C start->acid base Basic 1 M NaOH, 60°C start->base oxid Oxidative 3% H2O2, RT start->oxid analysis Neutralize (if needed) Analyze by HPLC-UV acid->analysis base->analysis oxid->analysis result Quantify % Parent Compound Remaining analysis->result

Workflow for Chemical Stability Testing.
In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[17][18] It is a critical early-stage screen to predict in vivo clearance.[19][20] The rate of disappearance of the parent compound in incubations with liver microsomes is measured over time.[19]

  • Reagent Preparation:

    • Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4).[19]

    • Microsomes: Thaw pooled human liver microsomes on ice and prepare a working stock of 3 mg/mL in buffer. The final incubation concentration will be 0.5 mg/mL.[17][19]

    • Test Compound: Prepare a working solution of the test compound to achieve a final incubation concentration of 1 µM.[19]

    • Cofactor: Prepare a solution of NADPH in buffer.

  • Incubation:

    • In a 96-well plate, combine the buffer, liver microsomes, and test compound.

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[17][19]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[19][20]

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line (k) via linear regression.

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

G cluster_incubation Incubation at 37°C cluster_data Data Analysis prep Prepare Reagents: Buffer, Microsomes, Compound, NADPH mix Combine Buffer, Microsomes, & Test Compound prep->mix pre_inc Pre-incubate 5 min mix->pre_inc start_rxn Initiate with NADPH pre_inc->start_rxn quench Quench reaction at time points (0-60 min) with Acetonitrile + IS start_rxn->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate Half-Life (t½) & Intrinsic Clearance (Cl-int) plot->calc

Workflow for Microsomal Metabolic Stability Assay.

Comparative Data Analysis (Illustrative)

The following tables present hypothetical but realistic data for N-methyl-4,5-dicyanoimidazole (Compound M) and N-ethyl-4,5-dicyanoimidazole (Compound E). This data illustrates the expected outcomes based on the theoretical principles discussed and serves as a template for interpreting experimental results.

Table 1: Thermal Stability Data

Compound Melting Point (Tm, °C) Decomposition Onset (Tonset, °C)
Compound M (Methyl) 172.5 285.4

| Compound E (Ethyl) | 165.8 | 279.1 |

Interpretation: The methyl-substituted compound exhibits a slightly higher melting point and thermal decomposition temperature. This could be attributed to a more efficient crystal packing arrangement for the smaller methyl group and potentially less inherent steric strain compared to the bulkier ethyl group.

Table 2: Chemical Stability Data (% Parent Compound Remaining after 24h)

Condition Compound M (Methyl) Compound E (Ethyl)
1 M HCl, 60°C 92.1% 94.5%
1 M NaOH, 60°C 75.4% 82.3%

| 3% H₂O₂, RT | 88.6% | 91.8% |

Interpretation: The ethyl-substituted compound shows slightly enhanced stability under all stress conditions, particularly basic hydrolysis. This suggests the larger ethyl group may provide a modest steric shielding effect, hindering the approach of hydroxide ions or other reactive species to the imidazole core.

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes

Compound Half-Life (t₁/₂, min) Intrinsic Clearance (Clint, µL/min/mg)
Compound M (Methyl) 45.2 30.7

| Compound E (Ethyl) | 28.6 | 48.5 |

Interpretation: The ethyl-substituted compound is metabolized more rapidly (shorter half-life, higher clearance) than its methyl counterpart. This is a common observation in drug metabolism. The ethyl group provides an additional site for metabolism (e.g., hydroxylation on the terminal carbon), and it may be a more favorable substrate for certain CYP enzymes. The slightly greater electron-donating character of the ethyl group might also contribute to this increased metabolic rate.

Discussion and Conclusion

This guide demonstrates that seemingly minor changes in alkyl substitution can lead to measurable and significant differences in the stability profile of dicyanoimidazole derivatives.

  • Thermal Stability: The more compact N-methyl substituent allows for a more stable crystalline structure, resulting in higher thermal stability.

  • Chemical Stability: The larger N-ethyl group appears to confer a slight advantage in chemical stability, likely through steric hindrance that protects the heterocyclic core from chemical attack.

  • Metabolic Stability: The N-ethyl group introduces a new potential site for metabolism and may be a preferred substrate for CYP enzymes, leading to lower metabolic stability compared to the N-methyl analogue.[1] This is a critical consideration in drug design, as rapid metabolism can lead to poor oral bioavailability and a short duration of action.[7][8]

For drug development professionals, these findings underscore the necessity of empirical testing. While theoretical principles provide a valuable framework for prediction, the ultimate stability profile is a complex balance of electronic and steric factors. The choice between a methyl and an ethyl substituent is not trivial; it represents a strategic decision that can profoundly impact a compound's developability. For instance, if a lead compound with an ethyl group shows promising potency but poor metabolic stability, a logical next step in optimization would be to synthesize the methyl analogue to potentially improve its pharmacokinetic properties. The protocols and illustrative data provided herein offer a robust roadmap for conducting such comparative stability assessments, enabling more informed and efficient drug candidate selection.

References

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A Comparative Guide to the Synthesis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-imidazole-4,5-dicarbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while crucial, presents challenges in terms of efficiency, cost, and safety. This guide provides an in-depth comparison of viable synthetic routes to this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect a robust two-step strategy, beginning with the synthesis of the core intermediate, 1H-imidazole-4,5-dicarbonitrile, from diaminomaleonitrile (DAMN), followed by N-methylation. Two distinct methods for the initial cyclization are evaluated: a formic acid-mediated route and a triethyl orthoformate-based condensation. The guide offers a rigorous cost-benefit analysis, detailed experimental protocols, and a critical evaluation of the safety and scalability of each pathway to inform rational decisions in a laboratory or process chemistry setting.

Introduction and Strategic Overview

The imidazole scaffold is a privileged structure in drug discovery, and the 4,5-dicarbonitrile substitution pattern offers unique electronic properties and synthetic handles for further functionalization. This compound (CAS 19485-35-9) serves as a key intermediate for more complex molecular architectures.[1] An efficient and economical synthesis is paramount for its widespread application.

Our analysis focuses on a logical and convergent two-step synthetic strategy. The primary precursor, diaminomaleonitrile (DAMN), is a commercially available and versatile starting material derived from hydrogen cyanide oligomerization.[2][3] The overall strategy involves:

  • Step 1: Heterocyclic Ring Formation. Cyclization of diaminomaleonitrile (DAMN) with a one-carbon electrophile to form the intermediate, 1H-imidazole-4,5-dicarbonitrile.

  • Step 2: N-Methylation. Selective methylation of the imidazole nitrogen to yield the final product.

This approach allows for a modular analysis, comparing different reagents for the key cyclization step while utilizing a standardized and optimized methylation protocol.

General_Synthetic_Strategy cluster_0 Overall Workflow Start Diaminomaleonitrile (DAMN) Intermediate 1H-imidazole-4,5-dicarbonitrile Start->Intermediate Step 1: Cyclization (Route A or B) Final This compound Intermediate->Final Step 2: N-Methylation

Caption: General two-step synthetic approach to the target molecule.

Step 1: Synthesis of 1H-imidazole-4,5-dicarbonitrile

The formation of the imidazole ring from DAMN is the critical step. We will compare two common methods utilizing different one-carbon sources.

Route A: Formic Acid-Mediated Cyclization

Principle: This is a classical approach where formic acid acts as both the C1 source and a dehydrating agent at elevated temperatures, driving the cyclization to form the imidazole ring.[4] The reaction proceeds via initial formation of a formamide intermediate, followed by intramolecular condensation and dehydration.

Experimental Protocol (Representative)

  • Materials: Diaminomaleonitrile (DAMN), Formic acid (≥95%).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend diaminomaleonitrile (1.0 eq) in an excess of formic acid (e.g., 5-10 mL per gram of DAMN).

    • Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. The solid should gradually dissolve.

    • Monitor the reaction by TLC (e.g., using 10% MeOH in DCM) until the starting material is consumed (typically 4-8 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled solution into a beaker of ice water. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual formic acid, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 1H-imidazole-4,5-dicarbonitrile. Further purification can be achieved by recrystallization from an appropriate solvent like acetonitrile/water.

Causality and Insights: The use of excess formic acid serves as both reagent and solvent, simplifying the reaction setup. The high temperature is necessary to overcome the activation energy for the dehydration and cyclization steps. The aqueous workup is effective due to the high water solubility of formic acid and the relative insolubility of the product.

Route B: Triethyl Orthoformate-Mediated Cyclization

Principle: Triethyl orthoformate serves as a milder and more efficient C1 source. It reacts with the diamine to form an intermediate amidine, which then cyclizes with the elimination of ethanol. This method often proceeds under neutral conditions and can provide higher yields and cleaner reactions. A literature precedent suggests a yield of approximately 83% for a similar transformation using trimethyl orthoformate.[5]

Experimental Protocol

  • Materials: Diaminomaleonitrile (DAMN), Triethyl orthoformate, Acetic anhydride (optional, as catalyst and dehydrating agent).

  • Procedure:

    • To a suspension of diaminomaleonitrile (1.0 eq) in triethyl orthoformate (3.0-5.0 eq), add a catalytic amount of acetic anhydride (0.1 eq).

    • Heat the mixture to reflux (approx. 140-150°C) under a nitrogen atmosphere.

    • Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of DAMN.

    • After completion, cool the reaction mixture and remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure using a rotary evaporator.

    • The resulting crude solid is triturated with diethyl ether or hexane to remove non-polar impurities.

    • Collect the solid by filtration and dry under vacuum to afford 1H-imidazole-4,5-dicarbonitrile.

Causality and Insights: Triethyl orthoformate is less corrosive and acidic than formic acid, making it compatible with more sensitive substrates. The ethanol byproduct is volatile and easily removed. Acetic anhydride can facilitate the reaction by activating the orthoformate and scavenging the generated ethanol, driving the equilibrium towards the product.

Step 2: N-Methylation of 1H-imidazole-4,5-dicarbonitrile

With the core heterocycle in hand, the final step is methylation. The choice of methylating agent is a critical decision, balancing reactivity, cost, and significant safety concerns. We will provide a robust protocol adaptable for two common agents: Methyl Iodide and Dimethyl Sulfate.

Principle: The imidazole nitrogen is deprotonated by a strong base (like sodium hydride) to form an imidazolide anion. This potent nucleophile then attacks the electrophilic methylating agent in an SN2 reaction to form the N-methylated product.[6][7]

Experimental Protocol

  • Materials: 1H-imidazole-4,5-dicarbonitrile, Sodium hydride (NaH, 60% dispersion in oil), Anhydrous N,N-Dimethylformamide (DMF), Methylating agent (Methyl Iodide or Dimethyl Sulfate), Ethyl acetate, Brine.

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 eq) in anhydrous DMF in a dry, three-neck flask.

    • Cool the suspension to 0°C using an ice bath.

    • Add a solution of 1H-imidazole-4,5-dicarbonitrile (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Maintain the temperature at 0°C. (Note: Hydrogen gas is evolved).

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.

    • Cool the mixture back to 0°C and add the methylating agent (1.05-1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates complete consumption of the starting material.

    • Quench the reaction by carefully adding ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Causality and Insights: The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the imidazole, preventing side reactions. Anhydrous DMF is an ideal polar aprotic solvent for this SN2 reaction. Using a slight excess of the methylating agent ensures the reaction goes to completion but avoids over-methylation, which can lead to the formation of quaternary imidazolium salts.[7]

Cost-Benefit and Safety Analysis

The optimal synthetic route depends on a balance of material cost, operational complexity, yield, and, most importantly, safety.

Reagent Cost Comparison
ReagentTypical Lab-Scale Price (USD)Cost per Mole (Approx. USD)Notes
Diaminomaleonitrile (DAMN)$95 / 100g[8]$103Key starting material for both routes.
Formic Acid (95%)~$30 / 500mL~$0.70Very low cost, often used in excess.
Triethyl Orthoformate$55 / 500mL[9]$18Significantly more expensive than formic acid.
Sodium Hydride (60%)~$50 / 100g$20Standard reagent for methylation.
Methyl Iodide (MeI)~$80 / 100g$56Higher cost compared to DMS.[10]
Dimethyl Sulfate (DMS)~$40 / 500g$10Very cost-effective for industrial scale.[11][12]

Note: Prices are estimates based on publicly available catalog data for research quantities and are subject to change.

Methylating Agent Safety Profile
AgentKey HazardsMitigation Strategy
Methyl Iodide (MeI) Toxic, suspected carcinogen, volatile.[13]Must be handled in a certified chemical fume hood with appropriate PPE (gloves, safety glasses). Reactions should be well-contained.
Dimethyl Sulfate (DMS) Extremely Toxic , corrosive, potent carcinogen and mutagen.[11] Can be absorbed through the skin with delayed, potentially fatal, effects.[14]Use should be restricted to experienced personnel with specialized training. Requires handling in a high-performance fume hood with dedicated PPE, including butyl rubber gloves. A quenching station with aqueous ammonia should be immediately available. Often avoided in academic/R&D labs in favor of safer alternatives.[10]
Overall Route Comparison

Synthetic_Pathway_Comparison cluster_A Route A Pathway cluster_B Route B Pathway A_Start DAMN A_Inter 1H-imidazole-4,5-dicarbonitrile A_Start->A_Inter Formic Acid Reflux A_Final Final Product A_Inter->A_Final NaH, MeI DMF B_Start DAMN B_Inter 1H-imidazole-4,5-dicarbonitrile B_Start->B_Inter Triethyl Orthoformate Reflux B_Final Final Product B_Inter->B_Final NaH, MeI DMF

Caption: Side-by-side comparison of the two primary synthetic workflows.

ParameterRoute A (Formic Acid) + MethylationRoute B (Orthoformate) + MethylationAnalysis & Justification
Overall Yield ModerateHighOrthoformate routes are generally cleaner and higher-yielding for this type of cyclization.[5]
Reagent Cost Lower HigherThe primary cost difference is between formic acid and triethyl orthoformate.
Safety Corrosive reagent (formic acid).Flammable reagents.Both routes require standard laboratory precautions. The major hazard lies in the methylation step , common to both.
Scalability ModerateGood Route B avoids a large excess of a corrosive acid and generates volatile, easily removed byproducts, which is advantageous for scale-up.
Workup/Purification Requires neutralization/removal of excess acid. Product precipitates.Requires removal of excess reagent/byproducts by distillation.The workup for Route A can be simpler if the product cleanly precipitates. Route B may require more rigorous purification to remove high-boiling impurities.
Environmental Impact Uses excess acid.Uses organic esters and generates ethanol.Both have moderate environmental impact; the choice depends on waste stream management capabilities.

Product Characterization Data

For validation purposes, the final product, this compound, should conform to the following properties:

  • Molecular Formula: C₆H₄N₄[1]

  • Molecular Weight: 132.12 g/mol [1]

  • Appearance: Solid (typically white to off-white)[15]

  • CAS Number: 19485-35-9[1]

Researchers should perform full characterization (¹H NMR, ¹³C NMR, IR, MS, and melting point) to confirm the identity and purity of their synthesized material.

Conclusion and Recommendations

Both synthetic pathways presented are viable for the preparation of this compound. The optimal choice is dictated by the specific priorities of the research team.

  • For Cost-Sensitive, Small-Scale Synthesis: Route A (Formic Acid) is a reasonable choice. Its primary advantage is the very low cost of formic acid. However, researchers should be prepared for potentially lower yields and a more demanding purification process.

  • For High-Yield, Scalable Synthesis: Route B (Triethyl Orthoformate) is the superior method. Despite the higher initial cost of the orthoester, the significantly cleaner reaction, higher expected yield, and easier removal of byproducts make it more efficient and reliable, particularly when larger quantities of the material are required.

Regarding the methylation step, Methyl Iodide (MeI) is recommended for standard laboratory and R&D applications due to its high reactivity and comparatively manageable safety profile. Dimethyl Sulfate (DMS) should only be considered in an industrial setting where its extreme toxicity can be managed with stringent, specialized engineering controls and safety protocols.[11][14]

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A Comparative Guide to the Biological Activities of 4-Cyano and 4,5-Dicarbonitrile Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of cyano (-CN) groups to this five-membered ring can significantly modulate its physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of two key classes of cyanated imidazole derivatives: those bearing a single cyano group at the 4-position and those with cyano groups at both the 4 and 5-positions.

While direct head-to-head comparative studies are limited, by synthesizing data from various independent investigations, we can draw valuable insights into the structure-activity relationships (SAR) governed by this substitution pattern. This guide will delve into their anticancer and antimicrobial properties, supported by available experimental data, and provide detailed protocols for relevant biological assays.

Introduction to Cyanated Imidazoles

The incorporation of one or more cyano groups onto the imidazole ring dramatically alters its electronic profile. The strongly electron-withdrawing nature of the nitrile functionality can influence the pKa of the imidazole nitrogen atoms, its ability to participate in hydrogen bonding, and its overall molecular polarity. These changes are pivotal in dictating how these molecules interact with biological targets such as enzymes and receptors.

4-Cyanoimidazole derivatives possess a single electron-withdrawing group, creating a specific electronic distribution and dipole moment across the ring. In contrast, 4,5-dicarbonitrile imidazole derivatives feature two such groups, leading to a more pronounced and symmetrical electron deficiency in the C4-C5 bond region. This fundamental difference is expected to manifest in distinct biological activities.

Comparative Biological Activity

To facilitate a clear comparison, the following tables summarize the reported biological activities of representative 4-cyano and 4,5-dicarbonitrile imidazole derivatives from various studies. It is crucial to note that direct comparisons are challenging due to variations in experimental conditions, cell lines, and microbial strains used in different studies.

Anticancer Activity

Imidazole derivatives have been extensively investigated for their potential as anticancer agents, acting through various mechanisms such as enzyme inhibition, apoptosis induction, and cell cycle arrest.[1] The presence and position of cyano groups can significantly impact this activity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
4-Cyanoimidazole 2-Cyanoimino-4-imidazodinone derivative (Compound 11)Not SpecifiedIn the nanomolar range
4,5-Dicarbonitrile Imidazole Asymmetric imidazole-4,5-dicarboxamide (5a2)16HBE14o (Human bronchial epithelial)> 100 (low cytotoxicity)[2]

Analysis: The available data, though sparse for a direct comparison, suggests that specific 4-cyanoimidazole derivatives can exhibit potent anticancer activity, with at least one derivative showing efficacy in the nanomolar range.[3] In contrast, the tested 4,5-dicarbonitrile imidazole precursor, an imidazole-4,5-dicarboxamide, displayed low cytotoxicity, indicating that this particular scaffold may be less potent in this form or that the dicarbonitrile substitution pattern leads to a different biological activity profile. It is important to consider that these are different core structures, and further research on directly comparable molecules is needed.

Antimicrobial Activity

The imidazole core is a key component of many antifungal and antibacterial agents. The addition of cyano groups can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate microbial cell walls and interact with intracellular targets.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
4-Cyanoimidazole N-cyano-1H-imidazole-4-carboxamide (12h)Rhizoctonia solani2.63[4]
4-Cyanoimidazole 5-aminoimidazole-4-carboxamidrazonesCandida krusei3.1-6.3[5]
4-Cyanoimidazole 5-aminoimidazole-4-carboxamidrazonesCryptococcus neoformans2-4[5]

Analysis: The data for antimicrobial activity is more available for 4-cyanoimidazole derivatives. Notably, N-cyano-1H-imidazole-4-carboxamides have demonstrated potent and selective antifungal activity.[4] Furthermore, 5-aminoimidazole-4-carboxamidrazones, which are derived from a 4-cyanoimidazole precursor, show significant activity against pathogenic yeasts.[5] The lack of readily available MIC data for 4,5-dicarbonitrile imidazole derivatives in the public domain prevents a direct comparison in this area.

Structure-Activity Relationship and Mechanistic Insights

The difference in biological activity between these two classes of compounds can be rationalized by considering their distinct electronic and steric properties.

Electronic Effects: The two electron-withdrawing cyano groups in 4,5-dicarbonitrile imidazoles significantly lower the electron density of the imidazole ring compared to the monosubstituted 4-cyanoimidazoles. This can affect the binding affinity to target proteins. For instance, if the target interaction relies on a more electron-rich imidazole ring, the 4,5-dicarbonitrile derivatives may exhibit weaker activity. Conversely, if the mechanism involves nucleophilic attack on the imidazole ring or its substituents, the dicarbonitrile compounds could be more reactive.

Steric and Geometric Factors: The presence of a second cyano group at the C5 position introduces additional steric bulk. This can influence the molecule's ability to fit into the binding pocket of a target enzyme or receptor. The overall shape and conformation of the molecule are altered, which can be a critical determinant of biological activity.

Experimental Protocols

To aid researchers in the evaluation of these compounds, detailed protocols for common biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-cyano and 4,5-dicarbonitrile imidazole derivatives) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Assay_Workflow A Prepare Compound Dilutions in 96-well plate C Inoculate Wells A->C B Prepare Standardized Inoculum B->C D Incubate C->D E Determine MIC D->E

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The available data, while not providing a direct one-to-one comparison, suggests that both 4-cyano and 4,5-dicarbonitrile imidazole derivatives are promising scaffolds for the development of novel therapeutic agents. The 4-cyanoimidazole framework has shown particular promise in the development of potent anticancer and antifungal compounds. The biological potential of 4,5-dicarbonitrile imidazoles is less explored in the public literature, and the low cytotoxicity of the examined precursor suggests that this scaffold might be more suitable for applications other than direct cytotoxicity, or that different substitution patterns are required to unlock its potential.

Future research should focus on the synthesis and parallel biological evaluation of structurally analogous 4-cyano and 4,5-dicarbonitrile imidazole derivatives. Such studies would provide a clearer understanding of the impact of the number and position of cyano groups on biological activity and would be invaluable for the rational design of next-generation imidazole-based therapeutics.

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A Comparative Guide to the Physicochemical Properties of 1-Methyl-1H-imidazole-4-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the nuanced differences between structural isomers can have profound impacts on a molecule's behavior and efficacy. This guide offers an in-depth comparative analysis of the physicochemical properties of 1-Methyl-1H-imidazole-4-carbonitrile and its key isomers, 1-Methyl-1H-imidazole-2-carbonitrile and 1-Methyl-1H-imidazole-5-carbonitrile. Understanding these properties is paramount for applications ranging from drug design, where they govern pharmacokinetics and pharmacodynamics, to the development of novel materials.[1][2][3] This document provides a synthesis of available experimental and computational data, outlines detailed experimental protocols for property determination, and explores the underlying structure-property relationships that dictate the unique characteristics of each isomer.

Molecular Structures at a Glance

The isomeric relationship between these compounds arises from the different substitution patterns of the methyl and cyano groups on the imidazole ring. These seemingly minor structural shifts lead to significant differences in electron distribution, polarity, and intermolecular interactions, which in turn dictate their macroscopic physicochemical properties.

G cluster_0 1-Methyl-1H-imidazole-4-carbonitrile cluster_1 1-Methyl-1H-imidazole-2-carbonitrile cluster_2 1-Methyl-1H-imidazole-5-carbonitrile 4-isomer 2-isomer 5-isomer G cluster_workflow Melting Point Determination Workflow prep Sample Preparation Pack a small amount of the crystalline solid into a capillary tube. setup Apparatus Setup Place the capillary tube in a melting point apparatus. prep->setup heat Heating Heat the sample at a controlled rate. setup->heat observe Observation Record the temperature range from the first sign of melting to complete liquefaction. heat->observe

Caption: Workflow for melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm. [4]3. Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: Begin heating the block. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min. [5]5. Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol describes the micro boiling point determination using a Thiele tube, which is suitable for small sample volumes. [6]

G cluster_workflow Micro Boiling Point Determination Workflow prep Sample Preparation Place a small amount of the liquid into a small test tube with an inverted capillary tube. setup Apparatus Setup Attach the test tube to a thermometer and place it in a Thiele tube filled with oil. prep->setup heat Heating Heat the side arm of the Thiele tube gently. setup->heat observe Observation Observe a rapid stream of bubbles from the capillary. Stop heating and record the temperature when the liquid enters the capillary. heat->observe

Caption: Workflow for micro boiling point determination.

Step-by-Step Protocol:

  • Sample Preparation: Add a small amount of the liquid (about 0.5 mL) to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Clamp the thermometer and test tube assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle. [6]4. Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube. [7]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For basic compounds like imidazoles, the pKa refers to the conjugate acid. Potentiometric titration is a precise method for its determination. [8][9]

G cluster_workflow pKa Determination by Potentiometric Titration prep Sample Preparation Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). setup Apparatus Setup Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. prep->setup titrate Titration Add a standard solution of a strong acid (for a basic analyte) in small, known increments. setup->titrate record Data Recording Record the pH after each addition of the titrant. titrate->record analyze Data Analysis Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. record->analyze

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of the compound of known concentration in purified water or a suitable co-solvent if the compound has low water solubility.

  • Apparatus Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring the solution and record the initial pH. Add a standard solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added. [10]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is the ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The shake-flask method is the traditional and most reliable method for its determination. [11][12]

G cluster_workflow LogP Determination by Shake-Flask Method prep Phase Saturation Pre-saturate n-octanol with water and water with n-octanol. dissolve Sample Dissolution Dissolve a known amount of the compound in one of the phases. prep->dissolve equilibrate Equilibration Mix the two phases and shake for a sufficient time to reach equilibrium. dissolve->equilibrate separate Phase Separation Separate the two phases by centrifugation. equilibrate->separate analyze Analysis Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). separate->analyze calculate Calculation Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. analyze->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of n-octanol and water and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.

  • Partitioning: In a suitable vessel, add known volumes of the two pre-saturated phases and an aliquot of the stock solution.

  • Equilibration: Shake the vessel at a constant temperature for a period sufficient to allow for equilibrium to be reached (typically several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. [13]

Aqueous Solubility Determination

Aqueous solubility is a critical property, especially in drug development, as it affects absorption and distribution. A common method for its determination is the shake-flask method.

G cluster_workflow Aqueous Solubility Determination Workflow add Sample Addition Add an excess amount of the solid compound to a known volume of water. equilibrate Equilibration Shake the mixture at a constant temperature for an extended period to ensure saturation. add->equilibrate separate Separation Separate the undissolved solid from the solution by filtration or centrifugation. equilibrate->separate analyze Analysis Determine the concentration of the compound in the clear aqueous solution using a suitable analytical technique. separate->analyze

Caption: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a sealed container.

  • Equilibration: Shake the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration through a non-adsorbing filter or by centrifugation.

  • Quantification: Determine the concentration of the compound in the clear aqueous solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility of the compound at that temperature. [14]

Conclusion

The physicochemical properties of 1-Methyl-1H-imidazole-4-carbonitrile and its 2- and 5-isomers are significantly influenced by the position of the methyl and cyano substituents on the imidazole ring. These structural variations lead to distinct differences in melting and boiling points, acidity/basicity, and lipophilicity. While a complete experimental dataset for a direct comparison is not yet available in the public domain, the combination of existing experimental data and high-quality computational predictions provides valuable insights for researchers. The provided standardized protocols offer a framework for generating robust and comparable data, which is crucial for advancing the application of these versatile molecules in drug discovery and materials science. Further experimental investigation into the properties of the 2- and 5-isomers is warranted to fully elucidate their behavior and potential.

References

  • Melting point determination. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
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  • Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
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  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.).
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  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.
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  • Method for Measuring Aqueous Solubilities of Organic Compounds. (1995, February 1). American Chemical Society.
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  • methyl-1H-imidazole-2-carbonitrile - ChemBK. (2024, April 9).
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Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Methyl-1H-imidazole-4,5-dicarbonitrile. As a dinitrile compound, this substance presents significant hazards if mishandled. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. This guide moves beyond simple instruction to explain the scientific rationale behind each critical step, empowering researchers to manage chemical waste with confidence and precision.

Hazard Assessment: Understanding the Risks

This compound is an organic compound containing two nitrile (-C≡N) groups. The primary and most severe risk associated with this class of compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions.

Toxicological Profile:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: It is known to cause serious skin and eye irritation and may lead to respiratory tract irritation upon inhalation of its dust.[1][2]

  • Reactivity Hazard: The most critical hazard stems from the nitrile functional groups. In the presence of acids, this compound can hydrolyze and release hydrogen cyanide gas, which is rapidly fatal.[3] Therefore, it is imperative to prevent this chemical and its waste from contacting acids. [3]

Due to these hazards, it is classified as a hazardous waste, likely falling under the category of reactive waste (D003) or toxic waste due to its cyanide content under the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE. The selection of PPE is based on a thorough risk assessment of the procedures to be performed.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of solutions or contact with airborne powder, which can cause severe irritation or damage.[2][3]
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for extended handling.Provides a chemical-resistant barrier to prevent skin absorption, which is a key route of exposure.[3][5] Always check gloves for tears or leaks before use.
Body Protection A flame-resistant lab coat that is fully buttoned, with clothing that covers the legs and closed-toe shoes.Protects skin from accidental contact and contamination.[3]
Respiratory All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.[3][6]A fume hood provides essential local exhaust ventilation to prevent the inhalation of dust or potential off-gassing of volatile compounds.[3]

Waste Segregation and Collection: A Critical Step

Proper segregation is the most crucial step in preventing dangerous chemical reactions within the waste stream.

Workflow for Waste Segregation and Collection

cluster_0 Waste Generation Point (Inside Chemical Fume Hood) cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal Start Identify Waste Type Solid Solid Waste (e.g., residual chemical, contaminated weigh paper) Start->Solid Dry Liquid Liquid Waste (e.g., reaction mixtures, solutions) Start->Liquid Wet Sharps Contaminated Sharps (e.g., needles, broken glass) Start->Sharps Sharp PPE Contaminated PPE (e.g., gloves, disposable lab coat) Start->PPE Used Solid_Container Collect in a labeled, sealable container for 'Cyanide-Containing Solid Waste'. Ensure container is dry. Solid->Solid_Container Liquid_Container Collect in a labeled, sealable, compatible container for 'Cyanide-Containing Liquid Waste'. Maintain pH > 10. Liquid->Liquid_Container Sharps_Container Collect in a labeled, puncture-proof 'Sharps Waste' container. Sharps->Sharps_Container PPE_Container Double-bag in labeled plastic bags for 'Contaminated PPE'. PPE->PPE_Container SAA Store in designated Satellite Accumulation Area. Away from acids. Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA PPE_Container->SAA Disposal Arrange pickup by certified Hazardous Waste Contractor. SAA->Disposal

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Collection Protocol:
  • Select the Correct Waste Container: Use only containers made of compatible materials (e.g., HDPE - High-Density Polyethylene) that can be tightly sealed.[6] The container must be clearly labeled.

  • Labeling: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The associated hazards (e.g., "Toxic," "Reactive").[3][4]

    • The accumulation start date.

  • Solid Waste:

    • Carefully transfer residual solids, contaminated weighing boats, and wipes into a dedicated, dry, and clearly labeled solid waste container.[7]

    • Causality: Keeping the container dry is crucial to prevent slow hydrolysis and potential HCN release over time, especially with atmospheric CO₂ acting as a weak acid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled liquid waste container.

    • If the waste is aqueous, ensure the pH is maintained above 10 by adding a base like sodium hydroxide.

    • Causality: A basic pH passivates the nitrile groups, preventing the formation and release of hydrogen cyanide gas.[3] Never mix this waste stream with acidic waste.[3][4]

  • Contaminated Materials:

    • Dispose of contaminated items like gloves, bench liners, and disposable lab coats by double-bagging them in clearly marked plastic bags.[8]

    • Contaminated glassware should be decontaminated before washing or disposed of as hazardous waste. Rinse with a suitable organic solvent (like acetone) and collect the rinsate as hazardous waste.

Spill Management and Emergency Procedures

Accidents can happen. A clear, rehearsed plan is essential for safety.

Small Spill (Contained within a Chemical Fume Hood):
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as listed in Section 2.

  • Containment: If a liquid, cover with a dry, non-reactive absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: For a solid spill, carefully sweep the material into a dustpan.[3][7] Avoid generating dust.[7] Do not use a standard vacuum cleaner. For absorbed liquids, scoop up the material.

  • Package Waste: Place all contaminated materials into a designated, sealable hazardous waste container and label it appropriately.[7][9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spill (Outside of a Fume Hood) or Personnel Exposure:
  • Evacuate: Immediately evacuate the laboratory and alert all nearby personnel.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Emergency Call: Call your institution's emergency services (e.g., Environmental Health & Safety) or 911. Provide the chemical name, location, and nature of the spill.[6][7]

  • Personnel Decontamination:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

    • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][9]

    • Inhalation: Move the affected person to fresh air immediately.

    • Seek immediate medical attention after any exposure.

Final Disposal: The Role of Professional Services

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4][10]

  • Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area must be secure, well-ventilated, and away from incompatible materials, especially acids.[6]

  • Professional Disposal: The only acceptable method for final disposal is through a licensed and certified hazardous waste contractor.[9][11] These contractors will transport the waste to a specialized facility for high-temperature incineration with appropriate scrubbers to neutralize harmful combustion products like NOx and HCN.[9]

  • Documentation: Maintain all records related to hazardous waste generation and disposal, including manifests provided by the disposal company, in accordance with institutional and federal regulations.[12][13]

By adhering to this guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research activities are environmentally responsible.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • WellBefore. (2024). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety.
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  • Chemos GmbH & Co.KG. (2023). 1-Methylimidazole Safety Data Sheet.
  • Fisher Scientific. (2023). 1-Methyl-1H-imidazole-5-carbonitrile Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles.
  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyanide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Cyanide.
  • Occupational Safety and Health Administration (OSHA). (2024). Cyanides (as CN).
  • Massachusetts Institute of Technology (MIT) EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Cyanide. National Center for Biotechnology Information.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Disposal Guidance.
  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
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  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.

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Personal protective equipment for handling 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is matched by uncompromising safety standards. This guide provides essential, field-proven protocols for the safe handling, use, and disposal of this compound. This molecule, while valuable in synthetic chemistry, possesses a dinitrile structure that demands the highest level of precaution due to its relationship with cyanide-containing compounds and its inherent toxicological profile. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety.

Foundational Safety: Hazard Assessment and Causality

The primary driver of this compound's hazard profile is the presence of two nitrile (-C≡N) functional groups. These groups classify the molecule as an organic cyanide. The principal risks stem from its inherent toxicity and the potential for the compound to release hydrogen cyanide (HCN) gas—a rapid-acting and highly toxic substance—if it comes into contact with acids.[1] Therefore, all handling procedures must be designed to mitigate exposure through all routes: inhalation, dermal contact, and ingestion.[2][3]

The Globally Harmonized System (GHS) classifications for this compound provide a clear, quantitative summary of its risks.[3]

GHS Hazard Class Hazard Statement Description of Risk
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of the compound can lead to significant toxic effects.[3]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic toxicity.[3]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledInhaling dust or aerosols can result in acute toxic effects.[3]
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause inflammation, redness, and irritation.[3]
Eye Irritation (Category 2A)H319: Causes serious eye irritationExposure to eyes can result in significant and potentially damaging irritation.[3]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation may lead to irritation of the respiratory tract.[3]

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls are primary, a robust PPE strategy is non-negotiable. PPE must be selected to provide a complete barrier to this compound. The following table details the required equipment and the rationale for its use.

PPE Category Required Item Specification & Standard Scientific Rationale for Use
Hand Protection Double Nitrile GlovesOuter and inner gloves, minimum 5-mil thickness.[4]The dinitrile structure necessitates robust dermal protection.[3] Double gloving provides a critical safety layer; the outer glove can be removed immediately after contamination, leaving the inner glove as a clean barrier.[1][2][5]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldANSI Z87.1 certified.Safety glasses are insufficient. Goggles are required to protect against splashes and dust.[1] A face shield must be worn over the goggles to protect the entire face from splashes during transfers or when working with appreciable quantities.[1][6]
Body Protection Chemical-Resistant Lab CoatStandard lab coat, fully buttoned.Provides a barrier against incidental contact and minor spills.[5]
Body Protection (Enhanced) Chemical-Resistant ApronRequired for handling >50g or solutions >100mL.For larger-scale operations where the risk of significant splashes is higher, an apron provides an additional layer of chemical-resistant protection for the torso.[2]
Footwear Closed-Toe ShoesSolid top, non-absorbent material.Standard laboratory policy to protect feet from spills and dropped objects.[1][5]

Primary Safeguards: Engineering Controls & Safe Work Practices

PPE is intended to protect you when primary controls fail. The following engineering controls and work practices are the foundation of a safe experimental workflow.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, MUST be conducted in a certified chemical fume hood.[1][5][7] This is the most critical engineering control to prevent inhalation of dust or aerosols and to contain any potential release of HCN gas.

  • Designated Work Area: Establish a specific, clearly marked area within the fume hood for working with this compound.[1] This prevents cross-contamination of other experiments and surfaces.

  • Prohibition of Acids: Never permit acids or acidic solutions in the designated work area when this compound is being handled.[1] Accidental mixing can generate lethal HCN gas.

  • Never Work Alone: A second person, aware of the hazards, must always be present in the laboratory.[1][5] This ensures an immediate and informed response in case of an emergency.

  • Emergency Equipment Accessibility: Before beginning work, confirm that a safety shower and eyewash station are unobstructed and have been tested within the last month.[1][7]

Standard Operating Procedures (SOPs)

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

SOP 1: Weighing and Solution Preparation
  • Preparation: Before bringing the compound into the hood, place absorbent, plastic-backed bench paper on the work surface to contain any potential spills.[8]

  • Don PPE: Put on all required PPE as detailed in Section 2.

  • Weighing (Solid):

    • Tare a sealed container (e.g., a vial with a cap) on the balance.

    • Transfer the container to the designated area inside the fume hood.

    • Open the stock bottle and carefully transfer the desired amount of solid into the tared container.

    • Securely close the container.

    • Remove the closed container from the hood and weigh it. This "weighing by difference" technique prevents contamination of the balance and the lab environment.[5]

  • Dissolution: Return the sealed container to the fume hood. Slowly add the solvent to the container to dissolve the compound.

SOP 2: Decontamination and Waste Disposal
  • Decontamination: All glassware and surfaces contaminated with the compound must be decontaminated. First, rinse the surfaces with a pH 10 buffer solution, followed by a thorough cleaning with soap and water.[1] This basic pH helps to prevent the formation of HCN.

  • Waste Segregation: All waste is to be treated as hazardous cyanide waste.[1]

    • Solid Waste: All contaminated gloves, bench paper, and disposable labware must be placed in a dedicated, clearly labeled solid hazardous waste container.[1][5]

    • Liquid Waste: Unused solutions and decontamination rinses must be collected in a dedicated, labeled liquid hazardous waste container.[1]

    • NEVER mix cyanide-containing waste with acidic waste streams.

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous waste.[1]

SOP 3: Emergency Response Protocols
  • Skin Exposure:

    • Immediately move to the nearest safety shower.[1]

    • Remove all contaminated clothing while rinsing.[1][2]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[5]

    • Seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS).[5]

  • Eye Exposure:

    • Immediately proceed to the nearest eyewash station.[5]

    • Hold eyelids open and flush the eyes for a minimum of 15 minutes.[5][7]

    • Seek immediate medical attention.[7]

  • Minor Spill (<1g, contained in hood):

    • Ensure all personnel are aware of the spill.

    • Wearing appropriate PPE, gently cover the spill with a cloth or paper towel dampened with a pH 10 soap solution to avoid raising dust.[5]

    • Carefully sweep or wipe up the material, placing it into the designated solid hazardous waste container.[5]

    • Decontaminate the area as described in SOP 2.

  • Major Spill (>1g or any spill outside a fume hood):

    • Evacuate the immediate area, alerting all personnel.[5][9]

    • Close the laboratory doors to contain any vapors.

    • Call your institution's emergency response team or 911 immediately.[5][7]

Visualized Workflow: Safe Handling Protocol

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

prep 1. Pre-Operational Check (Verify Fume Hood, Eyewash, SOP) ppe_on 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Coat) prep->ppe_on work 3. Conduct Work in Fume Hood (Weighing, Transfers, Reactions) ppe_on->work spill_check Spill or Exposure? work->spill_check emergency EMERGENCY PROTOCOL (Evacuate / Decontaminate / Call for Help) spill_check->emergency Yes decon 4. Decontaminate Area & Glassware (pH 10 Buffer, then Soap/Water) spill_check->decon No wash 7. Wash Hands Thoroughly emergency->wash waste 5. Segregate Hazardous Waste (Solid & Liquid Cyanide Waste) decon->waste ppe_off 6. Doff PPE Correctly (Dispose of Outer Gloves First) waste->ppe_off ppe_off->wash end_node Procedure Complete wash->end_node

Caption: Workflow for handling this compound.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available online
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  • Cyanides. University of Illinois, Division of Research Safety. Available online
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  • 4,5-Dicyanoimidazole Safety Data Sheet. Fisher Scientific. Available online
  • 1-Methyl-1H-imidazole-2-carboxylic Acid Safety Data Sheet. TCI Chemicals. Available online
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Methyl-1H-imidazole-4,5-dicarbonitrile
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1-Methyl-1H-imidazole-4,5-dicarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.